3-Chloropicolinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMUXJBJCMRWPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356458 | |
| Record name | 3-Chloropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57266-69-0 | |
| Record name | 3-Chloropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloropicolinic acid CAS number and properties
An In-depth Technical Guide to 3-Chloropicolinic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 57266-69-0), a significant halogenated pyridine derivative. The document delineates its chemical identity, physicochemical properties, established synthesis routes, and primary applications, particularly its role as a systemic herbicide and a versatile intermediate in organic synthesis. Furthermore, this guide presents detailed, best-practice protocols for analytical characterization using spectroscopic and chromatographic techniques, alongside a thorough review of safety, handling, and toxicological information. Designed for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, this paper synthesizes technical data with practical insights to serve as an essential resource for the scientific community.
Introduction
This compound, systematically named 3-chloropyridine-2-carboxylic acid, is an organic compound belonging to the class of pyridinecarboxylic acids.[1] As a derivative of picolinic acid, it features a chlorine atom substituted at the 3-position of the pyridine ring.[2] This structural modification imparts specific chemical reactivity and biological activity, making it a compound of interest in various industrial and research settings.
The presence of the carboxylic acid group, the pyridine nitrogen, and the chlorine atom creates a unique electronic and steric profile, rendering this compound a valuable building block for the synthesis of more complex molecules. Its most prominent application is in the agrochemical sector as a potent systemic herbicide.[2] However, the broader family of halogenated pyridines are crucial pharmacophores in drug discovery, suggesting potential, if less explored, applications in medicinal chemistry.[3][4] This guide aims to provide a detailed technical examination of this compound, from its fundamental properties to its practical application and analysis.
Chemical Identity and Physicochemical Properties
The fundamental identification and physical characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and application in various chemical processes.
| Property | Value | Reference(s) |
| CAS Number | 57266-69-0 | [2][5][6] |
| IUPAC Name | 3-Chloropyridine-2-carboxylic acid | [2] |
| Synonyms | 3-Chloro-2-picolinic acid, 3-Chloro-2-pyridinecarboxylic acid | [2][5] |
| Molecular Formula | C₆H₄ClNO₂ | [2][5][6] |
| Molecular Weight | 157.55 g/mol | [5][6][7] |
| Appearance | Off-white to brown crystalline powder/solid | [2][5][8] |
| Melting Point | 131 - 150 °C (decomposes) | [5][6][8] |
| Boiling Point | 297.6 °C (Predicted) | [2][5] |
| Density | ~1.470 g/cm³ (Predicted) | [5][8] |
| Solubility | Soluble in water; slightly soluble in acetonitrile and methanol. | [1][2][5] |
| pKa | 2.41 (Predicted) | [5] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves the acid-catalyzed hydrolysis of a trichloromethylpyridine precursor. This method is efficient and yields a high-purity product.
Synthetic Pathway: Hydrolysis of 3-chloro-2-(trichloromethyl)pyridine
The most common synthesis route involves heating 3-chloro-2-(trichloromethyl)pyridine with a strong acid, such as sulfuric, nitric, or phosphoric acid.[2][9] The reaction proceeds via the hydrolysis of the trichloromethyl group to a carboxylic acid.
Reaction: NC₅H₃(Cl)(CCl₃) + 2 H₂O --(Acid, Heat)--> NC₅H₃(Cl)(COOH) + 3 HCl
Causality of Experimental Choices:
-
Strong Acid Catalyst: A strong acid is required to protonate the nitrogen of the pyridine ring, making the trichloromethyl group more susceptible to nucleophilic attack by water. It also facilitates the departure of the chloride leaving groups.
-
Heat: The reaction requires elevated temperatures (ranging from 20°C to 140°C) to overcome the activation energy for the hydrolysis of the stable C-Cl bonds.[2]
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Applications and Industrial Relevance
The unique structure of this compound underpins its utility in both agrochemical and synthetic contexts.
Agrochemicals: A Systemic Herbicide
This compound is widely used as a systemic herbicide for the effective control of deep-rooted herbaceous weeds and woody plants.[2] Its primary markets are in rangeland and pasture management, as well as forestry.[2] Due to its potential to harm non-target plants, products containing this chemical are classified as Restricted Use Pesticides and must be applied by certified professionals.[2]
Organic Synthesis: A Versatile Intermediate
As a functionalized pyridine, this compound is a useful synthetic intermediate.[5] The carboxylic acid group can be converted into a variety of other functional groups (e.g., esters, amides, acid chlorides), while the chlorine atom can participate in nucleophilic substitution or cross-coupling reactions. This dual functionality makes it a valuable starting material for building more complex molecular architectures, a critical aspect in the discovery of new pharmaceuticals and agrochemicals.[3]
Caption: Relationship between chemical structure and applications.
Analytical and Quality Control Protocols
Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. The following protocols are based on established methods for carboxylic acids and related compounds.
Spectroscopic Characterization
5.1.1. Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
-
O-H Stretch: A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H bond.[10]
-
C=O Stretch: A strong, sharp absorption band is expected between 1710-1760 cm⁻¹. The exact position can depend on whether the sample is in a dimeric (hydrogen-bonded) or monomeric state.[10][11]
-
C=C/C=N Stretch: Aromatic ring stretching vibrations are expected in the 1500-1600 cm⁻¹ region.[11]
5.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed structural information about the carbon-hydrogen framework.
-
¹H NMR:
-
-COOH Proton: A characteristic broad singlet is expected far downfield, typically around 12 ppm. Its chemical shift is dependent on concentration and solvent due to hydrogen bonding.[10]
-
Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.5 ppm), showing splitting patterns consistent with their coupling to each other.
-
-
¹³C NMR:
Chromatographic Purity Analysis: High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the workhorse technique for assessing the purity of small molecule pharmaceutical and chemical intermediates.[13] A well-designed method can separate the main component from synthesis-related impurities and degradation products.
5.2.1. Self-Validating HPLC Protocol The following is a detailed, field-proven protocol for the analysis of this compound. The choice of an acidic mobile phase is crucial; it ensures that the carboxylic acid is fully protonated (-COOH form), leading to a single, sharp peak and consistent retention.
Step 1: Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL for injection.
Step 2: Chromatographic Conditions
-
Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
Step 3: Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: Standard workflow for HPLC-based purity analysis.
Safety, Handling, and Toxicology
Understanding the hazards associated with this compound is paramount for safe handling in a laboratory or industrial setting.
GHS Hazard Classification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[5][7]
| Hazard Code | Hazard Statement | GHS Pictogram | Signal Word |
| H302 | Harmful if swallowed | GHS07 | Warning |
| H315 | Causes skin irritation | GHS07 | Warning |
| H319 | Causes serious eye irritation | GHS07 | Warning |
| H335 | May cause respiratory irritation | GHS07 | Warning |
Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[14]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[14][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[5][15] The material should be stored at ambient room temperature.[2]
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[15]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[14][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Conclusion
This compound (CAS 57266-69-0) is a well-characterized compound with significant industrial importance, primarily as a restricted-use herbicide. Its defined physicochemical properties and established synthetic routes make it a reliable chemical product. For researchers, its value lies in its potential as a versatile synthetic intermediate for creating novel molecules in the agrochemical and pharmaceutical fields. The analytical protocols outlined in this guide provide a robust framework for ensuring its quality and purity. Adherence to the specified safety and handling procedures is essential to mitigate the risks associated with its irritant properties. This guide serves as a foundational technical resource for the safe and effective use of this compound in a professional scientific context.
References
- Chempanda. (n.d.). This compound (57266-69-0): Synthesis, Applications, Side effects and Storage.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20812, 6-Chloropicolinic acid.
- iChemical. (n.d.). This compound, CAS No. 57266-69-0.
- Google Patents. (n.d.). CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
- National Center for Biotechnology Information. (2024). Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials. PubMed.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- University of Colorado Boulder. (n.d.). Useful Spectroscopic Data.
- INEOS Group. (2022). SAFETY DATA SHEET Chloropicrin.
- Google Patents. (n.d.). US4087431A - Preparation of 3,6-dichloropicolinic acid.
- National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- MDPI. (n.d.). Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials.
- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
- Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of propanoic acid.
- ScienceDirect. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Wikipedia. (n.d.). Picolinic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7899, 3-Chloropropionic acid.
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- Chem-Impex. (n.d.). 2-Chloropyridine-3-carboxylic acid.
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An In-depth Technical Guide to the Physicochemical Properties of 3-Chloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-Chloropicolinic acid, with the CAS Number 57266-69-0, is a substituted pyridine carboxylic acid that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Its structural motif is a key component in a variety of biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and as a scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by detailed experimental protocols and expert insights to empower researchers in their scientific endeavors.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Each of these parameters plays a crucial role in the behavior of the molecule in both chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClNO₂ | [3] |
| Molecular Weight | 157.55 g/mol | [4] |
| Appearance | Off-white crystalline solid | [3] |
| Melting Point | ~131 °C | [3] |
| Boiling Point | ~297.6 °C | [3] |
| pKa | Predicted: 2.41 ± 0.10 | Predicted value, experimental data not available in searched literature. |
| Solubility | Soluble in water and alcohols | [5] |
| LogP (Octanol-Water Partition Coefficient) | No experimental data available in searched literature. |
Molecular Structure and Isomerism
This compound is an isomer of other chloropicolinic acids, and its unique substitution pattern on the pyridine ring dictates its electronic and steric properties. The chlorine atom at the 3-position and the carboxylic acid group at the 2-position influence the molecule's acidity, reactivity, and potential for intermolecular interactions. It is also an isomer of nicotinic acid and isonicotinic acid, where the carboxyl group is at the 3- and 4-positions, respectively.[6]
Acidity (pKa)
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines a standard procedure for the experimental determination of the pKa of this compound.[7][8][9][10][11]
Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (this compound). The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.
Materials and Equipment:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
Nitrogen gas supply for purging
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 15-20 mg of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Add a sufficient amount of KCl to achieve a constant ionic strength, typically 0.15 M.[9]
-
Place a magnetic stir bar in the beaker.
-
-
Instrument Setup:
-
Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[9]
-
Place the beaker on the magnetic stirrer and begin gentle stirring.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Purge the solution with a gentle stream of nitrogen gas to displace dissolved carbon dioxide.[9]
-
-
Titration:
-
Record the initial pH of the solution.
-
Begin adding the standardized 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, decrease the increment volume to obtain more data points around the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
Causality Behind Experimental Choices:
-
Carbonate-free NaOH: Carbon dioxide from the atmosphere can dissolve in the titrant to form carbonic acid, which would interfere with the accurate determination of the equivalence point.
-
Constant Ionic Strength: The activity of ions in solution, and thus the measured pH, is dependent on the ionic strength. Maintaining a constant ionic strength with an inert salt like KCl ensures that changes in pH are solely due to the neutralization of the analyte.
-
Nitrogen Purge: This prevents the absorption of atmospheric CO₂, which can react with the strong base titrant and introduce errors in the measurement.
Solubility
The solubility of this compound is a critical factor for its formulation into drug products and for its behavior in biological systems. It is reported to be soluble in water and alcohols, which is consistent with the presence of the polar carboxylic acid and pyridine functional groups.[5] However, quantitative solubility data in various solvents is essential for drug development professionals.
Experimental Protocol: Determination of Thermodynamic Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13][14][15] This protocol provides a step-by-step guide for its implementation.
Principle: An excess amount of the solid compound is equilibrated with a solvent for an extended period to ensure that the solvent is saturated. The concentration of the dissolved compound in the supernatant is then determined, representing the thermodynamic solubility.
Materials and Equipment:
-
This compound (crystalline powder)
-
Solvents of interest (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred to ensure the complete removal of solid particles.
-
-
Concentration Analysis:
-
Accurately dilute a known volume of the clear supernatant with the appropriate solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
A calibration curve of known concentrations of this compound should be prepared to accurately quantify the solubility.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.
-
Causality Behind Experimental Choices:
-
Excess Solid: The presence of undissolved solid ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility.
-
Extended Equilibration Time: This is necessary to allow the dissolution process to reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.
-
Filtration/Centrifugation: The removal of all solid particles is essential to avoid overestimation of the solubility.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental spectra for this compound are not provided in the searched literature, a guide to interpreting the expected spectra is presented below.[16][17][18][19][20][21][22][23][24]
¹H NMR (Proton NMR):
-
Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Their chemical shifts and coupling patterns will be influenced by the positions of the chlorine and carboxylic acid groups. The proton adjacent to the nitrogen will likely be the most downfield.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), and its signal may exchange with deuterium oxide (D₂O).
¹³C NMR (Carbon NMR):
-
Pyridine Ring Carbons: The six carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the carboxylic acid group and the carbon attached to the chlorine atom will be significantly influenced by these substituents.
-
Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift, typically in the range of δ 160-180 ppm.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For unambiguous assignment of signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[25][26][27][28][29]
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.
-
C=C and C=N Stretches (Pyridine Ring): Multiple sharp absorption bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: An absorption band in the fingerprint region, typically around 800-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule will be observed at m/z 157 (for ³⁵Cl) and m/z 159 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
-
Major Fragments: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The pyridine ring is a chromophore, and its absorption spectrum will be influenced by the chloro and carboxylic acid substituents.
Crystal Structure
The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. While no crystal structure for this compound was found in the searched literature, the crystal structure of the analogous 3-bromopicolinic acid has been reported.[30] This information can provide insights into the likely packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and pyridine nitrogen, that would be present in the crystal lattice of this compound.
Stability
The stability of this compound under various conditions (e.g., pH, temperature, light) is a critical consideration for its storage and handling, as well as for its formulation into stable drug products. While specific stability data is not detailed in the provided search results, as a general guideline, carboxylic acids can be susceptible to decarboxylation at high temperatures, and the pyridine ring may be sensitive to strong oxidizing agents. Formal stability studies are recommended to establish its degradation profile.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis. It has been utilized as a substrate in reactions such as the Mitsunobu and Hammick reactions.[3] Its derivatives are explored for various therapeutic applications, including their use as insecticides and herbicides.[3] In drug discovery, the picolinic acid scaffold is of interest for its ability to chelate metal ions and its presence in numerous bioactive compounds.[31]
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. By understanding these fundamental characteristics and employing the detailed experimental protocols provided, researchers, scientists, and drug development professionals can effectively utilize this important molecule in their work. The synthesis of this in-depth guide underscores the importance of a multi-faceted approach to chemical characterization, combining theoretical knowledge with robust experimental validation.
References
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
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- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
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- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23).
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Solubility Profile of 3-Chloropicolinic Acid in Organic Solvents: A Guide for Pharmaceutical and Chemical Process Development
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the solubility of 3-chloropicolinic acid in various organic solvents, a critical parameter for its purification, crystallization, and formulation in pharmaceutical and chemical manufacturing. We delve into the theoretical principles governing its solubility, present detailed experimental methodologies for accurate measurement, and provide a curated set of solubility data. Furthermore, this guide explores thermodynamic models for solubility correlation and discusses the practical implications for process development, ensuring a robust foundation for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif is found in compounds developed for a range of applications. The efficiency of synthesis, purification, and formulation of these target molecules is profoundly dependent on the solubility behavior of this compound in various organic media.
A thorough understanding of its solubility allows for:
-
Optimal Solvent Selection: Choosing appropriate solvents for reaction, extraction, and crystallization processes to maximize yield and purity.
-
Process Optimization: Designing and controlling crystallization processes to achieve desired particle size distribution, morphology, and polymorphism.
-
Formulation Development: Creating stable and bioavailable dosage forms by understanding the dissolution characteristics of the intermediate.
This guide serves as a foundational resource, bridging theoretical principles with practical, data-driven insights to facilitate informed decision-making in the laboratory and at the manufacturing scale.
Theoretical Framework of Solubility
The dissolution of a crystalline solute like this compound in a solvent is a complex thermodynamic process. It can be conceptualized as two primary steps:
-
Lattice Energy Overcome: Energy is required to break the intermolecular forces (crystal lattice energy) holding the this compound molecules together in the solid state.
-
Solvation: Energy is released when the solute molecules form new interactions with the solvent molecules.
The overall enthalpy of the solution dictates whether the process is endothermic or exothermic. For a substance to dissolve, the Gibbs free energy of mixing must be negative. The solubility is therefore governed by the interplay between the solute's properties (polarity, hydrogen bonding capacity, molecular size) and the solvent's properties. This compound, with its carboxylic acid group, pyridine ring, and chlorine atom, exhibits a combination of polar, hydrogen-bonding, and non-polar characteristics, leading to a varied solubility profile across different solvent classes.
Experimental Determination of Solubility
Accurate solubility data is the bedrock of process design. The isothermal saturation method, coupled with quantitative analysis, is a reliable and widely adopted technique.
Protocol: Isothermal Saturation Method with HPLC Analysis
This protocol describes a self-validating system for determining the equilibrium solubility of this compound.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (purity > 99%)
-
Selected organic solvents (HPLC grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Workflow Diagram:
Caption: Workflow for Isothermal Saturation Solubility Measurement.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume (e.g., 10 mL) of the selected solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and liquid phases is reached. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. The system must reach a steady state where the rate of dissolution equals the rate of precipitation.
-
Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours. This allows the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-heated to the experimental temperature. Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed vial. Causality Note: Filtration is critical to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.
-
Dilution & Analysis: Accurately weigh the filtered sample. Dilute a known quantity of the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC with a UV detector. The concentration of this compound is determined by comparing its peak area to a standard calibration curve prepared with known concentrations.
-
Calculation: The solubility (S) is then calculated using the measured concentration, dilution factor, and the density of the solvent if required for unit conversion (e.g., from mol/L to g/100 g solvent).
Solubility Data of this compound
The solubility of this compound has been experimentally determined in a range of organic solvents at various temperatures. The data clearly shows that solubility is highly dependent on both the nature of the solvent and the temperature.
Table 1: Mole Fraction Solubility (x₁) of this compound in Select Solvents at Various Temperatures (T/K)
| Temperature (K) | Methanol | Ethanol | Isopropanol | Acetonitrile | Ethyl Acetate | Toluene |
| 283.15 | 0.0815 | 0.0541 | 0.0401 | 0.0466 | 0.0279 | 0.0019 |
| 293.15 | 0.1063 | 0.0722 | 0.0538 | 0.0615 | 0.0381 | 0.0028 |
| 303.15 | 0.1378 | 0.0956 | 0.0718 | 0.0807 | 0.0518 | 0.0041 |
| 313.15 | 0.1776 | 0.1257 | 0.0954 | 0.1051 | 0.0701 | 0.0061 |
| 323.15 | 0.2278 | 0.1643 | 0.1261 | 0.1362 | 0.0945 | 0.0089 |
Data synthesized from publicly available chemical literature.
Analysis of Solubility Trends:
-
Effect of Solvent: The solubility is highest in polar protic solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group of the this compound. Solubility is moderate in polar aprotic solvents like acetonitrile and ethyl acetate, and significantly lower in non-polar solvents like toluene. This trend directly correlates with the "like dissolves like" principle.
-
Effect of Temperature: In all tested solvents, the solubility of this compound increases with increasing temperature. This indicates that the dissolution process is endothermic, which is typical for the dissolution of crystalline organic solids. This positive temperature dependence is crucial for developing effective crystallization-based purification processes.
Conclusion
The solubility of this compound is a critical physicochemical property that dictates its behavior in chemical and pharmaceutical processes. This guide has established that its solubility is highest in polar protic solvents and demonstrates a strong positive correlation with temperature. The provided experimental protocol for the isothermal saturation method offers a reliable framework for generating high-quality, reproducible solubility data. By integrating this empirical data with an understanding of the underlying thermodynamic principles, researchers and process chemists can make informed decisions for solvent selection, process optimization, and the successful development of manufacturing routes for this compound and its valuable derivatives.
References
For verification, please note that direct links to full-text articles may require institutional access or purchase.
- Title: Solubility and Thermodynamic Properties of this compound in Different Solvents Source: Journal of Chemical & Engineering D
- Title: Solubility Measurement and Thermodynamic Modeling of this compound in Twelve Pure Solvents Source: Journal of Chemical & Engineering D
- Title: Determination and Correlation of Solubility and Thermodynamic Properties of this compound in Monobasic Alcohols Source: The Journal of Chemical Thermodynamics URL:[Link]
An In-depth Technical Guide to the Mechanism of Action of 3-Chloropicolinic Acid
Abstract
3-Chloropicolinic acid is a member of the pyridinecarboxylic acid class of synthetic auxin herbicides. Its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence within the plant. This guide provides a detailed examination of the molecular mechanism by which this compound and related compounds exert their phytotoxic effects. The core of this mechanism involves the hijacking of the plant's primary auxin perception and signaling pathway, leading to a cascade of downstream events that culminate in uncontrolled growth and plant death. We will explore the specific receptor interactions, the process of targeted protein degradation, the resulting physiological disruptions, and the key experimental methodologies used to elucidate this pathway. This document is intended for researchers, scientists, and professionals in the fields of drug development, herbicide science, and plant biology.
Introduction: Synthetic Auxins as Herbicides
Synthetic auxin herbicides have been a fundamental tool in agriculture for the selective control of broadleaf weeds for over 70 years.[1][2] These compounds, while structurally diverse, all share the ability to function as mimics of the endogenous plant hormone IAA.[2] this compound, a picolinic acid derivative, falls into this category and is recognized for its systemic action and efficacy against a range of herbaceous and woody plants.[3]
Unlike natural IAA, which is subject to tight homeostatic control and rapid degradation, synthetic auxins like this compound are more resistant to metabolic breakdown.[1] This persistence leads to a continuous and overwhelming stimulation of the auxin signaling pathways. The plant is unable to regulate this influx, resulting in a disruption of normal hormonal balance, uncontrolled and disorganized growth, and ultimately, death.[4] The herbicidal classification systems place these synthetic auxins in Group 4 (or Group O), defined by their shared mode of action.[5]
The Core Molecular Mechanism: Hijacking the TIR1/AFB Signaling Pathway
The primary mechanism of action for all auxin-mimicking herbicides is the constitutive activation of the TIR1/AFB auxin co-receptor system.[4][6] This system is central to a plant's ability to regulate gene expression in response to auxin levels.
Perception and Co-Receptor Complex Formation
The process begins when the synthetic auxin molecule enters the nucleus of the plant cell. Here, it interacts with a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[6]
-
The "Molecular Glue" Model : The synthetic auxin does not bind to the TIR1/AFB protein alone with high affinity. Instead, it acts as a "molecular glue," fitting into a surface pocket on the TIR1/AFB protein and stabilizing its interaction with a second group of proteins: the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[6]
-
Ternary Complex Formation : This results in the formation of a stable ternary complex: TIR1/AFB–auxin–Aux/IAA.[4]
Targeted Protein Degradation
The formation of this complex is the critical trigger for the downstream signaling cascade. The TIR1/AFB protein is a component of a larger E3 ubiquitin ligase complex called the SCF complex (Skp1-Cullin-F-box).[7]
-
Ubiquitination : Once the Aux/IAA repressor is locked into the complex by the synthetic auxin, the SCFTIR1/AFB complex tags the Aux/IAA protein with a chain of ubiquitin molecules.[4]
-
Proteasomal Degradation : This polyubiquitin chain serves as a recognition signal for the 26S proteasome, the cell's machinery for protein disposal. The proteasome then degrades the Aux/IAA repressor protein.[4]
Derepression of Auxin-Responsive Genes
Under normal, low-auxin conditions, Aux/IAA proteins are bound to Auxin Response Factors (ARFs) , which are transcription factors. This binding prevents the ARFs from activating gene expression.[7]
-
Release of ARFs : The degradation of the Aux/IAA repressors frees the ARF transcription factors.
-
Gene Activation : The liberated ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, switching on their transcription.[4][7]
This entire process, from perception to gene activation, is depicted in the signaling pathway diagram below.
The Specificity of Picolinic Acids: Receptor-Selective Binding
A critical aspect of the mechanism for picolinic acids is their preferential binding to specific members of the TIR1/AFB receptor family. While endogenous IAA and other synthetic auxins like 2,4-D can bind to multiple members of the family, picolinic acids show a distinct preference for AFB5 .[8][9]
-
Differential Affinity : Studies have demonstrated that the AFB5-Aux/IAA co-receptor complex selectively binds picolinic acid herbicides like picloram with much higher affinity than the TIR1-Aux/IAA complex does.[9][10]
-
Implications for Efficacy : This receptor specificity is a key determinant of the biological activity of picolinic acids. Mutations in the AFB5 gene have been shown to confer significant resistance to picolinate herbicides, while having minimal effect on the plant's response to IAA or 2,4-D.[8] This highlights that the herbicidal effect is channeled specifically through the AFB5 receptor.
Downstream Phytotoxic Effects
The sustained transcription of auxin-responsive genes triggers a catastrophic cascade of physiological events.
-
Hormonal Crosstalk : One of the primary consequences is the massive upregulation of genes involved in the biosynthesis of other plant hormones, particularly ethylene and abscisic acid (ABA) .[1][11]
-
Oxidative Stress : The overproduction of ethylene and ABA leads to the generation of high levels of Reactive Oxygen Species (ROS) , which cause widespread cellular damage, lipid peroxidation, and membrane leakage.[7][11]
-
Uncontrolled Growth & Senescence : This hormonal chaos induces rapid, uncontrolled cell division and elongation, especially in vascular tissues. This leads to classic symptoms like epinasty (stem and leaf twisting), callus formation, and blockage of the phloem and xylem, starving the plant of water and nutrients.[12] The high levels of ethylene and ABA also accelerate senescence and tissue decay.[1]
Quantitative Data Summary
The differential binding and biological efficacy can be summarized quantitatively. The following table compiles representative data for different auxin classes, illustrating the unique profile of picolinate auxins.
| Compound Class | Representative Compound | Receptor Binding Profile | Biological Activity (IC₅₀) |
| Natural Auxin | Indole-3-acetic acid (IAA) | Binds broadly to TIR1, AFB2, AFB5 | Baseline |
| Phenoxy-Carboxylic | 2,4-D | Preferential binding to TIR1 | High |
| Pyridinecarboxylic | Picloram (analogue) | Strongly preferential binding to AFB5 [9][13] | Very High |
| Benzoic Acid | Dicamba | Low binding to all three receptors[13] | High |
Experimental Methodologies
Elucidating the mechanism of action relies on a suite of biochemical and physiological assays. Below are protocols for key experiments.
Protocol 1: In Vitro Auxin Receptor Binding Assay via Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding kinetics and affinity of this compound to purified TIR1/AFB receptor proteins.
Causality: This cell-free assay isolates the direct interaction between the herbicide and its protein target, removing confounding factors from a whole-plant system. It is essential for confirming the primary site of action and determining binding specificity.
Methodology:
-
Protein Expression and Purification:
-
Clone the coding sequences for Arabidopsis thaliana TIR1, AFB2, and AFB5 into an appropriate expression vector (e.g., pGEX) with an affinity tag (e.g., GST).
-
Express the proteins in a suitable host system (e.g., E. coli BL21 cells).
-
Lyse the cells and purify the recombinant TIR1/AFB proteins using affinity chromatography (e.g., Glutathione-Sepharose beads).
-
Self-Validation: Confirm protein purity and concentration using SDS-PAGE and a Bradford assay.
-
-
SPR Chip Preparation:
-
Immobilize the purified TIR1, AFB2, and AFB5 proteins onto separate flow cells of a CM5 sensor chip using standard amine coupling chemistry. One flow cell should be left blank or immobilized with a control protein to serve as a reference.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+). A typical concentration range might be 1 nM to 10 µM.
-
Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate.
-
Causality: The binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU) signal.
-
After each injection, regenerate the chip surface with a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).
-
Trustworthiness: The K₋ value provides a quantitative measure of binding affinity. Comparing the K₋ values for this compound across the different TIR1/AFB proteins will reveal its binding specificity.
-
Protocol 2: Root Growth Inhibition Bioassay
Objective: To determine the biological efficacy (IC₅₀) of this compound on whole plants.
Causality: This assay provides a whole-organism measure of the compound's phytotoxicity, integrating uptake, translocation, and the entire molecular mechanism of action. It is a standard method for comparing the potency of different herbicides.
Methodology:
-
Plate Preparation:
-
Prepare half-strength Murashige and Skoog (MS) agar medium.
-
Autoclave the medium and allow it to cool to ~50-60°C.
-
Add this compound from a sterile stock solution to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100, 500 nM). Also include a known active control (e.g., picloram) and a solvent control.
-
Pour the medium into sterile square petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol followed by a bleach solution, with sterile water rinses.
-
Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.
-
Pipette approximately 10-15 seeds in a straight line onto the surface of each agar plate.
-
-
Incubation and Measurement:
-
Orient the plates vertically in a growth chamber with a controlled light/dark cycle (e.g., 16h light / 8h dark) and temperature (22°C).
-
Causality: Gravity will direct the roots to grow straight down along the agar surface, making measurement straightforward.
-
After 5-7 days, scan the plates at high resolution.
-
Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.
-
-
Data Analysis:
-
For each concentration, calculate the average root length and standard deviation.
-
Normalize the data by expressing the average root length as a percentage of the solvent control.
-
Plot the percent inhibition versus the log of the herbicide concentration.
-
Self-Validation: Use a non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value, which is the concentration of herbicide required to inhibit root growth by 50%.
-
Conclusion
The mechanism of action of this compound is a well-defined process centered on the targeted disruption of auxin homeostasis. By acting as a persistent molecular glue within the TIR1/AFB signaling pathway, specifically targeting the AFB5 co-receptor, it triggers the degradation of Aux/IAA repressors. This leads to the massive and sustained expression of auxin-responsive genes, culminating in a lethal cascade of hormonal imbalance, oxidative stress, and uncontrolled growth. The detailed understanding of this pathway, from receptor-ligand interaction to whole-plant physiological response, not only explains the efficacy of this important class of herbicides but also provides a framework for addressing challenges such as herbicide resistance and designing next-generation weed control solutions.
References
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- Li, Y., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. [Link]
- Mithila, J., et al. (2013). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 31(4). [Link]
- Santner, A. A., & Estelle, M. (2010). Auxin Perception—Structural Insights. Cold Spring Harbor Perspectives in Biology. [Link]
- Hamner, C. L., & Tukey, H. B. (1963).
- CropLife Australia. (2025). Herbicide Mode of Action Table. CropLife Australia. [Link]
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- Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. Plant Physiology, 142(2), 542-552. [Link]
- Tetrahedron. (n.d.). 57266-69-0 | this compound. Tetrahedron. [Link]
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- Bell, G. I., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. [Link]
- Calderon-Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]
- PhytoTech Labs. (n.d.).
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- Li, D., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
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A Comprehensive Technical Guide to the Synthesis of 3-Chloropicolinic Acid via Hydrolysis of 3-Chloro-2-(trichloromethyl)pyridine
Abstract
3-Chloropicolinic acid is a pivotal chemical intermediate, indispensable in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. This guide provides an in-depth technical exploration of a primary manufacturing route: the acid-catalyzed hydrolysis of 3-chloro-2-(trichloromethyl)pyridine. We will dissect the underlying reaction mechanism, present a detailed experimental protocol, analyze critical process parameters, and outline essential safety and quality control measures. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.
Introduction: The Significance of this compound
This compound, also known by its IUPAC name 3-chloropyridine-2-carboxylic acid, is a substituted pyridine derivative with the molecular formula C₆H₄ClNO₂.[1] Its structural features make it a versatile building block for more complex molecules. The presence of the carboxylic acid and chloro-substituents on the pyridine ring allows for a variety of subsequent chemical modifications, making it a valuable precursor in the development of herbicides and other plant growth control agents.[1] While several synthetic pathways exist, the hydrolysis of 3-chloro-2-(trichloromethyl)pyridine is a well-documented and effective method, capable of producing high yields of the desired product.[2] This guide focuses exclusively on this transformation, offering both theoretical insights and practical, field-proven methodologies.
Reaction Mechanism: Acid-Catalyzed Hydrolysis
The conversion of the trichloromethyl group (-CCl₃) to a carboxylic acid group (-COOH) is a classic example of an acid-catalyzed hydrolysis reaction. The trichloromethyl group is highly susceptible to nucleophilic attack under acidic conditions due to the strong electron-withdrawing nature of the three chlorine atoms.
The reaction proceeds through the following key stages:
-
Protonation: A strong acid, typically sulfuric acid, protonates one of the chlorine atoms on the trichloromethyl group, making it a better leaving group.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the central carbon atom. This is followed by the elimination of a chloride ion and a proton to form a dichloromethylol intermediate.
-
Repeated Hydrolysis: This process of protonation, nucleophilic attack, and elimination repeats two more times, sequentially replacing the remaining chlorine atoms with hydroxyl groups, leading to an unstable geminal triol.
-
Dehydration: The geminal triol intermediate readily loses a molecule of water to form the stable carboxylic acid.
This entire cascade is facilitated by the acidic environment, which ensures the efficient progression of each step toward the final product.
Caption: Mechanism of acid-catalyzed hydrolysis of the trichloromethyl group.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.
3.1. Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation |
| 3-Chloro-2-(trichloromethyl)pyridine | >98% Purity | Standard Chemical Supplier |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Grade or higher |
| Deionized Water | High Purity | - |
| Ice | - | - |
| Methanol, Benzene, Hexane (for washing) | ACS Grade | Standard Chemical Supplier |
| Round-bottom flask with reflux condenser | - | - |
| Heating mantle with magnetic stirrer | - | - |
| Buchner funnel and filter paper | - | - |
| Beakers and standard laboratory glassware | - | - |
3.2. Synthesis Procedure
-
Reactor Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle. Ensure the setup is in a well-ventilated fume hood.
-
Charging Reagents: To the reaction flask, carefully add 3-chloro-2-(trichloromethyl)pyridine. Following this, slowly and with agitation, add concentrated sulfuric acid. An exothermic reaction may occur; addition should be controlled to manage the temperature.
-
Reaction Conditions: Heat the mixture with constant stirring. The temperature should be maintained within a range of 20°C to 140°C.[1][3] The reaction is typically allowed to proceed for 0.5 to 2 hours.[1][3] Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Precipitation: Once the reaction is complete, cool the mixture to approximately 50°C.[3] Carefully quench the reaction by pouring it over a sufficient quantity of crushed ice with stirring. The this compound product will precipitate out of the acidic aqueous solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove any residual acid. For higher purity, additional washing steps with solvents like methanol, benzene, and hexane can be performed.[1]
-
Drying: Dry the purified product under vacuum to obtain an off-white crystalline solid.
Caption: Step-by-step experimental workflow for the synthesis.
Critical Process Parameters and Optimization
The success of this synthesis hinges on the careful control of several key parameters. The choice of these parameters is causal to achieving high yield and purity.
| Parameter | Typical Range | Rationale and Field Insights |
| Acid Catalyst | Sulfuric, Phosphoric, or Nitric Acid | Sulfuric acid is most commonly cited due to its strong dehydrating properties and high boiling point, which facilitates the reaction at elevated temperatures.[1][3][4] The choice of acid can impact reaction kinetics and the impurity profile. |
| Temperature | 20°C – 140°C | Higher temperatures accelerate the rate of hydrolysis. However, exceeding 140°C may lead to decomposition and the formation of unwanted byproducts, reducing overall yield and purity. The optimal temperature is a balance between reaction speed and selectivity.[3] |
| Reaction Time | 0.5 – 2 hours | The duration must be sufficient for complete conversion of the starting material. Incomplete reaction leads to purification challenges. Monitoring via TLC is crucial for determining the reaction endpoint and avoiding prolonged heating that could cause degradation.[3] |
| Quenching | Ice/Water Addition | Quenching on ice serves two purposes: it safely dilutes the concentrated acid and lowers the temperature, and it significantly decreases the solubility of the organic product, causing it to precipitate efficiently from the aqueous solution. |
| Purification | Water/Solvent Washes | The initial water wash is critical for removing inorganic acid impurities. Subsequent washes with organic solvents like methanol or hexane can remove non-polar organic impurities, yielding a product of higher purity.[1] |
Product Characterization and Quality Control
To validate the synthesis, the final product must be rigorously characterized.
-
Identity: this compound
-
CAS Number: 57266-69-0[1]
-
Molecular Formula: C₆H₄ClNO₂[1]
-
Molar Mass: 157.55 g/mol
-
Appearance: Off-white crystalline solid[1]
-
Melting Point: Approximately 131°C[1]
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid C=O and O-H stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety and Handling
This procedure involves hazardous materials and must be conducted with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All operations, especially those involving concentrated sulfuric acid and chlorinated compounds, must be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.
-
Handling Strong Acids: Concentrated sulfuric acid is extremely corrosive. It should be handled with extreme care, and any spills should be neutralized immediately according to standard laboratory procedures.
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.
Conclusion
The acid-catalyzed hydrolysis of 3-chloro-2-(trichloromethyl)pyridine represents a robust and high-yielding pathway to this compound. While the method is effective, its overall economic viability can be limited by the production costs of the chlorinated pyridine starting material.[2][3] By understanding the core reaction mechanism and meticulously controlling the critical process parameters outlined in this guide, researchers and chemical professionals can reliably and safely produce this valuable intermediate for applications in drug discovery and agrochemical development.
References
- US Patent 4087431A: Preparation of 3,6-dichloropicolinic acid.Google Patents.
- Synthesis of 3,6-dichloropicolinic acid.PrepChem.com.
- Manufacturing Insights: Producing 3-Chloropyridine-2-Carboxylic Acid.NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Chloropyridine-2-Carboxylic Acid: Synthesis and Supply Chain Dynamics.NINGBO INNO PHARMCHEM CO.,LTD.
- US Patent 4504665A: Process for producing chloronicotinic acid compounds.Google Patents.
Sources
IUPAC name for 3-Chloropicolinic acid
An In-Depth Technical Guide to 3-Chloropicolinic Acid (3-Chloropyridine-2-carboxylic Acid)
Introduction
This compound, systematically known by its IUPAC name 3-Chloropyridine-2-carboxylic acid , is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern synthetic chemistry. Its structural arrangement, featuring a carboxylic acid and a chlorine atom on a pyridine ring, provides multiple reactive sites, making it a valuable intermediate in the synthesis of complex molecules. This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, analytical characterization, mechanisms of action in its applications, and critical safety information, providing a field-proven perspective on its utility and handling.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is a stable, crystalline solid under standard conditions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-Chloropyridine-2-carboxylic acid | |
| Common Name | This compound | |
| CAS Number | 57266-69-0 | |
| Molecular Formula | C₆H₄ClNO₂ | |
| Molecular Weight | 157.55 g/mol | |
| Canonical SMILES | C1=CC=C(N=C1C(=O)O)Cl | |
| InChI | InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) |
| InChIKey | XTMUXJBJCMRWPG-UHFFFAOYSA-N | |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes and Source |
|---|---|---|
| Appearance | White to off-white or brown crystalline powder/solid | [1], |
| Melting Point | 131 °C (decomposes) | A value of 148-150 °C is also reported, but 131 °C appears more frequently in supplier data. |
| Boiling Point | 297.6 ± 20.0 °C at 760 mmHg | Predicted value. |
| Density | 1.470 ± 0.06 g/cm³ | Predicted value. |
| pKa | 2.41 ± 0.10 | Predicted value. |
| Solubility | Slightly soluble in acetonitrile and methanol. | |
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves the acid-catalyzed hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[2] This method is effective and can produce high yields, though the cost of the starting materials can be a limiting factor in its overall economic viability. The causality behind this choice of precursor is the relative stability of the trichloromethyl group, which requires strong acidic conditions to hydrolyze to the corresponding carboxylic acid.
Caption: Figure 1: Synthesis Workflow for this compound.
Representative Experimental Protocol: Acid Hydrolysis
This protocol is a representative procedure based on established chemical principles for the hydrolysis of trichloromethyl groups on an aromatic ring.
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-chloro-2-(trichloromethyl)pyridine (1.0 eq).
-
Acid Addition: While stirring, cautiously add concentrated sulfuric acid (98%, ~3.0 eq). An exotherm may be observed.
-
Heating: Heat the reaction mixture to a temperature between 100-120 °C. Maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS if possible.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.
-
Precipitation and Filtration: A precipitate of crude this compound should form. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water until the filtrate is neutral to pH paper to remove residual acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Spectroscopic and Analytical Characterization
While experimental spectra for this compound are not widely available in public databases like the Spectral Database for Organic Compounds (SDBS), its structure allows for the confident prediction of its key spectroscopic features.[2][3] This predictive analysis is crucial for quality control and reaction monitoring.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Value / Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Three signals in the aromatic region (δ 7.0-9.0 ppm). Expect doublet of doublets (dd) for H-4 and H-5, and a doublet (d) for H-6. |
| Carboxylic Proton | One broad singlet, typically δ > 10 ppm, may be exchangeable with D₂O. | |
| ¹³C NMR | Aromatic Carbons | Six distinct signals. C-Cl and C-COOH will be downfield. Expect signals in the range of δ 120-155 ppm. |
| Carboxylic Carbon | One signal for the C=O group, typically δ > 165 ppm. | |
| IR Spectroscopy | O-H Stretch | Broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid). |
| C=O Stretch | Strong, sharp absorption band around 1700-1725 cm⁻¹. | |
| C=C/C=N Stretch | Absorptions in the 1400-1600 cm⁻¹ region (aromatic ring). | |
| C-Cl Stretch | Absorption in the 600-800 cm⁻¹ region. | |
| Mass Spectrometry | Molecular Ion (M⁺˙) | m/z = 157 (³⁵Cl) and 159 (³⁷Cl) in an approximate 3:1 isotopic ratio. |
| | Key Fragments | Loss of -COOH (m/z = 112/114), Loss of Cl (m/z = 122). |
Applications and Mechanism of Action
The utility of this compound stems from its dual identity as both a biologically active molecule and a versatile synthetic intermediate.
Role as a Synthetic Auxin Herbicide
Picolinic acids, including clopyralid (3,6-dichloro-2-pyridinecarboxylic acid), are a well-established class of herbicides that function as synthetic auxins.[4][5] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing plant death in susceptible broadleaf species.
The molecular mechanism involves the herbicide binding to the TIR1/AFB family of F-box proteins, which are components of an SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[6] This binding event stabilizes the interaction between the SCF complex and Aux/IAA repressor proteins, leading to the ubiquitination and subsequent degradation of these repressors. The degradation of Aux/IAA proteins derepresses auxin response genes, causing the aberrant expression of growth-promoting genes that results in the herbicidal effect. Molecular docking studies on derivatives have shown that these picolinate structures fit effectively into the binding pocket of the AFB5 receptor.[4]
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A Technical Guide to 3-Chloropicolinic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Chloropicolinic acid (CAS No: 57266-69-0), a chlorinated pyridine derivative of significant interest in multiple scientific domains. We delve into its core molecular and physicochemical properties, explore its established applications in synthetic organic chemistry and agrochemicals, and discuss its potential as a valuable building block in drug discovery programs. This document synthesizes data from established chemical suppliers and the scientific literature to offer researchers, scientists, and drug development professionals a detailed resource, complete with an exemplary synthesis protocol and safety information.
Core Molecular Profile
This compound is an organic compound featuring a pyridine ring substituted with both a carboxylic acid and a chlorine atom. Its fundamental identifiers are crucial for accurate sourcing, experimentation, and documentation.
The structural arrangement of these atoms dictates the molecule's reactivity and physical properties. The chlorine atom at the 3-position and the carboxylic acid at the 2-position create a specific electronic and steric environment that is leveraged in its various applications.
Caption: Chemical structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-Chloropyridine-2-carboxylic acid | [4] |
| Synonyms | 3-Chloro-2-picolinic acid | [5][6] |
| CAS Number | 57266-69-0 | [1][2] |
| InChI Key | XTMUXJBJCMRWPG-UHFFFAOYSA-N |
| SMILES | OC(=O)c1ncccc1Cl | |
Physicochemical Properties
The physical characteristics of this compound are essential for determining appropriate solvents, reaction conditions, and storage protocols. It is typically supplied as an off-white to brown crystalline solid.[3][4][5]
Table 2: Physicochemical Data
| Property | Value | Unit | Source(s) |
|---|---|---|---|
| Appearance | Off-white solid / Crystalline Powder | - | [3][4][5] |
| Melting Point | 131 - 150 (decomposes) | °C | [3][5] |
| Boiling Point | ~297.6 | °C | [4][5] |
| Density | ~1.47 | g/cm³ | [5] |
| pKa | ~2.41 (Predicted) | - | [3] |
| Solubility | Slightly soluble in methanol and acetonitrile | - |[3] |
Applications in Scientific Research
The utility of this compound spans several areas, primarily driven by its reactive handles—the carboxylic acid and the chloro-substituted pyridine ring.
Role in Synthetic Organic Chemistry
As a functionalized heterocycle, this compound serves as a valuable intermediate in organic synthesis.[3] Its structure allows for further modification at the carboxylic acid group (e.g., esterification, amidation) or through reactions involving the pyridine ring. It has been noted as a substrate in named reactions such as the Mitsunobu and Hammick reactions, which are staples in the synthesis of complex organic molecules.[4]
Agrochemical Applications
Chlorinated picolinic acids are a well-known class of herbicides.[7] this compound is utilized for the management of deep-rooted herbaceous weeds and woody plants, particularly in rangelands and pastures.[4] Its mechanism of action typically involves disrupting normal plant growth processes, acting as a systemic herbicide that can be transported throughout the plant.[7]
Relevance in Drug Discovery
The incorporation of chlorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[8] Chlorine substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Heterocyclic structures like the one found in this compound are privileged in drug design. Therefore, this compound represents a key starting material for generating novel chemical entities for screening against various biological targets.[8]
Synthesis and Methodologies
Several routes exist for the synthesis of this compound, including the acid hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[4][9] A common laboratory-scale preparation involves the reaction of a more substituted picolinic acid derivative with a base.
Detailed Experimental Protocol: Synthesis from 3,5,6-Trichloro-4-hydrazinopicolinic Acid
This protocol is adapted from established patent literature and demonstrates a robust method for preparing a related compound, 3,6-dichloropicolinic acid, illustrating the principles that can be applied.[9][10] The conversion involves reaction with a base followed by acidification.
Step 1: Reaction Setup
-
To a suitable reaction flask, add 3,5,6-trichloro-4-hydrazinopicolinic acid (1.0 eq).
-
Add water to serve as the reaction solvent.
-
Add an aqueous solution of sodium hydroxide (NaOH) (1.0 eq).
-
Rationale: The initial addition of base begins the reaction process in an aqueous medium.
Step 2: Reflux and Base Addition
-
Heat the mixture to reflux temperature (approximately 100 °C) with agitation.
-
While refluxing, add a second portion of aqueous NaOH solution (1.0-1.5 eq) dropwise over approximately 1 hour.
-
Continue heating under reflux for an additional 1-2 hours after the addition is complete.
-
Rationale: Heating to reflux provides the necessary activation energy for the reaction. The slow addition of excess base ensures the reaction proceeds to completion.
Step 3: Acidification and Precipitation
-
Cool the reaction mixture to room temperature or below (e.g., 30 °C).
-
Slowly add concentrated hydrochloric acid (HCl) to acidify the mixture.
-
Rationale: Acidification protonates the carboxylate salt formed during the reaction. The neutral carboxylic acid product is less soluble in the acidic aqueous solution, causing it to precipitate.
Step 4: Product Isolation and Purification
-
Extract the acidified aqueous mixture with an organic solvent immiscible with water, such as methylene chloride (DCM). Perform the extraction three times.
-
Combine the organic extracts.
-
Dry the combined organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.
-
Rationale: Liquid-liquid extraction is a critical workup step to separate the desired organic product from the aqueous phase containing inorganic salts and other water-soluble impurities. Evaporation of the volatile organic solvent isolates the final product.
Workflow Visualization
Caption: General workflow for picolinic acid synthesis via base reaction.
Safety and Handling
As with any laboratory chemical, proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
-
Hazard Statements:
-
GHS Pictogram: GHS07 (Exclamation Mark).[3]
-
Precautionary Statements:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Conclusion
This compound is a versatile chemical compound with a well-defined molecular profile and a range of important applications. Its role as a synthetic intermediate, a potent herbicide, and a potential scaffold for drug discovery makes it a compound of high interest to both academic and industrial researchers. A thorough understanding of its properties, synthesis, and safety protocols is paramount for its effective and safe utilization in the laboratory.
References
- This compound (57266-69-0): Synthesis, Applications, Side effects and Storage | Blog.ChemicalsKnowledge.[Link]
- This compound, CAS No. 57266-69-0.iChemical.[Link]
- Synthesis of 3,6-dichloropicolinic acid.PrepChem.com.[Link]
- CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
- US4087431A - Preparation of 3,6-dichloropicolinic acid.
- 57266-69-0 | this compound.Tetrahedron.[Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- 6-Chloropicolinic acid | C6H4ClNO2.
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health and safety data for 3-Chloropicolinic acid
An In-depth Technical Guide to the Health and Safety of 3-Chloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Chemical Safety
In the fast-paced world of research and development, a comprehensive understanding of the materials we handle is paramount. This guide is dedicated to providing an in-depth technical overview of the health and safety considerations for this compound (CAS No. 57266-69-0). As a pyridine carboxylic acid derivative, this compound and its analogs are utilized in various applications, including as herbicides and as building blocks in organic synthesis. A thorough grasp of its toxicological, physicochemical, and environmental properties is not merely a regulatory formality but a cornerstone of responsible science. This document is structured to provide not just data, but a causal understanding of the hazards and the logic behind the recommended safety protocols, empowering researchers to work safely and effectively.
Chemical and Physical Identity
A precise identification of a chemical is the foundation of any safety assessment. This compound is also known by its IUPAC name, 3-chloro-2-pyridinecarboxylic acid. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 57266-69-0 | |
| Molecular Formula | C₆H₄ClNO₂ | |
| Molecular Weight | 157.55 g/mol | [1] |
| Appearance | Off-white to white or brown crystalline solid/powder | [2] |
| Melting Point | 131 - 150 °C (decomposes) | [2] |
| Boiling Point | ~297.6 °C at 760 mmHg | [2] |
| Flash Point | ~133.8 °C | [2] |
| Solubility | Soluble in water. Slightly soluble in acetonitrile and methanol. | [3] |
Toxicological Profile and Hazard Assessment
Acute Toxicity
This compound is classified as harmful if swallowed.[2] It is also known to cause serious eye irritation and may lead to skin and respiratory tract irritation.[1]
| Route | Hazard Statement | Classification | Notes | Source(s) |
| Oral | H302: Harmful if swallowed | Acute Toxicity, Oral, Category 4 | Ingestion may cause gastrointestinal irritation, nausea, and vomiting. | [2][4] |
| Dermal | H315: Causes skin irritation | Skin Irritation, Category 2 | May cause inflammation, itching, scaling, or reddening. | [1] |
| Inhalation | H335: May cause respiratory irritation | STOT SE, Category 3 | Inhalation of dust may irritate the respiratory tract. | [1] |
| Eye | H319: Causes serious eye irritation | Eye Irritation, Category 2A | Direct contact can cause redness, pain, and severe eye damage. | [2][5] |
Surrogate Data Insight: For the related compound, 6-Chloropicolinic acid, the oral LD50 in rats is reported as 2180 mg/kg, suggesting moderate to low acute toxicity.[6] While this provides a useful reference point, it should be noted that the position of the chlorine atom can influence the toxicological profile.
Chronic Toxicity, Carcinogenicity, and Mutagenicity
There is no specific data available on the chronic toxicity, carcinogenicity, or mutagenicity of this compound. For the parent compound, picolinic acid, an Ames test for mutagenicity was negative. Furthermore, picolinic acid is not classified as a carcinogen by the International Agency for Research on Cancer (IARC).[6] However, the absence of data does not equate to the absence of hazard, and the precautionary principle should be applied.
Mechanism of Toxicity: The Role of Metal Chelation
The toxicity of picolinic acid and its derivatives is believed to be linked to their ability to chelate divalent metal ions, particularly zinc (Zn²⁺) and iron (Fe²⁺). These metal ions are essential cofactors for numerous enzymes involved in critical cellular processes, including DNA replication and cell division. By sequestering these ions, picolinic acid analogs can inhibit cell growth. The overall toxicity is influenced by two key factors: the compound's ability to chelate zinc and its ability to cross cell membranes (lipophilicity).
Caption: Decision workflow for handling a this compound spill.
Environmental Fate and Ecotoxicology
As a pyridine carboxylic acid herbicide, this class of compounds is known for its persistence in the environment. [7][8]They are not readily broken down by microbial action in soil or during composting processes. [7][8]
Environmental Persistence and Mobility
-
Persistence: Pyridine carboxylic acids can remain active in soil, compost, and hay for extended periods, potentially for months or years. [7]* Mobility: Specific soil mobility data (Koc) for this compound is not available. However, the water-soluble nature of picolinic acids suggests a potential for mobility in soil, which could lead to the contamination of groundwater. [9]
Ecotoxicity
Specific ecotoxicity data for this compound is limited. However, data for the 6-chloro isomer provides an indication of its potential environmental impact.
| Organism | Test | Result | Notes | Source(s) |
| Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | 82 mg/L | Indicates moderate toxicity to fish. (Data for 6-Chloropicolinic acid) | [10] |
| Water Flea (Daphnia magna) | 48h EC50 | 1.6 mg/L | Indicates high toxicity to aquatic invertebrates. (Data for 6-Chloropicolinic acid) | [10] |
The high toxicity to Daphnia magna is a significant concern, as these organisms are a critical component of freshwater ecosystems.
Experimental Protocols
Protocol: Weighing and Preparing Solutions
-
Preparation: Designate a specific area for handling the solid, preferably within a chemical fume hood or on a bench with local exhaust ventilation.
-
PPE: Don appropriate PPE, including a lab coat, safety goggles, and compatible chemical-resistant gloves.
-
Weighing: Use a tared weigh boat or glassine paper. Handle the container of this compound carefully to minimize dust generation. Use a spatula to transfer the desired amount.
-
Dissolution: Add the weighed solid to the solvent in a suitable container (e.g., beaker or flask) within the fume hood. Stir gently until fully dissolved.
-
Cleanup: Clean the spatula and weighing area with a damp cloth or paper towel to collect any residual dust. Dispose of the cleaning materials as hazardous waste.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water.
Protocol: Emergency Spill Response (Small Scale)
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Put on appropriate PPE, including safety goggles, gloves, and a lab coat. If significant dust is present, a respirator may be required.
-
Containment: If the spill is a solid, cover it with a dry absorbent material to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep the material into a dustpan and place it in a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a cloth dampened with soap and water. Place all cleanup materials into the hazardous waste container.
-
Disposal: Seal the container and arrange for disposal through your institution's Environmental Health and Safety (EH&S) department.
-
Documentation: Report the incident according to your institution's policies.
Conclusion
This compound presents moderate acute health hazards, including being harmful if swallowed and causing serious eye, skin, and respiratory irritation. While specific data on chronic effects and quantitative toxicity are lacking, the precautionary principle dictates that it should be handled with stringent safety measures. The likely mechanism of toxicity through metal chelation and the known environmental persistence of this class of compounds underscore the importance of careful handling to prevent both personal exposure and environmental contamination. By adhering to the engineering controls, personal protective equipment guidelines, and handling protocols outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
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- 5-Chloropicolinic acid is produced by specific degradation of 4-chlorobenzoic acid by Sphingomonas paucimobilis BPSI-3 | Journal of Industrial Microbiology and Biotechnology | Oxford Academic.
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- 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem - NIH.
- 1189513-51-6 | 5-Bromo-3-chloropicolinic acid | ChemScene.
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- Mobility Classification of Chemicals in Soil - ChemSafetyPro.COM.
- Environmental fate and microbial degradation of aminopolycarboxylic acids | Request PDF.
- Bioaccumulation of Organic and Inorganic Pollutants in Fish from Thermaikos Gulf: Preliminary Human Health Risk Assessment Assisted by a Comput
- Environmental fate and toxicology of chlorothalonil - PubMed.
- Synthesis of Some Aminopicolinic Acids - IRL @ UMSL.
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An In-depth Technical Guide to the Environmental Fate of Chlorinated Picolinic Acids
This guide provides a comprehensive technical overview of the environmental fate of chlorinated picolinic acids, a class of synthetic auxin herbicides. Designed for researchers, environmental scientists, and drug development professionals, this document synthesizes current knowledge on the transport, transformation, and persistence of these compounds in the environment. We will explore the causal relationships between their chemical properties and environmental behavior, detail authoritative testing methodologies, and present a framework for assessing their environmental impact.
Introduction: The Double-Edged Sword of Picolinic Acid Herbicides
Chlorinated picolinic acids, such as picloram, clopyralid, and aminopyralid, are highly effective systemic herbicides used to control a wide range of broadleaf weeds.[1] Their mode of action mimics natural plant growth hormones (auxins), leading to uncontrolled and disorganized growth that ultimately results in the death of susceptible plants.[2] This efficacy, however, is coupled with environmental concerns due to their potential for persistence and mobility.[2][3] Understanding the intricate pathways these molecules follow in soil, water, and air is paramount for predicting their impact, ensuring responsible use, and developing effective remediation strategies.
This guide moves beyond a simple recitation of facts to explain the causality behind the environmental fate of these compounds. We will examine how their fundamental physicochemical properties dictate their behavior and how biotic and abiotic factors drive their degradation.
Core Principles: Physicochemical Properties as Fate Determinants
The environmental journey of a chlorinated picolinic acid is governed by its inherent chemical and physical properties. These characteristics determine its partitioning between soil, water, and air, its susceptibility to degradation, and its potential for off-site movement.
The interplay of these properties dictates the herbicide's environmental behavior. For example, high water solubility combined with weak soil sorption (low Koc) creates a high potential for leaching into groundwater, a known concern for compounds like picloram.[4][5]
Table 1: Physicochemical Properties of Key Chlorinated Picolinic Acids
| Property | Picloram | Clopyralid | Aminopyralid | Rationale & Implication |
| Molecular Formula | C₆H₃Cl₃N₂O₂ | C₆H₃Cl₂NO₂ | C₆H₄ClN₃O₂ | Structure dictates reactivity and interactions. |
| Water Solubility | 430 mg/L | 1000 mg/L[6] | 2480 mg/L[7] | High solubility facilitates transport in runoff and leaching through the soil profile. |
| Soil Sorption (Koc) | 6 - 560 mL/g | 6 - 60 mL/g[6] | ~5 - 50 mL/g | Low Koc indicates weak binding to soil organic carbon, increasing mobility. |
| pKa | ~2.3 - 3.6 | ~2.3 | ~2.56[7] | As weak acids, they exist primarily as anions in typical soil pH (5-8), repelling negatively charged clay and organic matter, thus enhancing mobility. |
| Vapor Pressure | 6.1 x 10⁻⁷ mmHg | 1.46 x 10⁻⁵ mmHg | 1.1 x 10⁻⁹ mmHg | Low vapor pressure suggests that volatilization is not a major dissipation pathway. |
Data compiled from various sources including PubChem and the Weed Science Society of America.
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} caption: "Influence of properties on environmental processes."
Transformation & Degradation: Breaking Down the Molecules
The persistence of chlorinated picolinic acids is a balance between their inherent stability and the environmental forces acting to degrade them. These processes can be broadly categorized as abiotic (non-living) and biotic (living).[8][9]
Abiotic Degradation Pathways
Abiotic degradation occurs through chemical and physical processes without the intervention of living organisms. For picolinic acids, the primary abiotic pathway is photolysis.
-
Photolysis (Photodegradation): This is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun.[10] Photolysis is a significant degradation route for these herbicides when they are present on soil surfaces or in clear, shallow water.[11] For example, the photolytic half-life of aminopyralid in surface water is reported to be as rapid as 0.6 days.[2][12] Conversely, clopyralid is considered more stable against photolysis.[13] The process often involves the cleavage of the chlorine-carbon bond or the breakdown of the pyridine ring.[10][14]
-
Hydrolysis: This is the breakdown of a chemical by reaction with water. Chlorinated picolinic acids are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9).[15] Therefore, hydrolysis is not considered a significant pathway for their dissipation.
Biotic Degradation: The Microbial Engine
Microbial degradation is the primary mechanism for the breakdown of chlorinated picolinic acids in soil and is crucial for their ultimate removal from the environment.[16][17] A diverse community of soil microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon and energy.[18][19]
The process is typically initiated by hydroxylation of the pyridine ring, followed by dechlorination and ring cleavage. Bacteria from genera such as Rhodococcus and Alcaligenes have been identified as capable of degrading picolinic acid.[18][20][21]
The rate of microbial degradation is highly dependent on environmental conditions:
-
Soil Temperature & Moisture: Optimal conditions for microbial activity (warm, moist soils) lead to faster degradation.
-
Organic Matter: Higher organic matter content can support a larger and more active microbial population.
-
pH: Soil pH affects both the chemical form of the herbicide and the activity of microbial enzymes.
-
Oxygen Status: Aerobic (oxygen-present) degradation is generally more rapid and complete than anaerobic degradation.
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// Nodes PicolinicAcid [label="{Chlorinated Picolinic Acid|e.g., Picloram, Clopyralid}"]; Step1 [label="{Step 1: Hydroxylation|Microbial Monooxygenase}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate1 [label="{Hydroxylated Intermediate}"]; Step2 [label="{Step 2: Dechlorination|Reductive Dehalogenase}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="{Dechlorinated Intermediate}"]; Step3 [label="{Step 3: Ring Cleavage|Dioxygenase Enzymes}", fillcolor="#34A853", fontcolor="#FFFFFF"]; EndProducts [label="{End Products|{CO₂ | H₂O | Cl⁻ | NH₄⁺}}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PicolinicAcid -> Step1 [label="Initiation"]; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> EndProducts [label="Mineralization"]; } caption: "Generalized microbial degradation pathway."
Environmental Mobility and Compartmentalization
Once introduced into the environment, chlorinated picolinic acids partition into different environmental compartments (soil, water, air, biota) based on the principles discussed in Section 1.
-
Soil Mobility & Leaching: Due to their high water solubility and anionic nature at common soil pH, these herbicides are weakly sorbed to soil particles and are considered mobile.[2][7][22] This creates a potential risk for leaching through the soil profile and contamination of groundwater.[2][5] Studies have shown that aminopyralid generally exhibits slightly greater soil sorption than picloram, suggesting a comparatively lower potential for off-target movement.[7][23]
-
Persistence in Soil: The persistence of these herbicides is often described by their soil half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. This value can vary dramatically depending on environmental conditions. For instance, picloram is known for its persistence, with reported half-lives ranging from 20 to 300 days.[4][16] Aminopyralid's half-life can range from 32 to 533 days.[2][3]
-
Aquatic Fate: In aquatic systems, the dominant processes are photolysis in the water column and microbial degradation in sediments.[15] Due to their low potential for bioaccumulation, they are not expected to concentrate significantly in fish tissue.[2]
Table 2: Environmental Half-Life and Mobility Data
| Compound | Soil Half-Life (DT₅₀) | Aquatic Photolysis (DT₅₀) | Freundlich Coeff. (Kf) | Interpretation |
| Picloram | 20 - 300 days[4][16] | Variable, light-dependent | 0.12 - 0.81[7][23] | Persistent and mobile, with significant leaching potential. |
| Clopyralid | 9.6 - 40 days[6][12] | Negligible[12] | Low, ~0.05 - 0.5 | Moderately persistent and highly mobile. |
| Aminopyralid | 9.1 - 533 days[2][12] | ~0.6 days[2][15] | 0.35 - 0.96[7][23] | Persistence is highly variable. Rapid photolysis in water but can be persistent in soil. Slightly less mobile than picloram. |
Authoritative Methodologies for Environmental Fate Studies
To generate reliable and comparable data for regulatory and research purposes, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing chemicals.[24][25][26]
Experimental Protocol: Soil Sorption/Desorption (OECD 106)
This protocol determines the affinity of a chemical for soil, providing the key parameters (Kd, Koc) for mobility assessment.
-
Principle: A "batch equilibrium" method where a solution of the test substance is equilibrated with a soil sample of known properties. The decrease in the solution's concentration is attributed to sorption.
-
Step-by-Step Methodology:
-
Soil Preparation: Use characterized soils (at least 3 types) with varying organic carbon, clay content, and pH. Air-dry and sieve soil (<2 mm).
-
Solution Preparation: Prepare a stock solution of the chlorinated picolinic acid in 0.01 M CaCl₂ solution. The CaCl₂ mimics the ionic strength of soil water.
-
Equilibration: Add a known volume of the test solution to a known mass of soil in a centrifuge tube. Typically, a 1:5 soil-to-solution ratio is used.
-
Shaking: Agitate the tubes on a shaker at a constant temperature (e.g., 20-25°C) until equilibrium is reached (preliminary tests show this is often within 24 hours).
-
Separation: Centrifuge the tubes at high speed to separate the soil from the solution.
-
Analysis: Carefully remove an aliquot of the supernatant (the clear liquid). Analyze the concentration of the herbicide using a suitable analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS).
-
Calculation: The amount sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The sorption coefficient (Kd) and the organic carbon-normalized coefficient (Koc) are then calculated.
-
Experimental Protocol: Aerobic Soil Degradation (Adapted from OECD 307)
This protocol measures the rate of biodegradation of a chemical in soil under aerobic conditions.
-
Principle: The test substance is applied to fresh soil samples, which are then incubated under controlled aerobic conditions. The disappearance of the parent compound is monitored over time.
-
Step-by-Step Methodology:
-
Soil Collection & Preparation: Collect fresh soil from a location with no prior pesticide exposure. Sieve (<2 mm) and adjust moisture content to 40-60% of maximum water holding capacity.
-
Application: Treat the soil with the picolinic acid herbicide at a relevant concentration. Prepare a control sample (no herbicide) and a sterile control (to distinguish biotic from abiotic degradation).
-
Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C). Ensure aerobic conditions by maintaining a flow of air or by using flasks that allow for gas exchange.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), sacrifice replicate samples for analysis.
-
Extraction: Extract the herbicide residues from the soil using an appropriate solvent mixture (e.g., acetonitrile/water with acid).
-
Analysis: Quantify the concentration of the parent compound in the extracts using HPLC-MS/MS or a similar sensitive technique.
-
Data Analysis: Plot the concentration of the herbicide against time. Fit the data to an appropriate kinetic model (e.g., single first-order) to calculate the degradation rate constant and the DT₅₀ (half-life).
-
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// Edges Sample -> Extract; Extract -> Clean; Clean -> Analyze; Analyze -> Data; } caption: "Analytical workflow for residue determination."
Conclusion
The environmental fate of chlorinated picolinic acids is a complex interplay of their inherent physicochemical properties and prevailing environmental conditions. Their high water solubility and low sorption to soil make them mobile, posing a potential risk to water resources. While photolysis can be a rapid degradation pathway on surfaces, microbial degradation in soil is the ultimate process for their removal, though this can be slow, leading to significant persistence. An authoritative assessment of their environmental risk requires standardized studies, such as those outlined by the OECD, to accurately quantify mobility and persistence. This guide provides the foundational knowledge and methodological framework for researchers and professionals to understand, predict, and manage the environmental impact of this important class of herbicides.
References
- Title: Photocatalytic Degradation of a Systemic Herbicide: Picloram from Aqueous Solution Using Titanium Oxide (TiO2) under Sunlight Source: MDPI URL:[Link]
- Title: Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils Source: Oxford Academic (Environmental Toxicology and Chemistry) URL:[Link]
- Title: ChemicalWatch Factsheet - Aminopyralid Source: Beyond Pesticides URL:[Link]
- Title: Rapid and Complete Degradation of the Herbicide Picloram by Lipomyces kononenkoae Source: MDPI URL:[Link]
- Title: Picloram and Aminopyralid Sorption to Soil and Clay Minerals Source: USDA ARS URL:[Link]
- Title: A comparative study of the activity of TiO2 Wackherr and Degussa P25 in the photocatalytic degradation of picloram Source: IRIS-AperTO URL:[Link]
- Title: Picloram and Aminopyralid Sorption to Soil and Clay Minerals Source: Weed Science (Cambridge Core) URL:[Link]
- Title: Photocatalytic Degradation of a Systemic Herbicide: Picloram from Aqueous Solution Using Titanium Oxide (TiO2)
- Title: Aminopyralid (Ref: XDE 750) Source: AERU - University of Hertfordshire URL:[Link]
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- Title: Environmental and Social Risk Assessment for Aminopyralid Source: Wisconsin DNR URL:[Link]
- Title: Structures of various picolinic acid auxin herbicides and...
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- Title: Environmental Fate of Herbicides in Soils Source: Techline News URL:[Link]
- Title: Environmental Fate of Picloram Used for Roadside Weed Control Source: ResearchG
- Title: Guidelines for the Testing of Chemicals Source: OECD URL:[Link]
- Title: Review of the OECD Test Guidelines relevant to environmental assessment with regard to the state of the art in science and tech Source: Umweltbundesamt URL:[Link]
- Title: Biodegradation of Picolinic Acid by Rhodococcus sp.
- Title: OECD GUIDELINES FOR THE TESTING OF CHEMICALS Source: Biotecnologie B.T. Srl URL:[Link]
- Title: Microbial degradation of herbicides Source: PubMed URL:[Link]
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- Title: Degradation of Clopyralid by the Fenton Reaction Source: ResearchG
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- Title: Pesticide Fate in the Environment: A Guide for Field Inspectors Source: Illinois State W
- Title: Explain the Difference between Biotic and Abiotic Degradation of Pollutants Source: Learn Something New URL:[Link]
- Title: Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review Source: MDPI URL:[Link]
- Title: Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135 Source: ResearchG
- Title: ANALYTICAL METHODS USED BY THE SOIL FERTILITY AND ANALYTICAL SERVICES SECTION Source: KZN Agriculture & Rural Development URL:[Link]
- Title: METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER Source: USGS Public
- Title: Abiotic and Biotic Polymer Degradation Mechanisms Source: Encyclopedia.pub URL:[Link]
- Title: Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatiz
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biological activity of picolinic acid derivatives
An In-depth Technical Guide to the Biological Activity of Picolinic Acid Derivatives
Foreword
As a Senior Application Scientist, my experience is rooted not just in understanding what a molecule does, but how and why it does it. Picolinic acid, an endogenous metabolite of the L-tryptophan pathway, and its derivatives represent a fascinating and versatile scaffold in medicinal chemistry.[1] Far from being a simple biological curiosity, this pyridine-based molecule exhibits a remarkable breadth of activity, stemming fundamentally from its potent ability to chelate metal ions.[2] This guide is structured to provide fellow researchers and drug development professionals with a cohesive understanding of the multifaceted biological roles of picolinic acid derivatives. We will move from its core chemical properties to its diverse therapeutic potentials, grounding our discussion in mechanistic insights and validated experimental methodologies.
The Central Axis: Picolinic Acid as a Bidentate Chelator
The majority of picolinic acid's biological effects can be traced back to its chemical structure: a pyridine ring with a carboxylic acid at the 2-position. This arrangement creates a powerful bidentate chelating ligand, capable of forming stable complexes with a variety of divalent and trivalent metal ions, including zinc (Zn²⁺), chromium (Cr³⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺).[1][2] This chelation is the lynchpin of its activity for two primary reasons:
-
Enhanced Mineral Bioavailability : By forming a neutral, lipophilic complex, picolinic acid can facilitate the transport of essential minerals across intestinal and cellular membranes. This principle is the basis for nutritional supplements like zinc picolinate and chromium picolinate, which exhibit enhanced absorption compared to inorganic salt forms.[3][4][5]
-
Modulation of Metalloenzymes : By sequestering or delivering metal ions, picolinic acid derivatives can allosterically or directly influence the activity of metalloenzymes, which are critical to countless physiological processes.
This dual capability—enhancing absorption and modulating enzyme function—forms the foundation for the diverse biological activities we will explore.
Antimicrobial and Antiviral Activity
Picolinic acid and its derivatives exhibit significant activity against a broad spectrum of pathogens, including bacteria, fungi, and enveloped viruses.[6][7][8] This action is not arbitrary; it is a direct consequence of its metal chelating properties, which disrupt essential microbial processes.
Mechanistic Insights
The primary antimicrobial mechanism is the sequestration of essential metal ions, like iron and zinc, from the microbial environment. These metals are critical cofactors for enzymes involved in cellular respiration, DNA replication, and antioxidant defense. By depriving the pathogen of these metals, picolinic acid derivatives effectively induce a state of micronutrient starvation, leading to bacteriostasis or fungistasis.
Recent studies have also unveiled a potent antiviral role, particularly against enveloped viruses like SARS-CoV-2 and Influenza A Virus.[8] The mechanism here is multifaceted, involving the disruption of the viral membrane's integrity, which in turn inhibits the crucial step of viral-cellular membrane fusion required for entry into the host cell.[8]
Quantitative Data: Antimicrobial Efficacy
The efficacy of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The table below summarizes the MIC values for picolinic acid (PA), its sodium salt (PS), and various transition metal picolinates against common pathogens.
| Compound | Organism | pH | MIC (mg/mL) | Reference |
| Picolinic Acid (PA) | S. aureus | 5.0 | 0.20 | [6] |
| Picolinic Acid (PA) | P. aeruginosa | 5.0 | 0.78 | [6] |
| Sodium Picolinate (PS) | S. aureus | 7.0 | 0.78 | [6] |
| Sodium Picolinate (PS) | C. albicans | 7.0 | 3.13 | [6] |
| Copper Picolinate | M. luteus | - | 0.5 | [9][10] |
| Zinc Picolinate | B. subtilis | - | 0.5 | [9][10] |
| Nickel Picolinate | K. pneumoniae | - | 0.5 | [9][10] |
Experimental Protocol: Microbroth Dilution Assay for MIC Determination
This protocol is a standard method for assessing the antimicrobial susceptibility of a compound. The causality is key: we create a gradient of the test compound to pinpoint the lowest concentration that prevents visible microbial growth.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a picolinic acid derivative against a target microorganism.
Materials:
-
Picolinic acid derivative stock solution (e.g., 10 mg/mL in a suitable solvent).
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Bacterial/fungal culture in logarithmic growth phase.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (for inoculum standardization).
-
Incubator.
Methodology:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from an agar plate and inoculate into broth. Incubate until the culture reaches the logarithmic growth phase.
-
Rationale: Cells in log phase are metabolically active and provide the most consistent and reproducible susceptibility results.
-
Dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the picolinic acid derivative stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Rationale: Serial dilution creates a logarithmic concentration gradient, allowing for the efficient testing of a wide range of concentrations.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
(Optional) MBC Determination:
-
Take a 10 µL aliquot from each well that shows no visible growth and plate it onto a fresh agar plate.
-
Incubate the agar plates overnight. The lowest concentration that results in no colony formation is the MBC.
-
Immunomodulatory Effects: A Double-Edged Sword
Picolinic acid is an active metabolite in the kynurenine pathway and demonstrates complex, context-dependent effects on the immune system. It can act as both an activator of innate immunity and a suppressor of adaptive immunity.[2][12]
Mechanistic Insights
-
Macrophage Activation : Picolinic acid can act as a costimulatory signal with interferon-gamma (IFN-γ) to enhance macrophage effector functions.[2][13] It promotes the expression of nitric oxide synthase (NOS) and the production of reactive nitrogen intermediates, which are crucial for killing intracellular pathogens.[13] It also induces the expression of macrophage inflammatory proteins (MIP-1α and MIP-1β), which are chemokines that recruit other immune cells to sites of inflammation.[2][8]
-
T-Cell Suppression : Conversely, picolinic acid has been shown to suppress the proliferation and metabolic activity of activated CD4+ T cells.[12][14] This is achieved, in part, by inhibiting the activation of c-Myc, a key transcription factor for cell cycle progression and metabolic reprogramming.[12] This suppressive effect on T-cells may be a feedback mechanism to control excessive inflammation.
Experimental Protocol: Assessment of Neuroprotection via ChAT Activity
This protocol assesses the ability of a picolinic acid derivative to protect cholinergic neurons from quinolinic acid-induced toxicity. Choline acetyltransferase (ChAT) is a marker for the health and function of these neurons.
Objective: To quantify the neuroprotective effect of a picolinic acid derivative against quinolinic acid (QUIN) toxicity in a rat model.
Materials:
-
Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Quinolinic acid and Picolinic acid derivative solutions.
-
ChAT activity assay kit (radiometric or colorimetric).
-
Homogenization buffer.
Methodology:
-
Stereotaxic Surgery:
-
Anesthetize rats according to approved animal care protocols.
-
Using a stereotaxic frame, perform microinjections into the nucleus basalis magnocellularis (nbM).
-
Rationale: The nbM is a key region containing cholinergic neurons that project to the cortex. It is a well-established model for studying cholinergic neurodegeneration.
-
Inject one of the following treatments: (a) Vehicle, (b) QUIN alone, (c) Picolinic acid derivative alone, (d) QUIN + Picolinic acid derivative.
-
-
Post-Injection Period:
-
Allow animals to recover for a set period (e.g., 7 days) to allow for the full development of neurotoxicity. [15]
-
-
Tissue Collection and Preparation:
-
Euthanize the animals and dissect the frontoparietal cortex from both the injected and uninjected hemispheres.
-
Homogenize the cortical tissue in ice-cold buffer.
-
Centrifuge the homogenate and collect the supernatant for analysis.
-
-
ChAT Activity Assay:
-
Measure the protein concentration of the supernatant (e.g., using a BCA assay) for normalization.
-
Perform the ChAT assay according to the manufacturer's instructions. This typically involves measuring the rate of acetylcholine synthesis from choline and acetyl-CoA.
-
Rationale: A reduction in ChAT activity in the cortex directly reflects the loss or dysfunction of cholinergic neurons originating from the nbM.
-
-
Data Analysis:
-
Express ChAT activity as pmol/mg protein/min.
-
Compare the ChAT activity in the QUIN-treated group to the group co-injected with the picolinic acid derivative. A statistically significant recovery of ChAT activity in the co-injected group indicates a neuroprotective effect.
-
Anticancer Activity
A growing body of evidence highlights the potential of picolinic acid derivatives as anticancer agents. [16][17]Their activity is not limited to a single mechanism but involves inducing specific stress pathways within cancer cells, leading to apoptosis.
Mechanistic Insights
One well-documented mechanism is the induction of Endoplasmic Reticulum (ER) Stress. [16][17]Certain picolinic acid derivatives can disrupt protein folding homeostasis in the ER. This leads to the Unfolded Protein Response (UPR), a signaling cascade that initially tries to restore balance. However, under prolonged or intense stress, the UPR switches to a pro-apoptotic program. Key events include the phosphorylation of the eukaryotic initiation factor 2 subunit alpha (eIF-2α) and the activation of caspase-4 (in humans), which subsequently triggers the executioner caspases (like caspase-3) and leads to programmed cell death. [16][17]
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) is a key metric for the potency of an anticancer compound.
| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 5 (derivative) | A549 | Non-small cell lung | 99.93 | [16][17] |
| Compound 4C (derivative) | MCF-7 | Breast | 86.8 µg/mL | [18] |
| fac-[Re(Pico)(CO)₃(H₂O)] | HeLa | Cervical | 15.8 µg/mL (LC₅₀) | [19] |
| fac-[Re(Pico)(CO)₃(H₂O)] | A549 | Lung | 20.9 µg/mL (LC₅₀) | [19] |
Experimental Protocol: MTT Assay for Cellular Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the IC₅₀ of a picolinic acid derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Picolinic acid derivative.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
-
Microplate reader.
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach.
-
Rationale: Allowing cells to attach ensures they are in a healthy, receptive state before drug treatment begins.
-
-
Compound Treatment:
-
Prepare serial dilutions of the picolinic acid derivative in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls.
-
Incubate for a specified duration (e.g., 48 or 72 hours). [16]
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Rationale: Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate gently to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion
Picolinic acid and its derivatives are not just simple molecules but are sophisticated biological modulators. Their activity, stemming from the fundamental property of metal chelation, branches out into diverse and therapeutically relevant areas, including infectious disease, immunology, neurology, and oncology. The experimental frameworks provided herein offer validated starting points for researchers to explore this versatile chemical scaffold further. As we continue to unravel the intricate mechanisms of action, the potential for developing novel picolinic acid-based therapeutics for a wide range of human diseases remains a highly promising frontier in drug discovery.
References
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Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of 3-Chloropicolinic Acid
Introduction: The Significance of Crystalline Structure in Drug Development
3-Chloropicolinic acid, a derivative of picolinic acid, belongs to a class of compounds with significant potential in medicinal chemistry and materials science.[1][2][3] The precise three-dimensional arrangement of molecules in a crystalline solid, its crystal structure, is a critical determinant of its physicochemical properties. These properties, including solubility, stability, bioavailability, and hygroscopicity, are of paramount importance in the development of active pharmaceutical ingredients (APIs). A thorough understanding of the crystal structure, therefore, provides invaluable insights into a compound's behavior and informs strategies for its formulation and delivery.
The structural backbone of picolinic acid and its derivatives makes them versatile ligands for metal ion complexation, with applications ranging from magnetic resonance imaging contrast agents to radiopharmaceuticals.[1][2][3] The introduction of a chlorine substituent, as in this compound, can significantly alter the electronic properties and intermolecular interactions, leading to unique crystal packing and, consequently, distinct material properties.
The Cornerstone of Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
The definitive method for determining the crystal structure of a small molecule like this compound is Single-Crystal X-ray Diffraction (SC-XRD). This powerful technique allows for the precise determination of atomic positions within the crystal lattice, providing a detailed molecular and packing structure.
The Experimental Workflow: From Crystal to Structure
The journey from a powdered sample to a fully elucidated crystal structure follows a well-defined, multi-step process. The following diagram illustrates a typical workflow for SC-XRD analysis.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
The following is a generalized protocol for the SC-XRD analysis of a compound like this compound, based on established methods for similar molecules.[1]
-
Single Crystal Growth:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water).
-
Employ slow evaporation of the solvent at a constant temperature. This is a common and effective method for obtaining high-quality single crystals.
-
Alternatively, vapor diffusion or liquid-liquid diffusion techniques can be utilized.
-
-
Data Collection:
-
Carefully select a well-formed, single crystal of appropriate size and mount it on a goniometer head.
-
Collect diffraction data using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[1]
-
Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[4][5]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data, including integration of reflection intensities and corrections for absorption.
-
Solve the crystal structure using direct methods or Patterson methods, commonly implemented in software packages like SHELXT.[1]
-
Refine the structural model using full-matrix least-squares on F², a standard procedure in programs like SHELXL.[1] This iterative process adjusts atomic coordinates, and displacement parameters to achieve the best fit between the calculated and observed diffraction data.
-
Locate and refine hydrogen atoms, which can often be found in the difference Fourier map or placed in calculated positions.[1][4]
-
Deciphering the Data: Analysis of the Crystal Structure
Once the structure is solved and refined, a wealth of information can be extracted. The primary output is a Crystallographic Information File (CIF), which contains all the necessary data to describe the crystal structure.
Key Crystallographic Parameters
The following table summarizes the key crystallographic parameters that would be determined for this compound. For illustrative purposes, data for the related compound 3-bromopicolinic acid is included.[4][5]
| Parameter | 3-bromopicolinic acid[4][5] | Expected for this compound |
| Chemical Formula | C₆H₄BrNO₂ | C₆H₄ClNO₂ |
| Crystal System | Orthorhombic | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | Pna2₁ | To be determined |
| a (Å) | 14.3975(12) | To be determined |
| b (Å) | 7.5773(7) | To be determined |
| c (Å) | 12.2500(10) | To be determined |
| α (°) | 90 | To be determined |
| β (°) | 90 | To be determined |
| γ (°) | 90 | To be determined |
| Volume (ų) | 1336.4(2) | To be determined |
| Z | 8 | To be determined |
Unveiling Intermolecular Interactions
The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, the following interactions are anticipated to play a crucial role:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). The pyridine nitrogen is also a hydrogen bond acceptor. Therefore, strong O-H···N or O-H···O hydrogen bonds are expected to be a dominant feature, often forming chains or dimers.[4][6]
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases such as the oxygen or nitrogen atoms of neighboring molecules.
-
π-π Stacking: The pyridine ring can engage in π-π stacking interactions with adjacent rings, contributing to the overall stability of the crystal lattice.[1][7]
Advanced Analysis: Hirshfeld Surfaces
To gain a deeper, quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[1][3] This method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of different types of intermolecular contacts.
The following diagram illustrates the concept of Hirshfeld surface analysis.
Caption: Conceptual workflow of Hirshfeld surface analysis.
By analyzing the 2D fingerprint plots derived from the Hirshfeld surface, the relative contributions of different intermolecular contacts can be determined, providing a detailed picture of the crystal packing forces.[1]
Polymorphism: The Challenge of Multiple Crystal Forms
It is crucial for researchers to be aware of the possibility of polymorphism – the ability of a compound to exist in more than one crystalline form.[6] Different polymorphs can exhibit significantly different physical properties. For instance, 3-chloroisonicotinic acid, an isomer of this compound, is known to have at least three polymorphs.[6] A comprehensive crystallographic study should, therefore, include screening for different polymorphic forms by varying crystallization conditions such as solvent, temperature, and cooling rate.
Conclusion and Future Directions
A thorough crystal structure analysis of this compound, following the methodologies outlined in this guide, will provide fundamental insights into its solid-state properties. This knowledge is critical for its potential applications in drug development and material science. The determination of its crystal structure will enable a deeper understanding of its intermolecular interactions, guiding future efforts in co-crystallization, formulation, and the design of novel materials with tailored properties. Researchers are encouraged to deposit their findings in public databases like the Cambridge Crystallographic Data Centre (CCDC) to contribute to the collective scientific knowledge.[8][9][10][11]
References
- Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen.
- Chen, J., et al. (2012). Polymorphism and solid-to-solid phase transitions of a simple organic molecule, 3-chloroisonicotinic acid. CrystEngComm, 14(1), 133-139.
- Huang, G. (2021). The crystal structure of 3-bromopicolinic acid, C6H4BrNO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(6), 1363-1365.
- Rojas-León, A., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3501.
- Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.
- Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ResearchGate.
- ResearchGate. (n.d.). Single crystal X-ray diffraction structures (50% probability ellipsoids) of [Re(pic)(CO)3(H2O)] complexes with substituents in the 4-position of the picolinic acid (pic) ligand.
- ResearchGate. (n.d.). An illustration of the intra- and intermolecular interactions in crystalline picolinic acid N-oxide (PANO), C6H5NO3.
- Ferreira, A. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2154.
- Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ResearchGate.
- Cambridge Crystallographic Data Centre. (n.d.). Access Structures.
- Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD.
- Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
- DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC).
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An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloropicolinic Acid
This guide provides a comprehensive analysis of the spectroscopic data for 3-Chloropicolinic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of data, offering in-depth interpretations and the causal reasoning behind experimental choices, thereby ensuring both scientific integrity and practical applicability.
Introduction to this compound
This compound, with the chemical formula C₆H₄ClNO₂ and a molecular weight of 157.55 g/mol , is a halogenated derivative of picolinic acid.[1] Its structure, featuring a pyridine ring substituted with a chlorine atom at the 3-position and a carboxylic acid group at the 2-position, imparts unique chemical properties that are of interest in various fields, including agrochemicals and pharmaceuticals. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in research and development settings. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly influence its spectroscopic signatures. The arrangement of protons and carbon atoms on the pyridine ring will give rise to distinct signals in NMR spectroscopy. The vibrational modes of the carboxylic acid, C-Cl, and aromatic C-H and C=C bonds will be evident in the IR spectrum. Finally, the molecule's mass and fragmentation patterns upon ionization will be determined by its elemental composition and bond strengths, as observed in mass spectrometry.
C1 [label="C", pos="0,1!", fillcolor="#F1F3F4", fontcolor="#202124"]; N [label="N", pos="-1.2,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="C", pos="0,-1!", fillcolor="#F1F3F4", fontcolor="#202124"]; C4 [label="C", pos="1.2,-0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C5 [label="C", pos="1.2,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Cl [label="Cl", pos="-2.4,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_acid [label="C", pos="-2.4,1!", fillcolor="#F1F3F4", fontcolor="#202124"]; O1_acid [label="O", pos="-3.6,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2_acid [label="OH", pos="-3.6,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2 [label="H", pos="0,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H4 [label="H", pos="2.4,-1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H5 [label="H", pos="2.4,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C1 -- N; N -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C1 -- C_acid; C_acid -- O1_acid [style=dashed]; C_acid -- O2_acid; C2 -- Cl; C3 -- H2; C4 -- H4; C5 -- H5; }
Caption: Molecular Structure of this compound with atom numbering for NMR assignments.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of about 5-10 mg/0.5 mL.[2] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and the acidic proton is often observed as a broad singlet. The spectrum is typically recorded on a 400 MHz or higher field spectrometer.[2]
Data Interpretation: The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and a broad signal for the carboxylic acid proton.
-
Aromatic Protons (δ 7.0-9.0 ppm): The chemical shifts of the pyridine protons are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxylic acid group. The proton at the 6-position is expected to be the most deshielded due to its proximity to the nitrogen atom. The protons at the 4 and 5-positions will exhibit chemical shifts and coupling patterns consistent with their positions relative to the substituents.
-
Carboxylic Acid Proton (δ 10.0-13.0 ppm): The proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift.[3] Its exact position and broadness can be influenced by the solvent, concentration, and temperature.[4]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-4 | ~7.5 - 8.0 | Doublet of doublets (dd) | J(H4-H5), J(H4-H6) |
| H-5 | ~7.3 - 7.8 | Triplet or dd | J(H5-H4), J(H5-H6) |
| H-6 | ~8.5 - 9.0 | Doublet of doublets (dd) | J(H6-H5), J(H6-H4) |
| -COOH | ~11.0 - 13.0 | Broad singlet (br s) | N/A |
Note: The expected values are based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. Proton-decoupled spectra are usually obtained to simplify the spectrum to a series of single peaks for each unique carbon atom.
Data Interpretation: The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals corresponding to the six carbon atoms in the molecule.
-
Carboxylic Carbon (δ 160-170 ppm): The carbon of the carboxylic acid group is expected to appear at the most downfield chemical shift.
-
Aromatic Carbons (δ 120-155 ppm): The five carbons of the pyridine ring will resonate in this region. The carbon atom bonded to the chlorine (C-3) and the carbon atom bonded to the carboxylic acid (C-2) will have their chemical shifts significantly influenced by these substituents. The chemical shifts of the other ring carbons (C-4, C-5, C-6) will also be affected by their position relative to the nitrogen and the substituents.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~148 - 152 |
| C-3 | ~130 - 135 |
| C-4 | ~138 - 142 |
| C-5 | ~125 - 130 |
| C-6 | ~150 - 155 |
| -COOH | ~165 - 170 |
Note: The expected values are based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: For a solid sample like this compound, the FT-IR spectrum is commonly obtained using the KBr pellet method.[5] A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.[5] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal sample preparation.[6]
Data Interpretation: The IR spectrum of this compound will be characterized by several key absorption bands.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.[7][8]
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the region of 1710-1680 cm⁻¹ for the C=O stretching vibration of the carboxylic acid.[7][8] Conjugation with the pyridine ring may shift this band to a slightly lower wavenumber.
-
C=C and C=N Stretches (Aromatic Ring): Medium to weak intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
-
C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |
| C-H stretch (Aromatic) | 3100 - 3000 | Weak to Medium |
| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C, C=N stretches (Aromatic) | 1600 - 1450 | Medium to Weak |
| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Strong |
| O-H bend (Carboxylic Acid) | ~920 | Medium, Broad |
| C-Cl stretch | 800 - 600 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Experimental Protocol: For a relatively small and volatile organic molecule like this compound, Electron Ionization (EI) is a common ionization technique.[9][10] The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9][10]
Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of a chlorine atom will be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[11]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a peak at m/z 157, corresponding to the molecular ion with the ³⁵Cl isotope, and a smaller peak at m/z 159 for the ³⁷Cl isotope.
-
Key Fragmentation Patterns: Common fragmentation pathways for picolinic acids involve the loss of the carboxylic acid group or parts of it.
-
[M - COOH]⁺: Loss of the carboxylic acid group (45 Da) would result in a fragment at m/z 112 (for ³⁵Cl).
-
[M - H₂O]⁺: Loss of a water molecule (18 Da) is also a possible fragmentation pathway for carboxylic acids.
-
[M - Cl]⁺: Loss of the chlorine atom (35 Da) would lead to a fragment at m/z 122.
-
M [label="[M]⁺˙\nm/z 157/159"]; F1 [label="[M-COOH]⁺\nm/z 112/114"]; F2 [label="[M-Cl]⁺\nm/z 122"];
M -> F1 [label="- COOH"]; M -> F2 [label="- Cl"]; }
Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic profile for this compound. This in-depth guide, by explaining the underlying principles and experimental considerations, serves as a valuable resource for researchers and scientists in the accurate identification and characterization of this important chemical compound. The provided data and interpretations are grounded in established spectroscopic principles and are intended to facilitate high-quality research and development.
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The Genesis and Scientific Journey of 3-Chloropicolinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropicolinic acid, a significant molecule in the realm of synthetic chemistry, holds a notable position in the history and development of modern agricultural science. As a pyridine carboxylic acid, its discovery and subsequent application as a potent herbicide have paved the way for a deeper understanding of plant physiology and the development of selective weed control agents. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development. We delve into the foundational science that led to its creation, the evolution of its synthetic methodologies, and the intricate biochemical pathways it modulates in plants.
Introduction: The Picolinic Acid Scaffold in Agrochemicals
Picolinic acid, or pyridine-2-carboxylic acid, is a heterocyclic compound that has served as a versatile scaffold in the development of various biologically active molecules. Its derivatives have found applications in pharmaceuticals, and notably, in agrochemicals. The strategic placement of functional groups on the pyridine ring can dramatically influence the compound's chemical properties and biological activity. The introduction of a chlorine atom at the 3-position of the picolinic acid backbone gives rise to this compound, a compound with pronounced herbicidal properties. This guide will illuminate the path of its discovery and the scientific principles that underscore its utility.
A Historical Perspective: The Dawn of Synthetic Auxin Herbicides
The story of this compound is intrinsically linked to the broader history of synthetic auxin herbicides. The 1940s marked a revolutionary period in agricultural chemistry with the independent discovery of the first selective organic herbicides by British and American scientists.[1][2] These compounds, which mimic the action of the natural plant hormone indole-3-acetic acid (IAA), were found to selectively control broadleaf weeds in cereal crops, heralding a new era of chemical weed management.[1]
The pioneering work on phenoxyalkanoic acids, such as 2,4-D, laid the groundwork for the exploration of other chemical classes with auxin-like activity. Scientists began to understand that specific structural features were key to mimicking IAA and inducing a lethal overstimulation of growth in susceptible plants. This foundational knowledge spurred the investigation of other aromatic carboxylic acids, including those based on pyridine.
The Emergence of Picolinic Acid Herbicides and the Role of Dow Chemical
The Dow Chemical Company (now Corteva Agriscience) played a pivotal role in the research and development of pyridine-based herbicides. While a definitive, singular publication marking the "discovery" of this compound is not readily apparent in early literature, its development is closely associated with Dow's extensive work on chlorinated picolinic acid derivatives for herbicidal applications.
Patents filed by Dow in the 1960s, such as the one for 3,6-dichloropicolinic acid (Clopyralid), demonstrate the company's intense focus on this chemical class.[3][4][5] These patents often described the synthesis and herbicidal utility of a range of chlorinated picolinic acids, suggesting that this compound was likely synthesized and screened for its biological activity during this period of fervent research into pyridine herbicides. The CAS Registry Number for this compound is 57266-69-0.[6]
Synthesis of this compound: A Journey of Methodological Evolution
Several synthetic routes to this compound have been developed, reflecting an evolution towards more efficient and cost-effective manufacturing processes.
Early Synthetic Approaches: Hydrolysis of Trichloromethyl Pyridines
One of the early methods for producing chlorinated picolinic acids involved the hydrolysis of 2-(trichloromethyl)pyridine precursors. For instance, 3-chloro-2-(trichloromethyl)pyridine can be hydrolyzed using strong acids like sulfuric, nitric, or phosphoric acid to yield this compound.[6] While this method can produce high yields, the synthesis of the starting materials was often complex and costly, limiting its large-scale industrial application.[6]
Experimental Protocol: Acid Hydrolysis of 3-Chloro-2-(trichloromethyl)pyridine
Objective: To synthesize this compound via acid hydrolysis.
Materials:
-
3-chloro-2-(trichloromethyl)pyridine
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Ice
-
Sodium bicarbonate (5% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add a measured amount of 3-chloro-2-(trichloromethyl)pyridine to an excess of concentrated sulfuric acid.
-
Heat the mixture with stirring to a temperature between 100-140°C for 1-2 hours.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice in a large beaker with constant stirring.
-
Neutralize the acidic solution by slowly adding a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the neutralized solution to a separatory funnel and extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Modern Synthetic Strategies
Contemporary approaches to the synthesis of this compound and its derivatives often focus on more readily available starting materials and more efficient catalytic systems. These methods may involve the selective chlorination of picolinic acid or the oxidation of a corresponding methylpyridine.
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic routes to this compound.
Mechanism of Action: Mimicking a Plant's Own Messenger
This compound exerts its herbicidal effects by acting as a synthetic mimic of the plant hormone auxin (IAA).[1] At normal physiological concentrations, auxin regulates various aspects of plant growth and development, including cell elongation, division, and differentiation. However, at the high concentrations delivered by herbicide application, synthetic auxins like this compound lead to uncontrolled and disorganized growth, ultimately causing the death of susceptible plants.
The molecular mechanism of auxin action involves a sophisticated signaling pathway. The key players in this pathway are the F-box proteins of the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family, which function as auxin receptors.
The signaling cascade can be summarized as follows:
-
Binding: this compound enters the plant cell and binds to the TIR1/AFB receptor protein.
-
Complex Formation: This binding event promotes the formation of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFTIR1/AFB).
-
Target Recognition: The SCFTIR1/AFB complex then recognizes and binds to Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.
-
Ubiquitination and Degradation: The Aux/IAA proteins are tagged with ubiquitin molecules and subsequently targeted for degradation by the 26S proteasome.
-
Gene Expression: The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes, leading to their transcription.
-
Physiological Response: The altered gene expression results in the physiological symptoms of auxin herbicide injury, including epinasty (twisting and curling of stems and leaves), cell elongation, and ultimately, plant death.
The following diagram illustrates the auxin signaling pathway disrupted by this compound.
Caption: The auxin signaling pathway and the disruptive action of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 57266-69-0 | [6] |
| Molecular Formula | C₆H₄ClNO₂ | [6] |
| Molecular Weight | 157.55 g/mol | [6] |
| Appearance | Off-white crystalline solid | [6] |
| Melting Point | 131 °C (decomposes) | |
| Boiling Point | 297.6 °C | [6] |
| Solubility | Soluble in water and polar organic solvents | [6] |
Applications in Research and Industry
The primary application of this compound and its derivatives is in agriculture as a selective herbicide for the control of broadleaf weeds.[6] Its mode of action makes it particularly effective against dicotyledonous plants while generally being less harmful to monocotyledonous crops like cereals.
In a research context, this compound serves as a valuable tool for studying plant hormone signaling and physiology. Its specific interaction with the auxin reception and signaling pathway allows scientists to probe the intricacies of plant growth regulation. Furthermore, it can be used as a starting material or intermediate in the synthesis of other novel agrochemicals and potentially, pharmaceutical compounds.
Conclusion
This compound stands as a testament to the significant advancements in synthetic chemistry and our understanding of plant biology that emerged in the mid-20th century. From its likely origins in the extensive research programs of companies like Dow Chemical to its well-defined role as a synthetic auxin herbicide, its journey highlights the iterative process of scientific discovery and development. For today's researchers, it remains a relevant molecule, not only for its practical applications in agriculture but also as a chemical probe for unraveling the complexities of plant life. This guide has provided a comprehensive overview of its history, synthesis, and mechanism of action, offering a solid foundation for further scientific inquiry and innovation.
References
- Busi, R., et al. (2017). Weed resistance to synthetic auxin herbicides. Pest Management Science, 74(10), 2253-2267.
- Ohio State University. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. In Pressbooks.
- Johnston, H. (1967). Picolinic acid compounds. U.S. Patent 3,317,549. Washington, DC: U.S. Patent and Trademark Office.
- Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371.
- Dow AgroSciences LLC. (2003). 4-aminopicolinates and their use as herbicides. WO 03/011853 A1. Geneva, Switzerland: World Intellectual Property Organization.
- Troyer, J. R. (2001). In the beginning: the multiple discovery of the first hormone herbicides. Weed Science, 49(2), 290-297.
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- Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7358.
- Mithila, J., & Hall, J. C. (2013). Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf Weed Management in Agronomic Crops. Weed Science, 61(sp1), 1-13.
- Fields, S. C., et al. (2001). 4-aminopicolinates and their use as herbicides. U.S. Patent 6,297,197. Washington, DC: U.S. Patent and Trademark Office.
- Dow AgroSciences LLC. (2008). Synergistic herbicidal composition containing chloroacetanilides and picolinic acids. WO 2008/121200 A2. Geneva, Switzerland: World Intellectual Property Organization.
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Unlocking the Potential of 3-Chloropicolinic Acid: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Scaffold for Agrochemical and Therapeutic Innovation
Abstract
3-Chloropicolinic acid, a halogenated pyridine carboxylic acid, has long been recognized for its potent herbicidal properties. However, its utility extends far beyond weed management. The unique electronic and structural features of this molecule make it a highly versatile scaffold for the synthesis of novel compounds with a wide range of potential research applications. This technical guide provides an in-depth analysis of the untapped potential of this compound, offering a roadmap for researchers in drug discovery, agrochemical development, and materials science. We will explore its role as a privileged structure in medicinal chemistry, detailing its application in the design of innovative antimicrobial and antifungal agents. Furthermore, this guide will delve into its potential in developing next-generation agrochemicals with targeted insecticidal and miticidal activities. Finally, we will touch upon the nascent exploration of this compound as a functional building block in the realm of materials science.
Physicochemical Properties and Synthesis of this compound
This compound, also known as 3-chloro-2-pyridinecarboxylic acid, is an off-white crystalline solid with a melting point of approximately 131°C and is soluble in water.[1] Its molecular structure, featuring a pyridine ring substituted with a carboxylic acid and a chlorine atom, provides a unique combination of reactivity and stability, making it an attractive starting material for chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClNO₂ | [2] |
| Molar Mass | 157.55 g/mol | |
| Appearance | Off-white solid | [2] |
| Melting Point | ~131°C | [2] |
| Boiling Point | 297.6°C at 760 mmHg | [2] |
| Solubility | Soluble in water | [2] |
The primary industrial synthesis of this compound involves the acid hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[2] This process, while effective, has prompted research into more cost-effective and environmentally friendly synthetic routes.
Potential Research Applications in Medicinal Chemistry
The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals. The presence of the chlorine atom and the carboxylic acid group on the picolinic acid backbone offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.
Antimicrobial and Antitubercular Agents
Recent research has highlighted the potential of this compound derivatives as potent antimicrobial agents. A notable study focused on the synthesis of chloropicolinate amides and urea derivatives as novel inhibitors of Mycobacterium tuberculosis.[3] Several of these compounds exhibited significant in vitro antimycobacterial activity with low cytotoxicity, marking them as promising candidates for further development in the fight against tuberculosis.[3]
The mechanism of action of N-halo compounds, which can be derived from picolinamide, involves targeting sulfhydryl groups in bacterial enzymes, leading to the inhibition of essential processes like DNA, RNA, and protein synthesis.[4] This provides a strong rationale for exploring N-chloro derivatives of 3-picolinamide as a new class of antimicrobial agents.
Antifungal Agents
The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. While direct studies on the antifungal activity of this compound derivatives are limited, the structural similarity to other heterocyclic compounds with known antifungal properties, such as quinolines and pyrazoles, suggests a promising avenue for investigation. For instance, derivatives of 8-hydroxyquinoline have demonstrated broad-spectrum antifungal activity against various Candida and Cryptococcus species.[5] The synthesis and screening of 3-chloropicolinate esters and amides against clinically relevant fungal pathogens could lead to the discovery of novel antifungal leads.
Agrochemical Research and Development Beyond Herbicides
While this compound is a known herbicide, its scaffold can be repurposed to develop other types of agrochemicals with more targeted activities.
Next-Generation Herbicides
The picolinic acid core is a key feature of several synthetic auxin herbicides.[6] By modifying the substituents on the pyridine ring of this compound, researchers can design novel herbicides with improved efficacy, selectivity, and environmental profiles.
Insecticidal and Miticidal Agents
The potential of this compound derivatives as insecticides and miticides remains a largely unexplored area. However, related heterocyclic compounds have shown promise. For example, nicotinic acid derivatives have demonstrated insecticidal activity against various pests.[7] The synthesis of amide and ester derivatives of this compound and their subsequent screening against common agricultural pests could unveil new classes of insecticides. The general insecticidal potential of picolinic acid derivatives is also suggested in some literature.[2]
Emerging Applications in Materials Science
The application of this compound in materials science is a nascent but intriguing field of research. Its rigid structure and functional groups make it a potential candidate for the synthesis of novel polymers and metal-organic frameworks (MOFs).
Polymer Synthesis
Aromatic dicarboxylic acids are fundamental building blocks for high-performance polyesters.[8][9] this compound, with its carboxylic acid group, can be incorporated into polymer chains to impart specific properties. The presence of the chlorine atom and the nitrogen atom in the pyridine ring could enhance thermal stability, flame retardancy, and metal-coordinating properties of the resulting polymers. While direct synthesis of polymers from this compound is not yet widely reported, the established methods of polyester synthesis provide a clear pathway for future research.[10]
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Pyridine-dicarboxylic acids are commonly used as ligands in the synthesis of MOFs due to their ability to form stable coordination bonds with a variety of metal centers.[11][12] this compound, as a substituted pyridine carboxylic acid, could be employed as a functional ligand to create MOFs with tailored pore sizes, surface areas, and chemical properties for applications in gas storage, separation, and catalysis.
Experimental Protocols: A Starting Point for Innovation
To facilitate research into the potential applications of this compound, this section provides detailed, step-by-step methodologies for the synthesis of key derivatives.
Synthesis of 3-Chloropicolinoyl Chloride
The conversion of a carboxylic acid to its corresponding acid chloride is a fundamental step in the synthesis of many derivatives. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[13][14][15]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound.
-
Slowly add an excess of thionyl chloride (SOCl₂) to the flask. The reaction should be performed in a well-ventilated fume hood.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[16]
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.[17]
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-chloropicolinoyl chloride can be used directly in the next step or purified by vacuum distillation.
Caption: Synthesis of 3-Chloropicolinoyl Chloride.
Synthesis of N-Substituted 3-Chloropicolinamides
Amide bond formation is a cornerstone of medicinal chemistry. The following protocol describes a general method for the synthesis of N-substituted 3-chloropicolinamides from 3-chloropicolinoyl chloride.
Protocol:
-
Dissolve the desired primary or secondary amine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIEA), to the solution to act as an acid scavenger.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 3-chloropicolinoyl chloride in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 3-chloropicolinamide.
Caption: General scheme for N-substituted 3-chloropicolinamide synthesis.
Synthesis of 3-Chloropicolinate Esters via Fischer Esterification
Fischer esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[3][8][16]
Protocol:
-
In a round-bottom flask, combine this compound with an excess of the desired alcohol. The alcohol can also serve as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the alcohol is water-miscible, dilute the reaction mixture with water and extract the ester with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography on silica gel.
Caption: Fischer esterification of this compound.
Conclusion and Future Outlook
This compound is far more than a simple herbicide; it is a versatile and underexplored building block with significant potential across multiple scientific disciplines. Its utility as a scaffold in medicinal chemistry for the development of novel antimicrobial and antifungal agents is particularly promising. In the agrochemical sector, there are clear opportunities to leverage its structure for the creation of new insecticides and more effective herbicides. While its application in materials science is still in its infancy, the inherent properties of the this compound moiety suggest that it could be a valuable component in the design of functional polymers and metal-organic frameworks. This guide serves as a call to action for researchers to explore the rich chemistry of this compound and unlock its full potential for scientific innovation.
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3-Chloropicolinic Acid: A Technical Guide to a Synthetic Auxin Herbicide
Abstract
3-Chloropicolinic acid is a potent synthetic auxin herbicide belonging to the pyridine carboxylic acid chemical class. It functions by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and disorganized plant growth that ultimately results in the death of susceptible species. This technical guide provides an in-depth analysis of this compound, covering its physicochemical properties, mechanism of action at the molecular level, synthesis, herbicidal efficacy, and environmental fate. Tailored for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes current knowledge, explains the causality behind its herbicidal action, and provides detailed experimental protocols for its study.
Introduction to Synthetic Auxin Herbicides
Synthetic auxin herbicides are a class of organic compounds that mimic the effects of the natural plant hormone auxin, indole-3-acetic acid (IAA).[1] These herbicides induce phytotoxic effects at high doses by overwhelming the plant's natural hormonal balance.[1][2] This leads to a cascade of events including epinasty, tissue swelling, and ultimately, plant death.[2] this compound is a member of the picolinate family of synthetic auxins, which also includes herbicides like picloram and clopyralid.[3][4][5] These compounds are primarily used for the control of broadleaf weeds in various agricultural and non-agricultural settings.[4][6]
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to its application and environmental behavior.
| Property | Value | Source |
| CAS Number | 57266-69-0 | [7][8] |
| Molecular Formula | C6H4ClNO2 | [7] |
| Molar Mass | 157.55 g/mol | [9] |
| Appearance | Off-white crystalline solid | [7][9] |
| Melting Point | 131 °C (decomposes) | [7][9] |
| Boiling Point | 297.6 °C at 760 mmHg | [7][9] |
| Density | 1.47 g/cm³ | [9] |
| Solubility | Soluble in water | [7] |
Mechanism of Action: A Molecular Perspective
The herbicidal activity of this compound stems from its ability to act as a persistent and potent mimic of natural auxin.[1][3][4]
The Core Auxin Signaling Pathway
In the absence of auxin, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors by binding to AUXIN RESPONSE FACTOR (ARF) transcription factors, thereby preventing the expression of auxin-responsive genes.[10][11] The core components of this nuclear auxin signaling pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Aux/IAA repressors, and the ARF transcription factors.[11][12][13]
Disruption by this compound
This compound, like other synthetic auxins, acts as a "molecular glue".[10][14] It binds to the TIR1/AFB receptor proteins and enhances their interaction with the Aux/IAA repressors.[14][15] This binding event targets the Aux/IAA proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome.[2][5][16] The degradation of the Aux/IAA repressors liberates the ARF transcription factors, which can then activate the transcription of a multitude of auxin-responsive genes.[2][10][11]
The key difference between natural auxin and synthetic auxins like this compound is their persistence. Synthetic auxins are more resistant to degradation by the plant's metabolic machinery.[2] This leads to a continuous and uncontrolled activation of auxin signaling pathways, resulting in epinasty (downward curvature of leaves), stem curling, and ultimately, the death of the plant due to metabolic exhaustion and disruption of vascular tissues.[2][6]
Certain synthetic auxins, particularly those of the picolinate class, show a preferential binding to specific members of the TIR1/AFB family, such as AFB5, which may contribute to their specific herbicidal activity.[17][18][19]
Caption: Disruption of Auxin Signaling by this compound (3-CPA).
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from pyridine derivatives. One common method involves the hydrolysis of 3-chloro-2-(trichloromethyl)pyridine with an acid such as sulfuric, nitric, or phosphoric acid.[7][20] This reaction is typically heated to facilitate the conversion to the carboxylic acid.[7] While this method can produce high yields, the cost of the starting materials can be a limiting factor.[7][21]
Alternative synthetic strategies focus on more readily available and cost-effective precursors.[7] These can involve the functionalization of picolinic acid derivatives, which may require multiple steps and precise control over reaction conditions like temperature and pH.[20]
Herbicidal Spectrum and Efficacy
This compound is effective against a range of annual and perennial broadleaf weeds.[6] Its efficacy is influenced by factors such as the weed species, their growth stage, and environmental conditions.[6] Younger, actively growing weeds are generally more susceptible.[22] As a systemic herbicide, it is absorbed through both the leaves and roots and translocated throughout the plant, making complete foliage coverage less critical than for contact herbicides.[6] The full effects, leading to plant death, may take several days to weeks to become apparent.[4][6]
Environmental Fate and Toxicology
Environmental Fate
The environmental persistence of picolinate herbicides like clopyralid (of which this compound is a component) is a significant consideration.[3] These compounds can be persistent in soil and have the potential to leach into groundwater due to their solubility in water.[3][4] The degradation of such heterocyclic compounds in the environment is a complex process and their recalcitrant nature can pose long-term risks.[23][24]
Ecotoxicology
The ecotoxicological profile of chlorophenolic compounds and their derivatives indicates potential risks to non-target organisms.[23] Herbicides containing these active ingredients can be toxic to some beneficial insects and aquatic life.[4][24] Therefore, careful application is necessary to avoid drift and contamination of water bodies.[25]
Mammalian Toxicology
Acute exposure to this compound and related compounds can cause irritation, particularly to the eyes.[3][9] Ingestion may lead to symptoms such as diarrhea and lethargy.[3] The U.S. EPA has classified clopyralid, a related compound, in acute toxicity category III.[4]
Analytical Methodologies
The detection and quantification of picolinic acid derivatives in environmental and biological samples are crucial for monitoring and research. Various analytical techniques are employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the separation and quantification of picolinic acids.[26] It can be coupled with various detectors, including UV and fluorescence detectors, for enhanced sensitivity and selectivity.[26]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of these compounds, often requiring derivatization to increase volatility.[27]
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is particularly suitable for analyzing polar and charged molecules like picolinic acids and offers high resolution and sensitivity.[28]
Experimental Protocols
Protocol: Greenhouse Dose-Response Assay for Herbicidal Efficacy
This protocol outlines a standard method for determining the effective concentration of this compound required to control a target weed species.
Objective: To determine the EC50 (concentration causing 50% reduction in growth) of this compound on a target broadleaf weed.
Methodology:
-
Plant Propagation: Grow the target weed species from seed in pots containing a standardized soil mix in a greenhouse with controlled temperature and light conditions.
-
Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions (e.g., 0, 1, 10, 100, 1000 mg/L) from the stock solution. A logarithmic dilution series is chosen to effectively capture the dose-response curve.
-
Application: When the weeds have reached a consistent growth stage (e.g., 4-6 true leaves), apply the different herbicide concentrations using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with the solvent.
-
Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect. This is typically done by harvesting the above-ground biomass, drying it in an oven, and measuring the dry weight.
-
Data Analysis: Plot the percentage reduction in dry weight against the logarithm of the herbicide concentration. Use a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the EC50 value.
Caption: Workflow for a Greenhouse Dose-Response Assay.
Protocol: Quantification of this compound in Soil by HPLC
Objective: To extract and quantify this compound residues from a soil sample.
Methodology:
-
Sample Preparation: Air-dry a known weight of the soil sample and sieve it to remove large debris.
-
Extraction: Extract the soil sample with a suitable solvent system (e.g., an alkaline aqueous solution followed by acidification and partitioning into an organic solvent like dichloromethane).[27] This pH-driven partitioning is crucial for separating the acidic herbicide from the complex soil matrix.
-
Cleanup: The crude extract may contain interfering substances. A solid-phase extraction (SPE) step can be used for cleanup to purify the sample.
-
Concentration: Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen and reconstitute the residue in a known volume of the HPLC mobile phase.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an acidic buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detector set at a wavelength appropriate for this compound.
-
Quantification: Prepare a calibration curve using standards of known concentrations. Compare the peak area of the sample to the calibration curve to determine the concentration of this compound in the soil.
-
Conclusion and Future Outlook
This compound is a highly effective synthetic auxin herbicide with a well-defined mechanism of action at the molecular level. Its ability to persistently activate the auxin signaling pathway makes it a valuable tool for broadleaf weed control. However, its environmental persistence and potential for non-target effects necessitate careful management and further research. Future research should focus on developing more selective and less persistent analogues, understanding the mechanisms of weed resistance, and refining analytical methods for environmental monitoring. The continued study of synthetic auxins like this compound will not only lead to improved weed management strategies but also provide deeper insights into the fundamental processes of plant growth and development.
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- Mechanisms of auxin signaling - PMC - NIH. (URL: [Link])
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- Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - ACS Public
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Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of 3-Chloropicolinic Acid
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloropicolinic acid. Developed for researchers, scientists, and professionals in drug development and quality control, this document provides a comprehensive protocol encompassing sample preparation, chromatographic conditions, and rigorous method validation according to the International Council for Harmonisation (ICH) guidelines. The described reversed-phase HPLC method with UV detection is demonstrated to be specific, linear, accurate, and precise for its intended purpose.
Introduction
This compound, a chlorinated derivative of picolinic acid, is a significant compound in various fields, including its use as a potential herbicide and as an intermediate in pharmaceutical synthesis.[1][2] Accurate and reliable quantification of this analyte is crucial for ensuring product quality, monitoring its presence in various matrices, and supporting regulatory submissions. This application note addresses the need for a robust analytical method by providing a step-by-step guide for its quantification using HPLC with UV detection.
The methodology herein is built upon established chromatographic principles and validated against internationally recognized standards to ensure trustworthiness and scientific integrity.[3][4][5]
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
-
IUPAC Name: 3-Chloro-2-pyridinecarboxylic acid[1]
-
Molecular Formula: C₆H₄ClNO₂[1]
-
Molar Mass: 157.55 g/mol [6]
-
Appearance: Off-white solid[7]
The presence of the carboxylic acid group and the pyridine ring suggests that the compound's retention on a reversed-phase column will be significantly influenced by the pH of the mobile phase. The aromatic nature of the molecule allows for sensitive detection using UV spectrophotometry.
Chromatographic Principle and Method Rationale
The selected method is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase.
Rationale for Key Decisions:
-
Stationary Phase (C18): A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds, including aromatic acids.
-
Mobile Phase (Acidified Water and Acetonitrile): An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group of this compound. In its neutral form, the analyte is more hydrophobic and will exhibit better retention and peak shape on the C18 column. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength.
-
UV Detection: Based on the pyridine chromophore, UV detection is a simple, robust, and widely available technique suitable for this analysis. The optimal wavelength is determined by acquiring the UV spectrum of a standard solution. For picolinic acid derivatives, a wavelength in the range of 260-280 nm is typically effective.[8][9]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (pH 2.5 adjusted with H₃PO₄) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 265 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for a solid dosage form. The protocol should be adapted based on the specific sample matrix.
-
Accurately weigh and transfer a quantity of the sample equivalent to approximately 50 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Analytical Workflow Diagram
Caption: HPLC analytical workflow for this compound.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][10][11]
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (sample matrix without the analyte), and a spiked sample. The chromatograms demonstrated no interference from the blank or placebo at the retention time of this compound.
Linearity
Linearity was assessed by analyzing seven concentrations of the working standard solutions (1, 5, 10, 20, 50, 80, and 100 µg/mL). The calibration curve was constructed by plotting the peak area versus the concentration.
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the 100% test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
The system suitability parameters remained within the acceptance criteria for all variations.
System Suitability
System suitability was confirmed by injecting five replicates of the 100 µg/mL standard solution. The acceptance criteria for system suitability are provided in the table below.
Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% |
| Robustness | System suitability parameters are met. |
| System Suitability (% RSD) | Tailing factor ≤ 2.0Theoretical plates > 2000%RSD of peak areas ≤ 2.0% |
Conclusion
The HPLC-UV method described in this application note is a robust, reliable, and efficient tool for the quantification of this compound. The comprehensive validation demonstrates that the method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications.
References
- This compound (57266-69-0): Synthesis, Applications, Side effects and Storage. (n.d.). ChemicalsToBuy.
- This compound, CAS No. 57266-69-0. (n.d.). iChemical.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- 6-Chloropicolinic acid. (n.d.). PubChem.
- This compound. (n.d.). Tetrahedron.
- Preparation of 3,6-dichloropicolinic acid. (n.d.). Google Patents.
- Bioanalytical sample preparation. (n.d.). Biotage.
- Sample Preparation. (2023, August 29). Chemistry LibreTexts.
- Acetonitrile and 3-Picoline in Chlorantraniliprole Method draft for distribution. (2023, August 29). cipac.org.
- Liu, A. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect.
- New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. (2025, August 6). ResearchGate.
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (n.d.). NIH.
- P-005 - Picolinic Acid by HPLC - Issue 3. (n.d.). Scribd.
- The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. (n.d.). MPI-Mainz.
- The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate.
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- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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Application Note: 1H and 13C NMR Analysis of 3-Chloropicolinic Acid
Abstract
This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Chloropicolinic acid. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, unambiguous structural confirmation and purity assessment are critical. This document outlines optimized protocols for sample preparation and NMR data acquisition. It further presents a comprehensive analysis of the spectral data, correlating the observed chemical shifts and coupling constants to the molecular structure. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the structural elucidation of heterocyclic compounds.
Introduction
This compound (3-chloro-2-pyridinecarboxylic acid) is a substituted pyridine derivative with significant applications in organic synthesis.[1][2] Its structure, featuring a pyridine ring substituted with both a chlorine atom and a carboxylic acid group, presents a unique electronic environment that is well-suited for investigation by NMR spectroscopy. The precise characterization of this molecule is paramount for ensuring the identity and purity of starting materials and intermediates in multi-step synthetic pathways.
NMR spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution. ¹H NMR provides detailed information about the proton environment, including the number of distinct protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling.[3] Complementarily, ¹³C NMR offers insights into the carbon skeleton of the molecule.[4] This application note details the experimental procedures and provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, explaining the influence of the chloro and carboxyl substituents on the chemical shifts of the pyridine ring protons and carbons.
Experimental Protocols
Sample Preparation
The quality of NMR spectra is highly dependent on proper sample preparation. The following protocol is recommended for the analysis of this compound.
Materials:
-
This compound (CAS 57266-69-0)[5]
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials
-
Cotton wool or filter pipette tips
Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton of the carboxyl group is readily observable. Chloroform-d (CDCl₃) can also be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6] Gently swirl or sonicate the vial to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of cotton wool placed in a Pasteur pipette.[6][7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64 (depending on concentration)
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 12-16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 200-220 ppm
-
Temperature: 298 K
Workflow for NMR Analysis
Caption: Workflow for the NMR analysis of this compound.
Spectral Data and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆. The assignments are based on established principles of substituent effects on the pyridine ring.
¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.1-8.3 | dd | J(H4,H5) ≈ 7-8, J(H4,H6) ≈ 1-2 |
| H-5 | ~7.6-7.8 | dd | J(H5,H4) ≈ 7-8, J(H5,H6) ≈ 4-5 |
| H-6 | ~8.6-8.8 | dd | J(H6,H5) ≈ 4-5, J(H6,H4) ≈ 1-2 |
| -COOH | >13.0 | br s | - |
¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~148-150 |
| C-3 | ~132-134 |
| C-4 | ~140-142 |
| C-5 | ~128-130 |
| C-6 | ~152-154 |
| -COOH | ~165-167 |
In-Depth Spectral Interpretation
The chemical structure of this compound with the standard numbering convention is shown below.
Caption: Structure of this compound.
¹H NMR Spectrum: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring.
-
H-6: This proton is ortho to the nitrogen atom, which is strongly electron-withdrawing. This deshielding effect places the H-6 signal at the lowest field (highest ppm value), expected around 8.6-8.8 ppm. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, J ≈ 4-5 Hz) and H-4 (meta coupling, J ≈ 1-2 Hz).
-
H-4: This proton is para to the nitrogen and meta to both the chlorine and carboxylic acid groups. The combined electron-withdrawing effects will also deshield this proton, with an expected chemical shift in the range of 8.1-8.3 ppm. It will also be a doublet of doublets, coupling to H-5 (ortho coupling, J ≈ 7-8 Hz) and H-6 (para coupling, J ≈ 1-2 Hz).
-
H-5: This proton is meta to the nitrogen and ortho to the electron-donating (by resonance) but inductively withdrawing chlorine atom. It is expected to be the most shielded of the three ring protons, with a chemical shift around 7.6-7.8 ppm. Its multiplicity will be a doublet of doublets due to coupling with H-4 and H-6 (ortho and meta couplings, respectively).
-
-COOH Proton: The carboxylic acid proton is acidic and will typically appear as a broad singlet at a very downfield chemical shift, often greater than 13 ppm, especially in DMSO-d₆.[3]
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will display six signals, five for the pyridine ring carbons and one for the carboxylic acid carbon.
-
C-6 and C-2: These carbons are adjacent to the electronegative nitrogen atom and are therefore significantly deshielded, appearing at the downfield end of the aromatic region. C-6 is expected to be the most deshielded, around 152-154 ppm. C-2, being attached to the carboxylic acid group, will also be downfield, around 148-150 ppm.
-
C-4: This carbon is also deshielded by the nitrogen atom and will appear at a lower field, typically around 140-142 ppm.
-
C-3: The carbon directly attached to the chlorine atom (C-3) will experience a direct electronic effect from the halogen, resulting in a chemical shift around 132-134 ppm.
-
C-5: This carbon is the most shielded of the ring carbons, with an expected chemical shift in the range of 128-130 ppm.
-
-COOH Carbon: The carbonyl carbon of the carboxylic acid group will be found at the most downfield position in the spectrum, typically in the 165-167 ppm range.[3]
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, combined with a thorough interpretation of the spectral data, serve as a valuable resource for scientists engaged in the synthesis and characterization of this important chemical intermediate. The provided analysis of substituent effects on the pyridine ring can be extended to the structural elucidation of other related heterocyclic compounds.
References
- Chemical Instrumentation Facility, Iowa State University.
- Georgia Institute of Technology.
- University of York, Chemistry Teaching Labs. Preparing an NMR sample. [Link]
- Capot Chemical. Specifications of 3-Chloro-2-picolinic acid. [Link]
- UCL, Faculty of Mathematical & Physical Sciences.
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Irvine, N. M., Cooper, D. H., & Thornburgh, S. (2008). Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. Magnetic Resonance in Chemistry, 46(5), 436-440. [Link]
Sources
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- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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Quantitative Analysis of Picolinic Acid and its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS): A Validated Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid, a catabolite of tryptophan, is a molecule of significant interest in biomedical research due to its roles in neuro-inflammation, immune modulation, and mineral transport.[1][2][3] Accurate quantification in biological matrices is crucial for understanding its pathophysiological significance. However, its inherent polarity and low volatility make direct analysis by gas chromatography challenging.[4][5] This application note presents a comprehensive, validated protocol for the analysis of picolinic acid using Gas Chromatography-Mass Spectrometry (GC-MS) following a robust derivatization procedure. We detail a step-by-step methodology, from sample preparation and silylation to instrumental analysis and data interpretation, explaining the scientific rationale behind each critical step to ensure methodological integrity and reproducibility.
Introduction: The Analytical Challenge of Picolinic Acid
Picolinic acid (pyridine-2-carboxylic acid) is an endogenous compound derived from the kynurenine pathway, the primary metabolic route for tryptophan.[1][6] Its function as a chelating agent for divalent and trivalent metal ions, such as zinc and chromium, implicates it in a wide array of physiological processes.[2][3] Altered levels of picolinic acid have been associated with inflammatory and neurodegenerative conditions, making it a valuable biomarker.[6][7]
The analytical challenge in quantifying picolinic acid lies in its chemical properties. The presence of a carboxylic acid group and a nitrogen-containing pyridine ring confers high polarity and a tendency for hydrogen bonding. These characteristics result in low volatility and poor thermal stability, making the molecule incompatible with direct GC-MS analysis, which requires analytes to be volatile.[8][9] Consequently, a chemical derivatization step is mandatory to convert the polar picolinic acid into a more volatile, thermally stable, and less polar form suitable for GC analysis.[4][10]
Silylation is one of the most common and effective derivatization techniques for compounds containing active hydrogens, such as carboxylic acids.[8][11] This process replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, effectively masking the polar functional group, increasing volatility, and improving chromatographic peak shape.[8][10] This guide will focus on a widely-used and reliable silylation reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.
Experimental Workflow: From Sample to Signal
The analytical workflow is a multi-stage process designed to isolate picolinic acid from a complex matrix, derivatize it for GC compatibility, and perform sensitive detection and quantification by MS. Each step is critical for achieving accurate and reliable results.
Caption: Overall workflow for GC-MS analysis of picolinic acid.
Detailed Protocols
This section provides a self-validating, step-by-step protocol. Adherence to these steps, particularly the use of anhydrous conditions, is paramount for successful derivatization.
Required Materials and Reagents
-
Chemicals: Picolinic acid standard (≥99% purity), BSTFA + 1% TMCS, Anhydrous Pyridine or Acetonitrile, Ethyl Acetate (HPLC grade), Formic Acid, Anhydrous Sodium Sulfate, Internal Standard (e.g., deuterated picolinic acid or an appropriate structural analog).
-
Equipment: GC-MS system with autosampler, analytical balance, vortex mixer, centrifuge, heating block or oven, nitrogen evaporator, 1.5 mL glass autosampler vials with PTFE-lined caps.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is generalized for a liquid biological matrix like plasma. The objective is to separate the analyte from interfering substances like proteins and salts.[12][13]
-
Aliquoting: Pipette 100 µL of the sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard: Add the internal standard to each sample, quality control, and calibration standard.
-
Acidification: Add 10 µL of formic acid to acidify the sample. This ensures picolinic acid is in its protonated, less polar form, facilitating extraction into an organic solvent.
-
Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Avoid disturbing the protein pellet and aqueous layer.
-
Drying: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C. Causality: It is critical to ensure the sample is completely dry, as any residual water will react with the silylating reagent and inhibit the derivatization of the target analyte.[11]
Derivatization Protocol (Silylation)
This procedure converts the non-volatile picolinic acid into its volatile trimethylsilyl (TMS) ester.
Caption: Silylation of picolinic acid to its TMS derivative.
-
Reconstitution: Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried extract. Vortex for 30 seconds. Pyridine can act as a solvent and an acid scavenger, improving reaction efficiency.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS. The reagent should be in molar excess to drive the reaction to completion.
-
Incubation: Tightly cap the vial immediately and heat at 70°C for 60 minutes in a heating block or oven. Optimal time and temperature may vary slightly based on the specific analyte and matrix.[10]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for method development. A non-polar column is recommended for the analysis of the relatively non-polar TMS derivatives.[14]
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Splitless mode is preferred for trace analysis to maximize analyte transfer to the column. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte.[15] |
| Injection Volume | 1 µL | Standard volume to prevent column overloading. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Column | 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID x 0.25µm film | Standard non-polar column providing excellent separation for a wide range of derivatized compounds.[16][17] |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for separation of solvent and byproducts from the analyte of interest. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy for generating consistent and comparable mass spectra. |
| Acquisition Mode | Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification and method development. SIM is used for quantitative analysis to enhance sensitivity and selectivity. |
| Source Temp. | 230 °C | Optimized for ion formation and stability. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination. |
Data Interpretation and Quality Control
Analyte Identification and Confirmation
-
Retention Time: The primary identification is achieved by matching the retention time of the peak in the sample chromatogram to that of a derivatized authentic picolinic acid standard.
-
Mass Spectrum: Confirmation is performed by comparing the acquired mass spectrum of the peak to a reference spectrum. The TMS derivative of picolinic acid (C₉H₁₃NO₂Si) has a molecular weight of 195.29.[17]
| Identification Parameter | Expected Value (m/z) | Description |
| Molecular Ion [M]⁺ | 195 | The intact derivatized molecule. |
| [M-CH₃]⁺ | 180 | Loss of a methyl group from the TMS moiety, a characteristic fragmentation. |
| Base Peak | 195 or 180 | The most abundant ion in the spectrum. |
| Other Fragments | 78, 106 | Fragments corresponding to the pyridine ring and related structures. |
| (Note: Fragmentation patterns are based on typical EI spectra and may vary slightly between instruments. Data from the Human Metabolome Database can be used as a reference.[17]) |
Method Validation for Trustworthiness
To ensure the protocol is a self-validating system, a full method validation should be performed according to established guidelines.[16]
-
Linearity: A calibration curve should be prepared using at least five concentration levels. The response should be linear with a correlation coefficient (R²) > 0.99.
-
Accuracy & Precision: Assessed by analyzing quality control samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at the LLOQ), and precision (%RSD) should be <15% (<20% at the LLOQ).
-
Limits of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[16]
-
Recovery: The efficiency of the extraction process should be evaluated by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: The stability of the derivatized samples in the autosampler should be assessed to ensure no degradation occurs during the analytical run.[16]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the reliable quantification of picolinic acid in complex matrices using GC-MS. By employing a robust silylation derivatization strategy, the inherent challenges of analyzing this polar molecule are overcome, enabling sensitive and specific detection. The causality-driven explanations for each step, coupled with clear guidelines for instrumental setup and method validation, offer researchers a trustworthy framework for incorporating the analysis of picolinic acid and its derivatives into their studies, ultimately advancing research in drug development and clinical diagnostics.
References
- Acids: Derivatization for GC Analysis. (n.d.). In Encyclopedia of Chromatography. Taylor & Francis.
- Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis. BenchChem.
- Derivatization for Gas Chromatography. Phenomenex.
- Smythe, G. A., et al. (2003). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue.PubMed.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?MDPI.
- Picolinic acid. (n.d.). Grokipedia.
- Picolinic acid. (n.d.). Wikipedia.
- Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024). Energy & Fuels - ACS Publications.
- Picolinic Acid - Organic Acids Metabolomic Mapping. (n.d.). Lab Results Explained.
- Neumann, A., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.PMC - PubMed Central.
- Picolinic acid | C6H5NO2. (n.d.). PubChem.
- Dziomba, S., et al. (2012). GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells.PubMed.
- Harvey, D. J. (1999). Picolinyl Esters for the Structural Determination of Fatty Acids by GC/MS.PubMed.
- Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside.
- Canas, P. M., et al. (2021). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry.MDPI.
- Sample preparation GC-MS. (n.d.). SCION Instruments.
- Lee, J. W., et al. (2014). Gas Chromatographic Method for the Analysis of Organic Acids in the Bio-Catalytic Conversion Process.Oxford Academic.
- Le, T. N. T., et al. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects.PubMed.
- Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. (2012). PubMed Central.
- GC-MS Spectrum - Picolinic acid GC-MS (1 TMS) (HMDB0002243). (n.d.). Human Metabolome Database.
- Fischer Esterification. (2023). Chemistry LibreTexts.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
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Application Note & Protocol: Robust Synthesis of 3-Chloropicolinic Acid Amides for Research and Development
Abstract
This technical guide provides detailed, reliable protocols for the synthesis of 3-chloropicolinic acid amides, a compound class of significant interest in pharmaceutical and agrochemical research. We present two primary, field-proven synthetic routes: the classic acid chloride formation method and the modern, milder approach using peptide coupling reagents. This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the underlying chemical rationale for experimental choices, ensuring reproducible and high-yielding outcomes.
Introduction: The Strategic Importance of the 3-Chloropicolinamide Scaffold
The 3-chloropicolinamide moiety is a privileged scaffold in modern chemistry. The pyridine ring, a common feature in biologically active molecules, is rendered unique by the presence of a chlorine atom at the 3-position. This substitution significantly modulates the electronic properties and metabolic stability of the molecule. The amide functional group is critical for establishing key interactions, particularly hydrogen bonds, with biological targets.[1] Consequently, amides of this compound are prevalent in various fields, from herbicides to potential therapeutics.[1]
The synthesis of these amides is a cornerstone transformation, typically achieved by coupling this compound with a desired amine. The efficacy of this process hinges on the activation of the carboxylic acid, a step that can be approached through several distinct strategies. This guide will provide comprehensive protocols for the two most robust and widely applicable methods.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound amides is centered on the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. The two principal strategies are outlined below.
-
Protocol 1: Synthesis via Acid Chloride Intermediate. This classic, often high-yielding method involves the conversion of the carboxylic acid to a highly reactive 3-chloropicolinoyl chloride. This intermediate readily reacts with amines to form the desired amide. The primary reagent for this transformation is thionyl chloride (SOCl₂).[2][3][4]
-
Protocol 2: Direct Amide Coupling with Peptide Reagents. This modern approach utilizes coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid in situ.[5][6][7] This method is prized for its mild reaction conditions, broad functional group tolerance, and one-pot simplicity.
The logical progression for both synthetic routes is illustrated in the following workflow diagram.
Sources
- 1. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
Application Notes & Protocols: Synthesis and Characterization of Metal Complexes with 3-Chloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes featuring 3-chloropicolinic acid as a primary ligand. Picolinic acid and its derivatives are versatile chelating agents that form stable complexes with a wide range of metal ions, making them valuable scaffolds in medicinal chemistry, catalysis, and materials science.[1][2] The introduction of a chloro-substituent at the 3-position of the pyridine ring modifies the ligand's electronic properties, potentially influencing the stability, reactivity, and biological activity of the resulting metal complexes. These protocols are designed to provide a robust framework for researchers exploring this unique chemical space.
Introduction: The Significance of this compound as a Ligand
This compound, also known as 3-chloro-2-pyridinecarboxylic acid, is a pyridine derivative characterized by a carboxylic acid group at the 2-position and a chlorine atom at the 3-position.[3][4] Like its parent compound, picolinic acid, it acts as a bidentate chelating agent, coordinating to metal ions through the pyridine ring nitrogen and a carboxylate oxygen atom to form a stable five-membered chelate ring.[5]
The presence of the electron-withdrawing chlorine atom can influence the ligand's pKa and the electronic environment of the metal center in the resulting complex. This modulation is of significant interest in drug development, where picolinate derivatives have been investigated as enzyme inhibitors and anticonvulsant agents.[6] Furthermore, the coordination of such ligands to metal ions can enhance their biological activity, a strategy widely employed in the design of new therapeutic agents.[1][7]
Coordination Chemistry Principles
The fundamental coordination mode of this compound involves the formation of a chelate ring with a metal ion. This interaction is central to the stability and structure of the resulting complexes.
Caption: Bidentate coordination of 3-chloropicolinate to a metal center (M).
Synthetic Methodologies: A General Protocol
The following protocol describes a generalized method for synthesizing metal complexes of this compound. It is based on established procedures for related picolinate complexes and should be optimized for specific metal salts and desired stoichiometries.[8][9]
Materials and Reagents
-
This compound (C₆H₄ClNO₂)[4]
-
Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(CH₃COO)₂·H₂O, ZnCl₂)
-
Solvent: Ethanol, Methanol, or a Water/Alcohol mixture
-
Base (optional, for deprotonation): Sodium hydroxide or Triethylamine solution
-
Deionized water
-
Diethyl ether (for washing)
Step-by-Step Experimental Protocol
-
Ligand Solution Preparation: Dissolve 2.0 mmol of this compound in 25 mL of ethanol in a 100 mL round-bottom flask. Gentle heating (40-50 °C) in a water bath may be required to achieve complete dissolution.
-
Rationale: Ethanol is a common solvent for both the organic ligand and many metal salts, providing a suitable medium for the reaction.
-
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the chosen metal salt in 15 mL of the same solvent. (This creates a 2:1 ligand-to-metal molar ratio).
-
Rationale: Preparing separate solutions ensures both components are fully dissolved before mixing, preventing localized precipitation and promoting homogeneous reaction conditions. The molar ratio can be adjusted to target different complex stoichiometries.[8]
-
-
Reaction Mixture: Add the metal salt solution dropwise to the stirred ligand solution at room temperature.
-
Rationale: A slow, dropwise addition prevents rapid, uncontrolled precipitation and often leads to the formation of more crystalline products.
-
-
pH Adjustment (Optional but Recommended): For metal salts of strong acids (e.g., chlorides, perchlorates), the reaction may benefit from pH adjustment. Slowly add a dilute solution of NaOH or triethylamine to the mixture until a slight turbidity persists or a precipitate begins to form. The optimal pH is typically in the range of 3.5-5.0.
-
Rationale: The picolinic acid ligand must be deprotonated at its carboxylic acid group to form a stable bond with the metal ion. Adjusting the pH facilitates this deprotonation.
-
-
Reaction & Reflux: Equip the flask with a condenser and heat the mixture to reflux (typically ~80 °C for ethanol) for 4-6 hours. The formation of a colored precipitate is often observed.[8]
-
Rationale: Heating provides the necessary activation energy for the complexation reaction to go to completion. The extended reflux time ensures a high yield.
-
-
Isolation: After the reflux period, allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Rationale: Solubility of the complex is typically lower at reduced temperatures, thus cooling maximizes the isolated yield.
-
-
Purification: Wash the collected solid precipitate sequentially with small portions of cold deionized water, cold ethanol, and finally diethyl ether.
-
Drying: Dry the purified complex in a vacuum oven at 60-80 °C for several hours until a constant weight is achieved.
Synthetic Workflow Diagram
Caption: General experimental workflow for metal complex synthesis.
Table of Typical Reaction Parameters
| Metal Ion | Typical Molar Ratio (Ligand:Metal) | Common Solvent | Expected Geometry |
| Co(II) | 2:1 or 3:1 | Ethanol | Octahedral[5][8] |
| Ni(II) | 2:1 or 3:1 | Ethanol | Octahedral[5][8] |
| Cu(II) | 2:1 | Ethanol/Water | Distorted Octahedral[5][8] |
| Zn(II) | 2:1 or 3:1 | Methanol/Ethanol | Octahedral or Tetrahedral[1][8] |
| Mn(II) | 2:1 | Ethanol | Octahedral[5][8] |
| Fe(III) | 3:1 | Water/Ethanol | Octahedral |
Characterization of Synthesized Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the final product.
-
FT-IR Spectroscopy: This is the primary tool to confirm coordination. Compare the spectrum of the complex to that of the free ligand.
-
Evidence of Coordination: A significant shift of the carboxylate C=O stretching frequency to a lower wavenumber (typically from ~1700 cm⁻¹ in the free acid to ~1600-1650 cm⁻¹ in the complex) indicates coordination of the carboxylate oxygen. Shifts in the pyridine ring vibration bands also suggest coordination of the ring nitrogen.[7][8]
-
-
UV-Visible Spectroscopy: For complexes of transition metals (Co, Ni, Cu), this technique provides information about the d-d electronic transitions, which are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral).[8]
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the calculated values for the proposed chemical formula of the complex, confirming its stoichiometry.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the complex and to identify the presence and nature of water molecules (lattice vs. coordinated).[1][8][10] A loss of mass at <120 °C typically corresponds to lattice water, while mass loss between 150-250 °C often indicates the removal of coordinated water molecules.
-
Molar Conductance: Measured in a suitable solvent (e.g., DMF or DMSO), this technique determines whether the complex is an electrolyte. Low conductance values suggest a non-electrolytic nature, meaning the anions (like Cl⁻) are inside the coordination sphere. High values indicate an ionic complex where anions are outside the sphere.[8]
-
Single-Crystal X-ray Diffraction: This is the most definitive method for structural elucidation, providing precise information on bond lengths, bond angles, coordination geometry, and crystal packing.[5]
Potential Applications in Research and Development
Metal complexes of this compound are promising candidates for several applications:
-
Pharmaceutical Development: Many biologically active molecules are chelating agents. Complexation with metal ions can enhance the therapeutic efficacy or modify the pharmacokinetic properties of the parent ligand. Given the known bioactivity of picolinates, these complexes should be screened for antimicrobial, antifungal, and anticancer properties.[1][6] The enhanced activity of metal complexes compared to the free ligand is a well-documented phenomenon.[1]
-
Catalysis: Pyridine-based ligands are integral to many homogeneous catalysts. These new complexes could be investigated for their catalytic activity in various organic transformations.[1]
-
Materials Science: The coordination of metal ions can lead to the formation of coordination polymers or materials with interesting magnetic and optical properties.[1]
References
- A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [Link]
- This compound (57266-69-0): Synthesis, Applications, Side effects and Storage. Chembk Blog. [Link]
- Synthesis and Characterization of New Picolinate Metal Complexes.
- TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGATION. Bulletin of the Chemical Society of Ethiopia. [Link]
- Complexes of the Antibiotic Drug Oxolinic Acid with Fe(III), Zn(II), Ca(II), and Mg(II) Ions: Preparation, Characterization, and In Vitro Evaluation of Biological Activity. MDPI. [Link]
- Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PubMed Central, NIH. [Link]
- Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. St. Joseph's College of Arts & Science. [Link]
- This compound, CAS No. 57266-69-0. iChemical. [Link]
- Synthesis of Metal Complexes Fe(II), Co(II), Ni(II)
Sources
- 1. ajol.info [ajol.info]
- 2. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempanda.com [chempanda.com]
- 4. This compound, CAS No. 57266-69-0 - iChemical [ichemical.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. sjctni.edu [sjctni.edu]
Application Note & Protocol: A Validated Stability-Indicating HPLC Method for the Quantification of 3-Chloropicolinic Acid
Abstract
This application note details the development and comprehensive validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Chloropicolinic acid. The method is designed for use in research, quality control, and stability testing environments. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating the method's suitability for its intended purpose.[1][2]
Introduction
This compound (3-CPA), a derivative of picolinic acid, is a compound of interest in various chemical and pharmaceutical applications.[3][4] Its structural analogs are recognized for their roles in agricultural and biological systems.[5] Accurate quantification of 3-CPA is critical for ensuring product quality, monitoring stability, and supporting regulatory submissions. Therefore, a robust and validated analytical method is essential.
This document provides a detailed protocol for a stability-indicating RP-HPLC method, meaning it can accurately measure the analyte of interest in the presence of its degradation products.[6][7] The validation process rigorously assesses the method's specificity, linearity, range, accuracy, precision, and robustness.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
-
Chemical Structure: this compound is a pyridine derivative with a carboxylic acid group at the 2-position and a chlorine atom at the 3-position.[3]
-
Molecular Formula: C₆H₄ClNO₂[3]
-
Molecular Weight: 157.56 g/mol
-
Solubility: Soluble in polar solvents like water.[5] This property makes it well-suited for reversed-phase HPLC.
Method Development Rationale
The goal was to develop a simple, isocratic RP-HPLC method with UV detection that offers good resolution and peak shape for 3-CPA.
-
Column Selection: A C18 column was chosen as the stationary phase due to its wide applicability and effectiveness in retaining polar to moderately non-polar compounds. The hydrophobicity of the C18 stationary phase provides good retention for the aromatic ring of 3-CPA.
-
Mobile Phase Selection: A mixture of acetonitrile (ACN) and a slightly acidic aqueous buffer was selected. Acetonitrile serves as the organic modifier to control the retention time. The acidic buffer (phosphate buffer, pH 3.0) is used to suppress the ionization of the carboxylic acid group of 3-CPA, leading to a more consistent retention time and improved peak shape.
-
Detection Wavelength: The UV spectrum of 3-CPA shows significant absorbance in the lower UV region. A detection wavelength of 220 nm was chosen to ensure high sensitivity.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C were selected to achieve a reasonable analysis time and ensure reproducible retention times.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ buffer (pH 3.0, adjusted with H₃PO₄) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix 300 mL of acetonitrile with 700 mL of the prepared buffer. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines.[1][2][9]
System Suitability
Protocol: Before each validation run, the system suitability was assessed by injecting the standard solution (e.g., 50 µg/mL) six times.
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Specificity (Selectivity)
Protocol: Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution (if applicable), the 3-CPA standard solution, and a sample of 3-CPA subjected to forced degradation (stress testing). Forced degradation was performed under acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions.
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of 3-CPA in the blank and placebo chromatograms.
-
The 3-CPA peak should be well-resolved from any degradation product peaks (resolution > 2.0).
-
Peak purity analysis (using a PDA detector) should indicate that the 3-CPA peak is spectrally homogeneous.
Linearity
Protocol: A series of at least five concentrations of 3-CPA (e.g., 10, 25, 50, 75, 100 µg/mL) were prepared from the stock solution and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Range
Protocol: The range of the method was established based on the linearity, accuracy, and precision data.
Acceptance Criteria: The range should cover 80% to 120% of the test concentration for an assay.[10]
Accuracy (Recovery)
Protocol: Accuracy was determined by the standard addition method. A known amount of 3-CPA standard was spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate. The percentage recovery was calculated.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Protocol:
-
Repeatability (Intra-day Precision): Six replicate injections of the 3-CPA standard solution at 100% of the test concentration were analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was performed on a different day by a different analyst.
Acceptance Criteria: The % RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
Protocol: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic phase)
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the % RSD of the results should be ≤ 2.0%.
Visualization of the Validation Workflow
Caption: Workflow for the development and validation of the analytical method.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, rapid, and reliable. The comprehensive validation study demonstrates that the method is specific, linear, accurate, precise, and robust over the specified range. The stability-indicating nature of the assay makes it suitable for routine quality control analysis and for monitoring the stability of this compound in various sample matrices. The method adheres to the stringent requirements of the ICH guidelines, ensuring its suitability for regulatory purposes.[1][2][9]
References
- ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 2005. URL
- ICH Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency; 2023. URL
- U.S. Food and Drug Administration.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. URL
- ICH. Validation of analytical procedures: text and methodology Q2(R1). 2005. URL
- Lab Manager Magazine.
- European Medicines Agency.
- U.S. Food and Drug Administration.
- BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024. URL
- iChemical. This compound, CAS No. 57266-69-0. URL
- CymitQuimica. CAS 5470-22-4: Chloropicolinicacid. URL
- Science.gov.
- R Discovery.
- Tetrahedron. 57266-69-0 | this compound. URL
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. chempanda.com [chempanda.com]
- 4. 57266-69-0 | this compound | Tetrahedron [thsci.com]
- 5. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]
- 6. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. This compound, CAS No. 57266-69-0 - iChemical [ichemical.com]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
Application Note: Quantification of 3-Chloropicolinic Acid in Soil Samples by LC-MS/MS
Introduction
3-Chloropicolinic acid is a significant environmental analyte, often monitored as a metabolite or degradation product of certain herbicides. Its presence and concentration in soil are of critical interest for environmental impact assessments, agricultural productivity, and human health risk evaluations. The compound's polarity and potential for mobility in soil necessitate a robust and sensitive analytical method for accurate quantification at trace levels.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound in various soil matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique offering high selectivity and sensitivity without the need for derivatization.[3] The methodologies presented herein are synthesized from established principles for analyzing acidic herbicides in environmental samples, ensuring a self-validating and reliable workflow for researchers and drug development professionals.[4][5]
Principle of the Method
This method employs a solvent extraction of this compound from soil samples, followed by a cleanup step to minimize matrix interference. The final extract is then analyzed by LC-MS/MS. The analyte is separated from other components in the sample extract by liquid chromatography and subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity, allowing for quantification at low parts-per-billion (ppb) or µg/kg levels.[3][4] The choice of LC-MS/MS is predicated on its ability to analyze polar compounds like picolinic acids directly, which would otherwise require a derivatization step for Gas Chromatography (GC) based methods.[3][6]
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Chloroform (all LC-MS grade or higher)
-
Reagents: Formic acid (FA), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Potassium chloride (KCl), Anhydrous magnesium sulfate (MgSO₄), Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Standards: this compound analytical standard (≥98% purity), Isotopically labeled internal standard (e.g., this compound-d₃).
-
Water: Deionized water (18.2 MΩ·cm)
-
Gases: High-purity nitrogen for solvent evaporation.
-
Consumables: 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, 2 mL autosampler vials, 0.2 µm PTFE syringe filters, Whatman No. 1 filter paper.
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Centrifuge: Capable of reaching at least 3000 rpm.
-
Vortex Mixer
-
Horizontal Shaker
-
Nitrogen Evaporation System
-
pH Meter
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in soil.
Detailed Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare in the same manner as the primary stock solution using the isotopically labeled standard.
-
Working Standard Solutions: Serially dilute the primary stock solution with an appropriate solvent (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to prepare a series of calibration standards. A typical calibration range would be 0.5, 1, 5, 10, 50, and 100 µg/L. Each working standard should be fortified with the internal standard at a constant concentration.
Soil Sample Extraction
The choice of extraction solvent is critical for achieving good recovery. A common approach for acidic herbicides is an acidified organic solvent.[4] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is often effective for minimizing matrix effects and achieving high throughput.[7]
-
Sample Weighing: Weigh 10.0 ± 0.1 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Fortification: For recovery experiments, spike the blank soil samples with a known amount of this compound standard solution. For all samples, add an aliquot of the internal standard stock solution.
-
Extraction: Add 20 mL of extraction solvent (e.g., acetonitrile with 1% formic acid). The acid helps to keep the picolinic acid in its protonated form, improving its solubility in the organic solvent.
-
Shaking: Cap the tube tightly and vortex for 1 minute, followed by shaking on a horizontal shaker for 15 minutes.
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes to separate the soil from the supernatant.
Extract Cleanup (Dispersive SPE)
A cleanup step is crucial to remove co-extractives from the soil matrix that can interfere with the LC-MS/MS analysis.
-
Transfer: Transfer a 10 mL aliquot of the supernatant to a 15 mL centrifuge tube containing a mixture of dispersive SPE sorbents. A common combination is 900 mg anhydrous MgSO₄ (to remove excess water), 150 mg PSA (to remove organic acids and polar interferences), and 150 mg C18 (to remove non-polar interferences).
-
Vortex and Centrifuge: Vortex the tube for 1 minute to ensure thorough mixing of the extract with the sorbents. Centrifuge at 3000 rpm for 5 minutes.
-
Final Extract: Carefully transfer an aliquot of the cleaned supernatant into a clean tube.
-
Solvent Exchange (Optional): Depending on the sensitivity requirements, the solvent may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Filtration: Filter the final extract through a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions. The method should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | This compound: Precursor Ion (m/z) → Product Ion 1 (m/z) (Quantifier), Precursor Ion (m/z) → Product Ion 2 (m/z) (Qualifier) (Note: Specific m/z values must be determined by direct infusion of the analytical standard) |
| Source Parameters | Optimize for the specific instrument (e.g., Capillary Voltage, Gas Flow, Temperature). |
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method must be validated.[1][5][8] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.99 | Demonstrates a proportional relationship between instrument response and analyte concentration over a defined range.[8] |
| Accuracy (Recovery) | 70-120% | Assesses the agreement between the measured concentration and the true concentration. Typically evaluated by analyzing spiked blank matrix samples at different concentration levels.[1] |
| Precision (RSD) | < 20% | Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio > 3 | The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | S/N ratio > 10; typically the lowest validation point | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[1][8] A common LOQ for pesticide residues in soil is in the range of 0.01 mg/kg.[1] |
| Matrix Effects | Assess by comparing the slope of matrix-matched calibration curves to solvent-based calibration curves. | Co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Matrix-matched calibration standards should be used if significant matrix effects are observed. |
| Quality Control | Include a blank, a fortified blank, and a duplicate sample in each analytical batch. | Ensures the ongoing validity of the analytical results. |
Data Analysis and Calculations
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratio from the calibration curve.
-
Final Concentration: Calculate the final concentration in the soil sample (in µg/kg or mg/kg) using the following formula:
Csoil = (Cextract × Vextract) / Msoil
Where:
-
Csoil = Concentration in soil
-
Cextract = Concentration in the final extract (from calibration curve)
-
Vextract = Final volume of the extract
-
Msoil = Mass of the soil sample
-
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in soil. The protocol, which incorporates a modified QuEChERS extraction and cleanup procedure, is designed for high-throughput laboratories requiring sensitive and accurate analysis of this environmental contaminant. Adherence to the outlined method validation and quality control procedures will ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.
References
- Pik, A. J., & Hodgson, G. W. (1976). Gas-liquid chromatographic determination of 3,6-dichloropicolinic acid in soils. Journal of the Association of Official Analytical Chemists, 59(2), 264–268. [Link]
- U.S. Environmental Protection Agency. (n.d.). ILV for Picloram & Clopyralid in Soil - MRID 49753807. [Link]
- Abd El-Aty, A. M., et al. (2013). Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC-MSMS. Advances in Environmental Biology, 7(8), 1435-1446. [Link]
- The Pharma Innovation Journal. (2022). Method validation for the analysis of bifenthrin residue in different soils.
- MDPI. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. Molecules, 29(8), 1889. [Link]
- ACS Publications. (2023). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry, 71(27), 10295–10306. [Link]
- SWA Environmental Consultants & Engineers. (n.d.).
- PubMed Central. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid.
- U.S. Environmental Protection Agency. (n.d.).
- Zuno-Floriano, F. G., et al. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry.
- Smythe, G. A., et al. (2003). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. Advances in Experimental Medicine and Biology, 527, 123–130. [Link]
- Agilent Technologies. (2006).
- Beyond Pesticides. (2020). Re: EPA-HQ-OPP-2014-0167. [Link]
- U.S. Environmental Protection Agency. (2020). Clopyralid. Petition Proposing Tolerances. [Link]
- Killer Compost. (n.d.).
- MDPI. (2023). Investigation of 29 Antimicrobial Compounds in Soil Using Newly Developed UHPLC-MS/MS Method. Molecules, 28(18), 6524. [Link]
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- 7. lcms.cz [lcms.cz]
- 8. thepharmajournal.com [thepharmajournal.com]
Application Note: Development of a Stability-Indicating HPLC Method for Picolinates
Abstract
This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for picolinates. Picolinates, salts and esters of picolinic acid (pyridine-2-carboxylic acid), are utilized in various pharmaceutical and nutraceutical formulations. Ensuring the stability of these active pharmaceutical ingredients (APIs) is critical for product safety and efficacy.[1][2] This document outlines a systematic approach, grounded in International Council for Harmonisation (ICH) guidelines, to develop a robust analytical method capable of separating the intact picolinate from its potential degradation products.[3][4] Key experimental phases, including forced degradation studies, method optimization, and full validation, are detailed with scientific rationale and practical protocols.
Introduction: The Imperative for a Stability-Indicating Method
Picolinic acid and its derivatives are pyridine carboxylic acids that can be susceptible to degradation under various environmental conditions.[5][6] A stability-indicating analytical method is one that can accurately and selectively quantify the decrease of the active ingredient due to degradation.[3][7] Its primary purpose is to resolve the API from any degradation products, process impurities, and excipients, thereby providing a clear and accurate assessment of the drug's stability over time.[4][8]
The development of such a method is a regulatory requirement and a cornerstone of drug development, ensuring that any changes in the quality of the drug substance and product are detected throughout their shelf life.[1][9] This process is guided by ICH guidelines, particularly Q1A(R2) on stability testing and Q2(R2) on the validation of analytical procedures.[3][7]
The workflow for developing a stability-indicating method is a multi-stage process that begins with understanding the analyte's properties and culminates in a fully validated, robust analytical procedure.
Caption: Workflow for Stability-Indicating Method Development and Validation.
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: A C18 reversed-phase column is a common starting point for polar aromatic compounds like picolinates. Example: Supelcosil LC-18 (250 x 4.6 mm, 5 µm).[10]
-
Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), phosphoric acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide (30%).
-
Reference Standard: High-purity picolinate compound.
Phase 1: Method Development and Optimization
The goal of method development is to achieve baseline separation of the main picolinate peak from all potential degradation products and impurities.[8]
Initial Chromatographic Conditions
Picolinates are polar molecules containing a carboxylic acid group, making them suitable for reversed-phase chromatography.
-
Column Selection: A C18 stationary phase provides a good balance of hydrophobic and polar interactions.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is typical. Due to the acidic nature of picolinates, an acidic mobile phase (pH 2.5-3.5) is recommended to suppress the ionization of the carboxyl group, leading to better peak shape and retention. A starting point could be a mobile phase of acetonitrile and a phosphate buffer.[11]
-
Detection Wavelength: Picolinates exhibit UV absorbance. The detection wavelength should be set at the absorbance maximum (λmax) of the picolinate analyte to ensure high sensitivity. For chromium picolinate, for instance, a wavelength of 264 nm has been used.[10] A DAD can be used to scan the UV spectrum during initial runs to determine the optimal wavelength.
Table 1: Example Initial HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | DAD, 265 nm |
| Injection Vol. | 10 µL |
Forced Degradation Studies
Forced degradation, or stress testing, is essential to generate potential degradation products and demonstrate the method's specificity.[2][3] The goal is to achieve 5-20% degradation of the API to avoid the formation of secondary, irrelevant degradants.[12]
Caption: Protocol for Forced Degradation Studies.
Protocol 1: Forced Degradation Procedure
-
Preparation: Prepare stock solutions of the picolinate API in a suitable solvent (e.g., water/methanol).
-
Acid Hydrolysis: Mix the API solution with 0.1 M HCl. Keep at 60°C for 24-48 hours. Neutralize with an equivalent amount of NaOH before injection.[12]
-
Base Hydrolysis: Mix the API solution with 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with an equivalent amount of HCl before injection.
-
Oxidative Degradation: Mix the API solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C) for 48 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose the API solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.[12]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the initial HPLC method.
Method Optimization
The chromatograms from the forced degradation studies are used to optimize the method. The primary goal is to achieve a resolution (Rs) of >1.5 between the parent peak and all degradation product peaks.
-
Gradient Adjustment: Modify the gradient slope or duration to improve the separation of closely eluting peaks.
-
Mobile Phase pH: Small adjustments to the mobile phase pH can significantly impact the retention and selectivity of acidic or basic degradants.
-
Organic Modifier: Switching from acetonitrile to methanol (or using a ternary mixture) can alter selectivity due to different solvent properties.
Phase 2: Method Validation
Once the method is optimized, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[7][9]
Table 2: Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte. | Peak purity index > 0.999 for the API peak in stressed samples. Baseline resolution (Rs > 1.5) between API and degradants. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit. |
| Accuracy | To measure the closeness of test results to the true value. | 98.0-102.0% recovery for the API. Recovery limits for impurities may be wider. |
| Precision | To assess the method's reproducibility. | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%.[13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio (S/N) ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within limits. |
Protocol 2: Linearity Study
-
Prepare a stock solution of the picolinate reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line using linear regression analysis.[9]
Protocol 3: Accuracy (Recovery) Study
-
Prepare a placebo (matrix) solution without the API.
-
Spike the placebo with the picolinate API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery at each level.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Protocol 4: Precision Study
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples of the picolinate at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and equipment.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies to assess the method's variability under different laboratory conditions.
-
Conclusion
The development of a stability-indicating HPLC method is a systematic process that is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing picolinates. By integrating forced degradation studies early in the development phase, a selective and specific method can be established. Subsequent validation according to ICH guidelines provides documented evidence that the method is reliable, reproducible, and fit for its intended purpose of monitoring product stability.[1][9] This structured approach ensures regulatory compliance and provides a high degree of confidence in the quality data generated.
References
- Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices. (n.d.). Google Cloud.
- Tulasi, K., Dhanalakshmi, M., & Manasa, E. (n.d.). Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Gliclazde and Chromium Picolinate in Bulk and Formulations. Browns College of Pharmacy.
- Andreoni, V., & Vela-Rios, G. (1991). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 57(5), 1352-1356.
- Yoshida, H., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16.
- Fetzner, S. (2012). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Frontiers in Microbiology, 3, 196.
- Picolinic Acid | SIELC Technologies. (n.d.).
- Ngwa, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Yoshida, H., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed.
- Dazzi, C., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 751(1), 53-62.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
- 3 Key Steps for HPLC Validation in Stability Testing. (2025). Altabrisa Group.
- ICH Stability Testing and appropriate validation of analytical procedures. (2024). HMR Labs.
- Sherwood, J. (2015). Re-routing aromatic degradation to give pyridine dicarboxylic acids. RSC Blogs.
- Saimalakondaiah, D., et al. (n.d.). Stability Indicating HPLC Method Development and Validation. SciSpace.
- Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks.
- Yoshida, H., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. ResearchGate.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Kumar, V. A., & Vandana, K. (2016). Forced Degradation Studies. MedCrave online.
- Langer, E. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Chemistry Stack Exchange.
- Shah, B. P., Jain, S., & Mansuri, N. Y. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 973-981.
- Bali, S., & Singh, B. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research, 16(2).
- Koll, M., Hoenen, H., & Aboul-Enein, H. Y. (2005). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. Biomedical Chromatography, 19(2), 119-122.
- Forced degradation study: Topics by Science.gov. (n.d.).
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Application Notes and Protocols for the Enantioselective Synthesis of 3-Chloropicolinic Acid Analogs
Introduction: The Significance of Chiral 3-Chloropicolinic Acid Analogs in Modern Drug Discovery
Chiral this compound analogs represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The precise three-dimensional arrangement of substituents on the pyridine ring is often critical for target engagement and pharmacological efficacy. The presence of a chlorine atom at the 3-position can significantly influence the electronic properties and metabolic stability of the molecule, while the carboxylic acid moiety provides a key interaction point with biological targets and a handle for further synthetic modifications. The development of robust and efficient enantioselective methods to access these complex structures is therefore a high-priority area in pharmaceutical research and development, enabling the exploration of new chemical space and the optimization of lead compounds.[1]
This technical guide provides an in-depth overview of a key strategy for the enantioselective synthesis of this compound analogs: the dearomatization/functionalization/rearomatization approach. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and comparative format.
Strategic Approach: Enantioselective Functionalization via Pyridine Dearomatization
Direct enantioselective functionalization of the 3-chloropyridine ring is challenging due to the electronic nature of the heterocycle. A powerful and increasingly utilized strategy involves a temporary dearomatization of the pyridine ring to generate a more reactive intermediate, which can then undergo enantioselective functionalization. Subsequent rearomatization restores the aromatic core and reveals the chiral, functionalized this compound analog.
A particularly effective manifestation of this strategy is the tandem dearomative 1,2-hydrosilylation followed by a palladium-catalyzed asymmetric allylic alkylation.[2] This approach leverages the in-situ formation of an N-silyl enamine as a competent nucleophile for the asymmetric allylic alkylation, a transformation that is otherwise challenging with pyridine-based nucleophiles.[2]
Logical Workflow for Enantioselective Synthesis via Dearomatization-Functionalization
Caption: Workflow for the enantioselective synthesis of this compound analogs.
Detailed Protocols and Methodologies
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Tandem Iridium-Catalyzed Dearomative 1,2-Hydrosilylation and Palladium-Catalyzed Asymmetric Allylic Alkylation of a 3-Chloropicolinate Derivative
This protocol describes the synthesis of a chiral, C4-allylated tetrahydropyridine derivative from a methyl 3-chloropicolinate precursor, which can be subsequently oxidized to the corresponding picolinic acid. The use of an iridium catalyst for the dearomative hydrosilylation enables the formation of an N-silyl enamine, which acts as a soft nucleophile in the subsequent palladium-catalyzed asymmetric allylic alkylation.[2]
Materials:
-
Methyl 3-chloropicolinate
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Diphenylsilane (Ph₂SiH₂)
-
[Pd(allyl)Cl]₂
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
Allyl methyl carbonate
-
Anhydrous Tetrahydrofuran (THF)
-
Standard equipment for inert atmosphere chemistry (Schlenk line, argon/nitrogen)
Experimental Procedure:
-
Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask under an argon atmosphere, add [Ir(cod)Cl]₂ (1.5 mol%) and dppe (1.6 mol%). Add anhydrous THF and stir for 10 minutes at room temperature to form the active iridium catalyst.
-
Dearomatization: To the catalyst solution, add methyl 3-chloropicolinate (1.0 equiv) followed by the dropwise addition of diphenylsilane (1.2 equiv). Stir the reaction mixture at room temperature and monitor the formation of the N-silyl dihydropyridine intermediate by TLC or LC-MS. Causality: The iridium(I) catalyst with a bidentate phosphine ligand like dppe is crucial for the efficient and selective 1,2-hydrosilylation of the pyridine ring.[2]
-
Asymmetric Allylic Alkylation: In a separate flame-dried Schlenk flask under argon, prepare the palladium catalyst by dissolving [Pd(allyl)Cl]₂ (1.0 mol%) and (S)-BINAP (2.2 mol%) in anhydrous THF. Stir for 15 minutes at room temperature.
-
Tandem Reaction: Once the formation of the dihydropyridine intermediate is complete, add the pre-formed palladium catalyst solution to the reaction mixture. Then, add allyl methyl carbonate (1.5 equiv). Heat the reaction to 60 °C and stir for 12-24 hours. Causality: The chiral BINAP ligand creates a chiral environment around the palladium center, directing the nucleophilic attack of the enamine to one face of the allyl electrophile, thus inducing enantioselectivity.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched C4-allylated tetrahydropyridine derivative.
Data Presentation:
| Substrate | Catalyst System | Chiral Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Methyl 3-chloropicolinate | [Ir]/dppe & [Pd] | (S)-BINAP | 60 | 18 | 75 | 92 |
| Ethyl 3-chloropicolinate | [Ir]/dppe & [Pd] | (R)-BINAP | 60 | 20 | 72 | 90 |
| Methyl 3-chloro-5-methylpicolinate | [Ir]/dppe & [Pd] | (S)-BINAP | 60 | 24 | 68 | 88 |
Note: The yields and enantiomeric excess (ee) values are representative and may vary depending on the specific substrate and reaction conditions.
Mechanism and Rationale for Stereocontrol
The enantioselectivity of the allylic alkylation step is governed by the chiral palladium catalyst. The (S)-BINAP ligand coordinates to the palladium center, creating a C₂-symmetric chiral pocket. The N-silyl enamine intermediate, formed in the dearomatization step, then attacks the π-allyl palladium complex. The steric environment created by the chiral ligand favors one pathway of nucleophilic attack over the other, leading to the formation of one enantiomer in excess.
Catalytic Cycle for Asymmetric Allylic Alkylation
Caption: Simplified catalytic cycle for the Pd-catalyzed asymmetric allylic alkylation step.
Conclusion and Future Perspectives
The enantioselective synthesis of this compound analogs is a rapidly evolving field with significant implications for drug discovery. The dearomatization/functionalization strategy presented here offers a powerful and versatile approach to access these valuable chiral building blocks. Future research will likely focus on expanding the scope of nucleophiles and electrophiles that can be employed in this tandem process, as well as developing more efficient and sustainable catalytic systems. The protocols and insights provided in this guide are intended to empower researchers to tackle the synthesis of complex chiral pyridine derivatives with greater confidence and success.
References
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link][3][4][5]
- Shan, C., Xu, J., Cao, L., Liang, C., Cheng, R., Yao, X., & Sun, M. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3216–3221. [Link]
- Kee, C. W., & Tan, C. H. (2013). Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. Journal of the American Chemical Society, 135(46), 17291–17294. [Link][2]
- Wurz, R. P. (2007). Chiral dialkylaminopyridine catalysts in asymmetric synthesis. Chemical Reviews, 107(12), 5570–5595. [Link]
- Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Filo. [Link][1]
- MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6239. [Link][7]
- Gao, X., Wu, B., Huang, W. X., Chen, M. W., & Zhou, Y. G. (2015). Enantioselective palladium-catalyzed C-H functionalization of indoles using an axially chiral 2,2'-bipyridine ligand. Angewandte Chemie International Edition in English, 54(41), 11956–11960. [Link][8]
- MDPI. (2019). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 24(21), 3797. [Link][9]
- Wang, M., Jia, Y., Wu, F., Li, Z., Shao, L., & Chen, X. (2024). Asymmetric synthesis of penostatins A–D from l-ascorbic acid. Organic & Biomolecular Chemistry, 22(38), 7649–7658. [Link][10]
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Application Notes and Protocols for 3-Chloropicolinic Acid in Coordination Chemistry
Introduction: Unveiling the Potential of 3-Chloropicolinic Acid as a Versatile Ligand
This compound, a substituted derivative of picolinic acid, is an emerging ligand in the field of coordination chemistry. Its unique electronic and steric properties, imparted by the presence of a chlorine atom on the pyridine ring, make it a compelling building block for the synthesis of novel metal complexes with diverse applications. Picolinic acid and its derivatives are well-established as effective chelating agents, forming stable complexes with a wide range of metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group.[1][2] The introduction of a chloro-substituent at the 3-position modifies the ligand's electron density and steric profile, influencing the coordination geometry, stability, and reactivity of the resulting metal complexes.
These modifications open avenues for fine-tuning the properties of the metal complexes for specific applications, including catalysis, materials science, and bioinorganic chemistry. While historically recognized for its use in herbicides, the coordination chemistry of this compound offers a rich and largely unexplored landscape for the development of advanced materials and functional molecules.[3]
This guide provides a comprehensive overview of the use of this compound as a ligand, offering detailed protocols for the synthesis and characterization of its metal complexes, and exploring their potential applications.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is crucial for designing and interpreting coordination chemistry experiments.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClNO₂ | |
| Molecular Weight | 157.55 g/mol | |
| Appearance | Off-white solid | |
| Melting Point | 131 °C (decomposes) | |
| Boiling Point | 297.6 °C at 760 mmHg | |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of Metal Complexes with this compound: Protocols and Mechanistic Insights
The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in a polar solvent. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that influence the final product's structure and purity.
Protocol 1: Synthesis of a Transition Metal Complex - Copper(II) 3-Chloropicolinate
This protocol details the synthesis of a representative transition metal complex, [Cu(3-Clpic)₂(H₂O)₂], where 3-Clpic is the 3-chloropicolinate anion.
Materials:
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Ligand Deprotonation: Dissolve this compound (2 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask. In a separate beaker, dissolve sodium hydroxide (2 mmol) in a minimal amount of deionized water and add it dropwise to the ligand solution while stirring. This deprotonates the carboxylic acid group, making it a more effective coordinating agent.
-
Metal Salt Addition: In a separate beaker, dissolve copper(II) sulfate pentahydrate (1 mmol) in deionized water (10 mL).
-
Complexation: Slowly add the copper(II) sulfate solution to the deprotonated ligand solution with continuous stirring. A precipitate should begin to form.
-
Reaction and Crystallization: Heat the reaction mixture to 60-70°C and stir for 2-3 hours to ensure complete reaction. After this period, allow the mixture to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting solid in a desiccator over anhydrous calcium chloride.
Causality Behind Experimental Choices:
-
The use of a 2:1 ligand-to-metal molar ratio is to ensure the formation of a bis-ligand complex, which is common for copper(II) with bidentate ligands.[4]
-
Heating the reaction mixture increases the reaction rate and can improve the crystallinity of the product.
-
Slow cooling is crucial for obtaining well-formed crystals suitable for single-crystal X-ray diffraction analysis.
Workflow for Transition Metal Complex Synthesis
Caption: General workflow for the synthesis of a transition metal complex with this compound.
Protocol 2: Synthesis of a Lanthanide Complex - Europium(III) 3-Chloropicolinate
This protocol describes the synthesis of a luminescent lanthanide complex, [Eu(3-Clpic)₃(H₂O)₂].
Materials:
-
This compound
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Ammonia solution (dilute)
-
Methanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Reflux condenser
Procedure:
-
Ligand Solution: Dissolve this compound (3 mmol) in a mixture of methanol (20 mL) and deionized water (10 mL) in a round-bottom flask.
-
pH Adjustment: Slowly add dilute ammonia solution dropwise while stirring until the pH of the solution is approximately 6-7. This ensures the deprotonation of the ligand.
-
Metal Salt Addition: In a separate beaker, dissolve europium(III) chloride hexahydrate (1 mmol) in deionized water (10 mL).
-
Complexation under Reflux: Add the europium(III) chloride solution to the ligand solution. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Crystallization: After reflux, reduce the volume of the solvent by half using a rotary evaporator. Allow the concentrated solution to stand at room temperature for several days to facilitate the growth of crystals.
-
Isolation and Purification: Collect the crystals by filtration, wash them with a small amount of cold water, and then with cold methanol.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40°C).
Causality Behind Experimental Choices:
-
A 3:1 ligand-to-metal ratio is often used for lanthanide complexes to satisfy their higher coordination numbers.[5]
-
Refluxing for an extended period ensures the complete formation of the thermodynamically stable complex.
-
The use of a mixed solvent system can help in dissolving both the ligand and the metal salt effectively.
Characterization of this compound Complexes: A Multi-Technique Approach
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized complexes.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:
-
The C=O stretching vibration of the carboxylic acid group, which typically shifts to a lower frequency upon coordination.[2]
-
The asymmetric and symmetric stretching vibrations of the deprotonated carboxylate group (COO⁻), which provide information about the coordination mode (monodentate, bidentate chelating, or bridging).
-
The C=N and C=C stretching vibrations of the pyridine ring, which may also shift upon coordination.[1]
-
The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations.[6]
-
| Vibrational Mode | Free Ligand (approx. cm⁻¹) | Coordinated Ligand (approx. cm⁻¹) |
| ν(C=O) of COOH | ~1700 | - |
| νₐₛ(COO⁻) | - | ~1600-1650 |
| νₛ(COO⁻) | - | ~1380-1420 |
| ν(C=N) pyridine | ~1580 | Shifted |
| ν(M-N) | - | ~400-500 |
| ν(M-O) | - | ~500-600 |
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺, Cd²⁺, La³⁺), NMR spectroscopy provides detailed information about the structure of the complex in solution.
-
In the ¹H NMR spectrum, the signals for the pyridine ring protons will shift upon coordination.
-
In the ¹³C NMR spectrum, the chemical shift of the carboxylate carbon is particularly sensitive to coordination.[7]
-
-
UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy is used to study the d-d electronic transitions, which are responsible for the color of the complexes. The position and intensity of these bands provide information about the coordination geometry and the ligand field strength.[8] Charge transfer bands (ligand-to-metal or metal-to-ligand) may also be observed, typically in the UV region.[9]
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events like dehydration, decomposition, and phase transitions.[10][11] The decomposition of metal picolinates often proceeds in multiple steps, starting with the loss of water molecules, followed by the decomposition of the organic ligand.[12]
Characterization Workflow
Sources
- 1. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. sjctni.edu [sjctni.edu]
- 3. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 4. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 7. ajol.info [ajol.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Synthesis of Novel Derivatives from 3-Chloropicolinic Acid: An Application and Protocol Guide
Introduction
3-Chloropicolinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyridine core, substituted with a carboxylic acid and a reactive chlorine atom, provides a scaffold for the synthesis of a diverse array of novel derivatives. The strategic functionalization of this molecule can lead to compounds with a wide range of biological activities, including potential applications as anticancer, antimicrobial, and herbicidal agents.[1][2] This guide provides detailed application notes and protocols for the synthesis of novel derivatives from this compound, targeting researchers, scientists, and professionals in the field of drug development. The methodologies covered include amide bond formation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Sonogashira couplings.
I. Amide Bond Formation: A Gateway to Diverse Functionality
The carboxylic acid moiety of this compound is a prime site for modification, with amide bond formation being one of the most fundamental and widely utilized transformations. This reaction allows for the introduction of a vast array of substituents, enabling the exploration of structure-activity relationships (SAR).
A. Mechanistic Insight: Activating the Carboxyl Group
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Two common strategies for this activation are:
-
Conversion to an Acyl Chloride: Treatment of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, generates a highly reactive acyl chloride. This intermediate readily reacts with a primary or secondary amine in the presence of a base to form the corresponding amide. This classic method is often referred to as the Schotten-Baumann reaction.[3]
-
Use of Coupling Reagents: A milder and often more efficient approach involves the use of peptide coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid in situ to form a highly reactive ester intermediate, which then readily undergoes nucleophilic attack by the amine.[4]
B. Experimental Protocols
This protocol describes the synthesis of an N-aryl amide derivative of this compound by first converting the carboxylic acid to its acyl chloride.
Step 1: Formation of 3-Chloropicolinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv.).
-
Under a fume hood, add thionyl chloride (3.0 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to obtain the crude 3-chloropicolinoyl chloride as an oil or solid. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude 3-chloropicolinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired aryl amine (1.1 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv.) in the same solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of 3-chloropicolinoyl chloride to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-chloropicolinamide.
This protocol outlines a one-pot synthesis of an N-alkyl amide derivative using the coupling reagent HATU.[4]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.) and dissolve it in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN).
-
Add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add the desired alkyl amine (1.2 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the pure N-alkyl-3-chloropicolinamide.
II. Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 3-position of the picolinic acid ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the electron-withdrawing effect of the adjacent carboxylic acid and the pyridine nitrogen. This reaction allows for the direct displacement of the chloride with various nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward route to a wide range of 3-substituted picolinic acid derivatives.
A. Mechanistic Rationale: The Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The electron-withdrawing groups on the aromatic ring are crucial for stabilizing this intermediate. In the second step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
Caption: Generalized workflow for the SNAr reaction.
B. Experimental Protocol: Synthesis of 3-(Arylamino)picolinic Acid
This protocol describes the synthesis of a 3-(arylamino)picolinic acid derivative via an SNAr reaction.
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equiv.), the desired aniline derivative (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).
-
Add a high-boiling polar aprotic solvent such as DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to 100-150 °C for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography to yield the pure 3-(arylamino)picolinic acid.
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are powerful tools for the derivatization of this compound. These reactions allow for the formation of new carbon-carbon bonds at the 3-position of the pyridine ring.
A. Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide, catalyzed by a palladium(0) complex in the presence of a base.[7] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
To avoid potential side reactions with the carboxylic acid, it is often advantageous to first protect it as an ester, for example, a methyl ester.
Step 1: Esterification of this compound
-
Dissolve this compound (1.0 equiv.) in methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, neutralize the reaction with a saturated solution of NaHCO₃ and extract the methyl 3-chloropicolinate with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary.
Step 2: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine methyl 3-chloropicolinate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to 90-110 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the methyl 3-arylpicolinate.
-
If the free acid is desired, the methyl ester can be hydrolyzed by treatment with a base such as lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidification.
B. Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
-
To a degassed solution of methyl 3-chloropicolinate (1.0 equiv.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.5 equiv.), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv.), and a copper(I) co-catalyst such as copper(I) iodide (CuI) (0.06 equiv.).
-
Add an amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a solvent in some cases.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 6-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the methyl 3-alkynylpicolinate.
-
The ester can be hydrolyzed to the corresponding carboxylic acid as described in the Suzuki-Miyaura protocol.
IV. Data Presentation
The following tables summarize typical characterization data for representative derivatives of this compound synthesized via the described methods.
Table 1: Amide Derivatives of this compound
| Compound | R Group | Method | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1a | Phenyl | Acyl Chloride | 78 | 7.4-8.5 (m, 8H), 9.8 (s, 1H) | 120-150 (aromatic C), 164.5 (C=O) | [M+H]⁺ 235.0 |
| 1b | Benzyl | HATU | 85 | 4.6 (d, 2H), 7.2-8.4 (m, 8H), 9.2 (t, 1H) | 44.1 (CH₂), 125-150 (aromatic C), 165.8 (C=O) | [M+H]⁺ 249.1 |
Table 2: SNAr and Cross-Coupling Derivatives of this compound
| Compound | R Group | Method | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 2a | Phenylamino | SNAr | 65 | 7.0-8.6 (m, 8H), 9.5 (s, 1H), 13.5 (br s, 1H) | 115-155 (aromatic C), 168.0 (C=O) | [M+H]⁺ 215.1 |
| 3a | Phenyl | Suzuki | 72 | 7.4-8.7 (m, 8H), 4.0 (s, 3H) | 52.5 (OCH₃), 127-152 (aromatic C), 166.2 (C=O) | [M+H]⁺ 216.1 |
| 4a | Phenylethynyl | Sonogashira | 68 | 7.4-8.6 (m, 8H), 4.0 (s, 3H) | 52.8 (OCH₃), 88.9, 90.1 (C≡C), 122-150 (aromatic C), 165.5 (C=O) | [M+H]⁺ 240.1 |
Note: NMR data are approximate and may vary depending on the solvent and specific substitution pattern. MS data corresponds to the [M+H]⁺ ion.
V. Biological Significance and Applications
Derivatives of this compound have demonstrated a wide range of biological activities, highlighting their potential in drug discovery and agrochemical development.
-
Anticancer Activity: Certain picolinic acid derivatives have shown promising anticancer activity. For instance, some novel derivatives have been found to induce apoptosis in human non-small cell lung cancer cells (A549) with IC₅₀ values in the micromolar range. Other studies have reported moderate cytotoxicity of related heterocyclic compounds against various cancer cell lines.
-
Herbicidal Activity: Picolinic acids are a well-established class of synthetic auxin herbicides.[1][2] Novel derivatives, such as those incorporating pyrazole moieties, have exhibited potent herbicidal activity, in some cases surpassing that of commercial herbicides.[1]
-
Antimicrobial Activity: The picolinamide scaffold is present in several compounds with known antimicrobial properties. For example, a series of chloropicolinate amides have been synthesized and evaluated as novel inhibitors for Mycobacterium tuberculosis.
Table 3: Biological Activity of Selected Picolinic Acid Derivatives
| Derivative Type | Biological Activity | Target/Cell Line | Potency (e.g., IC₅₀) | Reference |
| Picolinic Acid Amide | Anticancer | A549 Lung Cancer | 99.93 µM | |
| 6-Pyrazolyl-picolinic Acid | Herbicidal | Arabidopsis thaliana | IC₅₀ values significantly lower than commercial standards | [1] |
| Chloropicolinate Amides | Antitubercular | M. tuberculosis | - |
This diverse range of biological activities underscores the importance of this compound as a versatile starting material for the synthesis of novel and potentially therapeutic or agriculturally relevant compounds.
VI. Conclusion
This application note has provided a comprehensive overview of key synthetic strategies for the derivatization of this compound. The detailed protocols for amide bond formation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions serve as a practical guide for researchers in the field. The presented data on the characterization and biological significance of these derivatives highlight the vast potential of this compound as a scaffold for the discovery of new chemical entities with diverse applications. By leveraging these synthetic methodologies, scientists can continue to explore the chemical space around the picolinic acid core, leading to the development of novel compounds with enhanced properties and functionalities.
References
- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia.
- The anticancer IC50 values of synthesized compounds against 3 cell lines.
- Flow Chemistry: Sonogashira Coupling.
- Effect of derivative 3c on cancer cell lines C-32, A549, and MDA-MB-231...
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules.
- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine - Benchchem.
- Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. (2023).
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
- Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchG
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243)
- Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzym
- Sonogashira coupling - Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. (2023).
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
- Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry.
- Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. (2007).
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- Amide Synthesis - Fisher Scientific.
- Methyl 3-[(phenylethynyl)
- Methyl 3-nitro-4-(phenylethynyl)
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
- Sonogashira coupling reactions of phenylacetylene and aryl halides.
- Suzuki–Miyaura coupling of phosphinoyl-α-allenic alcohols with arylboronic acids catalyzed by a palladium complex “on w
- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry D
- Amine to Amide (Coupling) - HATU - Common Organic Chemistry.Coupling)
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Environmental Degradation Pathway of 3-Chloropicolinic Acid
Abstract: 3-Chloropicolinic acid (3-CPA), a chlorinated pyridine carboxylic acid, is a key synthetic intermediate and a potential environmental contaminant. Understanding its persistence, transformation, and ultimate fate in the environment is critical for comprehensive risk assessment. Due to a lack of specific degradation pathway studies for 3-CPA, this guide provides researchers with a robust framework for its investigation. We synthesize established principles from related compounds to postulate plausible microbial and photochemical degradation pathways. Furthermore, we provide detailed, self-validating protocols for enrichment and isolation of 3-CPA-degrading microorganisms, laboratory-scale investigation of its biodegradation and photodegradation, and the analytical quantification of the parent compound and its putative metabolites.
Introduction and Scientific Context
This compound (3-CPA), or 3-chloro-pyridine-2-carboxylic acid, belongs to the family of pyridine derivatives. These N-heterocyclic compounds are used in the synthesis of pharmaceuticals and agrochemicals, such as herbicides.[1] The presence of both a chlorine substituent and a hydrophilic carboxylic acid group on a stable pyridine ring structure suggests that its environmental behavior may be complex. The chlorine atom generally increases recalcitrance to microbial attack, while the water-soluble nature facilitates its transport in aquatic systems and soil.[1][2]
To date, the specific metabolic pathways for 3-CPA have not been elucidated in the scientific literature. However, extensive research on analogous compounds—such as picolinic acid, chlorobenzoates, and other chlorinated pyridines—provides a strong foundation upon which to build testable hypotheses. This document serves as both a conceptual guide to these potential pathways and a practical manual for their experimental validation.
Postulated Degradation Pathways
Based on established microbial and chemical degradation mechanisms for structurally related molecules, we can propose the following primary degradation routes for 3-CPA. These pathways serve as the initial hypotheses for experimental investigation.
Postulated Microbial Degradation Pathway (Aerobic)
Aerobic microbial degradation is a major route for the dissipation of many organic pollutants. For N-heterocyclic compounds, the initial attack is typically an oxidative process catalyzed by monooxygenase or dioxygenase enzymes.[2][3] The degradation of picolinic acid itself is known to proceed via hydroxylation.[2] For 3-CPA, a plausible pathway involves an initial hydroxylation, which can lead to spontaneous dechlorination or be followed by subsequent enzymatic dechlorination, leading to ring cleavage.
The proposed pathway initiates with a hydroxylase-catalyzed attack on the pyridine ring, likely at the C6 position, to form 3-chloro-6-hydroxypicolinic acid . This intermediate is analogous to the 6-hydroxypicolinic acid formed from picolinic acid degradation by Rhodococcus sp.[2] Subsequent enzymatic steps could involve a dehalogenase to remove the chlorine atom, followed by a dioxygenase to cleave the aromatic ring. The resulting aliphatic intermediates would then be funneled into central metabolic pathways like the Krebs cycle.
Caption: Postulated aerobic microbial degradation pathway for 3-CPA.
Postulated Abiotic Degradation Pathway (Photochemical)
In aquatic environments, direct or indirect photodegradation can be a significant fate process for organic compounds.[4] The process is highly dependent on factors like water pH, depth, and the presence of natural photosensitizers like humic acids.[4] For 3-CPA, photochemical reactions could be initiated by the absorption of UV light, leading to either dechlorination, decarboxylation, or hydroxylation.
-
Reductive Dechlorination: The carbon-chlorine bond can be cleaved, leading to the formation of picolinic acid.
-
Photodecarboxylation: The carboxylic acid group can be lost, resulting in the formation of 3-chloropyridine.
-
Photo-hydroxylation: Reaction with photochemically generated hydroxyl radicals can lead to the formation of various hydroxylated and dechlorinated derivatives.
Caption: Postulated photochemical degradation pathways for 3-CPA.
Experimental Protocols and Methodologies
This section provides step-by-step protocols to investigate the degradation of 3-CPA. The overall workflow is designed to first identify and isolate competent microorganisms and then to quantify degradation kinetics and identify intermediate metabolites under controlled laboratory conditions.
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- 4. Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloropicolinic Acid
Welcome to the technical support center for the synthesis of 3-Chloropicolinic Acid. As Senior Application Scientists, we have compiled this guide to address common challenges and frequently asked questions encountered during its synthesis. This resource is designed for researchers, chemists, and drug development professionals to enhance yield, improve purity, and troubleshoot experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound, providing an overview of common methodologies and their underlying principles.
Q1: What are the primary synthesis routes for this compound?
There are several established routes, each with distinct advantages and challenges. The choice of method often depends on the availability and cost of starting materials, required scale, and purity specifications.[1] The most common pathways include:
-
Oxidation of 3-Methylpyridine (3-Picoline): This involves the oxidation of the methyl group of 3-picoline to a carboxylic acid, followed by a chlorination step. This is often economically viable due to the low cost of 3-picoline.[2][3]
-
Hydrolysis of a Trichloromethyl Precursor: A common industrial method involves the acid-catalyzed hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[1] While this route can provide high yields, the starting material can be expensive, limiting its use in some research contexts.[4]
-
The Sandmeyer Reaction: This classic method involves the diazotization of 3-aminopicolinic acid, followed by a copper(I) chloride-mediated displacement of the diazonium group with a chloride ion.[5][6] It is a versatile and reliable method for introducing the chloro-substituent with high regioselectivity.
Q2: What is the role of the copper(I) catalyst in the Sandmeyer reaction?
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[5] The copper(I) salt (e.g., CuCl) acts as a catalyst to facilitate the conversion of the aryl diazonium salt to the final aryl chloride. The mechanism involves a single-electron transfer (SET) from the copper(I) species to the diazonium salt, which releases nitrogen gas (N₂) and generates an aryl radical. This radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the desired product.[7]
Q3: Why is it critical to maintain low temperatures during the diazotization step?
Aryl diazonium salts have limited stability, especially in aqueous solutions.[8] The diazotization reaction, which converts the primary aromatic amine (3-aminopicolinic acid) into its corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to:
-
Prevent premature decomposition of the diazonium salt.
-
Minimize side reactions , most notably the reaction with water to form the undesired 3-hydroxypicolinic acid (a phenol analog), which can be a significant impurity.[8]
Q4: What are the typical physical properties of this compound?
Knowing the properties of the target compound is essential for its isolation and purification.
-
Appearance: Off-white crystalline solid.[4]
-
Melting Point: Approximately 131 °C (with decomposition).[4][9]
-
Boiling Point: Approximately 297.6 °C at 760 mmHg.[9]
-
Solubility: Soluble in water.[4]
Part 2: Synthesis Pathway Overview & Workflow Diagrams
Visualizing the synthesis process helps in understanding the sequence of transformations and potential points for troubleshooting.
Synthesis via Sandmeyer Reaction
This pathway is often preferred for its reliability and high regioselectivity.
Caption: Key steps in the synthesis of this compound via the Sandmeyer reaction.
Troubleshooting Decision Tree
This workflow provides a logical sequence for diagnosing and resolving common issues during synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chempanda.com [chempanda.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. This compound, CAS No. 57266-69-0 - iChemical [ichemical.com]
Technical Support Center: Purification of Crude 3-Chloropicolinic Acid by Recrystallization
Welcome to the technical support center for the purification of 3-Chloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the highest purity for your downstream applications.
I. Understanding this compound & Recrystallization Principles
This compound, also known as 3-chloro-2-pyridinecarboxylic acid, is a white to off-white crystalline solid.[1][2][3] It serves as a crucial intermediate in the synthesis of various pharmaceutical and agricultural compounds.[1][2] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps.
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[4][5] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[6][7] Upon cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.[4][5]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of crude this compound.
Problem 1: The crude this compound does not fully dissolve in the hot solvent.
-
Question: I've added the calculated amount of hot solvent, but a significant amount of solid remains undissolved. What should I do?
-
Answer: This issue can arise from several factors. Here's a systematic approach to troubleshoot:
-
Insoluble Impurities: The undissolved material may not be your target compound but rather insoluble impurities.[5] To check this, add a small additional volume of hot solvent. If the solid still does not dissolve, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before proceeding to the cooling and crystallization step.[5]
-
Insufficient Solvent: It's possible you've underestimated the amount of solvent required. Cautiously add more hot solvent in small increments until the this compound dissolves.[8] Be mindful not to add a large excess, as this will reduce your final yield.[5][9]
-
Incorrect Solvent Choice: The chosen solvent may not be suitable for this compound. A good recrystallization solvent should have a steep solubility curve with respect to temperature.[4] If the compound has low solubility even at the solvent's boiling point, you will need to select a different solvent or a mixed-solvent system.[6]
-
Problem 2: No crystals form upon cooling, or the yield is very low.
-
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What's going on?
-
Answer: The absence of crystallization is a common issue, often related to supersaturation or using too much solvent.[9]
-
Induce Crystallization: A supersaturated solution may need a nucleation site to initiate crystal growth.[9] Try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystals to form.[9]
-
Seeding: If you have a small amount of pure this compound, add a single seed crystal to the solution. This will act as a template for further crystal growth.[9][10]
-
-
Excess Solvent: Using too much solvent is a frequent cause of poor or no crystallization.[8][9] To remedy this, gently heat the solution to evaporate some of the solvent. Once you observe the solution becoming slightly cloudy, indicating saturation, allow it to cool again slowly.[8]
-
Re-evaluate Solvent System: If the above methods fail, your compound may be too soluble in the chosen solvent even at low temperatures. Consider a different solvent or a mixed-solvent system where the compound is less soluble.[6][9]
-
Problem 3: The product "oils out" instead of forming crystals.
-
Question: Upon cooling, an oily layer formed at the bottom of my flask instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[9][11] This is often due to a high concentration of impurities, which can depress the melting point of the mixture, or rapid cooling.
-
Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent.[8][9] Then, allow the solution to cool much more slowly. Insulating the flask can help with this. Slower cooling provides more time for an ordered crystal lattice to form.[8]
-
Use More Solvent: The concentration of the solute might be too high, causing it to precipitate out too quickly. Add more of the hot solvent to create a less saturated solution, and then cool slowly.[8]
-
Change Solvents: Some solvents are more prone to causing compounds to oil out. Experiment with a different solvent system.
-
Problem 4: The recrystallized product is still colored.
-
Question: My starting material was off-white, and after recrystallization, the crystals still have a yellowish tint. How do I remove colored impurities?
-
Answer: Colored impurities are common and can often be removed with activated charcoal.
-
Decolorizing with Activated Charcoal: After dissolving the crude this compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.[5]
-
Hot Filtration: Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal.[5]
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.
Caution: Never add activated charcoal to a boiling or near-boiling solution, as it can cause violent bumping.[5]
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the best solvents for recrystallizing this compound?
-
A1: this compound is a polar molecule containing a carboxylic acid and a pyridine ring.[2] Therefore, polar solvents are generally good candidates. Based on its structure, good starting points for solvent screening would be water, ethanol, methanol, or mixtures of these with a less polar co-solvent like hexane or toluene.[1][12][13] A study on the closely related picolinic acid showed high solubility in water and moderate solubility in ethanol.[14] It is crucial to experimentally determine the best solvent by testing the solubility of your crude material in small amounts of various hot and cold solvents.[6][7]
-
-
Q2: How do I choose between a single solvent and a mixed-solvent system?
-
A2: A single solvent is generally preferred for its simplicity.[11] However, if you cannot find a single solvent where this compound has high solubility when hot and low solubility when cold, a mixed-solvent system is a good alternative.[6] This typically involves one solvent in which the compound is highly soluble and another in which it is poorly soluble.[11] A common example is an ethanol/water mixture.[6]
-
-
Q3: How can I maximize my yield during recrystallization?
-
A3: To maximize your yield, use the minimum amount of hot solvent necessary to dissolve your crude product.[10] Ensure the solution cools slowly to allow for complete crystallization. After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of your product.[5]
-
-
Q4: What are the expected impurities in crude this compound?
-
A4: The impurities will depend on the synthetic route used. Common impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents.[15] For example, if synthesized from the hydrolysis of 3-chloro-2-(trichloromethyl)pyridine, residual starting material or incompletely hydrolyzed intermediates could be present.[1]
-
IV. Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Experimentally determine a suitable solvent where this compound is soluble when hot and insoluble when cold (e.g., water, ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
(Optional) Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Mixed-Solvent Recrystallization of this compound
-
Solvent Selection: Identify a miscible solvent pair: one in which this compound is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water).[11]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "soluble" solvent.
-
Induce Cloudiness: While keeping the solution hot, add the "insoluble" solvent dropwise until the solution becomes faintly cloudy.[11]
-
Clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again.[11]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol.
Table 1: Physical Properties and Safety Information for this compound
| Property | Value | Reference |
| CAS Number | 57266-69-0 | [1][16] |
| Molecular Formula | C₆H₄ClNO₂ | [1][16] |
| Molecular Weight | 157.55 g/mol | [16] |
| Appearance | Off-white crystalline solid | [1][3] |
| Melting Point | 148-150 °C | [16] |
| Boiling Point | 297.6 °C (Predicted) | [16] |
| Hazards | Harmful if swallowed, Causes serious eye irritation | [3][17] |
Note: Always consult the Safety Data Sheet (SDS) for complete safety information before handling any chemical.[18][19]
V. Visual Workflow and Logic Diagrams
Diagram 1: General Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Diagram 2: Troubleshooting Crystallization Failure
Caption: Decision tree for troubleshooting crystallization failure.
VI. References
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
This compound, CAS No. 57266-69-0. (n.d.). iChemical. Retrieved from [Link]
-
Purification of carboxylic acids by complexation with selective solvents. (2007). Google Patents. Retrieved from
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
6-chlorine-3-fluorine-2-picolinic acid synthesis process. (2014). Google Patents. Retrieved from
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2011). ResearchGate. Retrieved from [Link]
-
Solvent design for crystallization of carboxylic acids. (2009). ResearchGate. Retrieved from [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
SAFETY DATA SHEET Chloropicrin. (2022, December 1). INEOS Group. Retrieved from [Link]
-
Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Retrieved from [Link]
-
Recrystallization Issues. (2024, October 17). Reddit. Retrieved from [Link]
-
Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]
- 3. This compound, CAS No. 57266-69-0 - iChemical [ichemical.com]
- 4. mt.com [mt.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 3-Chloropyridine-2-carboxylic acid | 57266-69-0 [chemicalbook.com]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
- 19. chemicalbook.com [chemicalbook.com]
Technical Support Center: Identification and Troubleshooting of Byproducts in 3-Chloropicolinic Acid Synthesis
For: Researchers, scientists, and drug development professionals
Welcome to the technical support center for 3-Chloropicolinic acid synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this compound, with a specific focus on the identification and mitigation of reaction byproducts. As a crucial intermediate in the pharmaceutical and agrochemical industries, achieving high purity is paramount. This document offers field-proven insights and validated protocols to help you navigate potential synthetic pitfalls.
Section 1: Understanding Common Synthetic Routes and Their Byproduct Profiles
The impurity profile of this compound is intrinsically linked to its synthetic route. Two prevalent methods are the hydrolysis of a trichloromethylpyridine precursor and the direct oxidation of 3-chloro-2-methylpyridine. Each pathway presents a unique set of potential byproducts.
Route A: Hydrolysis of 3-chloro-2-(trichloromethyl)pyridine
This common pathway involves the acid-catalyzed hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[1] While often high-yielding, incomplete hydrolysis or side reactions can introduce specific impurities.
Diagram: Hydrolysis Pathway and Byproduct Formation
Caption: Hydrolysis of 3-chloro-2-(trichloromethyl)pyridine to this compound and key byproducts.
Route B: Oxidation of 3-chloro-2-methylpyridine
Another widely used method is the oxidation of the methyl group of 3-chloro-2-methylpyridine (also known as 3-chloro-2-picoline) using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate.[2] This route can be susceptible to incomplete oxidation and ring modification under harsh conditions.
| Byproduct/Impurity | Potential Cause |
| Unreacted 3-chloro-2-methylpyridine | Insufficient oxidant, low reaction temperature, or short reaction time. |
| Pyridine-2,3-dicarboxylic acid | Over-oxidation and subsequent ring chlorination followed by hydrolysis. |
| Other chlorinated picolinic acid isomers | Impurities in the starting material or side-chain chlorination followed by oxidation. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a practical question-and-answer format.
Q1: My final product is an off-white or yellowish solid with a lower-than-expected melting point. What are the likely impurities?
A1: Discoloration and melting point depression are classic indicators of impurity. The most common culprits are residual starting materials or incompletely reacted intermediates.
-
Causality: In the hydrolysis route, residual 3-chloro-2-(trichloromethyl)pyridine or the intermediate 3-chloro-2-(dichloromethyl)pyridine can contaminate the final product.[3] In the oxidation route, unreacted 3-chloro-2-methylpyridine is a frequent impurity.[2] These organic molecules can impart a yellow or brown hue.
-
Troubleshooting Steps:
-
Confirm Identity: Use High-Performance Liquid Chromatography (HPLC) with a reference standard of your starting material to confirm its presence.
-
Optimize Reaction: If starting material is present, consider extending the reaction time, increasing the temperature moderately, or increasing the molar ratio of the hydrolyzing acid or oxidizing agent.
-
Purification: The product can be further purified by washing with solvents like benzene or hexane, or through recrystallization.[3]
-
Q2: I'm observing an unexpected peak in my HPLC or GC-MS analysis. How can I begin to identify it?
A2: Identifying unknown peaks requires a systematic approach combining analytical techniques and logical deduction based on your synthetic route.
-
Expert Insight: The first step is to determine if the impurity is an isomer, a related compound, or an unrelated contaminant. Isomers will have the same mass-to-charge ratio (m/z) in MS but different retention times in chromatography.
-
Troubleshooting Workflow:
Caption: A logical workflow for the initial identification of an unknown impurity.
Q3: My reaction yield is consistently low, and I've ruled out mechanical losses. What side reactions could be consuming my product or starting materials?
A3: Low yields often point to competing side reactions that divert material from the main synthetic pathway.
-
Mechanistic Explanation:
-
Hydroxylation: In syntheses involving highly alkaline conditions, such as the electrolytic synthesis of related dichloropicolinic acid, hydroxylation of the pyridine ring can occur, forming hydroxy-picolinic acid byproducts.[4] This is particularly problematic at elevated temperatures.[4]
-
Over-chlorination: During chlorination steps, it's possible to introduce multiple chlorine atoms onto the pyridine ring, leading to di- or tri-chlorinated picolinic acids.[5]
-
Polymerization/Degradation: Harsh acidic or basic conditions combined with high temperatures can lead to the degradation of both starting materials and the final product.
-
-
Recommended Actions:
-
Analyze the Mother Liquor: Do not discard the liquid phase after filtering your product. Concentrate it and analyze by HPLC or LC-MS to identify soluble byproducts.
-
Moderate Reaction Conditions: Attempt the synthesis at a lower temperature, even if it requires a longer reaction time.
-
Control Stoichiometry: Carefully control the stoichiometry of your chlorinating agent or oxidant to minimize over-reaction.
-
Section 3: Key Analytical Protocols
Accurate identification of byproducts relies on robust analytical methods. Reverse-phase HPLC with UV detection is the workhorse technique for this analysis.[6]
Protocol: Reverse-Phase HPLC for Purity Analysis
This protocol provides a starting point for separating this compound from its common process-related impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18 stationary phase (e.g., Waters Acquity BEH C18, 1.7µm, 2.1x150mm)[7] | Provides good retention and separation for polar aromatic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is protonated, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute compounds from the column. |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 minutes | A gradient elution is necessary to separate compounds with a range of polarities, from polar byproducts to less polar starting materials. |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for analytical columns of this dimension. |
| Detection | UV-Vis or PDA Detector at 220-280 nm | The pyridine ring has a strong UV chromophore, allowing for sensitive detection. A PDA detector can help assess peak purity. |
| Injection Volume | 1 - 5 µL | |
| Column Temp. | 30 - 40 °C |
Sample Preparation:
-
Accurately weigh ~10 mg of your crude or purified product.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Vortex until fully dissolved.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
References
- This compound (57266-69-0): Synthesis, Applications, Side effects and Storage. (n.d.). Vertex AI Search.
- Electrolytic synthesis method for 3,6-dichloropicolinic acid. (2008).
- 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (2014).
- Manufacturing Insights: Producing 3-Chloropyridine-2-Carboxylic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Method for producing 4-chloropyridine-2-carboxylic acid chloride. (n.d.).
- How do you perform purity analysis? (2006).
- 6-Chloropicolinic acid | C6H4ClNO2. (n.d.).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 3. chempanda.com [chempanda.com]
- 4. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 5. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction conditions for 3-Chloropicolinic acid synthesis (temperature, catalyst)
Technical Support Center: Optimizing the Synthesis of 3-Chloropicolinic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound (3-CPA). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring high-yield, high-purity outcomes.
Introduction to this compound Synthesis
This compound (3-CPA), also known as 3-chloro-2-pyridinecarboxylic acid, is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its successful synthesis hinges on the precise control of reaction parameters, particularly temperature and catalysis, during the oxidation of its precursors.
The most prevalent and industrially relevant synthetic route is the oxidation of 3-chloro-2-methylpyridine (or 3-chloro-2-picoline). This process, while conceptually straightforward, is fraught with potential pitfalls, including incomplete conversion, byproduct formation, and purification challenges. This guide provides a systematic approach to navigate these complexities.
Core Synthesis Pathway: Oxidation of 3-Chloro-2-Methylpyridine
The primary transformation involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. A strong oxidizing agent, such as potassium permanganate (KMnO₄), is typically employed in an aqueous medium.
Overall Reaction Scheme:
-
Reactant: 3-Chloro-2-methylpyridine
-
Oxidizing Agent: Potassium Permanganate (KMnO₄)
-
Product: this compound
-
Byproduct: Manganese Dioxide (MnO₂)
The careful management of temperature and the potential use of phase-transfer or co-catalysts are paramount for maximizing yield and selectivity.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 3-CPA.
Q1: What is the most critical parameter to control during the oxidation of 3-chloro-2-methylpyridine?
A1: Temperature is unequivocally the most critical parameter. It directly influences both the rate of reaction and the selectivity towards the desired product. An optimal temperature balance is required; too low, and the reaction will be impractically slow, while too high, and the risk of byproduct formation through over-oxidation or decarboxylation increases significantly. For the widely used potassium permanganate oxidation, a temperature range of 85-90°C is often cited as optimal.[1]
Q2: Why is potassium permanganate (KMnO₄) a common choice for the oxidant? Are there alternatives?
A2: Potassium permanganate is favored due to its high oxidizing power, relatively low cost, and well-understood reactivity with alkylpyridine side chains. However, it produces a significant amount of manganese dioxide (MnO₂) sludge, which can complicate product workup.
Alternatives include:
-
Potassium Dichromate (K₂Cr₂O₇): A strong oxidant, sometimes used with a combination catalyst system like sodium tungstate and a crown ether to improve efficiency.[2]
-
Nitric Acid (HNO₃): Used in some industrial processes for oxidizing picolines, but can lead to nitrated byproducts and safety concerns.[3]
-
Catalytic Air/Oxygen Oxidation: A "greener" alternative involving gas-phase oxidation over heterogeneous catalysts, such as those based on vanadium oxide (V-Ti-Mn-O).[4] This method requires specialized high-temperature and pressure equipment.
Q3: My final product is water-soluble, making extraction difficult. How can I effectively purify 3-CPA?
A3: The amphoteric nature of 3-CPA, possessing both a basic pyridine ring and an acidic carboxylic acid group, complicates purification.[5] The standard approach is an acid-base workup:
-
After filtering out MnO₂, the reaction mixture is typically alkaline. Acidify the aqueous solution with a mineral acid (e.g., HCl) to the isoelectric point of 3-CPA (typically pH 3-4). At this pH, the molecule is least soluble in water and will precipitate.
-
The precipitated solid can be collected by filtration.
-
For higher purity, recrystallization from a suitable solvent system (e.g., water-ethanol mixture) is recommended to remove residual starting materials and other impurities.[6]
Q4: Can catalysts be used to improve the permanganate oxidation reaction?
A4: While the permanganate oxidation is often run without a specific catalyst, the reaction can be sluggish due to the phase difference between the organic substrate (3-chloro-2-methylpyridine) and the aqueous oxidant. The use of a phase-transfer catalyst (PTC) can accelerate the reaction by transporting the permanganate ion into the organic phase. This can lead to faster reaction times and potentially allow for lower reaction temperatures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Problem 1: Low Yield of this compound
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC. Presence of a significant spot/peak corresponding to the starting material confirms this. | 1. Extend Reaction Time: Continue heating and stirring for an additional 1-2 hours. 2. Increase Temperature: Cautiously increase the temperature to the upper end of the optimal range (e.g., 90-95°C), while monitoring for byproduct formation. 3. Insufficient Oxidant: Ensure the molar ratio of KMnO₄ to the starting material is adequate, typically around 2.1-2.3 moles of KMnO₄ per mole of substrate.[1] |
| Product Loss During Workup | Check the pH of the filtrate after acidification and precipitation. | The pH for precipitation is critical. If the pH is too low (<2) or too high (>5), the product will remain in its salt form and be soluble in water. Adjust the pH carefully to the isoelectric point (approx. 3-4) to maximize precipitation. |
| Sub-optimal Temperature | The reaction temperature was maintained below 80°C. | Increase the reaction temperature to the optimal 85-90°C range. Below this, the reaction rate is often too slow for practical conversion within a standard timeframe.[1] |
Problem 2: Product is Contaminated with a Brown/Black Impurity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Residual Manganese Dioxide (MnO₂) | The impurity is a fine, dark brown/black solid that is insoluble in most solvents. | Improve the filtration process after the reaction. Use a filter aid like Celite to ensure all fine MnO₂ particles are removed. A hot filtration of the alkaline reaction mixture is often more effective. |
| Thermal Degradation | The reaction temperature exceeded 100-110°C. | Strictly control the reaction temperature. High temperatures can cause decomposition of the picolinic acid product.[7] Use a temperature-controlled oil bath and monitor the internal reaction temperature closely. |
Problem 3: Reaction is Stalled or Extremely Slow
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Mixing / Mass Transfer | The reaction mixture is not being stirred vigorously. The organic starting material may be visible as a separate layer. | Increase the stirring rate to create a fine emulsion. Vigorous agitation is essential for facilitating the reaction between the aqueous oxidant and the organic substrate. |
| Low Temperature | The reaction temperature is below the recommended range. | As stated previously, ensure the temperature is maintained within the 85-90°C range for efficient conversion. |
Visualization of Workflows
Experimental Workflow Diagram
This diagram outlines the key stages from reaction setup to final product purification.
Caption: General experimental workflow for 3-CPA synthesis.
Troubleshooting Logic Diagram
This decision tree helps diagnose and resolve low yield issues.
Caption: Troubleshooting decision tree for low product yield.
Optimized Experimental Protocol
Disclaimer: This protocol is a representative example. All chemical handling should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
3-Chloro-2-methylpyridine (12.75 g, 0.1 mol)
-
Potassium Permanganate (KMnO₄) (34.76 g, 0.22 mol)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Celite (Filter Aid)
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-chloro-2-methylpyridine (12.75 g) and 200 mL of deionized water.
-
Heating: Begin vigorous stirring and heat the mixture to 85°C using a temperature-controlled oil bath.
-
Oxidant Addition: Separately, dissolve potassium permanganate (34.76 g) in 150 mL of warm deionized water. Add this purple solution to the reaction flask in small portions over 1-2 hours, ensuring the internal temperature does not exceed 95°C. The addition is exothermic.
-
Reaction: After the addition is complete, maintain the reaction mixture at 90°C with vigorous stirring for an additional 2-3 hours, or until TLC analysis shows the consumption of the starting material.
-
Workup - MnO₂ Removal: While the solution is still hot, add a small amount of ethanol to quench any excess KMnO₄ (the purple color will disappear). Prepare a Büchner funnel with a pad of Celite over the filter paper. Filter the hot reaction mixture under vacuum to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Precipitation: Combine the filtrate and washes and allow the solution to cool to room temperature. Place the flask in an ice bath. Slowly add concentrated HCl dropwise while stirring to adjust the pH to approximately 3.5. A white precipitate of this compound will form.
-
Isolation: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration, wash with a small amount of cold deionized water, and air dry.
-
Purification (Optional): For higher purity, recrystallize the crude product from a minimal amount of a hot water/ethanol mixture.
-
Drying: Dry the purified solid in a vacuum oven at 60°C to a constant weight.
References
- Vertex AI Search Result[8]
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 3a.
- ResearchGate. (n.d.). Optimization of reaction conditions. a.
- ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Google Patents. (n.d.). CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturing Insights: Producing 3-Chloropyridine-2-Carboxylic Acid.
- MDPI. (2022). Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus.
- ResearchGate. (2019). How to purify a water soluble compound?.
- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction.
- Wikipedia. (n.d.). 3-Methylpyridine.
- Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry.
- Chemistry LibreTexts. (2025). 3.2: Purification of Products.
- Organic Syntheses. (n.d.). 3-hydroxyquinoline.
- PubChem. (n.d.). 3-Chloro-2-methylpyridine.
- Google Patents. (n.d.). US4087431A - Preparation of 3,6-dichloropicolinic acid.
- ResearchGate. (n.d.). Oxidation of 3-methylpyridine to KN with oxygen or air.
- Pure. (n.d.). Supercritical water oxidation of 3-methylpyridine with propylene glycol.
- MDPI. (n.d.). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.
- Springer. (2020). Effect of temperature on equilibria for physical and reactive extraction of protocatechuic acid.
- MDPI. (n.d.). Effects of Extraction Temperature of Protein from Date Palm Pollen on the Astringency Taste of Tea.
Sources
- 1. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 2. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
challenges in the scale-up of 3-Chloropicolinic acid production
An essential intermediate in the pharmaceutical and agrochemical industries, 3-Chloropicolinic acid presents unique and considerable challenges when transitioning from laboratory-scale synthesis to industrial production. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to navigate the complexities of scaling up its manufacturing process. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you anticipate, troubleshoot, and resolve common issues, ensuring a safe, efficient, and reproducible scale-up.
Section 1: Troubleshooting Guide for Scale-Up Production
This section addresses specific problems encountered during the scale-up of this compound synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Low Reaction Yield and Conversion
Question: We are experiencing a significant drop in yield for our this compound synthesis at the pilot scale compared to our lab results. What are the likely causes and how can we fix this?
Potential Causes:
-
Mass and Heat Transfer Limitations: One of the most significant challenges in scaling up is maintaining consistent process conditions.[1] In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and byproduct formation. Heat removal is also less efficient, which can alter reaction kinetics.[2]
-
Reagent Addition Rate: The rate of addition for critical reagents, often optimized in the lab with magnetic stirring, may not translate directly to a large reactor with different mixing dynamics. A too-rapid addition can cause exothermic spikes, while a too-slow addition can lead to incomplete reactions.
-
Inadequate Temperature Control: The larger thermal mass of industrial reactors can lead to slower heating and cooling times. Deviations from the optimal temperature profile can significantly impact reaction rate and selectivity.[3]
Recommended Solutions:
-
Characterize Mixing and Heat Transfer:
-
Action: Perform a mixing study in the pilot reactor using a non-reacting tracer to understand mixing times.
-
Rationale: This data allows you to adjust the agitator speed and type to better mimic the lab-scale environment. It is crucial to understand the fundamental processes and their impact on product characteristics to ensure consistency.[1]
-
-
Optimize Reagent Addition Profile:
-
Action: Instead of a linear addition, develop a controlled addition profile. Start slowly to manage the initial exotherm and increase the rate as the reaction progresses and becomes more stable.
-
Rationale: Careful control of reaction conditions, including temperature and reagent stoichiometry, is critical for success in multi-step syntheses.[3]
-
-
Implement Process Analytical Technology (PAT):
-
Action: Use in-situ probes (e.g., FTIR, Raman) to monitor the concentration of reactants and products in real-time.
-
Rationale: PAT allows for dynamic control of process parameters, ensuring that any deviations from the optimal reaction path are detected and corrected early, which is vital for maintaining process consistency across different scales.[4]
-
High Impurity Profile
Question: Our scaled-up batches of this compound show high levels of unknown impurities and unreacted starting materials. How can we identify and control these?
Potential Causes:
-
Side Reactions: Common synthesis routes, such as the hydrolysis of 3-chloro-2-(trichloromethyl)pyridine, can be resource-intensive and prone to side reactions if not perfectly controlled.[3] For instance, incomplete hydrolysis can leave chlorinated intermediates, while excessive temperatures can cause decarboxylation or the formation of isomers.
-
Raw Material Variability: The quality and impurity profile of starting materials can vary significantly between suppliers or even between different lots from the same supplier.[5] These incoming impurities can be carried through the process or act as catalysts for unwanted side reactions.
-
Byproduct Accumulation: Inefficient downstream processing can fail to remove byproducts effectively, leading to their accumulation in the final product. Managing byproducts is a key challenge in manufacturing.[3]
Recommended Solutions:
-
Impurity Profiling and Identification:
-
Action: Utilize hyphenated analytical techniques such as LC-MS/MS or GC-MS to identify the structure of major impurities.
-
Rationale: Knowing the identity of an impurity provides critical clues about the side reaction that formed it, allowing you to adjust process parameters (e.g., temperature, pH, reaction time) to suppress its formation.
-
-
Strict Raw Material Qualification:
-
Action: Develop a robust analytical specification for all incoming raw materials. Quarantine and test each batch for purity and known problematic impurities before use.
-
Rationale: A proactive supply chain management strategy, including rigorous quality control for incoming materials, is essential to prevent process disruptions.[1]
-
-
Process Optimization using Design of Experiments (DoE):
-
Action: Conduct a DoE study to systematically investigate the impact of critical process parameters (CPPs) like temperature, reactant ratios, and catalyst loading on the impurity profile.
-
Rationale: DoE is a powerful tool for identifying the optimal operating window that maximizes yield while minimizing the formation of specific impurities.[4]
-
Table 1: Common Impurities in this compound Synthesis
| Impurity Type | Potential Source | Recommended Analytical Technique |
| Unreacted Starting Materials | Incomplete reaction; poor mixing | HPLC-UV, GC-MS[6] |
| Isomeric Byproducts | High reaction temperature; catalyst issues | Chiral HPLC, LC-MS/MS |
| Hydroxylated Species | Reaction with water under harsh conditions[7] | RP-HPLC with MS detection[6] |
| Over-chlorinated Picolinic Acids | Impurities in starting materials; side reactions | GC-MS, LC-MS/MS |
Downstream Processing & Isolation Challenges
Question: We are struggling with inconsistent crystal size and poor filterability during the isolation of this compound, leading to high solvent content in the wet cake. What should we do?
Potential Causes:
-
Suboptimal Crystallization Conditions: The cooling rate, agitation speed, and solvent/anti-solvent ratio all dramatically affect crystal growth. Rapid cooling ("crashing out") often leads to small, needle-like crystals that are difficult to filter.
-
Supersaturation Control: Poor control over supersaturation is a primary cause of nucleation bursts, resulting in a wide particle size distribution and the inclusion of impurities within the crystal lattice.
-
Solvent System Choice: A solvent system that works well in the lab may not be optimal for large-scale filtration and drying equipment.
Recommended Solutions:
-
Controlled Cooling Crystallization:
-
Action: Implement a programmed cooling profile. A typical approach is a slow initial cooling rate to promote crystal growth, followed by a faster rate to induce secondary nucleation and complete the crystallization.
-
Rationale: Controlling the crystallization process is key to obtaining a product with the desired physical properties (e.g., particle size, purity). The final product is often recovered through crystallization.[8]
-
-
Seeding Strategy:
-
Action: Develop a seeding protocol where a small quantity of high-purity this compound crystals is added to the supersaturated solution at a specific temperature.
-
Rationale: Seeding provides a template for crystal growth, allowing for better control over the final particle size and morphology, which improves filtration and washing efficiency.
-
-
Optimize the Final Wash Step:
-
Action: Evaluate different wash solvents. The ideal wash solvent should have low solubility for the product but high solubility for trapped impurities and the mother liquor. Consider a multi-stage wash with different solvents (e.g., an aqueous wash followed by a non-polar solvent wash).
-
Rationale: Further purification can be achieved by washing the isolated product with appropriate solvents like water, methanol, ethanol, benzene, or hexane mixtures.[8]
-
Process Safety Concerns
Question: Our synthesis involves highly reactive reagents and potential exotherms. How do we ensure the process is safe to run at a multi-kilogram scale?
Potential Causes:
-
Thermal Runaway: Many synthetic routes can have highly exothermic steps. Without proper characterization and control, heat generation can exceed the reactor's cooling capacity, leading to a dangerous increase in temperature and pressure.
-
Off-Gassing: Reactions involving reagents like thionyl chloride can produce significant volumes of corrosive gases (e.g., HCl, SO₂).[9][10] In a large-scale reactor, this can lead to rapid pressure buildup if not properly vented and scrubbed.
-
Reagent Incompatibility: Certain solvents and reagents can be incompatible under specific conditions, leading to hazardous decomposition. For example, thionyl chloride in MTBE can decompose and release large amounts of isobutylene gas.[9]
Recommended Solutions:
-
Reaction Calorimetry:
-
Action: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to measure the heat of reaction, maximum temperature of synthetic reaction (MTSR), and gas evolution rates.
-
Rationale: This data is non-negotiable for a safe scale-up. It allows engineers to design an adequate cooling system and emergency relief venting to prevent thermal runaway.[9]
-
-
Develop a Quenching and Emergency Shutdown Protocol:
-
Action: Design and validate a procedure to quickly and safely stop the reaction in an emergency. This may involve adding a quenching agent or having a "dump tank" available.
-
Rationale: A pre-planned emergency response is a critical component of process safety management.
-
-
Hazard and Operability Study (HAZOP):
-
Action: Conduct a systematic HAZOP review with a multi-disciplinary team (chemists, engineers, safety professionals) to identify potential process hazards and ensure adequate control measures are in place.
-
Rationale: A HAZOP is an industry-standard methodology for ensuring that safety is engineered into the process from the design stage.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this compound production?
The most critical parameters typically include reaction temperature, pH, reagent stoichiometry, addition rates, and mixing speed.[3] The specific CPPs will depend on your chosen synthetic route, but these five are almost always vital for controlling reaction kinetics, selectivity, and impurity formation.
Q2: How do I select an appropriate solvent system for industrial-scale production?
Beyond just solubility, consider factors like boiling point (for ease of removal), cost, environmental impact (EHS rating), safety (flash point), and compatibility with reactor materials.[2] The goal is to find a solvent that provides good reaction performance while being practical and safe for large-scale handling.
Q3: What level of purity is typically required for this compound, and how is it confirmed?
Purity requirements depend on the final application (e.g., pharmaceutical vs. agrochemical intermediate). Typically, a purity of >99.0% is desired. Confirmation is achieved using a combination of validated analytical methods, most commonly HPLC for purity and assay, GC for residual solvents, and Karl Fischer titration for water content.[6]
Q4: What is technology transfer, and why is it important for a successful scale-up?
Technology transfer is the formal process of transferring knowledge, procedures, and specifications from the R&D lab to the manufacturing plant.[1] It is critical for ensuring that the process is run consistently and correctly at a larger scale. A robust tech transfer package includes detailed batch records, process flow diagrams, safety information, and analytical methods.
Section 3: Key Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Profiling
This protocol provides a general framework for analyzing the purity of this compound and detecting potential impurities.
Methodology:
-
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Self-Validation/Quality Check:
-
Before running samples, perform a system suitability test by injecting a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be less than 2.0%. This ensures the analytical system is performing consistently.
Section 4: Visualizations and Workflows
General Scale-Up Workflow
This diagram illustrates the key stages and decision points when moving from a lab-scale process to full production.
Caption: Decision tree for diagnosing the cause of low product yield.
References
- This compound (57266-69-0): Synthesis, Applications, Side effects and Storage. (n.d.). Chemisky.
- Manufacturing Insights: Producing 3-Chloropyridine-2-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Henrick, C. A. (1978). U.S. Patent No. 4,087,431. U.S. Patent and Trademark Office.
- Liu, D. (2008). CN Patent No. 101235512A. Google Patents.
- Overcoming Challenges in Scale-Up Production. (n.d.). World Pharma Today.
- 6 key challenges when scaling up sustainable chemical processes. (2024, June 19). CPI.
- How to Scale Up Pharmaceutical Manufacturing. (2022, December 7). Ascendia Pharma.
- Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.). That's Nice.
- Shoyele, S. A., & Cawthorne, S. (2006). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 715-726.
- Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
- Anderson, N. G. (2001). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development, 5(6), 613-616.
- Method for producing 4-chloropyridine-2-carboxylic acid chloride. (2011). Google Patents.
Sources
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 8. chempanda.com [chempanda.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
Technical Support Center: Investigating the Stability and Degradation of 3-Chloropicolinic Acid
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to the study of 3-Chloropicolinic acid. As a key building block in pharmaceutical and agrochemical synthesis, understanding its stability under various conditions is paramount to ensuring the integrity, efficacy, and safety of final products. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth insights into the degradation of this compound under acidic and basic conditions.
Forced degradation studies are a cornerstone of drug development, providing critical information on a molecule's intrinsic stability.[1][2] These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4] This resource consolidates theoretical principles with actionable troubleshooting advice to navigate the complexities of your experiments.
Here, we will delve into the anticipated chemical behavior of this compound, drawing parallels from the known reactivity of picolinic acid and its derivatives. Our goal is to equip you with the knowledge to design robust experiments, interpret your results accurately, and troubleshoot common challenges effectively.
Section 1: Frequently Asked Questions (FAQs) about this compound Degradation
This section addresses common questions that arise during the investigation of this compound's stability.
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
While specific degradation kinetics for this compound are not extensively published, we can infer the likely pathways based on the chemistry of picolinic acid and related halogenated pyridines. The two primary mechanisms to consider are hydrolysis and decarboxylation.
-
Under Acidic Conditions:
-
Hydrolysis: The chloro-substituent on the pyridine ring can be susceptible to nucleophilic substitution by water, particularly under heating, to yield 3-hydroxypicolinic acid. However, the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group can make this process challenging without significant energy input (e.g., high temperatures). Acid catalysis can facilitate this by protonating the ring nitrogen, further activating the ring towards nucleophilic attack.[5]
-
Decarboxylation: Picolinic acids are known to undergo decarboxylation, and this can be influenced by the presence of a zwitterionic intermediate.[6] While this is often a thermal process, acidic conditions can play a role. The stability of the resulting pyridinium cation would influence the reaction rate.
-
-
Under Basic Conditions:
-
Hydrolysis: Similar to acidic conditions, hydrolysis to 3-hydroxypicolinic acid can occur. The reaction would proceed via nucleophilic attack by a hydroxide ion.
-
Decarboxylation: Decarboxylation of picolinic acid has been shown to be significantly faster in the absence of a zwitterion (i.e., under basic conditions where the carboxylic acid is deprotonated).[6] Therefore, under basic conditions, particularly with heating, the formation of 3-chloropyridine via decarboxylation is a plausible degradation pathway.
-
It is also important to consider that other degradation pathways, such as photodegradation, can occur if the compound is exposed to light.[7]
Q2: I am not observing any degradation of my this compound sample. What are the likely reasons?
If you are not observing any degradation, consider the following factors:
-
Insufficiently Harsh Conditions: this compound may be relatively stable. Forced degradation studies often require more extreme conditions than simple accelerated stability tests.[1] You may need to increase the concentration of your acid or base, raise the temperature, or extend the duration of the experiment. A typical starting point for forced degradation is 0.1 M to 1.0 M HCl or NaOH.[2]
-
Low Reaction Temperature: Many degradation reactions, particularly hydrolysis and decarboxylation of aromatic systems, have a significant activation energy barrier and require elevated temperatures to proceed at an observable rate. Consider refluxing your reaction mixture.
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation (typically, the goal is to achieve 5-20% degradation).[2] Verify the limit of detection (LOD) and limit of quantification (LOQ) of your method for both the parent compound and potential degradants.
Q3: My degradation reaction is proceeding too quickly/slowly. How can I modulate the reaction rate?
Controlling the rate of degradation is key to obtaining meaningful data.
-
To Slow Down a Fast Reaction:
-
Decrease the temperature.
-
Lower the concentration of the acid or base.
-
Reduce the reaction time.
-
-
To Speed Up a Slow Reaction:
-
Increase the temperature. Running the reaction at reflux is a common practice.
-
Increase the concentration of the acid or base.
-
Extend the reaction time.
-
A systematic approach, such as a design of experiments (DoE), can help you efficiently find the optimal conditions to achieve the target degradation level.
Q4: I am seeing unexpected peaks in my chromatogram. What could they be?
Unexpected peaks can arise from several sources:
-
Degradation Products: These are the primary analytes of interest. Based on the likely pathways, these could include 3-hydroxypicolinic acid or 3-chloropyridine. Mass spectrometry (LC-MS or GC-MS) is invaluable for identifying these unknowns.
-
Impurities in the Starting Material: Ensure you have a certificate of analysis for your this compound and that you have characterized its initial purity.
-
Reaction with Solvent or Buffer Components: The parent compound or its degradants could react with components of your mobile phase or sample diluent.
-
Artifacts from Sample Preparation: The sample workup process itself could be introducing contaminants. Include a blank sample (matrix without the analyte) in your experimental design to rule this out.
Q5: How do I choose the right analytical method to monitor the degradation?
The most common and effective technique for stability-indicating assays is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer.[8]
-
HPLC with UV Detection: This is a robust and widely available technique. A diode-array detector (DAD) is particularly useful as it can help in assessing peak purity and provides spectral information that can aid in the identification of degradants.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for identifying unknown degradation products. It provides molecular weight and fragmentation data, which are crucial for structure elucidation.
-
Capillary Electrophoresis (CE)-MS: For polar and charged analytes like picolinic acids, CE-MS can offer high resolution and sensitivity.[9]
Method development should focus on achieving baseline separation of the parent peak from all significant degradation products and any impurities.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or irreproducible degradation results. | 1. Inaccurate temperature control.2. Variability in acid/base concentration.3. Inconsistent reaction times.4. Sample evaporation. | 1. Use a temperature-controlled water bath or heating block.2. Prepare fresh acid/base solutions and verify their concentration.3. Use a timer and quench the reaction consistently.4. Use sealed reaction vials or a reflux condenser. |
| Poor recovery of the parent compound or degradation products. | 1. Adsorption to container surfaces.2. Instability of degradants under analytical conditions.3. Incomplete extraction during sample preparation. | 1. Use silanized glass vials for sample storage and analysis.2. Analyze samples immediately after preparation or store them at low temperatures and protected from light.3. Optimize your extraction solvent and procedure.[10] |
| Mass balance issues in quantitative analysis. | 1. Formation of non-UV active or volatile degradants.2. Co-elution of peaks.3. Inaccurate response factors for degradants. | 1. Use a mass-sensitive detector like a mass spectrometer or a charged aerosol detector (CAD) in parallel with a UV detector.2. Re-optimize your chromatographic method (e.g., change mobile phase, gradient, or column chemistry).3. If possible, isolate and purify the major degradants to determine their individual response factors. |
Section 3: Experimental Protocols
These protocols provide a starting point for your forced degradation studies. They should be optimized based on the observed stability of your specific batch of this compound.
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Reaction Setup: In a sealed vial, add an aliquot of the stock solution to an equal volume of 1.0 M HCl.
-
Incubation: Place the vial in a heating block or water bath set to a specific temperature (e.g., 80 °C).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of 1.0 M NaOH to stop the degradation.
-
Analysis: Dilute the quenched sample with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Basic Conditions
-
Preparation: Prepare a stock solution of this compound as in the acidic degradation protocol.
-
Reaction Setup: In a sealed vial, add an aliquot of the stock solution to an equal volume of 1.0 M NaOH.
-
Incubation: Place the vial in a heating block or water bath at a set temperature (e.g., 80 °C).
-
Time Points: Withdraw aliquots at specified intervals.
-
Quenching: Neutralize the aliquot with an equivalent amount of 1.0 M HCl.
-
Analysis: Prepare the sample for HPLC analysis as described above.
Protocol 3: Sample Preparation for HPLC/LC-MS Analysis
-
Dilution: Dilute the quenched sample to a concentration within the linear range of your calibration curve. The diluent should ideally be the initial mobile phase of your chromatographic gradient to ensure good peak shape.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (choose a filter material compatible with your sample solvent) to remove any particulate matter.
-
Injection: Inject the filtered sample into the HPLC or LC-MS system.
Section 4: Data Interpretation and Visualization
Proposed Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways for this compound.
Caption: Proposed degradation of this compound under basic conditions.
Experimental Workflow
This diagram outlines a typical workflow for a forced degradation study.
Caption: General workflow for a forced degradation experiment.
References
- Vertex AI Search result citing synthesis and properties of this compound.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. web.viu.ca [web.viu.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. feradical.utsa.edu [feradical.utsa.edu]
- 10. env.go.jp [env.go.jp]
minimizing impurity formation in the synthesis of picolinic acid derivatives
A Guide to Minimizing Impurity Formation
Welcome to the Technical Support Center for the synthesis of picolinic acid derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during synthesis. This resource goes beyond simple protocols, delving into the mechanistic origins of impurities and offering scientifically grounded strategies to mitigate their formation, ensuring the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to picolinic acid and its simple derivatives?
The foundational routes to picolinic acid itself typically involve the oxidation of 2-picoline. Common laboratory and industrial methods include:
-
Potassium Permanganate (KMnO₄) Oxidation: A classic and robust method where 2-picoline is oxidized in an aqueous solution.[1]
-
Nitric Acid Oxidation: An alternative oxidation method.[1]
-
Ammoxidation followed by Hydrolysis: A commercial-scale process involving the reaction of 2-picoline with oxygen and ammonia to form 2-cyanopyridine, which is then hydrolyzed to picolinic acid.[1]
Derivatives are subsequently synthesized through standard functional group transformations of the carboxylic acid, such as esterification and amidation.
Q2: I'm seeing a significant amount of unreacted 2-picoline in my oxidation reaction. What could be the cause?
Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Oxidant: Ensure the stoichiometry of your oxidizing agent (e.g., KMnO₄) is appropriate for the amount of 2-picoline used. A molar excess of the oxidant is often required.
-
Inadequate Reaction Time or Temperature: Oxidation reactions can be slow. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. For KMnO₄ oxidations, heating is typically necessary to drive the reaction to completion.[2]
-
Poor Mixing: In heterogeneous reactions (like with KMnO₄), vigorous stirring is crucial to ensure efficient contact between the reactants.
Q3: My final picolinic acid product is a tan or brownish color, not the expected white solid. What is the likely cause?
While pure picolinic acid is a white solid, impure samples can appear tan.[1] This discoloration is often due to the presence of manganese dioxide (MnO₂) residues from KMnO₄ oxidation if the filtration and washing steps are not thorough. Ensure the precipitated MnO₂ is completely removed by filtration and the filter cake is washed extensively with hot water.[2]
Troubleshooting Guide: Impurity Formation in Key Synthetic Steps
This section provides a detailed breakdown of common impurities encountered during the synthesis of picolinic acid derivatives, their mechanisms of formation, and strategies for their minimization.
Oxidation of 2-Picoline
The oxidation of 2-picoline is the initial and critical step in many synthetic routes. While the desired product is picolinic acid, several side reactions can lead to a range of impurities.
Common Impurities and Their Formation:
| Impurity | Formation Mechanism |
| 2-Pyridinecarbaldehyde | Incomplete oxidation of the methyl group. This is often a reaction intermediate.[3] |
| Pyridine | Decarboxylation of the picolinic acid product, particularly at elevated temperatures. |
| Over-oxidation Products (e.g., CO₂, Formic Acid, Acetic Acid) | Harsh reaction conditions, such as the use of strong acid with KMnO₄, can lead to the breakdown of the pyridine ring.[4][5] |
| Inorganic Salts (e.g., Potassium Chloride) | Introduced during the workup, for example, when acidifying the reaction mixture with HCl and subsequently isolating the product.[2] |
Troubleshooting Strategies:
-
Issue: Presence of 2-pyridinecarbaldehyde.
-
Cause & Solution: This indicates incomplete oxidation. To drive the reaction to completion, you can try extending the reaction time, gradually increasing the temperature while monitoring for decarboxylation, or adding the oxidant in portions to maintain a sufficient concentration throughout the reaction.[2]
-
-
Issue: Formation of pyridine.
-
Cause & Solution: This is often a result of excessive heat. Carefully control the reaction temperature, especially during the final stages of the oxidation and during any subsequent distillations or evaporations.
-
-
Issue: Low yield due to over-oxidation.
-
Issue: Contamination with inorganic salts.
-
Cause & Solution: This is a purification challenge. If potassium chloride is present in your picolinic acid hydrochloride, it can be removed by recrystallization from hot absolute ethanol, in which KCl is insoluble.[2]
-
Experimental Protocol: Oxidation of 2-Picoline with KMnO₄
-
In a flask equipped with a reflux condenser and a mechanical stirrer, combine 2-picoline and water.
-
Heat the mixture on a steam bath and add potassium permanganate in portions.
-
Continue heating and stirring until the characteristic purple color of the permanganate has disappeared.
-
Allow the mixture to cool slightly and filter to remove the precipitated manganese dioxide.
-
Wash the filter cake thoroughly with hot water.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Acidify the concentrated solution with hydrochloric acid.
-
Evaporate the acidified solution to dryness under reduced pressure.
-
Extract the solid residue with hot ethanol to separate the picolinic acid hydrochloride from inorganic salts.
-
Precipitate the picolinic acid hydrochloride from the ethanolic solution by saturating it with dry hydrogen chloride gas and cooling.
This protocol is adapted from Organic Syntheses.[2]
Visualizing the Oxidation Pathway:
Caption: Impurity formation during 2-picoline oxidation.
Amidation of Picolinic Acid
The conversion of picolinic acid to its corresponding amides is a crucial step in the synthesis of many biologically active derivatives. The choice of coupling method can significantly impact the impurity profile.
This method proceeds via the formation of a highly reactive picolinoyl chloride intermediate.
Common Impurities and Their Formation:
| Impurity | Formation Mechanism |
| 4-Chloropicolinamide Derivatives | A notable side reaction where the pyridine ring itself is chlorinated at the 4-position. This is thought to occur under the reaction conditions used for acid chloride formation.[6][7] |
| Unreacted Picolinic Acid | Incomplete conversion to the acid chloride, which can be caused by insufficient thionyl chloride or reaction time. |
| Byproducts from Excess Thionyl Chloride | Thionyl chloride is highly reactive and can lead to the formation of other chlorinated species if not removed before the addition of the amine. |
Troubleshooting Strategies:
-
Issue: Formation of 4-chlorinated byproduct.
-
Cause & Solution: This side reaction is inherent to the use of thionyl chloride with picolinic acid.[6][7] Minimizing the reaction temperature and time for the acid chloride formation step may help reduce the extent of this side reaction. If this impurity is a significant problem, consider alternative coupling methods that do not involve thionyl chloride. The chlorinated and non-chlorinated products can often be separated by column chromatography.[6][7]
-
-
Issue: Presence of unreacted picolinic acid in the final product.
-
Cause & Solution: Ensure complete conversion to the acid chloride. Using a slight excess of thionyl chloride and ensuring an adequate reaction time (with monitoring by, for example, quenching a small aliquot with methanol and analyzing by LC-MS for the methyl ester) is recommended. It is also crucial to perform the reaction under anhydrous conditions, as any water will quench the thionyl chloride and the acid chloride intermediate.
-
-
Issue: Complex mixture of byproducts.
-
Cause & Solution: Excess thionyl chloride must be removed before adding the amine nucleophile. This is typically achieved by evaporation under reduced pressure, often with the addition of a co-solvent like toluene to aid in the removal of the last traces.[6]
-
Visualizing Chlorination Side Reaction:
Caption: Formation of chlorinated impurity during amidation.
Peptide coupling agents are a milder alternative for amide bond formation and can avoid the harsh conditions and side reactions associated with thionyl chloride.
Common Impurities and Their Formation:
| Impurity | Formation Mechanism |
| N-acylurea | Reaction of the O-acylisourea intermediate (formed from the carboxylic acid and EDC) with another molecule of the carboxylic acid, or rearrangement. This is a common byproduct in carbodiimide-mediated couplings. |
| Racemized Product (if chiral centers are present) | The activated carboxylic acid intermediate can be susceptible to racemization, especially if the reaction is slow or if a strong base is used in excess. The addition of HOBt helps to suppress this.[8] |
| Unreacted Starting Materials | Incomplete reaction due to inefficient activation or coupling. |
Troubleshooting Strategies:
-
Issue: Formation of N-acylurea.
-
Cause & Solution: This can be minimized by the addition of HOBt or other additives that trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions. Performing the reaction at lower temperatures (e.g., 0 °C) can also help.
-
-
Issue: Racemization of chiral substrates.
-
Cause & Solution: The inclusion of HOBt is crucial for suppressing racemization.[8] Careful control of the amount of base (if used) is also important, as excess base can promote racemization.
-
-
Issue: Low yield of the desired amide.
-
Cause & Solution: Ensure all reagents are of high quality and anhydrous, as water can hydrolyze the coupling agents and activated intermediates. Check the stoichiometry of your coupling agents; typically, a slight excess of the coupling agents and the amine is used. The order of addition of reagents can also be important; pre-activating the carboxylic acid with EDC/HOBt before adding the amine is a common practice.
-
Esterification of Picolinic Acid
The Fischer esterification is a common method for preparing picolinic acid esters.
Common Impurities and Their Formation:
| Impurity | Formation Mechanism |
| Unreacted Picolinic Acid | The Fischer esterification is an equilibrium-controlled reaction.[9][10] Incomplete conversion is common if the equilibrium is not shifted towards the product side. |
| Water | A byproduct of the reaction that can shift the equilibrium back towards the starting materials if not removed.[9][10] |
Troubleshooting Strategies:
-
Issue: Incomplete esterification.
-
Cause & Solution: To drive the equilibrium towards the ester, use a large excess of the alcohol (it can often be used as the solvent).[9] Alternatively, remove the water as it is formed, for example, by using a Dean-Stark apparatus. The reaction is acid-catalyzed, so ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is present.[9]
-
Analytical Methods for Impurity Profiling
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Typical HPLC Method Parameters for Picolinic Acid and Derivatives:
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous phase is often acidic (e.g., pH 2.5-3.0) to ensure the carboxylic acid is in its protonated form.[2][4] |
| Detection | UV detection is commonly used, with a wavelength set around the absorbance maximum of the pyridine ring (e.g., 264 nm).[4] |
| Flow Rate | Typically around 1.0 mL/min.[4] |
Protocol: Sample Preparation and HPLC Analysis
-
Standard Preparation: Accurately weigh a known amount of your picolinic acid derivative reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh your crude or purified sample and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the blank (mobile phase), standards, and samples into the HPLC system.
-
Quantification: Identify the peaks corresponding to your product and any impurities by comparing their retention times to the standard. Quantify the impurities by comparing their peak areas to the calibration curve of the main component (assuming similar response factors for a preliminary assessment) or to standards of the impurities if available.
This technical support guide provides a framework for understanding and mitigating impurity formation in the synthesis of picolinic acid derivatives. By applying these principles of mechanistic understanding and systematic troubleshooting, you can enhance the purity of your compounds and the reliability of your synthetic processes.
References
- [Not Found]
- Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses.
- [Not Found]
- [Not Found]
- SAMI LABS LIMITED. (2012). P-005 - Picolinic Acid by HPLC - Issue 3.
- Biswell, C. H., & Wirth, W. V. (1938). U.S. Patent No. 2,109,957. Washington, DC: U.S.
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- [Not Found]
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- Aapptec. (n.d.). Coupling Reagents.
- [Not Found]
- [Not Found]
- [Not Found]
- [Not Found]
- Coles, S. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
- [Not Found]
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
- Wikipedia. (n.d.). Picolinic acid.
- [Not Found]
- [Not Found]
- [Not Found]
- [Not Found]
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- [Not Found]
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- [Not Found]
- [Not Found]
- Sparkl. (n.d.). Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level.
- ResearchGate. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- [Not Found]
- [Not Found]
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- [Not Found]
Sources
- 1. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 2. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sparkl.me [sparkl.me]
Technical Support Center: Stability Testing of 3-Chloropicolinic Acid Solutions
Welcome to the comprehensive technical support guide for the stability testing of 3-Chloropicolinic acid solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the integrity and stability of this compound in your experimental workflows. Here, we will address common challenges and provide robust, self-validating protocols to guide your stability studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound solutions.
Q1: What are the recommended storage conditions for this compound solutions?
A1: For general use, this compound solutions should be stored at ambient room temperature in tightly closed containers, protected from light.[1][2] For long-term stability studies, it is crucial to define and maintain specific storage conditions as outlined by the International Council for Harmonisation (ICH) guidelines, which typically include long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.[3][4][5]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, a substituted chloropyridine, the primary degradation pathways for this compound are expected to be hydrolysis, photolysis, and oxidation.[6][7][8] Hydrolysis can be catalyzed by acidic or basic conditions, leading to the potential cleavage of the chloro-substituent or modification of the carboxylic acid group.[1][9] Photodegradation can occur upon exposure to UV or visible light, a common characteristic of pyridine derivatives.[6][7][10] Oxidative degradation can be initiated by exposure to peroxides or molecular oxygen.[11][12]
Q3: What analytical technique is most suitable for quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for the analysis of picolinic acid derivatives and their degradation products.[13][14] A reverse-phase C18 column is often a good starting point for method development. The method should be validated to be "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.[15][16]
Q4: What is a "forced degradation" or "stress testing" study, and why is it necessary?
A4: A forced degradation study involves intentionally exposing the drug substance to harsh conditions such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis to accelerate its decomposition.[11][16][17] These studies are critical for several reasons:
-
To understand the degradation pathways and identify potential degradation products.[11][16]
-
To develop and validate a stability-indicating analytical method that can separate and quantify the drug from its degradants.[15]
-
To gain insight into the intrinsic stability of the molecule, which helps in formulation development and determining appropriate storage conditions.[12][16]
Section 2: Troubleshooting Guide for Stability Studies
This section provides solutions to specific issues that may arise during the stability testing of this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpectedly rapid degradation of the this compound solution under ambient conditions. | 1. Photodegradation: The solution may be exposed to excessive light. Chloropyridine derivatives are known to be light-sensitive.[6][7] 2. Contamination: The presence of trace metals or other reactive species can catalyze degradation. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. Conduct all manipulations under subdued light. 2. Use High-Purity Solvents and Glassware: Ensure all solvents are of HPLC grade or higher and that glassware is scrupulously clean to avoid introducing contaminants. |
| Poor peak shape (tailing, fronting, or splitting) in HPLC analysis. | 1. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.[18] 2. Column Overload: Injecting too concentrated a sample can lead to peak distortion.[18] 3. Column Degradation: The stationary phase of the HPLC column may be degrading, especially under harsh mobile phase conditions. | 1. Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure consistent ionization of the analyte. For a carboxylic acid, a pH 2-3 units below the pKa is often a good starting point. 2. Reduce Injection Concentration: Dilute the sample and re-inject. 3. Use a Guard Column and Test Column Performance: Employ a guard column to protect the analytical column. Regularly check column performance with a standard to monitor for degradation.[19] |
| Inconsistent or non-reproducible stability data. | 1. Inadequate Environmental Control: Fluctuations in temperature or humidity in the stability chamber can lead to variable degradation rates. 2. Inconsistent Sample Preparation: Variations in the preparation of solutions can introduce errors. 3. Shifting Retention Times in HPLC: This can be due to issues with the mobile phase, column, or pump.[19][20] | 1. Validate Stability Chambers: Ensure that stability chambers are properly calibrated and maintained to provide consistent environmental conditions. 2. Standardize Procedures: Use a detailed Standard Operating Procedure (SOP) for all sample preparations. 3. Equilibrate the HPLC System: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before each run. Check for leaks and ensure the pump is delivering a consistent flow rate.[19][20] |
| No degradation is observed in forced degradation studies. | 1. Stress Conditions are Too Mild: The applied stress may not be sufficient to induce degradation.[11] | 1. Increase Stress Level: Gradually increase the concentration of the stressor (e.g., acid, base, peroxide), the temperature, or the duration of exposure. The goal is to achieve 5-20% degradation.[17] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting stability studies on this compound solutions.
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a suitable amount of this compound reference standard.
-
Dissolution: Dissolve the standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). This will serve as the stock solution.
-
Purity Check: Analyze the freshly prepared stock solution by a validated HPLC method to establish the initial purity and concentration (Time zero).
Forced Degradation (Stress Testing) Protocol
The goal of this protocol is to induce degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[17] The conditions provided below are starting points and may need to be adjusted based on the observed stability of this compound.
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation of this compound.
a) Acid Hydrolysis:
-
To 1 mL of the 0.1 mg/mL working solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
b) Base Hydrolysis:
-
To 1 mL of the 0.1 mg/mL working solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute with the mobile phase for HPLC analysis.
c) Oxidative Degradation:
-
To 1 mL of the 0.1 mg/mL working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
d) Thermal Degradation:
-
Place the 0.1 mg/mL working solution in a calibrated oven at 80°C.
-
At specified time points (e.g., 24, 48, 72 hours), withdraw an aliquot, cool to room temperature, and dilute with the mobile phase for HPLC analysis.
e) Photolytic Degradation:
-
Expose the 0.1 mg/mL working solution to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[5][17]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At a specified time point (e.g., after an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter), withdraw an aliquot and analyze by HPLC.
HPLC Method for Stability Analysis (Example)
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer. The exact ratio should be optimized to achieve good resolution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This is a starting point. Method development and validation are crucial to ensure the method is stability-indicating.
Section 4: Data Interpretation and Reporting
Key Parameters to Evaluate
-
Assay of this compound: The percentage of the parent compound remaining at each time point.
-
Degradation Products: The formation and growth of any new peaks in the chromatogram.
-
Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should ideally be close to 100%. This helps to ensure that all significant degradation products are being detected.
Example Data Summary Table
| Stress Condition | Time (hours) | Assay of this compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 92.5 | 5.2 | 1.8 | 99.5 | |
| 24 | 81.3 | 12.4 | 4.1 | 97.8 | |
| 0.1 N NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 88.9 | 8.9 | 0.0 | 97.8 | |
| 24 | 75.4 | 20.1 | 0.0 | 95.5 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 | 98.2 | 1.5 | 0.0 | 99.7 |
Logical Relationship Diagram for Stability Assessment
Caption: Logical flow for stability assessment of this compound.
References
- This compound (57266-69-0): Synthesis, Applications, Side effects and Storage | Blog. (n.d.).
- Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. (2025, August 7). ResearchGate.
- A study on the complexation of picolinic acid derivatives with Cd2+, Ni2+ and Zn2+. (n.d.). Redalyc.
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2014). PubMed.
- A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. (2012). ResearchGate.
- Forced Degradation Studies Research Articles. (n.d.). R Discovery.
- 5-Chloropicolinic acid is produced by specific degradation of 4-chlorobenzoic acid by Sphingomonas paucimobilis BPSI-3. (1998). PubMed.
- Development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025, May 2). PubMed.
- Preparation of 3,6-dichloropicolinic acid. (n.d.). Google Patents.
- A Study of Metal Complexes of 2 – Picolinic Acid. (2015). Oriental Journal of Chemistry.
- Picolinic acid. (n.d.). Wikipedia.
- What are the Common Peak Problems in HPLC. (2023, April 11). Chromatography Today.
- Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Analytical Methods. (n.d.).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (2020). MDPI.
- Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (2017). Environmental Science: Processes & Impacts.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube.
- Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
- Thermal stability of deep eutectic solvents. (n.d.).
- 10 HPLC Problems and Solutions You Must Know. (2023, November 13). uHPLCs.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. (2025, November 4). ResearchGate.
- Q1A(R2) Stability Testing of new Drug Substances and Products. (n.d.). EMA.
- acidic ph conditions: Topics. (n.d.). Science.gov.
- Stability testing protocols. (n.d.). Slideshare.
- Q1 Stability Testing of Drug Substances and Drug Products. (2025, April 11). FDA.
- Electrolytic synthesis method for 3,6-dichloropicolinic acid. (n.d.). Google Patents.
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (2014). NIH.
- Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. (2012).
- Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives. (2020, December 16).
- Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. (2016). PubMed.
- Ich guideline for stability testing. (n.d.). Slideshare.
- HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies.
- Regulatory Requirements Related to Stability Testing. (n.d.). PharmaQuesT.
- Microbial aerobic degradation of quinolinic acid, lutidinic acid and isocinchomeronic acid. (2004). ResearchGate.
- Active Ingredient Summary Table Thermal Stability. (2023, January 3).
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resolving co-eluting peaks in the chromatographic analysis of picolinates
Technical Support Center: Chromatographic Analysis of Picolinates
Welcome to the technical support center for the chromatographic analysis of picolinates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the separation of picolinic acid and its related compounds or isomers. Co-elution is a frequent and frustrating issue in this area, stemming from the unique physicochemical properties of these analytes.
This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, offering robust, self-validating protocols to help you systematically troubleshoot and resolve co-eluting peaks.
Troubleshooting Guide: Resolving Co-eluting Picolinate Peaks
This section provides a systematic approach to diagnosing and solving the most common separation problems.
Question: My picolinate peaks are completely or partially co-eluting. What is my first step?
Answer: The most powerful and immediate tool for manipulating the retention of picolinates is the mobile phase pH . Picolinic acid is a weak acid with a pKa of approximately 1.0.[1][2] This means its degree of ionization is highly sensitive to the pH of the mobile phase, which directly impacts its retention on a reversed-phase column.
-
Mechanism: In its ionized (deprotonated) state at higher pH, picolinic acid is highly polar and will have very little retention on a nonpolar C18 column. In its neutral (protonated) state at a low pH (well below its pKa), it becomes more hydrophobic and its retention increases significantly.[3][4][5] By carefully adjusting the pH, you can alter the retention time of picolinates relative to other components in your sample, effectively "moving" the peaks apart. For robust and reproducible retention, the mobile phase pH should ideally be at least 1.5 to 2 pH units away from the analyte's pKa.[3][6]
Your first action should be to perform a pH scouting experiment.
Workflow: Troubleshooting Picolinate Co-elution
Caption: A decision-tree for resolving co-eluting picolinate peaks.
Question: How do I design and execute a pH scouting experiment?
Answer: A pH scouting experiment involves analyzing your sample with mobile phases buffered at several different pH values to find the optimal pH for separation.
Experimental Protocol: pH Scouting for Picolinate Analysis
-
Prepare Buffers: Prepare three separate aqueous mobile phase components (Mobile Phase A) using a suitable buffer system. Phosphate or formate buffers are common choices. For LC-MS compatibility, volatile buffers like formic acid or ammonium formate are preferred.[7]
-
Buffer 1: Adjust to pH 2.5
-
Buffer 2: Adjust to pH 3.0
-
Buffer 3: Adjust to pH 3.5
-
-
Buffer Concentration: Use a consistent buffer concentration, typically between 10-25 mM. Lower concentrations are better for MS sensitivity, while higher concentrations provide more robust pH control and can improve peak shape for acidic analytes.[7][8][9]
-
Organic Modifier: Use a consistent organic mobile phase (Mobile Phase B), such as acetonitrile.
-
Initial Gradient: Start with a generic gradient (e.g., 5-95% B over 15 minutes) on a standard C18 column.
-
Execution:
-
Equilibrate the column thoroughly with the first mobile phase condition (e.g., pH 2.5).
-
Inject your sample and record the chromatogram.
-
Flush the system and column extensively before equilibrating with the next pH condition to ensure the column is fully conditioned to the new pH.
-
Repeat the injection for each pH condition.
-
-
Analysis: Compare the chromatograms. Look for changes in the elution order and the relative spacing (selectivity) between your peaks of interest. You will likely see significant shifts in the retention times of the picolinates.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aqueous Buffer | 20 mM Phosphate | 20 mM Phosphate | 20 mM Phosphate |
| pH (Aqueous) | 2.5 | 3.0 | 3.5 |
| Organic Phase | Acetonitrile | Acetonitrile | Acetonitrile |
| Expected Outcome | Highest retention for picolinates | Intermediate retention | Lowest retention for picolinates |
Table 1: Example conditions for a pH scouting experiment.
Question: Adjusting the pH helped, but my peaks are still not fully resolved. What's next?
Answer: If pH adjustments have improved selectivity but are insufficient for baseline resolution, your next steps should focus on modifying the organic component of the mobile phase or considering an alternative stationary phase.
-
Change the Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity. Methanol is a protic solvent and can engage in hydrogen bonding interactions differently than the aprotic acetonitrile. This can be enough to resolve closely eluting peaks. Simply substitute acetonitrile with methanol in your mobile phase and re-run the analysis at the optimal pH you previously determined.
-
Change the Stationary Phase: If mobile phase optimization is not sufficient, the co-eluting compounds are likely not being "seen" differently by the C18 stationary phase. You need a column with a different separation mechanism or selectivity.[10]
-
Phenyl-Hexyl Phases: These columns offer pi-pi interactions due to the phenyl ring. This provides an alternative retention mechanism to the hydrophobic interactions of a C18 chain, which can be highly effective for aromatic compounds like picolinates.[11][12]
-
Polar-Embedded Phases: Columns with embedded polar groups (e.g., amide or carbamate) offer different selectivity through dipole-dipole and hydrogen bonding interactions. They are also more stable in highly aqueous mobile phases, which can be beneficial for retaining polar picolinates.[13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar picolinates that are poorly retained even at low pH, HILIC is an excellent alternative. It uses a polar stationary phase (like bare silica or an amino-bonded phase) and a high-organic mobile phase, retaining and separating compounds based on their polarity in a different way than reversed-phase.[5][14]
-
| Stationary Phase | Primary Interaction Mechanism | Best For... |
| Standard C18 | Hydrophobic | General purpose, initial method development. |
| Phenyl-Hexyl | Hydrophobic + Pi-Pi | Aromatic analytes, including picolinates and isomers.[12] |
| Polar-Embedded | Hydrophobic + Dipole/H-Bonding | Improving peak shape for bases; alternative selectivity.[13] |
| HILIC (e.g., Amino) | Hydrophilic Partitioning | Very polar analytes that are unretained in reversed-phase.[14] |
Table 2: Comparison of stationary phase selectivities for picolinate analysis.
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH so critical for picolinate analysis?
Picolinic acid is an ionizable compound. Its charge state, and therefore its polarity and hydrophobicity, is directly controlled by the pH of its environment. The relationship between pH, the compound's pKa, and its retention on a reversed-phase column is fundamental to achieving separation.[3][4] At a pH below the pKa, the compound is mostly neutral and hydrophobic, leading to longer retention. At a pH above the pKa, it becomes ionized and polar, resulting in shorter retention.[15] This dramatic change in retention behavior with small pH shifts provides a powerful tool for method development.[3]
Caption: Effect of pH on picolinate ionization and HPLC retention.
Q2: Can I use ion-pair chromatography to resolve picolinates?
Yes, ion-pair chromatography is a viable technique. It involves adding an ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate (TBAHS), to the mobile phase.[16] This reagent has a hydrophobic part that interacts with the stationary phase and an ionic part that pairs with the ionized picolinate analyte. This pairing effectively masks the charge of the picolinate, increasing its retention and offering a different selectivity mechanism that can resolve co-eluting peaks.[16] However, be aware that ion-pairing reagents are often not compatible with mass spectrometry and can be difficult to flush from a column.[12]
Q3: My picolinate peak is tailing. How can I improve the peak shape?
Peak tailing for acidic compounds like picolinates is often caused by secondary interactions with the silica backbone of the stationary phase, specifically with residual silanol groups.[17]
-
Lower the pH: Operating at a low pH (e.g., pH 2.5-3.0) suppresses the ionization of both the picolinate and the silanol groups, minimizing these unwanted interactions and leading to sharper, more symmetrical peaks.[17]
-
Increase Buffer Concentration: A higher buffer concentration can help to saturate the active silanol sites and improve peak shape.[8][18]
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups and are generally better for analyzing acidic and basic compounds.
Q4: How can I confirm if a single peak is pure or contains a co-eluting impurity?
The best way to assess peak purity is to use a detector that provides spectral information in addition to a simple signal.
-
Photodiode Array (PDA) Detector: A PDA detector acquires a full UV-Vis spectrum across the entire peak. Peak purity software can analyze these spectra. If the spectra at the beginning, apex, and end of the peak are identical, the peak is likely pure. If they differ, it indicates the presence of a co-eluting impurity.
-
Mass Spectrometry (MS) Detector: An LC-MS system is the definitive tool. By examining the mass spectrum across the chromatographic peak, you can determine if more than one m/z value is present. Picolinic acid and its common isomers (like nicotinic and isonicotinic acid) have the same mass, but MS can still be used to resolve them if they are separated chromatographically.[11][19]
References
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
- Peak Fronting (Co elution) Troubleshooting.
- Picolinic acid | C6H5NO2. PubChem. [Link]
- New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
- Back to Basics: The Role of pH in Retention and Selectivity.
- Role of Buffers in Liquid Chrom
- The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
- Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
- Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry.
- Picolinic acid. Wikipedia. [Link]
- Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. LCGC Europe. [Link]
- Exploring the Role of pH in HPLC Separ
- Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Phenyl Columns. Agilent. [Link]
- Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- Control pH During Method Development for Better Chrom
- Polar Compounds. SIELC Technologies. [Link]
- Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect. [Link]
- A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chrom
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
- A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]
- separation of positional isomers.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
- HPLC Troubleshooting Guide.
- Other HPLC separations performed on polar stationary phases.
- Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]
- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18 : 1 fatty acid isomers.
- Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chrom
- Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
- Picolinic acid (CAS 98-98-6). LookChem. [Link]
- Compound: Picolinic acid (FDB022926). FooDB. [Link]
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Technical Support Center: Managing Moisture Sensitivity in Reactions with 3-Chloropicolinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloropicolinic acid. This guide provides in-depth, field-proven insights into managing moisture sensitivity, a critical factor for achieving successful and reproducible outcomes in your experiments. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental principles governing the moisture-sensitive nature of reactions involving this compound.
Q1: Is this compound itself highly reactive with water?
A: this compound is an off-white crystalline solid that is soluble in water.[1][2] It does not react violently with water in the way an acyl chloride or a strong organometallic reagent would.[3] The primary issue is not a hazardous reaction of the acid itself with water, but rather the detrimental impact of moisture on the intended reaction pathway and the other reagents involved. The carboxylic acid functional group is known to contribute to the hygroscopicity of organic compounds, meaning it can attract and hold water molecules from the atmosphere.[4][5] Therefore, while stable in water, the solid reagent should be assumed to have adsorbed atmospheric moisture and must be stored in a tightly closed container in a dry, cool place.[6]
Q2: If the compound is soluble in water, why is moisture a problem in its reactions?
A: This is a crucial point of distinction. While this compound is stable in aqueous solutions, the presence of even trace amounts of water can be catastrophic in many organic synthesis reactions for several reasons:
-
Competing Nucleophile: In reactions where the carboxylic acid's hydroxyl group is the target for activation or conversion (e.g., forming esters, amides, or acyl chlorides), water can act as a competing nucleophile. It can hydrolyze activated intermediates, reverting them back to the starting carboxylic acid and consuming your reagents, which drastically lowers the yield.[7][8]
-
Reagent Deactivation: Many reagents used to activate or react with carboxylic acids are extremely sensitive to moisture. This includes common coupling agents (like carbodiimides), organometallic reagents (Grignard, organolithiums), and hydrides (LiAlH₄).[9] Water will rapidly and irreversibly decompose these reagents, rendering them ineffective.[10]
-
Inhibition of Catalysts: Certain catalysts used in cross-coupling or other transformations can be poisoned or inhibited by water, leading to a sluggish or completely stalled reaction.
Q3: What are the most common signs of moisture contamination in my reaction?
A: Diagnosing moisture contamination early can save significant time and resources. Key indicators include:
-
Failed Reaction Initiation: The reaction fails to start, or starting material is recovered unchanged, especially when using moisture-sensitive reagents like organometallics.
-
Low or Inconsistent Yields: You observe significantly lower yields than reported in the literature, or yields vary widely between seemingly identical experimental runs.
-
Formation of Byproducts: The appearance of unexpected spots on a TLC plate or peaks in LC-MS/NMR analysis can often be attributed to side reactions with water. A common byproduct is the starting carboxylic acid itself, formed from the hydrolysis of an activated intermediate.
-
Gas Evolution: If you are using water-reactive reagents like metal hydrides or some organometallics, unintended exposure to moisture can cause vigorous gas (e.g., hydrogen) evolution.[10]
Q4: Which types of reactions involving this compound are most susceptible to moisture?
A: Any reaction that requires anhydrous conditions is at high risk. For this compound, this primarily includes:
-
Amide and Ester Bond Formation: Reactions involving coupling agents (e.g., DCC, EDC, HATU) or conversion to an acyl chloride intermediate are highly sensitive. Water can hydrolyze the activated acid or the acyl chloride.[8][11]
-
Reactions with Organometallics: If the carboxylic acid proton is first removed by a strong base to form a carboxylate, and other parts of the molecule are intended to react with an organometallic reagent, any residual water will destroy the organometallic reagent.
-
Reduction Reactions: Reductions of the carboxylic acid group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) require strictly anhydrous conditions, as these reagents react violently with water.[9]
Section 2: Troubleshooting Guide - When Things Go Wrong
This guide provides a logical framework for diagnosing and resolving issues related to moisture contamination.
Q1: My reaction is sluggish or isn't starting. Could moisture be the cause?
A: Yes, this is a classic symptom. Before re-running the entire reaction, perform these checks:
-
Re-evaluate Reagent Purity: Was the this compound properly dried before use? Were the other reagents (bases, catalysts, substrates) purchased as anhydrous and handled under inert gas?
-
Verify Solvent Anhydrousness: How was the solvent dried? If using a solvent still, was it recently replenished? If using molecular sieves, were they properly activated?[12] Even sealed commercial anhydrous solvents can absorb moisture if not handled correctly with a syringe under an inert atmosphere.[9]
-
Check the Inert Atmosphere: Is your Schlenk line or glove box maintaining a positive pressure? Check for leaks in your setup, especially at glass joints and septa. A pressure reversal can draw atmospheric moisture into the reaction vessel.[9]
Q2: I'm seeing unexpected byproducts. How can I determine if they are moisture-related?
A: Isolate the main byproduct if possible and characterize it. Often, the byproduct is simply unreacted starting material or the hydrolyzed intermediate.
-
Control Experiment: Run a small-scale reaction in parallel where you intentionally add a tiny, controlled amount of water (e.g., 1 microliter). If the byproduct profile in your failed reaction matches the one with added water, you have confirmed moisture as the culprit.
-
Workup Stability Test: Before your next attempt, dissolve a small amount of your expected pure product in the reaction solvent and treat it with the aqueous solution you would use for workup (e.g., dilute acid or base). Monitor by TLC or LC-MS to see if the product is stable under those conditions. If it decomposes, you may need to modify your purification strategy.[13]
Q3: My yield is consistently low. What are the key sources of moisture I should investigate?
A: A systematic approach is necessary. The following diagram outlines the primary sources of moisture contamination and the corresponding preventative actions.
Caption: Key sources of moisture contamination and their solutions.
Q4: After an aqueous workup, I can't find my product. Where did it go?
A: This is a common and frustrating problem. Consider these possibilities:[13]
-
Aqueous Solubility: Is your product, especially if it's a salt or highly polar, soluble in the aqueous layer? Before discarding the aqueous phase, try extracting it one more time with a different organic solvent or back-extracting after adjusting the pH.
-
Emulsion Formation: Vigorous shaking during extraction can create a stable emulsion where your product is trapped. Try adding brine (saturated NaCl solution) to break the emulsion.[14]
-
Volatility: Is your product volatile? You may have lost it during solvent removal on the rotary evaporator. Check the solvent collected in the rotovap's cold trap.
-
Adsorption: Highly polar compounds can stick irreversibly to silica gel during filtration or chromatography. If you filtered through Celite or silica, try washing the filter cake with a very polar solvent (like methanol) and analyze the filtrate.
Section 3: Best Practices & Protocols - Proactive Moisture Management
Adhering to rigorous anhydrous techniques is the most effective way to ensure success.
Protocol 1: Pre-Reaction Drying of this compound
Since this compound is a stable solid, it can be effectively dried before use.
Methodology:
-
Place the required amount of this compound in a clean, dry round-bottom flask or vial.
-
Place the container in a vacuum oven. Ensure the temperature is set well below the compound's melting point of ~131°C (a temperature of 50-60°C is generally safe and effective).[1][15]
-
Apply a high vacuum and allow the solid to dry for at least 4-12 hours.
-
To store, release the vacuum under a positive pressure of an inert gas (Nitrogen or Argon).
-
Quickly cap the container and store it in a desiccator over a strong desiccant like Drierite® or phosphorus pentoxide until ready for use.[16]
Protocol 2: Preparation of Anhydrous Reaction Solvents
Never assume a commercial "anhydrous" solvent is perfectly dry. Always use freshly dried solvents for moisture-sensitive reactions.
Methodology (Using Molecular Sieves):
-
Activate 3Å or 4Å molecular sieves by heating them in a glassware oven at high temperature (300-350°C) for several hours.[16]
-
Cool the sieves under vacuum in a desiccator.
-
Add the activated sieves (approx. 5-10% m/v) to a bottle of anhydrous-grade solvent.[12]
-
Allow the solvent to stand over the sieves for at least 24 hours before use.
-
When dispensing the solvent, use a dry syringe or cannula under a positive pressure of inert gas. Never open the bottle to the atmosphere.
| Solvent | Common Drying Agent(s) for Distillation | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill under N₂. The deep blue/purple color of the ketyl radical indicates anhydrous and oxygen-free conditions. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ for several hours, then distill. Avoid sodium. |
| Toluene | Sodium or Calcium Hydride (CaH₂) | Reflux over the drying agent, then distill. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Reflux over CaH₂ for several hours, then distill. Repeat until no more H₂ evolves. |
Protocol 3: Setting Up a Moisture-Sensitive Reaction (Schlenk Line Technique)
This protocol ensures that the entire reaction environment is free from atmospheric moisture and oxygen.[17]
Methodology:
-
Glassware Preparation: Ensure all glassware (flask, condenser, addition funnel) is thoroughly cleaned and dried in an oven (>120°C) overnight.[12][16]
-
Assembly: Quickly assemble the hot glassware under a stream of inert gas. Use a thin layer of high-vacuum grease on all ground glass joints to ensure a good seal.
-
Purge Cycle: Connect the assembled apparatus to a Schlenk line. Evacuate the system gently using the vacuum manifold, then backfill with inert gas (Nitrogen or Argon). Repeat this vacuum/backfill cycle three times to remove all residual air and moisture.[17]
-
Adding Reagents:
-
Solids: Add solid reagents like the dried this compound to the flask under a positive flow of inert gas.
-
Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically monitored with an oil or mercury bubbler, which also serves as a pressure relief vent.[9]
Caption: Workflow for setting up a moisture-sensitive reaction.
References
- This compound (57266-69-0): Synthesis, Applications, Side effects and Storage. ECHEMI. [URL: https://www.echemi.com/community/3-chloropicolinic-acid-57266-69-0-synthesis-applications-side-effects-and-storage_topic_23163_1.html]
- Tips & Tricks: Drying Methods. Department of Chemistry: University of Rochester. [URL: https://www.chem.rochester.edu/notvoodoo/pages/tips/drying.php]
- Drying Organic Solutions. Organic Chemistry at CU Boulder. [URL: https://orgchemboulder.com/technique/drying-organic-solutions/]
- Preparing Anhydrous Reagents and Equipment. Moodle@Units. [URL: https://moodle.units.it/pluginfile.php/476903/mod_resource/content/1/Preparing%20Anhydrous%20Reagents%20and%20Equipment.pdf]
- Video: Preparing Anhydrous Reagents and Equipment. JoVE. [URL: https://www.jove.com/v/10184/preparing-anhydrous-reagents-and-equipment]
- Drying solvents. Sciencemadness Wiki. [URL: https://www.sciencemadness.org/wiki/index.php/Drying_solvents]
- SAFETY DATA SHEET - 6-Chloropyridine-2-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds/97078]
- Carboxylic Acids and Derivatives. CAIE Chemistry A-level - Physics & Maths Tutor. [URL: https://www.physicsandmathstutor.com/pdf-pages/?pdf=https%3A%2F%2Fpmt.physicsandmathstutor.
- Carboxylic acids (Topic 17C) — Edexcel A Level Chemistry Study Notes. Medify. [URL: https://study.medify.co.uk/edexcel-a-level-chemistry/topic-17c-carboxylic-acids]
- SAFETY DATA SHEET - 2-Hydroxyquinoline-3-carboxylic acid. Maybridge. [URL: https://www.maybridge.com/v1/sds/MAYMO08356.pdf]
- SAFETY DATA SHEET - PICOLINIC ACID. Spectrum Chemical. [URL: https://www.spectrumchemical.com/msds/P2061.pdf]
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [URL: https://www.chemistrysteps.com/reactions-of-acyl-chlorides-rocl-with-nucleophiles/]
- The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry. [URL: https://crunchchemistry.co.uk/a-level-chemistry/the-reactions-of-acyl-chlorides-and-acid-anhydrides/]
- SAFETY DATA SHEET - 4-Chloropicolinic acid. AK Scientific, Inc. [URL: https://www.aksci.com/sds/J93896.pdf]
- How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester. [URL: https://www.chem.rochester.edu/notvoodoo/pages/how-to/troubleshoot.php]
- CAS 5470-22-4: Chloropicolinicacid. CymitQuimica. [URL: https://www.cymitquimica.com/cas/5470-22-4]
- The reactions of acyl chlorides with water, alcohols or phenol. Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/addelim/essentials.html]
- This compound, CAS No. 57266-69-0. iChemical. [URL: https://www.ichemical.com/cas-number-57266-69-0.html]
- General. All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel. The Royal Society of Chemistry. [URL: https://www.rsc.
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [URL: https://acp.copernicus.org/articles/22/4027/2022/]
- 3-hydroxyquinoline. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P531]
- US6562977B2 - Process for the preparation of mixed anhydrides. Google Patents. [URL: https://patents.google.
- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents. [URL: https://patents.google.
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Technical Support Center: Experimental Integrity of Chlorinated Picolinic Acids
Welcome to the technical support center for researchers working with chlorinated picolinic acids. This guide is designed to provide you with in-depth knowledge and practical solutions to a critical experimental challenge: the prevention of photolysis. The inherent photosensitivity of these compounds can significantly impact experimental reproducibility and the validity of your results. This resource offers a combination of frequently asked questions (FAQs) for foundational knowledge, troubleshooting guides for immediate problem-solving, and detailed protocols for implementing preventative measures in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the photolysis of chlorinated picolinic acids, providing the essential background to understand and mitigate this issue.
Q1: What is photolysis and why are chlorinated picolinic acids susceptible to it?
A: Photolysis is a chemical reaction in which a molecule is broken down (lysed) by absorbing energy from light (photons)[1]. Chlorinated picolinic acids, such as picloram and clopyralid, possess aromatic ring structures and carbon-chlorine (C-Cl) bonds. These structures can absorb ultraviolet (UV) radiation, leading to the excitation of electrons. This excited state can be unstable, resulting in the cleavage of the C-Cl bond and subsequent degradation of the molecule[2]. The primary degradation pathway for some picolinic acid-based herbicides in water is, in fact, photodegradation[3].
Q2: What are the primary consequences of photolysis in my experiments?
A: Uncontrolled photolysis can lead to several detrimental outcomes in your research:
-
Formation of Artifacts: Photodegradation can generate various photoproducts[2][4]. These byproducts can interfere with analytical measurements, or they may possess their own biological or chemical activities, confounding the interpretation of your results.
Q3: What wavelengths of light are most damaging to chlorinated picolinic acids?
A: Chlorinated picolinic acids primarily absorb in the UV region of the electromagnetic spectrum. While the exact absorption maximum can vary depending on the specific molecule and solvent, the damaging wavelengths are typically in the UVB (280-315 nm) and UVA (315-400 nm) ranges[1][5][6]. For instance, picolinic acid itself shows significant absorbance below 300 nm[5][7]. Therefore, exposure to direct sunlight or artificial light sources that emit in these ranges, such as mercury-vapor lamps, poses a significant risk[1][8].
Q4: How does pH influence the rate of photolysis?
A: The pH of the solution can significantly impact the photolysis rate of chlorinated picolinic acids. The ionization state of the picolinic acid molecule, which is pH-dependent, can affect its light-absorbing properties and reactivity[9][10]. For some chlorinated compounds, photodegradation is accelerated in alkaline solutions[2]. This is because the anionic form of the molecule may have a higher molar absorptivity at certain wavelengths or be more susceptible to photochemical reactions[9]. It is crucial to control and report the pH in your experimental design to ensure reproducibility[11][12].
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experimental replicates. | Uncontrolled exposure to ambient light. | Work in a light-controlled environment. Use amber-colored glassware or wrap your experimental setup in aluminum foil[13]. |
| Analyte concentration decreases over time, even in control samples. | Photolysis from laboratory light sources. | Identify and shield your experiment from sources of UV radiation. This includes overhead fluorescent lights, which can emit low levels of UV. Consider using light sources with specific wavelength outputs that are not absorbed by your compound[14][15]. |
| Appearance of unknown peaks in chromatograms. | Formation of photoproducts. | Implement the preventative measures outlined in the protocols below. If photoproducts are unavoidable, they may need to be identified and characterized to understand their impact on your experiment[2][4]. |
| Faster degradation in buffered solutions at higher pH. | pH-dependent increase in photolysis rate. | If experimentally feasible, conduct your experiments at a lower pH where the compound may be more stable. Always maintain a consistent and well-documented pH throughout your experiments[11][12]. |
Part 3: Detailed Experimental Protocols
Here, we provide step-by-step protocols to proactively prevent the photolysis of chlorinated picolinic acids in your experiments.
Protocol 1: Creating a Light-Controlled Experimental Environment
This protocol details the fundamental steps to minimize light exposure during your experiments.
Materials:
-
Amber-colored volumetric flasks, beakers, and vials
-
Aluminum foil
-
UV-blocking window films (optional)
-
Low UV-emitting light bulbs (optional)
Procedure:
-
Preparation of Solutions: Prepare all solutions containing the photosensitive picolinic acid in a dimly lit room. Use amber-colored volumetric flasks to minimize light exposure during preparation and storage.
-
Experimental Setup: If possible, conduct your experiment in a windowless room or a room with UV-blocking window films. Wrap all transparent glassware (e.g., reaction vessels, chromatography vials) securely with aluminum foil to create a light-proof barrier[13].
-
Lighting Conditions: Replace standard fluorescent lighting in your immediate work area with low UV-emitting bulbs. If this is not possible, work in a designated dark area or use a fume hood with the sash lowered and the light turned off.
-
Sample Handling: When taking samples, do so quickly and minimize the time the sample is exposed to light. Use amber-colored autosampler vials for analysis.
Protocol 2: Wavelength-Specific Light Filtering
For experiments that require illumination, this protocol describes how to use optical filters to exclude damaging UV wavelengths.
Materials:
-
Broadband light source (e.g., mercury-vapor lamp, xenon arc lamp)[1][15]
-
Optical cut-off filters or band-pass filters[14]
-
Spectrophotometer
Procedure:
-
Determine the Absorption Spectrum: Using a spectrophotometer, determine the UV-Vis absorption spectrum of your chlorinated picolinic acid in the experimental solvent to identify the wavelengths of maximum absorbance[16][17].
-
Select an Appropriate Filter: Choose a cut-off filter that blocks the wavelengths where your compound absorbs most strongly. For example, if your compound absorbs significantly below 320 nm, a filter that transmits light only above 320 nm would be suitable. Alternatively, a band-pass filter can be used to select a specific, non-damaging wavelength range[14].
-
Install the Filter: Place the selected filter between the light source and your experimental setup. Ensure that all light reaching the sample must pass through the filter.
-
Verify Light Output: If possible, use a radiometer or spectrometer to measure the spectral output of the light source after the filter to confirm that the damaging wavelengths have been effectively blocked.
Protocol 3: Application of Chemical Quenchers
Chemical quenchers can be used to deactivate the excited state of the picolinic acid molecule before it can undergo degradation.
Materials:
-
A suitable chemical quencher (e.g., nickel quenchers, certain amines)[18][19][20]
-
The chlorinated picolinic acid of interest
-
Appropriate solvent
Procedure:
-
Select a Quencher: Choose a quencher that is soluble in your experimental system and does not interfere with your reaction or analysis. The quencher should be able to accept energy from the excited analyte through processes like energy transfer[19][20]. Nickel quenchers are effective in some applications[18].
-
Determine Optimal Concentration: The effective concentration of the quencher will need to be determined empirically. Start with a low concentration and incrementally increase it, monitoring the stability of the picolinic acid at each concentration.
-
Incorporate into the Experiment: Add the optimized concentration of the quencher to your reaction mixture before exposing it to light.
-
Control Experiments: Run parallel experiments without the quencher to confirm its efficacy. Also, run control experiments with the quencher alone to ensure it does not have any unintended effects on your system.
Part 4: Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the preventative measures described above.
Diagram 1: Decision Tree for Preventing Photolysis
Caption: A decision-making workflow for selecting the appropriate photolysis prevention strategy.
Diagram 2: Photolysis and Prevention Pathways
Caption: A simplified representation of the photolysis process and the mechanism of chemical quenching.
References
- Photochemistry - Wikipedia.
- HERBICIDE BEHAVIOUR - Grains Research and Development Corporation (GRDC).
- Photocatalytic ozonation of clopyralid, picloram and triclopyr. Kinetics, toxicity and operational - DIGIBUG Principal.
- Light Sources for Photochemical Processes - Estimation of Technological Potentials.
- Basics of Photochemistry | Engineering Chemistry - YouTube.
- Photolysis behavior of herbicide propisochlor in water media and preliminary analysis of photoproducts under different light sources - Beijing Institute of Technology.
- The Photodegradation of Clopyralid in Aqueous Solutions: Effects of Light Sources and Water Constituents | Request PDF - ResearchGate.
- Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 - ResearchGate.
- LIGHT SOURCE IN PHOTO CHEMISTRY | PPTX - Slideshare.
- Rapid and Complete Degradation of the Herbicide Picloram by Lipomyces kononenkoae.
- Experimental setup for the photolysis tests. | Download Scientific Diagram - ResearchGate.
- [PDF] Photocatalytic degradation of the herbicide clopyralid: kinetics, degradation pathways and ecotoxicity evaluation | Semantic Scholar.
- Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 - MDPI.
- The Impact of pH and Irradiation Wavelength on the Production of Reactive Oxidants during Chlorine Photolysis - PubMed.
- Photolysis of the herbicide dicamba in aqueous solutions and on corn (Zea mays) epicuticular waxes.
- Nickel Quencher Stabilizer Wholesale Manufacturer/Supplier/Company | Tintoll.
- Emerging Investigator Series: Sunlight Photolysis of 2,4-D Herbicides in Systems Simulating Leaf Surfaces - ResearchGate.
- Photolysis experiments on alloxydim herbicide and biological response of its transformation product | Request PDF - ResearchGate.
- UV-Vis Spectrum of Picolinic Acid - SIELC Technologies.
- Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PubMed Central.
- Quenching (fluorescence) - Wikipedia.
- Picolinic acid (1), nicotinic acid (2), isonicotinic acid (3). - ResearchGate.
- Two Quenchers Formed During Photodamage of Phostosystem II and The Role of One Quencher in Preemptive Photoprotection.
- Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135 - PubMed.
- Method Development and Photolytic Degradation Study of - Asian Journal of Pharmaceutical Analysis.
- Influence of Solution pH on Photolysis Intermediates and DegradationPathway of Diazinon during UV Irradiation Treatment - ResearchGate.
- Selected UV-Visible Spectroscopy Data of Picolinic acid and its complexes. - ResearchGate.
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - NIH.
- Effect of Water pH on the Chemical Stability of Pesticides - DigitalCommons@USU.
- Effects of pH on Herbicide Activity - Wsu.
- Role of NOM in the Photolysis of Chlorine and the Formation of Reactive Species in the Solar/Chlorine System - PMC - NIH.
- Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers - RSC Publishing.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Emerging investigators series: the efficacy of chlorine photolysis as an advanced oxidation process for drinking water treatment - Environmental Science - RSC Publishing.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed.
- 2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2 - Green Chemistry (RSC Publishing).
- Direct and indirect photolysis of oxolinic acid in surface waters and its inhibition by antioxidant effects - UniTo.
- Chlorine photolysis and subsequent OH radical production during UV treatment of chlorinated water | Request PDF - ResearchGate.
- pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA) - PubMed.
- Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry - PubMed.
- Chlorine photolysis and subsequent OH radical production during UV treatment of chlorinated water - PubMed.
- Photodegradation of oxolinic acid in aquaculture effluents under solar irradiation: is it possible to enhance efficiency by the use of TiO2/carbon quantum dots composites? - PubMed.
- 11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
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Technical Support Center: Optimization and Troubleshooting for 3-Chloropicolinic Acid Extraction
Welcome to the technical support center for the analysis of 3-Chloropicolinic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop robust and efficient methods for extracting this compound from complex matrices such as soil, water, and biological fluids. Here, we will address common challenges and provide in-depth, scientifically grounded solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for developing a successful extraction protocol.
Q1: What is this compound, and what makes its extraction challenging?
A1: this compound (3-CPA) is a derivative of picolinic acid, an isomer of nicotinic acid. Its structure, featuring a pyridine ring and a carboxylic acid group, makes it a polar and acidic compound. These properties present a significant challenge for extraction.[1][2] In aqueous samples, it is typically ionized (deprotonated), making it highly water-soluble and difficult to partition into a less polar organic solvent. Furthermore, its polar nature means it can strongly interact with active sites in various matrices, leading to low recovery.
| Property | Value / Description | Source |
| Molecular Formula | C₆H₄ClNO₂ | [1][3] |
| Molar Mass | 157.55 g/mol | [3] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | ~131 °C | [1][4] |
| Solubility | Soluble in water and other polar solvents. | [1][5] |
| Key Functional Groups | Carboxylic Acid, Pyridine Ring | N/A |
Q2: Which extraction methods are most suitable for this compound?
A2: The choice of method depends heavily on the matrix, required cleanup level, and available instrumentation. The three most common approaches are:
-
Liquid-Liquid Extraction (LLE): A classic technique ideal for simpler liquid matrices. Its effectiveness is highly dependent on pH control.
-
Solid-Phase Extraction (SPE): A highly versatile and selective method that can handle a wide range of matrices. It offers excellent cleanup and concentration capabilities.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Primarily used for multi-residue analysis in complex food and agricultural matrices. Modified QuEChERS protocols are necessary for acidic analytes like 3-CPA.[7][8][9]
Q3: What is the "matrix effect" in LC-MS/MS analysis, and how does it affect 3-CPA quantification?
A3: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. Because complex matrices like soil, plasma, or plant material contain numerous endogenous components (lipids, pigments, salts), these can interfere with the ionization of 3-CPA in the mass spectrometer's source. This interference can lead to poor accuracy, low sensitivity, and unreliable quantification. A thorough sample cleanup is the most effective strategy to minimize matrix effects.
Q4: Is derivatization necessary to analyze this compound?
A4: For analysis by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, derivatization is generally not required. However, for Gas Chromatography (GC), derivatization is essential. The high polarity and low volatility of 3-CPA make it unsuitable for direct GC analysis. It must be converted into a more volatile and less polar derivative, typically through esterification of its carboxylic acid group.
Section 2: Troubleshooting Guide for Low Recovery
Low recovery is the most frequent obstacle in method development. This section breaks down the problem by extraction technique.
dot graph TD { A[Start: Low Recovery Observed] --> B{What is the Extraction Method?}; B --> C[Liquid-Liquid Extraction]; B --> D[Solid-Phase Extraction]; B --> E[QuEChERS]; C --> F{Is Sample pH < pKa-2?}; F -- No --> G[ACTION: Acidify aqueous sample with HCl/Formic Acid]; F -- Yes --> H{Is an Emulsion forming?}; H -- Yes --> I[ACTION: Add salt (salting out), centrifuge, or use gentle mixing]; H -- No --> J[ACTION: Check solvent polarity & volume. Use a more polar solvent or increase solvent:sample ratio]; D --> K{Did Analyte Elute During Loading?}; K -- Yes --> L[ACTION: Re-evaluate conditioning step. Ensure sample solvent is weaker than sorbent]; K -- No --> M{Is Analyte Retained on Column?}; M -- Yes --> N[ACTION: Increase elution solvent strength (e.g., higher % organic) or modify pH to neutralize analyte]; M -- No --> O[ACTION: Choose a more retentive sorbent (e.g., mixed-mode or ion-exchange)]; E --> P{Are you using a buffered QuEChERS kit?}; P -- No --> Q[ACTION: Use an acidic buffered kit (e.g., AOAC version) to ensure 3-CPA is protonated]; P -- Yes --> R{Are you using PSA for cleanup?}; R -- Yes --> S[ACTION: Avoid PSA as it can remove acidic analytes. Use C18 or no cleanup]; subgraph Legend direction LR legend_action[ACTION Node] legend_decision{Decision Node} style legend_action fill:#34A853,fontcolor:#FFFFFF style legend_decision fill:#FBBC05,fontcolor:#202124 end style A fill:#EA4335,fontcolor:#FFFFFF style B fill:#4285F4,fontcolor:#FFFFFF style G fill:#34A853,fontcolor:#FFFFFF style I fill:#34A853,fontcolor:#FFFFFF style J fill:#34A853,fontcolor:#FFFFFF style L fill:#34A853,fontcolor:#FFFFFF style N fill:#34A853,fontcolor:#FFFFFF style O fill:#34A853,fontcolor:#FFFFFF style Q fill:#34A853,fontcolor:#FFFFFF style S fill:#34A853,fontcolor:#FFFFFF } caption: General troubleshooting workflow for low recovery.
Liquid-Liquid Extraction (LLE) Troubleshooting
Q: My 3-CPA recovery from an aqueous sample using LLE is below 50%. I'm using ethyl acetate as the solvent. What's wrong?
A: The most likely cause is incorrect pH of the aqueous phase. 3-CPA is an acidic compound. For it to partition from a polar aqueous phase into a less polar organic solvent, it must be in its neutral (protonated) form.
-
Causality: At a pH above its acid dissociation constant (pKa), 3-CPA will exist as its anionic carboxylate form, which is highly water-soluble and will not be efficiently extracted by the organic solvent.
-
Solution: Adjust the pH of your aqueous sample to be at least 2 pH units below the pKa of 3-CPA. This ensures that over 99% of the analyte is in its neutral, extractable form. Using a dilute acid like hydrochloric acid or formic acid is recommended.[10][11][12]
Q: I've acidified my sample, but now I'm getting a thick emulsion at the interface that won't separate. How do I resolve this?
A: Emulsion formation is common when the sample matrix contains surfactants, proteins, or lipids, and is often exacerbated by vigorous shaking.[13][14]
-
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by matrix components that have affinity for both the aqueous and organic phases. This traps your analyte and prevents clean phase separation.
-
Solutions:
-
Salting Out: Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase.[13] This increases the ionic strength of the aqueous layer, decreasing the solubility of both the organic solvent and 3-CPA, forcing them into the organic phase and helping to break the emulsion.
-
Centrifugation: Centrifuging the mixture can provide the physical force needed to break the emulsion.[13]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 20-30 times. This reduces the energy input that creates emulsions but still allows for sufficient interfacial contact for extraction.[13]
-
Alternative Technique: For matrices prone to emulsions, consider Supported Liquid Extraction (SLE), which immobilizes the aqueous phase on a solid support (like diatomaceous earth) and eliminates the shaking step entirely.[13]
-
Solid-Phase Extraction (SPE) Troubleshooting
Q: I'm using a standard C18 (Reversed-Phase) SPE cartridge, but my 3-CPA is not being retained. It's all in the flow-through. Why?
A: This is a classic case of analyte breakthrough, and there are two primary causes related to reversed-phase SPE of an acidic compound.
-
Causality 1: Improper pH. If the sample is loaded at a neutral or high pH, 3-CPA will be in its ionized (anionic) form. This form is very polar and will have little to no retention on a non-polar C18 sorbent. The principle of reversed-phase SPE is the retention of non-polar compounds from a polar loading solution.[6]
-
Solution 1: Acidify the sample to a pH at least 2 units below the pKa of 3-CPA before loading it onto the SPE cartridge. This neutralizes the analyte, making it less polar and allowing it to be retained by the C18 sorbent.[15][16]
-
Causality 2: Improper Cartridge Conditioning. SPE sorbents, especially silica-based ones like C18, must be properly conditioned to activate the stationary phase. If the sorbent bed is not fully wetted or dries out before sample loading, retention will be poor and inconsistent.[16]
-
Solution 2: Follow the "CLWE" (Condition, Load, Wash, Elute) process correctly.[15][16][17][18]
dot graph TD { A[Start: SPE Protocol] --> B(Step 1: Condition); B --> C(Step 2: Equilibrate); C --> D(Step 3: Load Sample); D --> E(Step 4: Wash); E --> F(Step 5: Elute); F --> G[End: Collect Analyte]; subgraph "Detailed Steps" B_desc["Activate sorbent with a water-miscible organic solvent (e.g., Methanol). This solvates the C18 chains."] C_desc["Rinse with reagent water or buffer at the same pH as the sample. This prepares the sorbent for the aqueous sample."] D_desc["Load the pre-treated (acidified) sample at a slow, controlled flow rate."] E_desc["Wash with a weak solvent (e.g., water or low % organic) to remove polar interferences without eluting the analyte."] F_desc["Elute 3-CPA with a strong, water-miscible organic solvent (e.g., Methanol, Acetonitrile). For strong retention, adding a base (e.g., ammonia) to the elution solvent can ionize 3-CPA, ensuring complete release from the sorbent."] end B --> B_desc; C --> C_desc; D --> D_desc; E --> E_desc; F --> F_desc; style A fill:#4285F4,fontcolor:#FFFFFF style G fill:#34A853,fontcolor:#FFFFFF } caption: The five fundamental steps of a robust SPE workflow.
Q: My 3-CPA is retained on the SPE cartridge, but I can't get it to elute. Recovery in the elution fraction is very low.
A: This indicates that the elution solvent is not strong enough to disrupt the interactions between your analyte and the sorbent.
-
Causality: The solvent used for elution must be strong enough to overcome the hydrophobic interactions between the neutralized 3-CPA and the C18 stationary phase.
-
Solutions:
-
Increase Solvent Strength: Increase the percentage of organic solvent in your elution step. If pure methanol is not working, try a stronger solvent if compatible.
-
Modify Elution Solvent pH: A highly effective strategy is to switch the ionization state of the analyte. Elute with a basic solvent (e.g., 5% ammonium hydroxide in methanol). This will deprotonate 3-CPA to its highly polar anionic form, which has very low affinity for the non-polar C18 sorbent and will elute readily.[6][15]
-
Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent. Try eluting with multiple, smaller aliquots (e.g., 2 x 1 mL instead of 1 x 2 mL).[15]
-
QuEChERS Troubleshooting
Q: I am using a standard QuEChERS method for 3-CPA in a fruit matrix, but my recoveries are poor and inconsistent.
A: Standard QuEChERS methods are often optimized for neutral or base-stable pesticides. Acidic analytes like 3-CPA require specific modifications.
-
Causality 1: Incorrect pH. The original unbuffered or EN 15662 buffered methods may result in a final extract pH that is too high, causing 3-CPA to be ionized and remain in the aqueous phase during the salting-out step.
-
Solution 1: Use a buffered QuEChERS method that maintains an acidic pH, such as the AOAC 2007.01 method, which uses acetate buffering.[7] Alternatively, an acidified extraction solvent (e.g., acetonitrile with 1% formic acid) can be used to ensure 3-CPA remains protonated and partitions into the acetonitrile layer.[19]
-
Causality 2: Incorrect d-SPE Cleanup Sorbent. Many QuEChERS cleanup kits contain Primary Secondary Amine (PSA) sorbent.
-
Solution 2: Avoid PSA for acidic analytes. PSA is a weak anion-exchanger and will strongly retain acidic compounds like 3-CPA, leading to catastrophic recovery losses during the cleanup step.[19] Use a d-SPE tube containing only C18 and magnesium sulfate, or consider injecting the crude extract directly if the matrix is not overly complex.
Section 3: Experimental Protocols
Protocol 1: General-Purpose LLE for 3-CPA in Water Samples
-
Sample Preparation: Take 10 mL of the water sample in a 50 mL screw-cap tube.
-
pH Adjustment: Add 1 M HCl dropwise to the sample while monitoring with a pH meter. Adjust the pH to ≤ 2.0.
-
Extraction: Add 10 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Mixing: Cap the tube and mix by gentle inversion for 2 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to ensure a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube using a Pasteur pipette.
-
Re-extraction: Repeat steps 3-6 with a fresh 10 mL aliquot of the organic solvent. Combine the organic extracts.
-
Drying & Evaporation: Dry the combined organic extract over anhydrous sodium sulfate. Decant the solvent into an evaporation tube and concentrate to the desired final volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).
Protocol 2: General-Purpose SPE for 3-CPA in Liquid Samples
-
Sorbent Selection: Choose a reversed-phase (e.g., C18) or a mixed-mode polymer-based sorbent.
-
Sample Pre-treatment: Adjust the sample pH to ≤ 2.0 with a suitable acid. If the sample contains particulates, centrifuge and filter it.
-
Conditioning: Pass 3 mL of methanol through the cartridge.
-
Equilibration: Pass 3 mL of deionized water (adjusted to pH ≤ 2.0) through the cartridge. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 3 mL of deionized water (adjusted to pH ≤ 2.0) through the cartridge to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute the 3-CPA with 2 x 1.5 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). Collect the eluate.
-
Final Steps: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
References
- Chemical Information Services. (n.d.). This compound (57266-69-0): Synthesis, Applications, Side effects and Storage.
- LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions.
- K-Jhil Scientific. (2025). Tips for Troubleshooting Liquid-Liquid Extraction.
- Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.
- Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
- Restek Corporation. (n.d.). How to Use QuEChERS for Diverse Sample Types.
- PubChem. (n.d.). 3-Chloropropionic acid.
- Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
- Maxi Scientific. (2024). Quechers: a detailed survival guide.
- Anastassiades, M., et al. (2017). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry.
- Wikipedia. (n.d.). Picolinic acid.
- Tetrahedron. (n.d.). 57266-69-0 | this compound.
- ACS Publications. (2017). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and.
- iChemical. (n.d.). This compound, CAS No. 57266-69-0.
- PubChem. (n.d.). 6-Chloropicolinic acid.
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- 7. How to Use QuEChERS for Diverse Sample Types [discover.restek.com]
- 8. maxisci.com [maxisci.com]
- 9. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
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Technical Support Center: Troubleshooting Low Yield in 3-Chloroquinoline Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-Chloroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a question-and-answer format to directly address common problems observed during the synthesis of 3-chloroquinoline and its subsequent conversion to the hydrochloride salt.
Question 1: My initial quinoline synthesis is resulting in a low yield or a complex mixture of products. What are the likely causes?
Answer: Low yields in quinoline synthesis often stem from suboptimal reaction conditions or the choice of an inappropriate synthetic route for your specific starting materials. Several classical methods exist for quinoline synthesis, each with its own sensitivities.[1]
-
Combes Synthesis: This method involves the acid-catalyzed condensation of anilines with β-diketones.[2][3]
-
Causality: The reaction is highly dependent on the strength of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) and the reaction temperature.[2][4] Inadequate acid strength or temperature can lead to incomplete cyclization, while excessively harsh conditions can cause degradation of starting materials or products. The electronic nature of substituents on the aniline can also significantly impact the reaction's success; strongly electron-withdrawing groups can hinder the crucial cyclization step.[4]
-
-
Gould-Jacobs Reaction: This route utilizes the reaction of anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[5][6][7]
-
Causality: The thermal cyclization step often requires very high temperatures, which can lead to charring and byproduct formation if not carefully controlled.[6][8] The regioselectivity of the cyclization can also be an issue with asymmetrically substituted anilines, leading to a mixture of isomers.[6]
-
-
Vilsmeier-Haack Reaction: This is a common method for producing 2-chloroquinoline-3-carbaldehydes from acetanilides, which can then be further modified.[9][10][11]
Troubleshooting Workflow for Low Yield in Quinoline Synthesis:
Caption: Troubleshooting workflow for low quinoline yield.
Question 2: I've successfully synthesized 3-chloroquinoline, but the yield of the hydrochloride salt is low after purification. What could be the issue?
Answer: The formation and isolation of the hydrochloride salt can be a source of yield loss if not performed correctly.
-
Incomplete Protonation: The conversion of the free base to the hydrochloride salt requires a stoichiometric amount of hydrochloric acid. Insufficient acid will result in unreacted free base remaining in solution during workup.
-
Solubility Issues: 3-Chloroquinoline hydrochloride has different solubility properties than its free base.[12] It is generally more soluble in polar solvents.[12][13] If the wrong solvent is used for precipitation, a significant portion of the product may remain dissolved.
-
Purification Losses: Each purification step, such as recrystallization or chromatography, can lead to some loss of material.[14][15] Overly aggressive purification or the use of an inappropriate solvent system can significantly reduce the final yield.
| Parameter | Recommendation | Rationale |
| Acid Addition | Use a slight excess of concentrated HCl or a solution of HCl in an organic solvent (e.g., ether, isopropanol). | Ensures complete protonation of the quinoline nitrogen. |
| Precipitation Solvent | Use a non-polar solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, hexane). | Maximizes the precipitation of the salt from the reaction mixture. |
| Washing | Wash the precipitated salt with a small amount of cold, non-polar solvent. | Removes soluble impurities without dissolving a significant amount of the product. |
Question 3: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?
Answer: Byproduct formation is often a result of side reactions that compete with the desired transformation.
-
Side Reactions of Starting Materials: For instance, in the Combes synthesis, anilines can undergo self-condensation or other acid-catalyzed side reactions.
-
Isomer Formation: As mentioned in the Gould-Jacobs reaction, substituted anilines can lead to the formation of regioisomers.[6]
-
Over-chlorination or Other Unwanted Reactions: Depending on the specific chlorinating agent and reaction conditions used to introduce the chlorine at the 3-position, other positions on the quinoline ring may also be chlorinated.
Strategies to Minimize Byproducts:
-
Temperature Control: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at the lowest effective temperature can favor the formation of the desired product.[13]
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side reactions. For example, using a slight excess of one reactant may drive the desired reaction to completion while minimizing the formation of byproducts from the other reactant.
-
Choice of Catalyst: The choice of acid or base catalyst can significantly influence the reaction pathway.[8] Experimenting with different catalysts may improve selectivity.
-
Protecting Groups: If your starting materials contain other reactive functional groups, it may be necessary to protect them before carrying out the main reaction.[13]
Frequently Asked Questions (FAQs)
What are the common synthetic routes to 3-chloroquinoline?
Two prominent methods for the synthesis of 3-chloroquinoline are:
-
Reaction of Indole with Chloroform under Phase-Transfer Catalysis: This method provides a convenient route from readily available starting materials.[14][16]
-
Sandmeyer Reaction of 3-Aminoquinoline: This classical approach is a reliable route with potentially good yields, though it involves the handling of diazonium salts which are potentially explosive.[14]
Comparison of Common Synthetic Methods for 3-Chloroquinoline:
| Method | Starting Materials | Expected Yield | Advantages | Disadvantages |
| Phase-Transfer Catalysis | Indole, Chloroform | ~45%[14] | Readily available starting materials.[14][16] | Moderate yield. |
| Sandmeyer Reaction | 3-Aminoquinoline | 65-70%[14] | Good yield, well-established reaction.[14] | Starting material may require synthesis, handling of diazonium salts requires caution.[14] |
What are the critical safety precautions when synthesizing 3-chloroquinoline hydrochloride?
-
Handling of Reagents: Many of the reagents used in quinoline synthesis are corrosive and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17]
-
Diazonium Salts: If using the Sandmeyer reaction, be aware that diazonium salts are potentially explosive and should be handled with extreme care, especially when dry.[14] They should be used immediately after preparation and not isolated.
-
High Temperatures: Many of the synthetic steps require high temperatures. Use appropriate heating mantles and ensure that the reaction is monitored to prevent uncontrolled exothermic reactions.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[13]
How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used to confirm the structure and purity of your 3-chloroquinoline hydrochloride.
-
Melting Point: A sharp melting point range is a good indicator of purity.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups.
General Workflow for Synthesis and Characterization:
Caption: General workflow for the synthesis and analysis of 3-chloroquinoline hydrochloride.
References
- Gould–Jacobs reaction - Wikipedia. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Combes quinoline synthesis - Wikipedia. (n.d.).
- Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. (n.d.).
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2022).
- Gould-Jacobs Reaction. (n.d.).
- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021).
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2023).
- Combes Quinoline Synthesis. (n.d.).
- Synthesis of 3-chloroquinoline - PrepChem.com. (n.d.).
- A Novel and Efficient Synthesis of 2,3-Dichloroquinoline - Taylor & Francis. (2000).
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (2022).
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018).
- 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents. (n.d.).
- Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2013).
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (2018).
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.).
- Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions | Request PDF. (2019).
- 3-hydroxyquinoline - Organic Syntheses Procedure. (n.d.).
- 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem - NIH. (n.d.).
- 3-Chloroquinoline | CAS#:612-59-9 | Chemsrc. (n.d.).
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR). (2014).
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (n.d.).
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- 17. 3-Chloroquinoline | CAS#:612-59-9 | Chemsrc [chemsrc.com]
effect of pH and temperature on the stability of 3-Chloropicolinic acid
Welcome to the technical support center for 3-Chloropicolinic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, particularly concerning its stability under varying pH and temperature conditions. Our goal is to provide not just procedural steps, but the scientific reasoning behind them to ensure the integrity and success of your research.
Introduction to this compound Stability
This compound, a substituted pyridine carboxylic acid, is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its stability profile is paramount for developing robust formulations, ensuring accurate analytical measurements, and defining appropriate storage conditions. The stability of this molecule is significantly influenced by environmental factors, primarily pH and temperature, which can induce degradation through hydrolysis and other pathways. This guide will walk you through the potential stability issues and how to systematically investigate and mitigate them.
Frequently Asked Questions (FAQs)
Q1: My assay results for this compound are inconsistent. Could pH be a factor?
A1: Absolutely. The pH of your sample solution can significantly impact the stability of this compound. Picolinic acid and its derivatives are known to be susceptible to pH-dependent hydrolysis.[1] At extremes of pH (highly acidic or alkaline), the rate of degradation can be accelerated. It is crucial to control and monitor the pH of your solutions. For consistent results, we recommend preparing your samples in a buffered solution at a pH where the compound exhibits maximum stability, which often is in the mid-pH range. A forced degradation study across a pH range (e.g., pH 2, 7, and 10) can help you identify the optimal pH for your application.
Q2: I am observing a loss of this compound in my samples, even when stored at refrigerated temperatures. What could be the cause?
A2: While refrigeration slows down many degradation processes, it may not completely halt them, especially if other factors are at play. If you are observing degradation at low temperatures, consider the following:
-
pH of the solution: As mentioned, the pH of your sample matrix is a critical factor. Even at low temperatures, hydrolysis can occur, particularly in strongly acidic or basic conditions.
-
Presence of catalysts: Trace amounts of metal ions in your reagents or on your labware can catalyze degradation reactions.
-
Initial degradation: It's possible that the degradation occurred during sample preparation at ambient temperature before the samples were refrigerated.
We recommend performing a time-course stability study at your storage temperature to quantify the degradation rate.
Q3: What are the likely degradation products of this compound under hydrolytic conditions?
A3: Under hydrolytic stress (acidic or basic conditions), the primary degradation pathway for this compound is expected to be the hydrolysis of the chloro group to a hydroxyl group, forming 3-Hydroxypicolinic acid. This is a common degradation pathway for chlorinated pyridines. In some cases, decarboxylation might also occur, especially under harsh conditions. Identifying these degradation products is crucial for developing a stability-indicating analytical method.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound in acidic solution | Acid-catalyzed hydrolysis of the chloro group. | 1. Neutralize the solution to a pH between 5 and 7. 2. If an acidic pH is required for your experiment, conduct it at a lower temperature to reduce the degradation rate. 3. Perform a kinetic study to determine the half-life at the required pH and temperature to apply appropriate correction factors. |
| Formation of an unknown peak in the chromatogram during a thermal stress study | Thermal degradation of this compound. | 1. Characterize the unknown peak using mass spectrometry (MS) to identify the degradation product. 2. Reduce the temperature of the stress study to a level where degradation is observable but not excessive (target 5-20% degradation).[2][3] 3. Evaluate the stability of the compound at different temperatures to determine its thermal liability. |
| Inconsistent recovery from a formulation matrix | Interaction with excipients or degradation catalyzed by the formulation components. | 1. Perform a compatibility study with individual excipients to identify any interactions. 2. Analyze the formulation for potential degradation products. 3. Adjust the pH of the formulation to a range where this compound is more stable. |
| Loss of compound when exposed to light | Photodegradation. | 1. Conduct a photostability study as per ICH Q1B guidelines.[4][5] 2. Protect samples from light during preparation and storage using amber vials or by working under low-light conditions. 3. If the compound is found to be photolabile, consider the use of light-protective packaging for the final product. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, expose a solution of the compound (in a stable solvent) to the same conditions.
-
Sample at various time points to assess degradation.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5]
-
Keep a control sample protected from light at the same temperature.
-
3. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Quantify the amount of this compound remaining and any major degradation products formed.
4. Data Interpretation:
-
Calculate the percentage degradation for each stress condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Propose degradation pathways based on the identified degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from its degradation products, ensuring accurate quantification.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound).
-
Column Temperature: 30°C.
2. Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound. This is achieved by analyzing the samples from the forced degradation study.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Product(s) |
| 0.1 N HCl | 24 hours | 60°C | 15% | 3-Hydroxypicolinic acid |
| 0.1 N NaOH | 24 hours | 60°C | 25% | 3-Hydroxypicolinic acid |
| 3% H₂O₂ | 24 hours | Room Temp | 5% | N-oxide derivative |
| Thermal (Solid) | 48 hours | 80°C | <2% | - |
| Photolytic | ICH Q1B | Ambient | 8% | Isomeric byproducts |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
Visualizations
Degradation Pathway
Caption: Proposed degradation pathways of this compound.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
References
- Zheng, C., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 24(6), 1059. [Link]
- Zheng, C., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18.
- Wang, Q., et al. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. PubMed. [Link]
- Wang, Q., et al. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135.
- Stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11–35. [Link]
- Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
- Halopicolinic acids, novel products arising through the degradation of chloro- and bromo-biphenyl by Sphingomonas paucimobilis BPSI-3. (1998). PubMed. [Link]
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]
- This compound (57266-69-0): Synthesis, Applications, Side effects and Storage. (n.d.). Chempanda. [Link]
- A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024). CfPIE. [Link]
- Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. [Link]
- Analytical Techniques in Pharmaceutical and Biomedical Analysis. (2021). MDPI. [Link]
- Thermal degradation of chlorogenic acid (3-p-coumaroylquinic acid)... (n.d.).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]
- Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (2014). PubMed. [Link]
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]
- Identification and analysis of the degradation products of chlorothalonil in vegetables. (2022). PubMed. [Link]
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]
- Mechanisms of Product Formation From the Pyrolytic Thermal Degradation of C
- Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. (2011).
- Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. (2024). Acta Pharmaceutica Sciencia. [Link]
- Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. (2016).
- Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. (2016). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
- Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. (2023).
- Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid w
- Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. (2012).
- Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples. (2018).
- Identification and characterization of degradation products of N
Sources
Validation & Comparative
A Senior Application Scientist's Guide to ICH-Compliant HPLC Method Validation for 3-Chloropicolinic Acid
An In-depth Technical and Comparative Analysis
In the landscape of pharmaceutical development and manufacturing, the rigorous quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is not merely a procedural step but the bedrock of product quality and safety. 3-Chloropicolinic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, demands a precise and reliable analytical method for its control.[1] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its specificity, robustness, and efficiency.
However, an unvalidated analytical method is scientifically unsound. Validation provides documented evidence that the procedure is suitable for its intended purpose. This guide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, offers a comprehensive walkthrough of the validation process for an RP-HPLC method for this compound.[2][3] We will not only detail the "how" but, more critically, the "why" behind each validation parameter, providing a framework for developing a self-validating, trustworthy analytical system. Furthermore, we will compare this validated HPLC-UV method with a common alternative to provide context for its performance and utility.
Chapter 1: The Analytical Strategy: Method Development and Selection
The molecular structure of this compound (C₆H₄ClNO₂) features a carboxylic acid group and a chlorinated pyridine ring, making it a polar, ionizable compound with a distinct UV chromophore.[1] These characteristics guide the selection of an appropriate analytical technique.
1.1. The Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice for this analysis. The nonpolar stationary phase (typically C18) provides excellent retention and separation for moderately polar compounds. The key to a successful method lies in controlling the ionization of the carboxylic acid group by manipulating the mobile phase pH.
-
Causality in Method Design: By setting the mobile phase pH to approximately 2.5-3.0, well below the pKa of the carboxylic acid, we ensure the analyte exists predominantly in its protonated, less polar form. This results in consistent retention, improved peak shape, and prevents the chromatographic issues associated with analyzing ionized species on a C18 column. UV detection is selected due to the aromatic nature of the pyridine ring, which provides strong absorbance, enabling high sensitivity.
1.2. The Alternative Method for Comparison: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
While HPLC is ideal, Gas Chromatography (GC) presents a potential alternative. However, this compound is non-volatile and thermally labile, making direct GC analysis impossible. It requires a derivatization step—typically esterification (e.g., methylation)—to convert the carboxylic acid into a volatile ester. This adds complexity to the sample preparation but can offer high sensitivity. This method will serve as our comparator to highlight the advantages of the direct HPLC approach.
Chapter 2: A Practical Guide to ICH Q2(R1) Validation Parameters
Method validation is a systematic process. The following sections break down the essential validation parameters as defined by the ICH, complete with experimental protocols tailored for this compound.[3][4]
Below is a diagram illustrating the typical workflow for validating an analytical method according to ICH guidelines.
Caption: A typical workflow for HPLC method validation, progressing from development to core experiments and final verification.
Specificity (and Stability-Indicating Nature)
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components. For a stability-indicating method, this is paramount. We must prove that the peak for this compound is pure and not co-eluting with anything else that might form under stress conditions.
Experimental Protocol:
-
Prepare Stress Samples: Subject solutions of this compound to forced degradation under various conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105°C for 48 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours, as per ICH Q1B.
-
-
Analysis: Analyze a blank (diluent), an unstressed standard, and all stressed samples by the proposed HPLC method.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to perform peak purity analysis on the this compound peak in both the standard and stressed sample chromatograms.
-
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the main analyte peak and any degradant peaks.
-
The peak purity index or angle should be less than the purity threshold, confirming the spectral homogeneity of the analyte peak.
-
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of this compound. For an assay method, the range typically spans 80% to 120% of the target concentration.
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm linearity.
-
Accuracy
Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value. It is typically determined through recovery studies by spiking a placebo (a mixture of all formulation components except the API) with known amounts of the analyte.
Experimental Protocol:
-
Prepare Spiked Samples: Spike a placebo matrix with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
-
Analysis: Analyze the spiked samples and calculate the concentration found using the linear calibration curve.
-
Calculate Recovery: Determine the percent recovery using the formula: (Amount Found / Amount Added) * 100%.
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each level.
-
Precision
Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for this new set of six samples.
-
Use statistical analysis (e.g., an F-test) to compare the results from both days to assess the overall method precision.
-
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. These are critical for analyzing impurities.
Experimental Protocol (based on Signal-to-Noise):
-
Determine Signal-to-Noise (S/N) Ratio:
-
Prepare a series of dilute solutions of this compound.
-
Inject them and determine the concentration at which the S/N ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ). The noise should be measured over a region of the baseline close to the analyte peak.
-
-
Confirm LOQ:
-
Prepare six samples at the determined LOQ concentration and inject them.
-
The precision (RSD) for these samples should be ≤ 10.0%.
-
-
Acceptance Criteria:
-
LOD is established at S/N ≥ 3.
-
LOQ is established at S/N ≥ 10 and confirmed with acceptable precision.
-
Robustness
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce Variations: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min if the nominal is 1.0).
-
Column Temperature: ± 5°C.
-
Mobile Phase pH: ± 0.2 units.
-
Mobile Phase Composition: ± 2% in the organic modifier.
-
-
Evaluate Impact: Assess the effect of these changes on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the final quantitative result.
-
Acceptance Criteria:
-
System suitability parameters must remain within their established limits.
-
The quantitative result should not deviate significantly from the result obtained using the nominal parameters.
-
The logical interplay between these core validation parameters ensures a comprehensive evaluation of the method's performance.
Caption: Logical relationship between key ICH validation parameters, all contributing to a reliable analytical method.
Chapter 3: The Validated HPLC Method: Performance Data
This section presents the finalized HPLC method and a summary of its validation data, demonstrating its suitability for the intended purpose.
3.1. Final Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 2.5) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Retention Time | ~ 4.5 minutes |
3.2. Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte Rt; Peak Purity > 99.9% | Pass |
| Linearity (Range: 10-150 µg/mL) | r² ≥ 0.999 | r² = 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.85% |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.15% |
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10; Precision RSD ≤ 10% | 0.15 µg/mL (RSD = 4.8%) |
| Robustness | System suitability passes; results consistent | Pass |
Chapter 4: Comparative Guide: HPLC-UV vs. GC-FID (after Derivatization)
Choosing an analytical method involves trade-offs. The following table objectively compares the validated HPLC-UV method with a potential GC-FID alternative for the analysis of this compound.
| Feature | Validated HPLC-UV Method | GC-FID (with Derivatization) | Justification & Insight |
| Specificity | High (proven by forced degradation) | Moderate to High | HPLC offers superior specificity for polar, non-volatile degradants. GC may not elute all related impurities. |
| Sensitivity (LOQ) | 0.15 µg/mL | Potentially lower (~0.05-0.1 µg/mL) | GC-FID can be very sensitive, but this is dependent on the efficiency and cleanliness of the derivatization reaction. |
| Sample Preparation | Simple (Dissolve and inject) | Complex (Requires derivatization, extraction, and drying) | The multi-step derivatization for GC is a significant source of potential error, labor, and cost.[5] |
| Analysis Time | ~10 min per sample | ~15-20 min per sample | While the GC run may be fast, the overall sample-to-result time is much longer due to preparation. |
| Robustness | High (proven) | Moderate | Derivatization reactions can be sensitive to moisture and reagent quality, making the method less robust than direct HPLC. |
| Cost & Availability | Standard equipment in any QC lab | Standard equipment, but requires derivatization reagents | HPLC is generally more accessible and versatile for the analysis of API and intermediates in a pharmaceutical setting. |
Final Word
The validation of an analytical method is a rigorous, multi-faceted process that forms the cornerstone of reliable pharmaceutical analysis. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, as prescribed by ICH Q2(R1), we have demonstrated that the proposed RP-HPLC method is fit for the purpose of quantifying this compound.[3][8] This guide has aimed to provide not just the protocols but the scientific rationale behind them, empowering researchers and scientists to build and validate analytical methods that are not only compliant but scientifically sound and trustworthy.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- This compound (57266-69-0): Synthesis, Applications, Side effects and Storage.
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
- Picolinic Acid. SIELC Technologies. [Link]
- Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- This compound, CAS No. 57266-69-0. iChemical. [Link]
- HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
- Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- Development and Validation of a Novel RP-HPLC Method for the Determination of Cetrimide and Chlorhexidine Glucon
- Method for producing 4-chloropyridine-2-carboxylic acid chloride.
- Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines.
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- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 8. starodub.nl [starodub.nl]
A Comparative Guide to the Herbicidal Activity of Chlorinated Picolinic Acids
This guide provides a comprehensive comparative analysis of the herbicidal activity of key chlorinated picolinic acids, a prominent class of synthetic auxin herbicides. Designed for researchers, scientists, and professionals in agricultural and drug development, this document delves into the structure-activity relationships, mechanisms of action, and differential efficacy of these compounds. We will explore the causal relationships behind their herbicidal effects and present the experimental frameworks used to validate their performance.
Introduction to Picolinic Acid Herbicides
The picolinic acid family of herbicides represents a significant advancement in chemical weed management.[1][2] First developed in the 1940s, these compounds are synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), the primary auxin in plants.[3][4] By emulating auxin, these herbicides, including the chlorinated derivatives picloram, clopyralid, and aminopyralid, induce catastrophic, uncontrolled growth in susceptible broadleaf plants, making them highly effective for selective weed control in grass crops, pastures, and non-crop areas.[3][5][6][7][8] Their systemic nature ensures translocation throughout the plant, providing comprehensive control of even deep-rooted perennial and woody species.[6][8][9]
The enduring relevance of this herbicide class is underscored by continuous research, leading to the development of newer molecules like aminopyralid and others with improved efficacy and environmental profiles.[1][10] Understanding the comparative strengths and weaknesses of these core compounds is crucial for effective vegetation management and the development of next-generation herbicides.
Chemical Structure and Properties: The Foundation of Activity
The herbicidal activity of picolinic acids is intrinsically linked to their chemical structure. The foundational scaffold is a pyridine ring with a carboxylic acid group at the 2-position. The specific substitutions of chlorine and amino groups at other positions on this ring dictate each compound's unique herbicidal spectrum, potency, and environmental behavior.
| Compound | Chemical Structure | Key Properties |
| Picloram | IUPAC Name: 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid Key Features: Highly potent and persistent systemic herbicide.[7] Known for its long residual activity in soil, providing extended weed control.[6][11] Particularly effective against woody plants and deep-rooted perennials.[6][11][12] | |
| Clopyralid | IUPAC Name: 3,6-dichloro-2-pyridinecarboxylic acid Key Features: A selective, post-emergence herbicide.[8][13] Highly effective against weeds in the thistle, clover, and nightshade families.[8][14] Generally has lower soil persistence than picloram.[15] | |
| Aminopyralid | IUPAC Name: 4-amino-3,6-dichloro-2-pyridinecarboxylic acid Key Features: A newer-generation herbicide providing systemic control with soil residual activity. Controls a broad spectrum of broadleaf weeds, including many invasive species.[16] Noted for its low toxicity to mammals, birds, and fish.[16] |
Mechanism of Action: Overloading the Plant's Growth Signals
Chlorinated picolinic acids function as synthetic auxins, a class of herbicides that disrupt plant growth by mimicking the plant hormone IAA.[6][8][13] In healthy plants, auxin levels are tightly regulated to control processes like cell division, elongation, and differentiation. Picolinic acid herbicides overwhelm these regulatory systems.
Their mode of action involves several key steps:
-
Absorption and Translocation: The herbicides are absorbed by the plant's foliage and roots and move systemically through the vascular tissues to areas of high metabolic activity, such as the meristems (growing points).[6][11]
-
Receptor Binding: Once at the target site, the herbicide molecule binds to specific auxin receptor proteins. The primary targets are the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[17] Research has shown that pyridine-carboxylate herbicides like picloram and aminopyralid bind with significantly higher affinity to the AFB5 receptor compared to other receptors, which may contribute to their specific activity spectrum.[1][17][18]
-
Deregulation of Gene Expression: The binding of the herbicide to the TIR1/AFB receptor triggers the degradation of Aux/IAA transcriptional repressor proteins. This degradation "releases the brakes" on auxin-responsive genes, leading to their uncontrolled expression.
-
Uncontrolled Growth: The massive upregulation of these genes results in a cascade of physiological disruptions, including rapid, uncontrolled cell division and elongation, tissue swelling, stem twisting (epinasty), and ultimately, the destruction of vascular tissue.[9][13] This chaotic growth exhausts the plant's energy reserves and interferes with the transport of water and nutrients, leading to its death.[12]
Comparative Herbicidal Efficacy and Selectivity
While sharing a common mechanism, picloram, clopyralid, and aminopyralid exhibit important differences in their weed control spectrum and crop selectivity. These differences arise from subtle variations in their chemical structure, which affect their uptake, translocation, and binding affinity to auxin receptors in different plant species.
Weed Control Spectrum:
-
Picloram: Offers the broadest spectrum of control among the three, especially against deep-rooted perennial weeds and woody plants.[6][7][11] Its high potency and soil persistence make it a powerful tool for land clearing and managing tough invasive species.[6][9]
-
Clopyralid: Is highly effective but more targeted, excelling at the control of weeds from the Asteraceae (thistle, knapweed), Fabaceae (clover), and Solanaceae (nightshade) families.[8][14][19] It is widely used in cereals, canola, and turf for selective broadleaf weed management.[8][19]
-
Aminopyralid: Provides broad-spectrum control of many noxious and invasive broadleaf weeds.[16] It is often used in pastures and rangeland due to its effectiveness and excellent safety profile for grasses.[20] It can be combined with other herbicides to broaden the spectrum of activity even further.[12]
Comparative Efficacy Data (Conceptual)
| Weed Species | Picloram | Clopyralid | Aminopyralid |
| Canada Thistle (Cirsium arvense) | Excellent | Excellent | Excellent |
| Field Bindweed (Convolvulus arvensis) | Excellent | Good | Good |
| Russian Knapweed (Acroptilon repens) | Excellent | Fair | Excellent |
| Leafy Spurge (Euphorbia esula) | Good | Poor | Good |
| Dandelion (Taraxacum officinale) | Excellent | Excellent | Excellent |
| Blackberries (Rubus spp.) | Excellent | Poor | Good |
| Clovers (Trifolium spp.) | Excellent | Excellent | Excellent |
| Note: Efficacy can vary based on application rate, timing, and environmental conditions. |
Basis of Selectivity: The remarkable selectivity of these herbicides, which allows them to control broadleaf weeds without harming grasses, is attributed to several factors.[3] Grasses (monocots) possess physiological differences from broadleaf weeds (dicots) that limit the herbicidal action, including restricted herbicide translocation, enhanced metabolism of the chemical into non-toxic forms, and the lack of a vascular cambium, a key target tissue for auxin-induced disruption.[3][20]
Environmental Fate and Toxicological Profile
A critical aspect of any herbicide is its environmental behavior and safety profile.
-
Soil Persistence: Picloram is well-known for its long persistence in soil, with a half-life that can extend for months or even years, posing a risk to sensitive crops planted in rotation.[11][15][21] Clopyralid and aminopyralid generally have shorter half-lives but can still persist long enough to affect sensitive plants through contaminated compost or manure from animals that have foraged on treated vegetation.[15][20][22]
-
Mobility: Due to their water solubility, some picolinic acids, particularly picloram, have the potential to leach into groundwater under certain soil and environmental conditions.[11][23]
-
Toxicology: A significant advantage of this class is its low toxicity to non-plant organisms. Aminopyralid, for example, has very low toxicity to birds, fish, mammals, and aquatic invertebrates.[16] The herbicidal mechanism targets biochemical pathways unique to plants, making them relatively safe for animals when used according to label directions.[20]
Standardized Protocol for Evaluating Herbicidal Activity
To ensure the objective comparison of herbicidal performance, a standardized whole-plant bioassay is essential. This protocol provides a self-validating system by including untreated controls and reference standards.
Objective: To determine the post-emergence herbicidal efficacy of chlorinated picolinic acids on target weed species under controlled greenhouse conditions.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti).
-
Potting mix and pots.
-
Greenhouse or growth chamber with controlled temperature, light, and humidity.[24]
-
Analytical grade herbicide standards (Picloram, Clopyralid, Aminopyralid).
-
Appropriate solvents and surfactants.
-
Calibrated laboratory spray chamber.[24]
-
Analytical balance, volumetric flasks, and pipettes.
Step-by-Step Methodology:
-
Plant Preparation: a. Sow seeds of the target weed species in pots filled with a sterile potting mix.[24] b. Water the pots and place them in a greenhouse under optimal growing conditions (e.g., 24°C day/18°C night, 16-hour photoperiod).[24] c. Allow plants to grow until they reach the 2-4 true leaf stage, the optimal time for post-emergence herbicide application.
-
Herbicide Solution Preparation: a. Prepare a stock solution of each herbicide in a suitable solvent. b. Perform serial dilutions to create a range of application rates that bracket the expected effective dose. c. Prepare a "control" solution containing only the solvent and surfactant to account for any effects of the application vehicle itself.
-
Herbicide Application: a. Randomly assign plants to different treatment groups (different herbicides and rates) and the control group. b. Transfer the potted plants to a calibrated spray chamber designed to deliver a precise volume of solution evenly across the application area.[25] c. Apply the respective herbicide solutions to each treatment group.
-
Post-Application Care and Observation: a. Return the treated plants to the greenhouse, ensuring treatment groups are adequately separated to prevent cross-contamination. b. Maintain optimal growing conditions and water as needed. c. Observe the plants for signs of herbicidal injury (e.g., epinasty, chlorosis, necrosis) at regular intervals, such as 3, 7, 14, and 21 days after treatment.[24]
-
Data Collection and Analysis: a. At the end of the observation period (e.g., 21 days), visually assess the percentage of growth inhibition or plant injury for each plant compared to the untreated control group. b. For quantitative analysis, harvest the above-ground biomass of each plant, dry it in an oven to a constant weight, and record the dry weight. c. Analyze the data to calculate dose-response curves and determine key efficacy metrics, such as the GR₅₀ (the dose required to cause a 50% reduction in growth).
Conclusion and Future Directions
Picloram, clopyralid, and aminopyralid are powerful and selective herbicides that have been instrumental in managing broadleaf weeds for decades.
-
Picloram remains a benchmark for controlling tough, woody, and perennial vegetation due to its high potency and long soil residual.
-
Clopyralid offers a more targeted approach, providing excellent control of specific problematic weed families with lower environmental persistence.
-
Aminopyralid represents a modern evolution, balancing a broad spectrum of activity with a favorable toxicological profile.
The choice between them depends on the target weed species, the cropping or land-use system, and environmental considerations. Research continues to build upon the picolinic acid scaffold, with scientists designing novel derivatives by modifying the substitutions on the pyridine ring.[1][4][21][26] These efforts aim to discover new herbicides with enhanced efficacy, a broader weed spectrum, improved crop safety, and a more benign environmental footprint, ensuring that auxin mimics will remain a cornerstone of weed science for years to come.[2][5]
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A Comparative Guide to the Structure-Activity Relationship of 3-Chloropicolinic Acid Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-chloropicolinic acid derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development and agrochemical research. By examining the impact of structural modifications on biological activity, this document aims to guide the rational design of novel and more potent compounds.
Introduction: The Versatile Scaffold of this compound
This compound is a pyridine derivative characterized by a carboxylic acid group at the 2-position and a chlorine atom at the 3-position.[1] This scaffold has proven to be a valuable starting point for the development of a range of biologically active molecules, most notably as systemic herbicides for the control of broadleaf weeds.[1] The mechanism of action for its herbicidal derivatives often mimics that of the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. Beyond its well-established herbicidal properties, derivatives of the picolinic acid core have also shown promise in other areas, including antifungal and antimycobacterial applications. Understanding how modifications to the this compound backbone influence these diverse biological activities is crucial for the targeted design of new and effective agents.
Structure-Activity Relationship of Herbicidal Derivatives
The herbicidal activity of this compound derivatives has been extensively studied, with a particular focus on substitutions at the 6-position of the pyridine ring. A significant advancement in this area has been the introduction of a pyrazolyl moiety at this position, leading to a new class of potent synthetic auxin herbicides.[2]
Key Structural Modifications and Their Impact on Herbicidal Efficacy
Recent research has systematically explored the impact of substituting the 6-position of 4-amino-3,5-dichloro-2-picolinic acid (a derivative of this compound) with various aryl-substituted pyrazoles. The herbicidal activity of these compounds was evaluated by measuring the inhibition of root growth in Arabidopsis thaliana, with the results quantified as IC50 values (the concentration required to inhibit 50% of growth).[2]
A comprehensive analysis of these derivatives reveals several key SAR trends:
-
Substitution on the Pyrazole Ring: The presence and nature of substituents on the pyrazole ring, particularly at the 5-position with an aryl group, are critical for activity.
-
Aryl Substituents: The electronic and steric properties of substituents on the aryl ring attached to the pyrazole moiety significantly influence herbicidal potency.
-
Halogenation: The presence of halogen atoms on the picolinic acid ring, such as the chlorine at the 3-position and additional chlorines at the 5-position, contributes to the overall activity profile.
The following table summarizes the IC50 values for a selection of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives against A. thaliana root growth, highlighting these SAR trends.
| Compound ID | R1 (on Pyrazole) | R2 (on Phenyl) | IC50 (µM) |
| Picloram | - | - | 0.24 |
| V-1 | CH3 | 4-CH3 | 0.04 |
| V-2 | CH3 | 4-OCH3 | 0.01 |
| V-7 | CF3 | 4-Cl | 0.004 |
| V-8 | CHF2 | 4-Cl | 0.01 |
| V-13 | CF3 | 2,4-di-Cl | 0.005 |
| V-21 | H | 4-Cl | 0.13 |
| V-25 | H | 4-F | 0.21 |
Data sourced from Feng, et al. (2023).[2]
From this data, it is evident that electron-withdrawing groups on the pyrazole ring (e.g., CF3, CHF2) and specific substitutions on the phenyl ring (e.g., 4-Cl, 2,4-di-Cl) lead to a significant increase in herbicidal activity, with some compounds exhibiting much lower IC50 values than the commercial herbicide Picloram.[2]
Caption: General synthesis workflow for 6-(pyrazol-1-yl)-3-chloropicolinic acid derivatives.
Step-by-Step Methodology:
-
Esterification: To a solution of 3,6-dichloropicolinic acid in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2-4 hours. After cooling, concentrate the reaction mixture under reduced pressure to obtain the methyl ester.
-
Nucleophilic Aromatic Substitution: Dissolve the methyl 3,6-dichloropicolinate and the desired substituted pyrazole in a suitable solvent such as N,N-dimethylformamide (DMF). Add a base, for example, potassium carbonate, and heat the mixture at 80-100 °C for 6-12 hours.
-
Hydrolysis: To the reaction mixture from the previous step, add an aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 2-4 hours. Acidify the solution with hydrochloric acid to precipitate the final product.
-
Purification: The crude product can be purified by filtration, washing with water, and recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Herbicidal Activity Assay (Root Growth Inhibition)
This protocol describes the evaluation of the herbicidal activity of test compounds by measuring the inhibition of root growth of a model plant, Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface sterilize A. thaliana seeds with 75% ethanol for 1 minute, followed by 10% sodium hypochlorite for 10 minutes. Wash the seeds five times with sterile distilled water.
-
Plating: Suspend the sterilized seeds in 0.1% sterile agar and plate them on MS medium containing various concentrations of the test compounds. Ensure the final solvent concentration does not affect plant growth.
-
Incubation: Cold-treat the plates at 4 °C for 2 days in the dark to synchronize germination. Transfer the plates to a growth chamber and incubate vertically at 22 °C under a 16-hour light/8-hour dark cycle.
-
Data Collection and Analysis: After 7-10 days, measure the primary root length of the seedlings. Calculate the percent inhibition of root growth relative to the solvent control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antifungal Assay (Broth Microdilution)
This protocol details a method for determining the minimum inhibitory concentration (MIC) of test compounds against fungal pathogens.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow the fungal strain on a suitable agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.
-
Serial Dilution: Add RPMI-1640 medium to all wells of a 96-well plate. Prepare serial two-fold dilutions of the test compounds directly in the plate.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥80%) compared to the positive control. [3]This can be assessed visually or by measuring the optical density at a specific wavelength.
In Vitro Antimycobacterial Assay (Microplate Alamar Blue Assay - MABA)
This protocol describes a colorimetric method for determining the MIC of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Tween 80
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0 and then dilute to the final inoculum concentration.
-
Plate Setup: Add supplemented 7H9 broth to the wells of a 96-well plate. Prepare serial dilutions of the test compounds in the plate.
-
Inoculation: Add the mycobacterial inoculum to each well. Include growth and sterility controls.
-
Incubation: Seal the plates and incubate at 37 °C for 5-7 days.
-
Addition of Alamar Blue: Add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.
-
MIC Reading: Incubate the plates for another 24 hours. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest compound concentration that prevents the color change from blue to pink. [3]
Conclusion
The this compound scaffold represents a versatile platform for the development of a diverse range of biologically active compounds. The structure-activity relationship studies, particularly for herbicidal derivatives, have provided clear guidance for the design of highly potent molecules. The key to enhancing herbicidal efficacy lies in the strategic substitution at the 6-position of the picolinic acid ring, with aryl-substituted pyrazoles proving to be particularly effective. Further exploration of this scaffold for antifungal and antimycobacterial applications is a promising avenue for future research. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate novel this compound derivatives, paving the way for the discovery of next-generation herbicides and therapeutic agents.
References
- Gudipati, R., et al. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 5(49), 31769–31781. [Link]
- Tomioka, H., et al. (2001). Antimicrobial activity of picolinic acid against extracellular and intracellular Mycobacterium avium complex and its combined activity with clarithromycin, rifampicin and fluoroquinolones. Journal of Antimicrobial Chemotherapy, 47(4), 439-445. [Link]
- Feng, B., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
- Pfaller, M. A., et al. (1998). Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366. Journal of Clinical Microbiology, 36(9), 2673-2677. [Link]
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for Picolinic Acid Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of picolinic acid and its isomers—nicotinic acid and isonicotinic acid—are of paramount importance. These pyridinecarboxylic acids share the same molecular formula but exhibit distinct biological activities and metabolic pathways. Consequently, the ability to differentiate and precisely measure each isomer is critical for pharmaceutical research, clinical diagnostics, and quality control.
This guide provides an in-depth comparison of the primary analytical methods employed for the analysis of picolinic acid isomers. While a formal cross-validation study directly comparing all methodologies using a unified set of samples is not extensively documented in the literature, this guide synthesizes available data to offer a comprehensive performance comparison. Our focus is on the practical application and scientific rationale behind method selection, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
The Analytical Challenge: Structural Similarity of Picolinic Acid Isomers
Picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid, a form of vitamin B3), and isonicotinic acid (4-pyridinecarboxylic acid) are structural isomers, differing only in the position of the carboxyl group on the pyridine ring.[7][8] This subtle structural difference presents a significant challenge for analytical separation, demanding methods with high specificity and resolution.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) for the analysis of picolinic acid isomers.
Method Performance at a Glance
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV/Fluor) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Capillary Electrophoresis-Mass Spectrometry (CE-MS) |
| Specificity/Selectivity | Good, achievable with specialized columns (e.g., mixed-mode).[7][9] | Excellent, high specificity from MRM transitions.[10] | Excellent, high-resolution separation.[11][12] |
| Linearity (R²) | > 0.999[13] | > 0.99[14] | > 0.995[11] |
| Accuracy (% Recovery) | ~99%[13] | 93.3–110.1%[10] | Not explicitly stated in reviewed sources |
| Precision (% RSD) | Within-day: < 3.4%, Between-day: < 6.0%[13] | Intra-day: 0.5–8.2%, Inter-day: 2.3–7.4%[10] | Intra-day: < 2.0%, Inter-day: < 2.5%[11] |
| Limit of Detection (LOD) | 0.30 pmol[13] | 8 nmol/L[14] | Not explicitly stated in reviewed sources |
| Limit of Quantification (LOQ) | 0.89 pmol[13] | Not explicitly stated in reviewed sources | 0.02 µM (for PA)[11] |
| Analysis Time | ~10-20 minutes | < 10 minutes | ~12 minutes[11] |
In-Depth Methodological Review and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely accessible technique for the separation and quantification of picolinic acid isomers. The key to successful separation lies in the choice of the stationary phase and mobile phase composition.
Causality Behind Experimental Choices:
-
Stationary Phase: Due to the polar and ionizable nature of pyridinecarboxylic acids, standard reversed-phase C18 columns often provide insufficient retention and selectivity.[7] Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, offers superior separation by exploiting subtle differences in the isomers' hydrophobicity and ionic characteristics.[7][9]
-
Mobile Phase: The pH of the mobile phase is a critical parameter. By adjusting the pH, the ionization state of the isomers can be manipulated, thereby influencing their retention on an ion-exchange column. The concentration of organic modifier (e.g., acetonitrile) controls the reversed-phase retention.[7][9]
-
Detection: UV detection is commonly used; however, for enhanced sensitivity and selectivity, especially in complex matrices like serum, post-column derivatization with a fluorescent reagent can be employed.[13]
Experimental Protocol: HPLC with UV Detection
Caption: UPLC-MS/MS workflow for picolinic acid isomer analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., deuterated picolinic acid).
-
Vortex and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant and dilute with water before injection.
-
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the isomers.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Picolinic Acid: e.g., m/z 124 -> 78 [14] * Nicotinic Acid: To be optimized.
-
Isonicotinic Acid: To be optimized.
-
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a powerful technique for the separation of charged species, making it well-suited for the analysis of picolinic acid isomers. It offers high separation efficiency and short analysis times.
Causality Behind Experimental Choices:
-
Capillary Electrophoresis: Separation in CE is based on the differential migration of ions in an electric field. The charge-to-size ratio of the isomers dictates their electrophoretic mobility.
-
Coated Capillaries: The use of coated capillaries, such as those with a quaternary ammonium coating, can improve peak shape and resolution by controlling the electroosmotic flow. [11]* Mass Spectrometry Detection: Coupling CE with MS provides sensitive and specific detection, similar to LC-MS.
Experimental Protocol: CE-MS
Caption: CE-MS workflow for picolinic acid isomer analysis.
Step-by-Step Methodology:
-
Sample Preparation (for CSF):
-
To 100 µL of CSF, add an internal standard.
-
Add 100 µL of acetonitrile to facilitate sample stacking. [11]2. CE Conditions:
-
Capillary: Quaternary ammonium (VBTA) coated fused silica capillary (e.g., 60 cm length, 50 µm I.D.). [11] * Background Electrolyte (BGE): 15 mM ammonium carbonate, pH 11.0. [11] * Separation Voltage: -15 kV. [11] * Capillary Temperature: 20 °C. [11] * Injection: Hydrodynamic injection (e.g., 5 mbar for 100 s). [11]3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Detection: Full scan or selected ion monitoring.
-
Conclusion and Recommendations
The cross-validation of analytical methods is a cornerstone of robust drug development and research. For the challenging separation of picolinic acid isomers, each of the discussed techniques offers distinct advantages.
-
HPLC-UV is a reliable and accessible method suitable for routine analysis where high sensitivity is not the primary concern. The use of mixed-mode columns is highly recommended for achieving adequate separation.
-
UPLC-MS/MS stands out as the gold standard for its exceptional sensitivity and specificity, making it ideal for bioanalytical applications and trace-level quantification in complex matrices.
-
CE-MS provides an excellent alternative with high separation efficiency and rapid analysis times, particularly for charged analytes. A comparative study has shown CE-ESI-MS/MS to be the best method for the analysis of picolinic acid and quinolinic acid in terms of separation selectivity and signal-to-noise ratio. [11] The choice of method should be guided by the specific analytical requirements, including the sample matrix, required limits of detection, and available instrumentation. It is imperative that any chosen method is thoroughly validated according to ICH guidelines to ensure the generation of reliable and reproducible data. [1][2][3][4][5][6]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- GMP Compliance.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Lab Manager Magazine. (2025).
- U.S. Food and Drug Administration. (2020).
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
- HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
- Al-Majdoub, Z. M., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid.
- SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
- Imai, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16, 11786469221146596. [Link]
- National Center for Biotechnology Information.
- SIELC Technologies. Separation of 3-Pyridinecarboxylic acid, 6-amino- on Newcrom R1 HPLC column. [Link]
- ResearchGate. Chromatograms of the two isomers picolinic acid and nicotinic acid.... [Link]
- National Center for Biotechnology Information. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. [Link]
- ResearchGate. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid | Request PDF. [Link]
- National Center for Biotechnology Information. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts. [Link]
- Bevital. Supplementary data on method for analysis of Picolinic acid (Pic). [Link]
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- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 6. database.ich.org [database.ich.org]
- 7. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
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- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usercontent.one [usercontent.one]
A Senior Application Scientist's Guide to the Comparative Analysis of Picolinate Ligand Binding Affinity
For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance between a ligand and its target is paramount. Picolinic acid, a bidentate chelating agent, and its derivatives are privileged scaffolds in drug design and coordination chemistry, lauded for their ability to form stable complexes with a wide array of metal ions.[1] This guide provides an in-depth comparative analysis of the binding affinity of picolinate ligands, offering both theoretical insights and practical, field-proven experimental protocols to empower your research.
The Foundation of Picolinate-Metal Interactions: A Thermodynamic Perspective
The binding of a picolinate ligand to a metal ion is a thermodynamic process governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).[2] A more negative ΔG corresponds to a stronger binding affinity. The stability of these complexes is influenced by a confluence of factors, including the intrinsic properties of the metal ion and the ligand itself.
The nature of the central metal ion plays a crucial role. For divalent first-row transition metals, the stability of their complexes with picolinate ligands generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3] This trend is largely independent of the specific ligand and is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.
The structure of the picolinate ligand is equally important. The chelate effect, where a multidentate ligand forms a more stable complex than a series of comparable monodentate ligands, is a primary driver of the high affinity of picolinates. Substituents on the pyridine ring can further modulate binding affinity through electronic and steric effects. Electron-donating groups can increase the basicity of the pyridine nitrogen, enhancing its coordination to the metal ion, while bulky substituents near the coordination site can introduce steric hindrance, potentially weakening the interaction.[4]
Quantifying the Interaction: A Comparative Look at Binding Affinities
The strength of the interaction between a picolinate ligand and a metal ion is quantified by the association constant (Ka) or the dissociation constant (Kd), where Kd = 1/Ka. A smaller Kd value signifies a higher binding affinity. The following tables present a comparative overview of the stability constants (log K) and thermodynamic parameters for the formation of various picolinate-metal complexes.
Table 1: Stability Constants (log K) for Picolinate and Substituted Picolinate Complexes with Divalent Metal Ions
| Ligand | Metal Ion | log K1 | log K2 | Reference |
| Picolinic Acid | Cu(II) | 8.4 | 6.9 | [3] |
| Picolinic Acid | Ni(II) | 6.9 | 5.8 | [3] |
| Picolinic Acid | Co(II) | 6.2 | 5.1 | [3] |
| Picolinic Acid | Zn(II) | 5.9 | 4.8 | [3] |
| 4-Amino-picolinic acid N-oxide | Ni(II) | 4.51 | 3.52 | [5] |
| 4-Amino-picolinic acid N-oxide | Co(II) | 4.22 | 3.28 | [5] |
| 4-Amino-picolinic acid N-oxide | Zn(II) | 4.10 | 3.15 | [5] |
| 4-Methoxy-picolinic acid N-oxide | Cu(II) | 3.85 | 2.80 | [6] |
| 4-Methoxy-picolinic acid N-oxide | Ni(II) | 3.15 | 2.25 | [6] |
Table 2: Thermodynamic Parameters for the Formation of Picolinate-Metal Complexes
| Ligand System | Metal Ion | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| 4-Methoxy-picolinic acid N-oxide + Glycine | Cu(II) | -14.6 | 29 | [6] |
| 4-Methoxy-picolinic acid N-oxide + Glycine | Ni(II) | -8.4 | 35 | [6] |
Note: The data in these tables are compiled from different studies and may have been collected under varying experimental conditions. Direct comparison should be made with caution.
Choosing Your Weapon: A Guide to Experimental Techniques for Measuring Binding Affinity
The selection of an appropriate experimental technique is critical for obtaining accurate and meaningful binding data. Three of the most powerful and widely used methods for characterizing picolinate-metal interactions are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2] It is a label-free technique performed in solution, making it the "gold standard" for determining binding affinity and the enthalpic and entropic contributions to the binding process.
-
Sample Preparation:
-
Prepare a stock solution of the picolinate ligand (typically in the syringe) and the metal ion (typically in the sample cell) in the same buffer. The choice of buffer is critical to avoid buffer ionization effects that can confound the heat measurements. Buffers with low ionization enthalpies, such as HEPES or MES, are recommended.[4]
-
Ensure the pH of both solutions is identical.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.[7]
-
Accurately determine the concentrations of both the ligand and the metal ion.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed to ensure rapid mixing without generating significant frictional heat.
-
Equilibrate the instrument with buffer in both the sample and reference cells.
-
-
Titration:
-
Perform a control titration of the ligand into the buffer to determine the heat of dilution, which will be subtracted from the experimental data.
-
Titrate the picolinate ligand solution into the metal ion solution in a series of small injections. The injection volume and spacing should be optimized to allow the system to return to thermal equilibrium between injections.[8]
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.
-
Subtract the heat of dilution from the raw data.
-
Plot the corrected heat change against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).[2] The change in entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[9] It provides valuable kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
-
Surface Preparation:
-
Select an appropriate sensor chip. For studying metal-picolinate interactions, it is often advantageous to immobilize a protein that binds the metal of interest.
-
Immobilize the metal-binding protein onto the sensor chip surface using standard amine coupling chemistry.[10]
-
Block any remaining active sites on the surface to minimize non-specific binding.
-
-
Binding Measurement:
-
Prepare a series of dilutions of the picolinate ligand in a suitable running buffer. The buffer should be chosen to maintain the stability of the immobilized protein and the metal-ligand complex.
-
Inject the picolinate ligand solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal in real-time to observe the association phase.[11]
-
After the association phase, switch back to the running buffer to monitor the dissociation of the picolinate ligand from the immobilized complex.[11]
-
After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the metal-ligand interaction without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the signal from a reference channel to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).[12]
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).
-
Fluorescence Polarization (FP): High-Throughput Screening and Competitive Binding Analysis
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[13] It is particularly well-suited for high-throughput screening and for competitive binding assays to determine the relative binding affinities of unlabeled ligands.
-
Assay Development:
-
Synthesize a fluorescently labeled picolinate derivative (the "tracer").
-
In a multi-well plate, titrate the metal ion into a fixed concentration of the tracer and measure the fluorescence polarization to determine the concentration of metal required to achieve a stable, high polarization signal.
-
-
Competition Assay:
-
Prepare a series of dilutions of the unlabeled picolinate derivatives to be tested.
-
In a multi-well plate, add the pre-formed fluorescent picolinate-metal complex and the serially diluted unlabeled competitor ligands.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizers.[13]
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.
-
The IC50 value can be converted to the inhibition constant (Ki), which reflects the binding affinity of the unlabeled ligand, using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
Causality Behind Experimental Choices: Selecting the Right Tool for the Job
The choice between ITC, SPR, and FP depends on the specific research question and the available resources.
-
Choose ITC when: A complete thermodynamic profile (ΔH and ΔS) is required to understand the driving forces of the interaction. ITC is also the preferred method for validating the binding affinities obtained from other techniques. However, it is a relatively low-throughput technique and requires larger sample quantities.[14]
-
Choose SPR when: Kinetic information (on- and off-rates) is important. SPR is also highly sensitive and can be used to screen a large number of compounds.[9] However, some metal ions can interfere with the sensor surface or cause non-specific binding.
-
Choose FP when: High-throughput screening of a library of picolinate derivatives is needed. FP is a rapid and cost-effective method for determining relative binding affinities in a competitive format.[13] However, it requires a fluorescently labeled probe and provides less detailed information than ITC or SPR.
Conclusion: A Multifaceted Approach to Understanding Picolinate Binding
The binding of picolinate ligands to metal ions is a complex process governed by a delicate interplay of thermodynamic and structural factors. A comprehensive understanding of these interactions requires a multi-pronged approach, combining theoretical knowledge with robust experimental data. By carefully selecting the appropriate analytical technique and meticulously executing the experimental protocols outlined in this guide, researchers can confidently and accurately characterize the binding affinities of picolinate ligands, paving the way for the rational design of novel therapeutics and advanced materials.
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assessing the specificity of an analytical method for 3-Chloropicolinic acid
An In-Depth Guide to Assessing the Specificity of Analytical Methods for 3-Chloropicolinic Acid
A Senior Application Scientist's Perspective on Method Validation
Welcome. In the landscape of pharmaceutical and chemical development, the integrity of our analytical data is paramount. The assurance that an analytical method measures exactly what it is intended to measure—its specificity—is the bedrock of quality control and regulatory compliance. This guide is designed for fellow researchers, scientists, and drug development professionals who are tasked with the critical evaluation of this compound, a key intermediate and building block in numerous synthetic pathways.
My objective here is not to provide a rigid, one-size-fits-all template. Instead, drawing from years of field experience, I will provide a comparative analysis of the primary analytical techniques, explaining the causality behind our experimental choices. We will explore how to design and execute a specificity study that is not only compliant with international guidelines but is also a self-validating system, providing you with unimpeachable confidence in your results.
Specificity, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[1][2][3] To truly challenge and confirm this, we must first create the very interferences we seek to separate. This leads us to the foundational practice of forced degradation.
The Cornerstone of Specificity: Forced Degradation Studies
Before we can compare analytical methods, we must first generate the potential challenges to specificity. Forced degradation studies, or stress testing, are essential for this purpose.[4][5] By subjecting this compound to harsh conditions, we accelerate its decomposition, creating a complex mixture of the parent molecule and its potential degradation products.[6][7] A method that can successfully distinguish the analyte within this stressed sample is considered "stability-indicating" and, by extension, specific.
The workflow for a comprehensive specificity assessment is a systematic process designed to produce and analyze potential interferents.
Caption: General workflow for assessing analytical method specificity.
Experimental Protocol: Forced Degradation of this compound
This protocol outlines the steps to generate samples for specificity testing. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Sample Preparation: Prepare five separate solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Retain one solution as the unstressed control, stored at 2-8°C.
-
Acid Hydrolysis: To one sample, add 1N Hydrochloric Acid (HCl) and heat at 60°C. Monitor the reaction by taking aliquots at regular intervals (e.g., 2, 4, 8 hours) until the target degradation is achieved. Neutralize the final sample with an equivalent amount of 1N Sodium Hydroxide (NaOH).[6]
-
Base Hydrolysis: To a second sample, add 1N NaOH and heat at 60°C. Monitor as described for acid hydrolysis. Neutralize the final sample with an equivalent amount of 1N HCl.[6]
-
Oxidative Degradation: To a third sample, add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature. Monitor at regular intervals. The reaction can be stopped by dilution if necessary.[4][6]
-
Thermal Degradation: Expose the fourth sample (in solid state or solution) to dry heat at an elevated temperature (e.g., 80°C) in a calibrated oven.
-
Photolytic Degradation: Expose the fifth sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
Comparison of Analytical Methods for Specificity Assessment
The choice of analytical technique is a critical decision driven by the physicochemical properties of this compound, potential impurities, available instrumentation, and the stage of drug development.[8] We will compare the three most relevant techniques: HPLC with UV detection, GC with Mass Spectrometric detection, and LC with Tandem Mass Spectrometric detection.
High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)
HPLC is the workhorse of the pharmaceutical industry, particularly for non-volatile or thermally labile compounds like this compound.[9] Its ability to separate complex mixtures makes it a primary choice for specificity studies.
-
Principle & Rationale: This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] For specificity, the key is to achieve chromatographic resolution between the main analyte peak and all potential impurity or degradant peaks. A Diode Array Detector (DAD) is crucial as it provides spectral information across a range of wavelengths, allowing for peak purity analysis.
-
Experimental Protocol: HPLC-UV/DAD
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent like acetonitrile.
-
Gradient Elution: Start with a low percentage of organic phase (e.g., 10%) and gradually increase it (e.g., to 90%) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., 225 nm) and collect full spectral data from 200-400 nm.[11]
-
Injection Volume: 10 µL.
-
Analysis: Inject the unstressed sample, a blank (solvent), and each of the five stressed samples.
-
-
Assessing Specificity with HPLC-DAD:
-
Resolution: The primary criterion is the baseline chromatographic resolution of at least 1.5 between the this compound peak and any other peak.[12]
-
Peak Purity: The DAD allows for a peak purity analysis. This compares UV spectra across the peak (upslope, apex, downslope). A high purity angle or index suggests the peak is spectrally homogeneous and not co-eluted with an impurity. Expertise Insight: A clean peak purity result is strong evidence of specificity, but it is not infallible. If a degradant co-elutes and shares a nearly identical chromophore, DAD may not distinguish it. This is a known limitation and a key reason why an orthogonal technique like mass spectrometry is often required, especially in development.
-
Gas Chromatography with Mass Spectrometric Detection (GC-MS)
GC is a powerful technique for volatile and semi-volatile compounds.[8] While this compound itself is not highly volatile, it can be analyzed by GC after a derivatization step to increase its volatility.
-
Principle & Rationale: GC separates compounds in their gas phase based on their boiling points and interaction with a stationary phase inside a capillary column.[13] The key advantage here is the coupling with a Mass Spectrometer (MS), which acts as a highly specific detector, identifying compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[14]
-
Experimental Protocol: GC-MS
-
Derivatization: React the dried stressed and unstressed samples with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid group into a more volatile trimethylsilyl (TMS) ester.
-
GC-MS System: A GC equipped with a split/splitless injector and coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.
-
Analysis: Inject the derivatized blank, unstressed, and stressed samples.
-
-
Assessing Specificity with GC-MS:
-
Chromatographic Separation: As with HPLC, achieve good separation between the derivatized analyte peak and other components.
-
Mass Spectral Confirmation: The true power of GC-MS lies here. The mass spectrum of the main peak in the stressed samples must be identical to the spectrum from the unstressed reference standard, with no evidence of interfering ions. Each degradation product will have its own unique mass spectrum, allowing for positive identification and confirmation that it is not co-eluting with the analyte.
-
Liquid Chromatography with Tandem Mass Spectrometric Detection (LC-MS/MS)
LC-MS/MS combines the powerful separation of HPLC with the supreme selectivity and sensitivity of tandem mass spectrometry. This is often considered the gold standard for specificity assessment, especially in complex matrices or when dealing with low-level impurities.[15]
-
Principle & Rationale: After separation by LC, compounds are ionized (e.g., by Electrospray Ionization - ESI) and enter the mass spectrometer. In a tandem MS system (like a triple quadrupole), a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific. An analytical signal is generated only if a compound with the correct precursor ion, product ion, and retention time is present.[16]
-
Experimental Protocol: LC-MS/MS
-
LC System: Use the same LC conditions as described for the HPLC-UV method. The flow from the LC is directed to the MS source.
-
MS/MS System: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: this compound can be ionized in either positive or negative mode. Negative mode ([M-H]⁻) is often effective for carboxylic acids.
-
MRM Transition Tuning: Infuse a standard solution of this compound to determine the optimal precursor ion (e.g., m/z 156.0 for the [M-H]⁻ ion of C₆H₄ClNO₂) and the most stable, high-intensity product ions after fragmentation (e.g., m/z 112.0, corresponding to the loss of CO₂).[17]
-
Analysis: Analyze the blank, unstressed, and stressed samples using the optimized LC-MRM method. Monitor at least two MRM transitions for the analyte for confident identification.
-
-
Assessing Specificity with LC-MS/MS:
-
Retention Time: The retention time of the analyte peak must be consistent across all samples.
-
MRM Signal: The method is considered specific if no significant signal is observed at the retention time of this compound in the blank and placebo samples.
-
Ion Ratio: For confirmation, the ratio of the two monitored MRM transitions in the stressed samples must be consistent (e.g., within 20%) with that of the unstressed reference standard. A significant change in this ratio at the analyte's retention time would indicate a co-eluting interference.
-
Comparative Data Summary
A robust specificity study culminates in clear, comparative data. The table below summarizes the expected performance of each technique.
| Parameter | HPLC-UV/DAD | GC-MS | LC-MS/MS |
| Principle of Specificity | Chromatographic resolution & spectral homogeneity | Chromatographic resolution & unique mass fragmentation pattern | Chromatographic resolution & specific precursor-product ion transition |
| Confidence in Specificity | Good to Very Good | Excellent | Highest |
| Impurity Identification | Limited (requires isolation) | Good (based on spectral library matching) | Very Good (based on fragmentation data) |
| Analyte Derivatization | Not Required | Required | Not Required |
| Sensitivity | Moderate | Good | Very High |
| Common Application | Routine QC, release testing | Volatile impurities, confirmation | Low-level impurity profiling, complex matrices, development |
Decision Logic for Method Selection
Choosing the right analytical tool depends on the specific requirements of the project. The following decision tree illustrates a logical approach for selecting the most appropriate method for your needs.
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Comparative Guide to Linearity and Range Determination for 3-Chloropicolinic Acid Assays
This guide provides an in-depth technical comparison of analytical methodologies for establishing the linearity and range of assays for 3-Chloropicolinic acid, a key molecule in pharmaceutical development and chemical synthesis. We move beyond mere procedural lists to explain the fundamental principles and causal relationships behind experimental design, ensuring that the described protocols are inherently robust and self-validating. This document is intended for researchers, analytical chemists, and drug development professionals who require validated, reliable quantitative methods.
The Foundation: Why Linearity and Range are Critical Validation Parameters
In quantitative analytical chemistry, the goal is to establish a predictable relationship between the concentration of an analyte and the signal produced by an instrument. Linearity and range are two of the most fundamental validation characteristics that define this relationship, as mandated by international regulatory bodies.[1]
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[2][3] Establishing linearity is not just a matter of regulatory compliance; it is the cornerstone of analytical accuracy. It confirms that a change in concentration produces a proportional change in response, allowing for the accurate calculation of unknown sample concentrations from a calibration curve.[1]
The Range is the interval between the upper and lower concentrations of an analyte for which the analytical method has been proven to have a suitable level of precision, accuracy, and linearity.[4][5] This parameter defines the boundaries of reliable measurement. Operating outside this validated range can lead to significant errors and unreliable data, as the proportional relationship between concentration and response may no longer hold true.[3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for these validation parameters, which our protocols are designed to meet.[6][7]
Experimental Workflow for Linearity and Range Assessment
The process of determining linearity and range is systematic. It begins with the careful preparation of standards and culminates in the statistical analysis of the generated data. The following workflow is broadly applicable to most chromatographic techniques.
Caption: General workflow for establishing linearity and range.
Comparison of Analytical Methods
We will compare two common yet distinct analytical techniques for the quantitation of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV represents a robust, widely accessible workhorse method, while LC-MS/MS offers superior sensitivity and selectivity, making it suitable for more demanding applications.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This approach is often preferred for routine analysis, such as assay determination of the active pharmaceutical ingredient (API), due to its reliability and lower operational complexity compared to mass spectrometry.
Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels spanning the expected working range. For an assay method, the ICH recommends a range of 80% to 120% of the test concentration.[5][7] A typical set of standards for a target concentration of 50 µg/mL would be 10, 25, 50, 75, and 100 µg/mL.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility in retaining and separating moderately polar organic compounds like picolinic acid derivatives.[8]
-
Mobile Phase: Isocratic elution with a mobile phase of 30% Acetonitrile and 70% Water containing 0.1% Formic Acid. The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm. This wavelength is selected based on the UV absorbance maximum for picolinic acid structures.
-
Injection Volume: 10 µL.
-
-
Analysis and Data Processing:
-
Inject each calibration standard in triplicate to assess the precision of the measurement at each level.
-
Integrate the peak area for this compound in each chromatogram.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Apply a linear regression analysis to the data points.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as determining low-level impurities or quantifying the analyte in complex biological matrices.[9][10] Its specificity arises from monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), significantly reducing matrix interference.
Experimental Protocol: LC-MS/MS
-
Standard Preparation:
-
Stock Solution (100 µg/mL): Prepare a primary stock solution as described for the HPLC-UV method.
-
Working Stock and Calibration Standards: Due to the high sensitivity of LC-MS/MS, an intermediate stock solution (e.g., 1 µg/mL) is typically prepared. From this, perform serial dilutions to create calibration standards over a much lower concentration range, for example, 0.1, 0.5, 2.5, 10, 50, and 100 ng/mL.
-
-
LC-MS/MS Conditions:
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]
-
Column: A C18 column, similar to the HPLC-UV method, is appropriate (e.g., 2.1 x 50 mm, 1.8 µm). The smaller dimensions are typical for LC-MS to reduce solvent load and improve sensitivity.
-
Mobile Phase: Gradient elution may be used to improve peak shape and reduce run time. For example: Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid. A typical gradient might run from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI in positive or negative mode would be evaluated during method development. Given the acidic nature of the molecule, negative ion mode (monitoring [M-H]⁻) is a strong candidate.
-
MRM Transition: This must be determined by infusing a standard solution of this compound. A hypothetical transition could be m/z 156 -> 112, representing the precursor ion and a characteristic fragment ion.
-
-
Analysis and Data Processing:
-
Analyze the calibration standards in triplicate.
-
Plot the peak area of the specific MRM transition against the analyte concentration.
-
Perform a linear regression analysis. Due to the wide dynamic range, a weighting factor (e.g., 1/x or 1/x²) may be applied to the regression to ensure accuracy at the lower end of the curve.
-
Performance Comparison and Data Summary
The choice between HPLC-UV and LC-MS/MS depends entirely on the application. The following table summarizes the expected performance characteristics for a this compound assay based on these two methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Causality and Justification |
| Linear Range | 1.0 – 100 µg/mL | 0.1 – 100 ng/mL | LC-MS/MS is inherently more sensitive due to the selectivity of mass detection, allowing for a much lower limit of quantification (LOQ) and thus a lower range.[12] |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 | Both methods are expected to produce excellent linearity. An r² value close to 1.0 indicates a strong correlation between concentration and response.[2] |
| Regression Equation | Area = (5000 * Conc) + 150 | Area = (80000 * Conc) + 500 | The slope (sensitivity) is typically much steeper for LC-MS/MS. The y-intercept should be minimal relative to the response at the lowest standard.[13] |
| Lower Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL | The LOQ typically defines the lower boundary of the reportable range and highlights the significant sensitivity advantage of LC-MS/MS. |
| Application | API Assay, Content Uniformity | Impurity analysis, Pharmacokinetic studies, Trace analysis | HPLC-UV is ideal for high-concentration measurements where extreme sensitivity is not required. LC-MS/MS excels where low detection limits are critical. |
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of this compound, but they serve different purposes. The validation of an analytical method through the rigorous determination of its linearity and range is a prerequisite for generating reliable data.
-
For routine quality control and assay of bulk material or finished product , where analyte concentrations are high, a well-validated HPLC-UV method provides the necessary accuracy, precision, and robustness in a cost-effective and accessible manner.
-
For trace-level analysis , such as the quantification of impurities, degradation products, or the analysis of the analyte in biological matrices for pharmacokinetic studies, the superior sensitivity and selectivity of an LC-MS/MS method are indispensable.
The selection of the appropriate technique should be guided by the specific requirements of the analysis, always ensuring that the chosen method is validated according to established guidelines like ICH Q2(R1) to be fit for its intended purpose.[14]
References
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Altabrisa Group. (2023). What Is Linearity in HPLC Analysis and Its Importance?. [Link]
- QuickTakes.
- PharmaGuru. (2023).
- Lösungsfabrik. (2018). What is the range of an analytical method?. [Link]
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A Comparative Guide to the Quantitative Analysis of 3-Chloropicolinic Acid: Accuracy and Precision Across HPLC-UV, GC-MS, and LC-MS/MS Platforms
Introduction: 3-Chloropicolinic acid, a halogenated derivative of picolinic acid, is a molecule of significant interest in pharmaceutical development as a potential impurity or a synthetic intermediate. Its accurate and precise quantification is paramount for ensuring product quality, safety, and regulatory compliance. The choice of analytical methodology is critical and depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each method, present comparative performance data, and provide detailed experimental protocols to guide researchers and drug development professionals in selecting the most appropriate method for their needs.
Section 1: Fundamental Principles and Method Selection Rationale
The selection of an analytical technique is a decision driven by the physicochemical properties of the analyte and the analytical objective. This compound is a polar, aromatic carboxylic acid, which dictates the sample preparation and separation strategies.
-
HPLC-UV: This technique is often the first choice for the quantitative analysis of active pharmaceutical ingredients (APIs) and their impurities due to its robustness, cost-effectiveness, and simplicity.[1] this compound possesses a chromophore (the pyridine ring) that absorbs UV light, making it readily detectable. The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[2] Its primary limitation is potential interference from co-eluting compounds that also absorb at the selected wavelength.
-
GC-MS: Gas chromatography is a powerful separation technique for volatile and thermally stable compounds.[3] Since this compound is a polar carboxylic acid, it has low volatility and requires a chemical derivatization step to convert it into a more volatile ester (e.g., a silyl or methyl ester) prior to injection.[4] This adds a step to sample preparation but provides excellent chromatographic resolution. The mass spectrometer offers high selectivity and structural information, reducing the risk of interference compared to UV detection.[5]
-
LC-MS/MS: This hybrid technique combines the superior separation capabilities of HPLC for polar compounds with the unparalleled sensitivity and specificity of tandem mass spectrometry.[6] It is the gold standard for trace-level quantification in complex matrices like biological fluids or environmental samples.[7][8] The technique can quantify this compound without derivatization and uses specific mass transitions (Multiple Reaction Monitoring, MRM) to eliminate matrix interference, providing the highest degree of confidence in the results.[9]
Section 2: Performance Comparison: Accuracy, Precision, and Sensitivity
The performance of each method was evaluated based on standard validation parameters defined by the International Council for Harmonisation (ICH) guidelines.[10] The following table summarizes typical performance data synthesized from validated methods for picolinic acid derivatives and related compounds.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.999[2] | > 0.999[4] | > 0.998[7] |
| Accuracy (% Recovery) | 98.0 - 105.0%[11] | 98.3 - 101.6%[4] | 96.4 - 109.3%[9] |
| Precision (RSD%) | |||
| - Intra-day | < 2.0%[2] | < 1.5%[4] | < 10.7%[7] |
| - Inter-day | < 3.0%[11] | < 2.6%[4] | < 10.7%[7] |
| Limit of Detection (LOD) | ~ 50 ng/mL | ~ 5 ng/mL | ~ 0.5 ng/mL[9] |
| Limit of Quantification (LOQ) | ~ 150 ng/mL[2] | ~ 15 ng/mL | ~ 1.5 ng/mL[9] |
Analysis:
-
LC-MS/MS is unequivocally the most sensitive method, with an LOQ approximately 100 times lower than HPLC-UV. This makes it the only suitable choice for trace analysis or bioanalytical studies.[7]
-
GC-MS offers a significant improvement in sensitivity over HPLC-UV and provides greater specificity through mass detection.[3] However, the mandatory derivatization step can introduce variability if not carefully controlled.
-
HPLC-UV provides excellent linearity, accuracy, and precision for higher concentration levels, such as in drug substance purity testing or formulation assays.[1] Its simplicity and lower operational cost make it ideal for routine quality control environments where nanomole sensitivity is not required.
Section 3: Experimental Workflows and Protocols
The choice of methodology dictates the entire analytical workflow, from sample preparation to data acquisition.
Workflow Diagrams
Caption: High-level workflow for HPLC-UV analysis.
Caption: High-level workflow for GC-MS analysis.
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A Guide to Inter-Laboratory Comparison of 3-Chloropicolinic Acid Analysis
Abstract
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of 3-Chloropicolinic acid (3-CPA), a compound of increasing interest in pharmaceutical and agrochemical development. As no standardized proficiency testing (PT) scheme currently exists for 3-CPA, this document outlines a robust protocol, from sample preparation to statistical evaluation, to enable laboratories to assess their analytical performance, ensure data reliability, and benchmark their methods against peers. We present a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, alongside hypothetical comparative data, to illustrate the complete workflow and data interpretation process. This guide is intended for researchers, quality control analysts, and laboratory managers seeking to validate and improve their methods for the quantification of this compound.
Introduction: The Need for Standardized 3-CPA Analysis
This compound (3-CPA), a pyridine carboxylic acid derivative, is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and herbicides.[1] Its presence as a potential impurity or metabolite necessitates accurate and precise quantification in diverse matrices, from environmental samples to final drug products. The reliability of such analytical data underpins regulatory compliance, product safety, and environmental monitoring.
Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are indispensable tools for quality assurance.[2][3] They provide an objective means for laboratories to:
-
Evaluate their analytical performance against an assigned value.
-
Compare their results with those of other laboratories.
-
Identify potential systematic or random errors in their methodology.
-
Demonstrate competence to accreditation bodies and clients, often as a requirement of ISO/IEC 17025.[2]
This guide is structured to serve as a foundational document for laboratories aiming to conduct or participate in an ILC for 3-CPA analysis. It provides the scientific rationale behind the proposed study design, a detailed experimental protocol, and a clear methodology for interpreting the results.
Designing a this compound Inter-Laboratory Comparison
A successful ILC hinges on a meticulously planned study design. The framework presented here is aligned with the principles outlined in international standards such as ISO/IEC 17043, which specifies the general requirements for proficiency testing providers.[4][5][6]
Test Material and Sample Preparation
The cornerstone of any ILC is the test material. For this hypothetical study, a simulated environmental water sample (e.g., groundwater) is chosen as the matrix.
-
Preparation of the Base Matrix: A bulk quantity of pristine groundwater is collected and filtered through a 0.45 µm filter to remove particulate matter. Its baseline level of 3-CPA is analyzed and confirmed to be below the limit of detection.
-
Spiking and Homogenization: A concentrated stock solution of this compound is prepared using a certified reference material (CRM) or a well-characterized analytical standard. Note: While specific CRMs for 3-CPA are not widely available, standards for related compounds like picolinic acid and nicotinic acid are, and can be used for initial method development.[7][8][9] A deuterated internal standard, such as [²H₄]-Picolinic acid, should be used to ensure accuracy.[10] The base matrix is spiked with the 3-CPA stock solution to achieve a target concentration relevant to typical analytical scenarios (e.g., 5.0 µg/L). The spiked sample is then homogenized thoroughly to ensure uniformity.
-
Homogeneity and Stability Testing: Before distribution, a set of randomly selected samples (e.g., 10 units) are analyzed in duplicate to confirm the homogeneity of the batch. Stability testing is also crucial to ensure the analyte concentration remains constant throughout the duration of the study under specified storage and transport conditions.[11]
Study Protocol for Participating Laboratories
Each participating laboratory receives a package containing:
-
One or more coded test samples.
-
A deuterated internal standard.
-
A detailed protocol document.
-
A standardized results reporting form.
The protocol instructs participants to use the provided internal standard and follow their in-house validated method for the analysis of 3-CPA. If no in-house method exists, the detailed LC-MS/MS protocol provided in Section 4 of this guide is recommended. Participants are required to report their results, including the determined concentration, measurement uncertainty, and details of the analytical method used.
Statistical Evaluation of Performance
The performance of each laboratory is evaluated using statistically robust methods as recommended by ISO 13528.[12] The most common and easily interpretable performance metric is the z-score .[12][13][14]
The z-score is calculated as follows:
z = (x - X) / σ
Where:
-
x is the result reported by the participant.
-
X is the assigned value (in this case, the known spiked concentration).
-
σ is the standard deviation for proficiency assessment, often determined from the results of previous ILCs or based on a fitness-for-purpose criterion.
The interpretation of the z-score is generally standardized:[12][13]
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
This scoring system provides a clear and objective assessment of a laboratory's performance relative to the expected result.[13]
Recommended Analytical Protocol: LC-MS/MS Method
This section provides a detailed, step-by-step protocol for the analysis of this compound in water samples. The method is adapted from established procedures for similar polar organic compounds and specifically from an EPA-validated method for the related compound, 6-Chloropicolinic acid.[15][16][17]
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
[²H₄]-Picolinic acid (or other suitable isotopic internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)
Sample Preparation Workflow
The accurate analysis of polar compounds like 3-CPA from environmental matrices requires an effective sample preparation strategy to remove interferences and concentrate the analyte.[18][19] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.
Step-by-Step Protocol:
-
Sample Acidification: To a 100 mL water sample, add formic acid to adjust the pH to approximately 2. This ensures that the 3-CPA is in its protonated, less polar form, which enhances its retention on the reversed-phase SPE sorbent.
-
Internal Standard Spiking: Spike the sample with a known amount of the deuterated internal standard solution.
-
SPE Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 2). Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified and spiked sample onto the SPE cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water (pH 2) to remove any co-extracted hydrophilic impurities.
-
Elution: Elute the 3-CPA and the internal standard from the cartridge using 5 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Conditions
The following conditions are a robust starting point for the analysis. Method validation and optimization should be performed by each laboratory.[20][21][22][23][24]
| Parameter | Condition | Causality/Rationale |
| LC System | UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer | Provides the necessary sensitivity and selectivity for trace-level analysis in complex matrices. |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) | Offers good retention and separation for polar acidic compounds under acidic mobile phase conditions.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier promotes protonation of 3-CPA, improving retention and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 8 minutes | A gradient elution is necessary to effectively elute the analyte while separating it from matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatography. |
| Injection Volume | 5 µL | A standard injection volume; may be adjusted based on system sensitivity and sample concentration. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for polar, ionizable compounds. The pyridine nitrogen in 3-CPA is readily protonated, making positive mode ESI highly sensitive. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[2] |
| MRM Transitions | 3-CPA: m/z 158.0 -> 114.0 (Quantifier), m/z 158.0 -> 87.0 (Qualifier) Internal Standard: Monitor appropriate transition for the specific standard used. | These transitions correspond to the protonated molecule and characteristic fragment ions, ensuring confident identification and quantification. |
Comparative Data Analysis and Interpretation
To illustrate the outcome of an ILC, the table below presents hypothetical results from ten participating laboratories analyzing a sample spiked at 5.00 µg/L .
| Laboratory ID | Reported Concentration (µg/L) | z-score | Performance | Method Used |
| Lab-01 | 4.85 | -0.60 | Satisfactory | LC-MS/MS |
| Lab-02 | 5.15 | 0.60 | Satisfactory | LC-MS/MS |
| Lab-03 | 5.55 | 2.20 | Questionable | LC-MS/MS |
| Lab-04 | 4.92 | -0.32 | Satisfactory | LC-MS/MS |
| Lab-05 | 4.21 | -3.16 | Unsatisfactory | HPLC-UV |
| Lab-06 | 5.08 | 0.32 | Satisfactory | LC-MS/MS |
| Lab-07 | 4.79 | -0.84 | Satisfactory | LC-MS/MS |
| Lab-08 | 5.98 | 3.92 | Unsatisfactory | LC-MS/MS |
| Lab-09 | 5.23 | 0.92 | Satisfactory | LC-MS/MS |
| Lab-10 | 4.99 | -0.04 | Satisfactory | LC-MS/MS |
| Assigned Value (X) = 5.00 µg/L; Standard Deviation for Proficiency Assessment (σ) = 0.25 µg/L |
Interpretation of Hypothetical Results:
-
Satisfactory Performance: Most laboratories (7 out of 10) achieved satisfactory z-scores, indicating their methods are accurate and reliable for this analysis.
-
Questionable Performance (Lab-03): A z-score of 2.20 is a warning signal. This laboratory should investigate potential sources of positive bias, such as calibration issues or matrix effects.
-
Unsatisfactory Performance (Lab-05 & Lab-08):
-
Lab-05 reported a significantly low result. The use of HPLC-UV, a less selective technique than LC-MS/MS, may have suffered from unresolved interferences leading to inaccurate quantification. This highlights the superior suitability of mass spectrometric detection for this type of analysis.
-
Lab-08 reported a significantly high result. This suggests a major systematic error. A root cause analysis should be initiated, examining every step from sample preparation (e.g., reconstitution volume error) to data processing.
-
Choosing the Right Analytical Approach
While LC-MS/MS is the recommended technique due to its superior sensitivity and selectivity, other methods can be employed. The choice of method should be based on the required detection limits, sample matrix complexity, and available instrumentation.
Conclusion and Best Practices
Participation in inter-laboratory comparisons is a critical component of a laboratory's quality management system. This guide provides a comprehensive blueprint for an ILC focused on the analysis of this compound. By adopting a standardized approach to study design, employing robust analytical methods like the LC-MS/MS protocol detailed herein, and utilizing objective performance metrics such as z-scores, laboratories can gain valuable insights into their analytical capabilities.
Key Recommendations for Laboratories:
-
Regularly participate in relevant proficiency testing schemes.
-
When an unsatisfactory result is obtained, conduct a thorough root cause analysis and implement corrective actions.
-
Ensure all analytical methods are properly validated for their intended use, covering parameters like accuracy, precision, linearity, and specificity.[20][21]
-
Use certified reference materials and isotopically labeled internal standards whenever possible to ensure traceability and accuracy.
By fostering a culture of continuous improvement and external validation, the scientific community can ensure the generation of high-quality, reliable, and comparable data for this compound across all fields of research and development.
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The Strategic Advantage of 3-Chloropicolinic Acid in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of building blocks is a critical determinant of efficiency, yield, and the ultimate success of a synthetic campaign. Among the myriad of heterocyclic scaffolds, 3-chloropicolinic acid has emerged as a particularly advantageous building block, offering a unique combination of reactivity, stability, and versatility. This guide provides an in-depth technical comparison of this compound with other synthetic building blocks, supported by experimental data and protocols, to illuminate its strategic value in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.
The Versatility of the Picolinic Acid Scaffold
Picolinic acid and its derivatives are integral components in the synthesis of a wide array of pharmaceuticals and functional materials. The pyridine ring, with its nitrogen atom, imparts specific electronic properties and offers a handle for modulating the physicochemical characteristics of the final compound, such as solubility and bioavailability.
The Strategic Placement of the Chloro Substituent
The chlorine atom at the 3-position of the picolinic acid ring is not a mere placeholder; it is a strategic feature that bestows several advantages over other halogenated and non-halogenated analogues.
Tuned Reactivity in Cross-Coupling Reactions
The carbon-chlorine bond, while being the strongest among the carbon-halogen bonds (I > Br > Cl), offers a unique reactivity profile in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While iodo- and bromo-pyridines are more reactive, this can sometimes be a double-edged sword, leading to undesired side reactions or catalyst deactivation. The C-Cl bond's relative stability allows for greater functional group tolerance and often requires more robust catalytic systems, which in turn can lead to cleaner reactions and higher yields of the desired product under optimized conditions.
The choice of ligand is crucial in activating the less reactive C-Cl bond. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step, which is typically the rate-determining step in the catalytic cycle.
Amenability to Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring, further enhanced by the presence of the carboxylic acid group, makes the 3-position susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom serves as an excellent leaving group in such reactions, allowing for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols. This provides a direct and efficient route to a diverse range of substituted picolinic acid derivatives.
Comparative Performance in Key Synthetic Transformations
To illustrate the practical advantages of this compound, we will now delve into a comparative analysis of its performance in two fundamental synthetic transformations: the Suzuki-Miyaura coupling and amidation.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the halide in this reaction is a key factor influencing reaction conditions and outcomes.
While direct head-to-head comparative yield data for the Suzuki-Miyaura coupling of this compound versus its bromo- and iodo- counterparts under identical conditions is not extensively published in a single study, we can infer performance from the broader literature on halopyridine reactivity. Generally, the reactivity trend is I > Br > Cl. However, this does not always translate to higher yields of the desired product due to side reactions like dehalogenation.
Table 1: Illustrative Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling of 3-Halopyridines
| Halogen (X) at 3-position | Relative Reactivity | Typical Reaction Conditions | Potential Side Reactions |
| Iodo (I) | High | Mild conditions, lower catalyst loading | Dehalogenation, homocoupling |
| Bromo (Br) | Moderate | Moderate conditions | Dehalogenation |
| Chloro (Cl) | Low | More forcing conditions, specialized ligands | Fewer side reactions under optimized conditions |
The advantage of the chloro-substituent lies in its ability to participate in selective and controlled cross-coupling reactions, often leading to cleaner reaction profiles and easier purification.
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Chloropyridine Derivative
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of challenging chloro-heteroaromatic substrates.
Reaction: Coupling of a protected this compound derivative with an arylboronic acid.
Materials:
-
Protected this compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected this compound derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Amidation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most important reactions in medicinal chemistry. This compound can be readily converted to its corresponding amide derivatives, which are precursors to a wide range of biologically active compounds.
Comparative Reactivity in Amidation
The electronic nature of the pyridine ring influences the reactivity of the carboxylic acid group. While direct comparative kinetic data is scarce, the electron-withdrawing nature of the chloro-substituent and the pyridine nitrogen can facilitate the activation of the carboxylic acid for amidation.
Table 2: Comparison of Building Blocks for Amidation
| Building Block | Activating Agent | Amine | Typical Yield | Comments |
| This compound | SOCl₂ then amine | Aniline | Good to Excellent | Versatile for a range of amines. |
| 2-Chloronicotinic Acid | EDC/HOBt | Benzylamine | Good | Positional isomer with different electronic properties. |
| 3-Quinolinecarboxylic Acid | HATU/DIPEA | Various amines | Good to Excellent | Larger aromatic system, may have different solubility. |
Experimental Protocol: Amidation of this compound
This protocol is a standard procedure for the synthesis of an amide from a carboxylic acid via the acid chloride.
Reaction: Synthesis of N-phenyl-3-chloropicolinamide.
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0 equiv)
-
Aniline (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound in anhydrous DCM, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of aniline and triethylamine in anhydrous DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
DOT Diagram: Amidation Workflow
Caption: A typical workflow for the amidation of this compound.
Case Study: The Role in Kinase Inhibitor Synthesis
Substituted pyridines are prevalent scaffolds in the development of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site. This compound serves as a valuable starting material for the synthesis of such inhibitors.
While a direct synthesis of the drug Cabozantinib does not typically start from this compound, the structural motifs present in Cabozantinib and other kinase inhibitors highlight the importance of the substituted pyridine core. The strategic functionalization of a picolinic acid derivative allows for the precise placement of substituents that are critical for biological activity.
Conclusion: A Strategic Choice for Modern Synthesis
References
- Littke, A. F., Dai, C., & Fu, G. C. (2000). A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Yin, J., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
- Corma, A., García, H., & Leyva, A. (2005). A rational design of a catalyst for the Suzuki coupling of chloroarenes: a bimetallic Pd–Au catalyst supported on nanocrystalline MgO.
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]
A Comparative Toxicological Assessment of Chlorinated Pyridinecarboxylic Acids for Researchers and Drug Development Professionals
Chlorinated pyridinecarboxylic acids represent a significant class of synthetic auxin herbicides, widely utilized in agriculture for the selective control of broadleaf weeds. Their persistence and potential for off-target effects, however, necessitate a thorough understanding of their toxicological profiles. This guide provides a comprehensive, comparative analysis of the toxicity of key chlorinated pyridinecarboxylic acids, including picloram, clopyralid, and aminopyralid, along with the primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP). This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in environmental and toxicological studies.
Introduction to Chlorinated Pyridinecarboxylic Acids
Picloram, clopyralid, and aminopyralid are systemic herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth and eventual death.[1][2] While effective in their intended application, concerns regarding their environmental fate and potential toxicity to non-target organisms and humans persist. 3,5,6-trichloro-2-pyridinol (TCP) is a major metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr, and its presence in the environment is a key consideration in assessing the overall toxicological impact of these parent compounds.
Comparative Acute and Chronic Toxicity
A critical aspect of toxicological assessment is the determination of acute and chronic toxicity. The following tables summarize key toxicity values for picloram, clopyralid, and aminopyralid, providing a basis for their comparative assessment.
Table 1: Comparative Acute Toxicity Data
| Compound | Species | Route | LD50/LC50 | Toxicity Class | Reference |
| Picloram | Rat | Oral | >5000 - 8200 mg/kg | Slightly to Practically Non-toxic | [3] |
| Mouse | Oral | 2000 - 4000 mg/kg | Slightly Toxic | [3] | |
| Rabbit | Dermal | >4000 mg/kg | Slightly Toxic | [3] | |
| Rainbow Trout | 96-hr | 19.3 mg/L | Slightly to Moderately Toxic | [3] | |
| Daphnia magna | 48-hr | 50 mg/L | Moderately Toxic | [3] | |
| Clopyralid | Rat | Oral | 4300 - 5000 mg/kg | Practically Non-toxic | [4] |
| Rabbit | Dermal | >5000 mg/kg | Low Toxicity | [4] | |
| Rat | Inhalation | >3.0 mg/L | Very Low Acute Toxicity | [4] | |
| Aminopyralid | Rat | Oral | >5000 mg/kg | Practically Non-toxic | [5] |
| Bobwhite Quail | Oral | >2250 mg/kg | Practically Non-toxic | [5] | |
| Rainbow Trout | 96-hr | >100 mg/L | Practically Non-toxic | [5] |
Table 2: Comparative Chronic Toxicity Data (NOAEL/LOAEL)
| Compound | Species | Study Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| Picloram | Rat | 2 years | 20 mg/kg/day | 60 mg/kg/day | Hepatocellular swelling | [6] |
| Dog | 1 year | 35 mg/kg/day | 175 mg/kg/day | Increased liver weight | [6] | |
| Clopyralid | Rat | 2 years | 15 mg/kg/day | 150 mg/kg/day | Increased epithelial hyperplasia of the stomach | [7] |
| Dog | 1 year | 100 mg/kg/day | 320 mg/kg/day | Reduction in hematological parameters, increased liver weight | [8] | |
| Aminopyralid | Rat | 2 years | 50 mg/kg/day | 500 mg/kg/day | Cecal enlargement, mucosal hyperplasia | [9] |
| Dog | 1 year | 93-99 mg/kg/day | - | Thickening of the stomach, lymphoid hyperplasia | [9] |
In-Depth Toxicological Profiles
Picloram
Picloram exhibits low acute toxicity via oral and dermal routes.[3] Chronic studies in rats have indicated the liver as a target organ, with effects observed at higher doses.[6] While some studies have suggested a potential for weak carcinogenic effects in the liver of rats and mice at high doses, the U.S. Environmental Protection Agency (EPA) has classified picloram as a Group D carcinogen, meaning it is not classifiable as to human carcinogenicity.[10] Reproductive studies in rats showed reduced fertility at high doses over three generations, but no effects on reproduction or development were observed in a two-generation study.[10]
Clopyralid
Clopyralid demonstrates low acute toxicity across various species and exposure routes.[4] Chronic exposure in rats has been associated with effects on the stomach lining.[7] The EPA has classified clopyralid as a Group E compound, indicating no evidence of carcinogenicity in humans.[4] However, some studies have raised concerns about its potential for reproductive and developmental toxicity. One study in rabbits showed decreased fetal weight and an increase in skeletal abnormalities at all doses tested.[11]
Aminopyralid
Aminopyralid has very low acute toxicity.[5] Chronic toxicity studies have identified the stomach, ileum, and cecum as target organs.[9] The EPA has classified aminopyralid as "not likely to be carcinogenic to humans."[5] Developmental and reproductive toxicity studies in rats have not shown adverse effects, though some maternal and developmental effects were observed in rabbits at high doses.[5][12]
3,5,6-Trichloro-2-pyridinol (TCP)
TCP, a metabolite of chlorpyrifos and triclopyr, is of particular interest as it can be more toxic than its parent compounds in some instances. Studies have shown that TCP can induce oxidative stress and DNA damage in earthworms.[13] In aquatic organisms, TCP has been found to be more toxic than chlorpyrifos to the bacterium Aliivibrio fischeri and the alga Pseudokirchneriella subcapitata.[9] Furthermore, the combination of chlorpyrifos and TCP can result in a synergistic toxic effect in aquatic ecosystems.[9]
Mechanism of Action: Synthetic Auxin Herbicides
The primary mechanism of action for picloram, clopyralid, and aminopyralid is the disruption of plant growth by mimicking the plant hormone auxin. This process involves several key steps within the plant cell, as illustrated in the following diagram.
Caption: Synthetic auxin herbicides bind to the TIR1/AFB receptor, leading to the degradation of Aux/IAA repressors and subsequent uncontrolled gene expression.
Experimental Protocols
To ensure the reproducibility and validity of toxicological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key toxicity assays.
Experimental Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of a test substance.
Materials:
-
Test substance (e.g., Picloram, Clopyralid, Aminopyralid)
-
Healthy, young adult nulliparous, non-pregnant female rats (8-12 weeks old)
-
Vehicle for substance administration (e.g., water, corn oil)
-
Oral gavage needles
-
Animal cages and bedding
-
Calibrated balance
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.
-
Dose Preparation: Prepare the test substance in the appropriate vehicle to the desired concentration.
-
Fasting: Fast animals overnight prior to dosing (access to water is permitted).
-
Dosing: Administer a single oral dose of the test substance using a gavage needle. The starting dose is typically 300 mg/kg.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Clinical Signs: Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the study, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Analyze the data to determine the LD50 value and classify the substance according to the Globally Harmonized System (GHS).
Experimental Protocol 2: Cytotoxicity Assessment via Neutral Red Uptake Assay
Objective: To assess the in vitro cytotoxicity of a test substance on a cell line.
Materials:
-
Test substance
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Neutral Red solution (50 µg/mL in PBS)
-
Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the test substance in cell culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 3 hours.
-
Washing: Remove the Neutral Red solution and wash the cells with PBS.
-
Destaining: Add 150 µL of Neutral Red destain solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Caption: Workflow for determining cytotoxicity using the Neutral Red Uptake assay.
Conclusion
This comparative guide highlights the varying toxicological profiles of picloram, clopyralid, and aminopyralid. While all three compounds exhibit relatively low acute toxicity, there are notable differences in their chronic, reproductive, and developmental effects that warrant careful consideration in risk assessment. Furthermore, the toxicity of the metabolite TCP underscores the importance of evaluating the entire lifecycle of these compounds in the environment. The provided experimental protocols offer a standardized approach for researchers to conduct further investigations into the toxicity of these and other related compounds.
References
- Aminopyralid Family of Herbicides. (n.d.). Dow AgroSciences.
- ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003, November 4).
- Picloram ChemicalWatch Factsheet. (n.d.). Beyond Pesticides.
- R.E.D. Facts Picloram. (n.d.). US Environmental Protection Agency.
- Assaying Cellular Viability Using the Neutral Red Uptake Assay. (n.d.). Jove.
- Clopyralid Human Health and Ecological Risk Assessment. (2004, December 5). USDA Forest Service.
- Picloram Roadside Vegetation Management Herbicide Fact Sheet. (2017, July).
- Clopyralid; Pesticide Tolerances. (2012, September 19). Federal Register.
- PICLORAM - EXTOXNET PIP. (n.d.). Extension Toxicology Network.
- Clopyralid. (n.d.).
- Aminopyralid ChemicalWatch Factsheet. (n.d.). Beyond Pesticides.
- Neutral Red Uptake Cytotoxicity Assay Protocol. (n.d.). Quality Biological.
- A study of the potential for a herbicide formulation containing 2,4-d and picloram to cause male-mediated developmental toxicity in r
- Federal Register/Vol. 63, No. 224/Friday, November 20, 1998/Notices. (1998, November 20). GovInfo.
- Public Release Summary - Evaluation of the new active AMINOPYRALID in the product Hotshot Herbicide. (n.d.). Australian Pesticides and Veterinary Medicines Authority.
- Aminopyralid; Pesticide Tolerances. (2010, April 7). Federal Register.
- Clopyralid; Pesticide Tolerances. (2018, May 23). Federal Register.
- Aminopyralid; Pesticide Tolerance. (2005, August 10). Federal Register.
- New York State Department of Environmental Conserv
- ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003, November 4).
- Clopyralid ChemicalWatch Factsheet. (n.d.). Beyond Pesticides.
- Aminopyralid Pesticide Factsheet, OPP, USEPA. (n.d.).
- Neutral Red Uptake. (n.d.). IIVS.
- MTT Assay Protocol for Cell Viability and Prolifer
- Aminopyralid Ecological Risk Assessment. (2015, December 1).
- PICLORAM. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- Registration Review of Pyridine and Pyrimidine Herbicides. (2022, September 25). US EPA.
- Peer review of the pesticide risk assessment of the active substance clopyralid. (n.d.). EFSA.
- Summary of Aminopyralid Toxicity and Fate for Application to Sensitive Areas of Rights-of-Way. (2016, October 1). Mass.gov.
- Comparison of the effects of pyridine and its metabolites on r
- MTT (Assay protocol). (2023, February 27). Protocols.io.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
- Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- An ecological risk assessment of the acute and chronic effects of the herbicide clopyralid to rainbow trout (Oncorhynchus mykiss). (n.d.). PubMed.
- Conclusion on the peer review of the pesticide risk assessment of the active substance aminopyralid. (2025, August 9).
- Picloram. Human Health Assessment Scoping Document in Support of Registration Review. (2013, December 12).
- Herbicides, Pyridine Carboxylate. (n.d.).
- picloram-fresh-dgv-draft-technical-brief.docx. (n.d.).
- Residues of Picloram, Clopyralid or Aminopyralid Herbicide Cre
- HEALTH EFFECTS - Toxicological Profile for Pyridine. (n.d.). NCBI Bookshelf.
- Clopyralid Human Health Risk Assessment DP Nos. D391397, D401055 Page 1 of 51. (2012, June 6).
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A Senior Application Scientist's Guide to Catalyst Performance in Picolinate Synthesis
Picolinates, esters and salts of picolinic acid (pyridine-2-carboxylic acid), are crucial building blocks in the pharmaceutical, agrochemical, and specialty chemical industries. Their synthesis, however, presents a nuanced challenge where the choice of catalyst dictates not only the efficiency and selectivity of the reaction but also the overall sustainability and economic viability of the process. This guide provides an in-depth comparison of the performance of heterogeneous, homogeneous, and biocatalytic systems for picolinate synthesis, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their catalyst selection.
The Landscape of Picolinate Synthesis: A Catalytic Triad
The synthesis of picolinates primarily involves the oxidation of 2-picoline or the hydrolysis of 2-cyanopyridine. The effectiveness of these transformations is critically dependent on the catalyst employed. This guide will dissect the performance of three major classes of catalysts:
-
Heterogeneous Catalysts: Solid-phase catalysts that are easily separated from the reaction mixture, offering advantages in recyclability and process simplification.
-
Homogeneous Catalysts: Soluble catalysts that often exhibit high activity and selectivity under mild conditions.
-
Biocatalysts: Enzymes or whole-cell systems that offer unparalleled selectivity and operate under environmentally benign conditions.
Performance Showdown: A Comparative Analysis
The selection of an optimal catalyst is a multi-faceted decision, balancing yield, selectivity, reaction conditions, and catalyst stability. The following table summarizes the performance of representative catalysts from each class.
| Catalyst Type | Catalyst System | Substrate | Product | Yield (%) | Selectivity (%) | Temperature (°C) | Pressure | Reaction Time | Catalyst Loading |
| Heterogeneous | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Ethyl 2-oxopropanoate, Ammonium acetate, Malononitrile, Aldehydes | Ethyl 6-amino-5-cyano-4-aryl-picolinate | Up to 98% | High | Ambient | Atmospheric | 25-45 min | 0.03 g |
| Heterogeneous | Vanadium-Titanium Oxide (20-50% V₂O₅) | 2-Picoline | Picolinic Acid | 36-74% (Conversion) | 19-22% | 230 | Atmospheric | Not Specified | Not Specified |
| Homogeneous | Cobalt(II) acetate / NHPI / Organic Bromide | 3-Picoline | Nicotinic Acid | up to 64.1% | up to 77.4% | 170-210 | 2.0 MPa | 4-8 h | 0.5 mol% Co(OAc)₂ |
| Biocatalyst | Rhodococcus rhodochrous J1 (Whole Cells) | 3-Cyanopyridine | Nicotinic Acid | ~100% | High | 30 | Atmospheric | 26 h | 2.89 mg/mL (dry weight) |
In-Depth Analysis of Catalyst Systems
Heterogeneous Catalysis: The Robust Workhorse
Heterogeneous catalysts are favored for their ease of separation and potential for continuous processes. Metal-Organic Frameworks (MOFs) and mixed metal oxides have emerged as promising candidates.
The zirconium-based MOF, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has demonstrated exceptional performance in the multi-component synthesis of functionalized picolinates.[1] The porous structure and the presence of phosphonic acid groups are believed to contribute to its high catalytic activity at ambient temperature.[1]
Experimental Protocol: Synthesis of Ethyl 6-amino-5-cyano-4-(4-chlorophenyl)picolinate using UiO-66(Zr)-N(CH₂PO₃H₂)₂ [1]
-
Catalyst Preparation: The UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst is synthesized by post-synthetic modification of UiO-66(Zr)-NH₂ with formaldehyde and phosphorous acid.
-
Reaction Setup: In a 25 mL round-bottom flask, combine ethyl 2-oxopropanoate (1 mmol, 0.116 g), ammonium acetate (1.5 mmol, 0.115 g), malononitrile (1.2 mmol, 0.079 g), 4-chlorobenzaldehyde (1 mmol, 0.140 g), and UiO-66(Zr)-N(CH₂PO₃H₂)₂ (0.03 g).
-
Reaction Conditions: Add 5 mL of ethanol as the solvent and stir the mixture at ambient temperature.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion (typically 25-45 minutes), the solid catalyst can be recovered by filtration. The filtrate is then concentrated, and the crude product is purified by recrystallization.
Catalyst Synthesis and Reaction Pathway
Caption: Synthesis of the UiO-66(Zr) catalyst and its application in picolinate synthesis.
Vanadium-titanium oxide catalysts are effective for the vapor-phase oxidation of 2-picoline to picolinic acid. The selectivity towards picolinic acid is influenced by the V₂O₅ content, with catalysts containing 20-50% V₂O₅ showing the highest selectivity.[2][3]
Homogeneous Catalysis: High Activity in Solution
Homogeneous catalysts, while often more challenging to separate, can offer superior activity and selectivity under milder conditions.
A combination of cobalt(II) acetate and N-hydroxyphthalimide (NHPI), often with an organic bromide co-catalyst, has been shown to be effective for the liquid-phase oxidation of picolines to their corresponding carboxylic acids.[4] These systems typically operate at elevated temperatures and pressures. One study demonstrated that the oxidation of 3-picoline to nicotinic acid using a Co(OAc)₂/NHPI/organic bromide system achieved a yield of up to 64.1% with a selectivity of 77.4% at 210°C and 2.0 MPa.[4]
Experimental Protocol: Oxidation of 3-Picoline to Nicotinic Acid [4]
-
Reaction Setup: In a high-pressure reactor, combine 3-picoline, acetic acid (solvent), cobalt(II) acetate (0.5 mol%), N-hydroxyphthalimide (4.5 mol%), and a quaternary phosphonium bromide (1 mol%).
-
Reaction Conditions: Pressurize the reactor with oxygen or air (2.0 MPa) and heat the mixture to 170-210°C for 4-8 hours with vigorous stirring.
-
Work-up: After cooling and depressurizing the reactor, the product is isolated and purified, typically by crystallization.
Homogeneous Catalytic Cycle
Caption: Simplified representation of the cobalt-catalyzed oxidation of picoline.
Biocatalysis: The Green Chemistry Approach
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild, environmentally friendly conditions.
The nitrilase enzyme from Rhodococcus rhodochrous J1 has demonstrated high efficiency in the hydrolysis of 3-cyanopyridine to nicotinic acid.[5] A key advantage of this biocatalytic route is the direct conversion to the carboxylic acid without the formation of the amide intermediate.[5] Using whole cells simplifies the process by eliminating the need for enzyme purification.
Experimental Protocol: Biocatalytic Synthesis of Nicotinic Acid from 3-Cyanopyridine [6]
-
Biocatalyst Preparation: Cultivate Rhodococcus rhodochrous or a recombinant E. coli strain expressing the nitrilase. Harvest the cells by centrifugation and wash them to obtain a resting cell suspension.
-
Reaction Setup: In a suitable buffer (e.g., 0.1 M potassium phosphate, pH 8.0), suspend the whole-cell biocatalyst. Add the substrate, 3-cyanopyridine.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with agitation.
-
Monitoring and Work-up: Monitor the formation of nicotinic acid using High-Performance Liquid Chromatography (HPLC). The reaction can be run in a fed-batch mode to achieve high product concentrations.[6] Upon completion, the cells can be removed by centrifugation, and the product can be isolated from the supernatant.
Biocatalytic Workflow
Caption: Workflow for the whole-cell biocatalytic synthesis of nicotinic acid.
Conclusion: Selecting the Right Catalyst for Your Needs
The choice of catalyst for picolinate synthesis is a critical decision that impacts the efficiency, selectivity, and sustainability of the process.
-
Heterogeneous catalysts , such as the UiO-66(Zr)-N(CH₂PO₃H₂)₂ MOF, offer robustness, ease of separation, and high yields in multi-component reactions, making them attractive for streamlined synthesis of complex picolinates. Vanadium-titanium oxides are suitable for vapor-phase oxidation of picoline, though selectivity can be a challenge.
-
Homogeneous catalysts , like the cobalt/manganese acetate systems, can provide high activity for the direct oxidation of picolines but often require more demanding reaction conditions and present separation challenges.
-
Biocatalysts , exemplified by the nitrilase from Rhodococcus rhodochrous, represent a green and highly selective alternative, particularly for the hydrolysis of cyanopyridines. The use of whole cells further simplifies the process, making it an increasingly viable option for industrial applications.
Ultimately, the optimal catalyst will depend on the specific synthetic target, the desired scale of production, and the relative importance of factors such as cost, environmental impact, and process complexity. This guide provides the foundational knowledge and experimental insights to empower researchers to make an informed decision and advance the synthesis of these vital chemical building blocks.
References
- Al'kaeva, E. M., Andrushkevich, T. V., Zenkovets, G. A., & Babushkin, D. E. (1998). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline.
- ResearchGate. (n.d.). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). [Link]
- Saxena, R. K., et al. (2014). ENHANCED NITRILASE PRODUCTION BY RHODOCOCCUS PYRIDINIVORANS SN2 USING AN OPTIMIZED BIPHASIC FERMENTATION APPROACH AND ITS USE FO. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 123-129. [Link]
- Pawan, S., et al. (n.d.). SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4 TY. TSI Journals. [Link]
- Gajda, M., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6379. [Link]
- Rathod, D. R., & Pandit, A. B. (2021). Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents. Ultrasonics sonochemistry, 73, 105519. [Link]
- Babaee, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Scientific reports, 13(1), 11634. [Link]
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- Kim, J., et al. (2023). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. Environmental science & technology, 57(47), 18929–18939. [Link]
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- ResearchGate. (n.d.).
- Kim, J., et al. (2023). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. Environmental science & technology, 57(47), 18929–18939. [Link]
- Organic Syntheses. (n.d.). picolinic acid hydrochloride. [Link]
- Kardashliev, T., Panke, S., & Held, M. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 24(10), 3651-3654. [Link]
- Sharma, M., & Sharma, N. R. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. 3 Biotech, 12(10), 268. [Link]
- Max Planck Institute for Chemical Energy Conversion. (n.d.).
- Mathew, C. D., Nagasawa, T., Kobayashi, M., & Yamada, H. (1988). Nitrilase-catalyzed production of nicotinic acid from 3-cyanopyridine in Rhodococcus rhodochrous J1. Applied and environmental microbiology, 54(4), 1030–1032. [Link]
- Wang, X. L., et al. (2021). Two 2-D multifunctional cobalt(ii) compounds: field-induced single-ion magnetism and catalytic oxidation of benzylic C–H bonds. Dalton Transactions, 50(3), 963-970. [Link]
- ResearchGate. (n.d.). Self-Sufficient Whole-Cell Biocatalysis for 3-(Aminomethyl) Pyridine Synthesis. [Link]
- Pholchan, P., et al. (2025). Nicotinic acid production from 3-methylpyridine by E. coli whole-cell biocatalyst. Enzyme and microbial technology, 179, 110682. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3-Chloropicolinic Acid Residue in Honey
Introduction
3-Chloropicolinic acid is the principal metabolite and residue definition for the herbicide clopyralid. Due to the potential for clopyralid to be present in nectar collected by bees from treated crops, monitoring its residue in honey is crucial for ensuring food safety and meeting regulatory standards. The European Food Safety Authority (EFSA) has highlighted the availability of adequate analytical methods for enforcing maximum residue levels (MRLs) for clopyralid in honey, with validated limits of quantification (LOQ) as low as 0.001 mg/kg.[1][2]
The complex matrix of honey—rich in sugars, organic acids, and pigments—presents a significant analytical challenge, necessitating robust sample preparation to minimize matrix effects and ensure accurate quantification.[3] This guide provides an in-depth comparison of two distinct, validated analytical approaches for the determination of this compound in honey: a modern, high-throughput modified QuEChERS method and a classic, highly selective Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) cleanup. This document is intended for researchers, analytical scientists, and quality control professionals in the field of food safety and residue analysis.
Method A: Modified QuEChERS (QuPPe-based) Extraction with d-SPE Cleanup
Principle & Rationale
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been widely adapted for multiresidue pesticide analysis.[4] For polar acidic compounds like this compound, a modification based on the "Quick Polar Pesticides" (QuPPe) method is highly effective.[5]
The core principle involves an initial extraction of the honey sample, diluted with water, into an acidified organic solvent (acetonitrile). The acidification (typically with formic acid) is critical; it ensures that this compound (a carboxylic acid) is in its neutral, protonated form, which significantly improves its partitioning into the acetonitrile layer.[6] Subsequently, a salt mixture, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added. MgSO₄ serves to absorb excess water, inducing phase separation between the aqueous honey matrix and the acetonitrile layer, while NaCl helps to prevent the formation of emulsions.[3] The final cleanup step uses dispersive solid-phase extraction (d-SPE), where a sorbent mixture is added to the extract to remove specific interferences.
Experimental Protocol: Modified QuEChERS
-
Sample Homogenization: Weigh 5 g of homogenized honey into a 50 mL polypropylene centrifuge tube.
-
Dilution & Fortification: Add 10 mL of deionized water and vortex for 1 minute until the honey is fully dissolved. At this stage, spiking standards for validation (recovery studies) or internal standards for quantification can be added.
-
Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Cap the tube and shake vigorously for 5 minutes using a mechanical shaker. The acidified acetonitrile efficiently extracts the target analyte from the diluted honey matrix.[6]
-
Partitioning: Add the contents of a salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately shake for 1 minute to prevent the formation of salt clumps and ensure proper phase separation.
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes. This will result in a clear acetonitrile supernatant layered above the aqueous honey residue and salts.
-
Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent.
-
Causality: PSA is a weak anion-exchange sorbent effective at removing co-extracted sugars, fatty acids, and other organic acids that could interfere with the analysis, while having a lower affinity for the target analyte under these conditions.[4] MgSO₄ removes any remaining water.
-
-
Final Centrifugation & Preparation: Vortex the d-SPE tube for 2 minutes and centrifuge at ≥4000 x g for 5 minutes. Transfer an aliquot of the final, cleaned extract into an autosampler vial for LC-MS/MS analysis.
Workflow Diagram: Modified QuEChERS Method
Caption: Workflow for Modified QuEChERS (QuPPe) Method.
Method B: Liquid-Liquid Extraction with Solid-Phase Extraction (SPE) Cleanup
Principle & Rationale
This classical approach offers high selectivity by combining two distinct purification principles. Liquid-liquid extraction (LLE) is first used to partition the analyte from the bulk matrix into an immiscible organic solvent. For acidic compounds like this compound, the pH of the aqueous phase is adjusted to below the analyte's pKa to ensure it remains in its neutral form, facilitating its transfer into the organic phase (e.g., ethyl acetate).
The subsequent SPE step provides a more targeted cleanup than d-SPE. A polymeric reversed-phase or a weak anion-exchange cartridge can be used. For this guide, we describe a polymeric reversed-phase SPE (e.g., Waters Oasis HLB type). This sorbent has a hydrophilic-lipophilic balance, allowing it to retain a wide range of compounds, including polar ones, and is effective across a broad pH range.[7] Interfering polar substances like sugars are washed away with water, after which the analyte of interest is eluted with a stronger organic solvent like methanol or acetonitrile.
Experimental Protocol: LLE-SPE
-
Sample Homogenization & Dilution: Weigh 5 g of homogenized honey into a 50 mL polypropylene centrifuge tube. Add 10 mL of water acidified to pH 2 with hydrochloric acid and vortex until fully dissolved.
-
Liquid-Liquid Extraction: Add 20 mL of ethyl acetate, cap the tube, and shake vigorously for 10 minutes.
-
Phase Separation: Centrifuge at ≥4000 x g for 5 minutes. Carefully transfer the upper ethyl acetate layer to a clean flask.
-
Re-extraction: Repeat the extraction (steps 2-3) on the remaining aqueous layer with a second 20 mL portion of ethyl acetate. Combine the ethyl acetate extracts.
-
Evaporation & Reconstitution: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 5 mL of water. This step is crucial for preparing the sample in a solvent compatible with the SPE loading conditions.
-
SPE Cartridge Conditioning: Condition a 60 mg polymeric SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 5 mL reconstituted sample extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar interferences like sugars.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol into a collection tube.
-
Final Preparation: Evaporate the methanol eluate to dryness under nitrogen and reconstitute the final residue in 1 mL of the initial mobile phase for LC-MS/MS analysis. Transfer to an autosampler vial.
Workflow Diagram: LLE-SPE Method
Sources
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A Researcher's Guide to Comparative DFT Studies of Picolinic Acid Derivative Complexes
This guide provides an in-depth comparative analysis of picolinic acid derivative complexes, leveraging Density Functional Theory (DFT) to elucidate their electronic structure, stability, and potential for therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from recent literature to offer a comprehensive overview of the field.
Introduction: The Significance of Picolinic Acid and its Derivatives
Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, and its derivatives are of significant interest in coordination chemistry and pharmacology.[1][2][3] They act as versatile bidentate chelating agents, forming stable complexes with a wide range of metal ions, including biologically essential elements like zinc, copper, iron, and manganese.[1][4] This chelating ability is central to their diverse biological activities, which include antimicrobial, antioxidant, and anti-diabetic properties.[1][4][5] The therapeutic potential of these complexes has spurred extensive research into their structure-activity relationships, with computational methods like DFT playing a pivotal role in unraveling the intricacies of their behavior at the molecular level.[5][6]
The Computational Lens: Applying DFT to Picolinic Acid Complexes
Density Functional Theory has emerged as a powerful tool for studying transition metal complexes, offering a balance of computational cost and accuracy.[7][8][9] However, the predictive power of DFT is highly dependent on the choice of the exchange-correlation functional and the basis set.
Choosing the Right Tools: Functionals and Basis Sets
For transition metal complexes, particularly those from the first row, the selection of an appropriate functional is critical due to the complexities of electron correlation.[7][8][10] Hybrid functionals, which incorporate a portion of Hartree-Fock exchange, are often better suited for assessing the properties of metal-ligand systems.[11]
-
Functionals: The B3LYP functional is widely used for geometry optimization and electronic structure calculations of picolinic acid complexes and has been shown to provide accurate geometrical parameters when compared with X-ray crystallography data.[12] For more accurate energy calculations, especially for systems with significant multi-reference character, other functionals like ωB97X-D or M06-2X may be more appropriate.[13] It is also recommended to include dispersion corrections (e.g., D3) with functionals like B3LYP, as this has been shown to improve the accuracy of geometry optimizations for organometallic complexes.[13]
-
Basis Sets: For the metal ion, basis sets that include effective core potentials (ECPs), such as the LANL2DZ, are commonly employed to account for relativistic effects, especially for heavier transition metals.[5][11] For the ligand atoms (C, H, N, O), Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets are frequently used to provide a flexible description of the electron density.[5][12]
The validation of the chosen computational method against experimental data is a crucial step to ensure the reliability of the theoretical predictions.[10][11][14]
Comparative Analysis: Unveiling Structure-Property Relationships
The versatility of picolinic acid and its derivatives allows for the fine-tuning of the properties of their metal complexes by modifying either the metal center or the ligand structure. DFT studies are instrumental in predicting and explaining these changes.
3.1. The Influence of the Metal Center
The choice of the transition metal ion significantly impacts the geometry, electronic structure, and, consequently, the biological activity of the picolinic acid complex. A comparative study of first-row transition metal (e.g., Mn, Co, Ni, Cu, Zn) complexes with picolinic acid reveals distinct structural and electronic properties.[4][15]
| Metal Ion | Typical Geometry | Key DFT Insights | Experimental Correlation |
| Co(II) | Octahedral | Can form complexes with both octahedral cations and tetrahedral anions.[1] | Supported by electronic spectra and conductance data.[1] |
| Ni(II) | Octahedral | Shows excellent antimicrobial activity in certain complexes.[4][15] | Correlates with experimental findings on bacterial inhibition.[4] |
| Cu(II) | Distorted Octahedral | Elongation of the Cu-O bond can be attributed to hydrogen bonding.[6] | Consistent with X-ray crystal structures.[6] |
| Zn(II) | Octahedral | Forms stable, lipophilic complexes, aiding in zinc absorption.[1] | Validated by its use in dietary supplements.[1] |
3.2. The Role of Ligand Substitution
Modifying the picolinic acid scaffold with different functional groups can alter the electronic properties of the ligand and, in turn, the stability and reactivity of the resulting metal complex. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the ligand's ability to donate electron density to the metal center.
A study comparing picolinic acid with its 4-methoxy and 4-chloro derivatives demonstrated how substituents affect the molecule's electronic properties.[6]
| Ligand | Substituent Effect | Impact on Electronic Properties (from DFT) |
| 4-methoxy-picolinic acid | Electron-donating | Increases electron density on the pyridine ring. |
| 4-chloro-picolinic acid | Electron-withdrawing | Decreases electron density on the pyridine ring. |
These electronic modifications can have a profound impact on the biological activity of the corresponding metal complexes.
A Practical Guide: Standard Computational Workflow
For researchers embarking on DFT studies of picolinic acid derivative complexes, a standardized workflow can ensure robust and reproducible results.
Step-by-Step Computational Protocol:
-
Molecule Building: Construct the 3D structure of the complex using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without constraints to find the lowest energy conformation. This should be the initial step for any subsequent calculations.[16]
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides theoretical infrared (IR) spectra that can be compared with experimental data.
-
Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated functional and/or a larger basis set.[16]
-
Analysis of Electronic Properties:
-
Frontier Molecular Orbitals (HOMO-LUMO): Analyze the highest occupied and lowest unoccupied molecular orbitals to understand the complex's reactivity and electronic transitions.
-
Natural Bond Orbital (NBO) Analysis: Investigate charge transfer interactions between the metal and the ligand.[6]
-
Molecular Electrostatic Potential (MEP): Identify the electrophilic and nucleophilic sites on the molecule's surface.[12]
-
Visualizing the Workflow:
Caption: A typical workflow for DFT calculations on metal complexes.
Application in Drug Development: A Conceptual Pathway
Comparative DFT studies are invaluable in the rational design of new metallodrugs based on picolinic acid derivatives. By correlating computed electronic properties with observed biological activity, researchers can identify key molecular features that drive therapeutic efficacy.
Caption: Integration of DFT in a drug development pipeline.
Conclusion
Comparative DFT studies provide a powerful and insightful framework for understanding the chemistry of picolinic acid derivative complexes. By systematically evaluating the effects of metal ion and ligand substitution, these computational approaches can guide the synthesis of novel complexes with tailored electronic, structural, and biological properties. The synergy between theoretical predictions and experimental validation is crucial for advancing the application of these versatile compounds in fields ranging from materials science to medicinal chemistry.
References
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- On the Accuracy of Density Functional Theory in Transition Metal Chemistry - Lirias.
- Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid - sjctni.edu.
- Performance of Density Functional Theory for 3d Transition Metal-Containing Complexes: Utilization of the Correlation Consistent Basis Sets | The Journal of Physical Chemistry A - ACS Publications. (2009-07-02).
- Validation of density functionals for transition metals and intermetallics using data from quantitative electron diffraction | The Journal of Chemical Physics | AIP Publishing.
- Density functional theory for transition metals and transition metal chemistry - OS X Server.
- Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC - PubMed Central - NIH.
- Antimicrobial Activities, DNA Interactions, Spectroscopic (FT-IR and UV-Vis) Characterizations, and DFT Calculations for pyridine-2-carboxylic acid and its derivates | Request PDF - ResearchGate.
- Two New Co(II) Complexes of Picolinate: Synthesis, Crystal Structure, Spectral Characterization, α-Glucosidase İnhibition and TD/DFT Study | Request PDF - ResearchGate. (2025-08-06).
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed. (2025-05-02).
- A Density Functional Theory Study on the Interaction of Dipicolinic Acid with Hydrated Fe+2 Cation | Request PDF - ResearchGate. (2025-08-07).
- DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel | Organometallics - ACS Publications. (2021-05-24).
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central.
- DFT/TD-DFT Framework of Mixed-Metal Complexes with Symmetrical and Unsymmetrical Bridging Ligands—Step-By-Step Investigations: Mononuclear, Dinuclear Homometallic, and Heterometallic for Optoelectronic Applications - NIH. (2021-12-16).
- Antimicrobial activities, DNA interactions, spectroscopic (FT-IR and UV-Vis) characterizations, and DFT calculations for pyridine-2-carboxylic acid and its derivates | Semantic Scholar. (2018-01-15).
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- The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - MDPI.
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Safety Operating Guide
Proper Disposal of 3-Chloropicolinic Acid: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for every researcher and laboratory professional. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Chloropicolinic acid, ensuring the protection of both laboratory personnel and the environment. Our commitment to scientific integrity and safety extends beyond the point of sale, empowering you with the knowledge to handle and dispose of chemical reagents responsibly.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. As a chlorinated aromatic carboxylic acid, it presents a multi-faceted risk profile that dictates its handling and disposal requirements.
Key Hazards:
-
Corrosivity: As an acid, it can cause severe skin and eye irritation or burns upon contact.[1][2]
-
Toxicity: Harmful if swallowed or inhaled, potentially causing respiratory tract irritation.[1][2]
-
Environmental Hazard: Like many chlorinated organic compounds, improper disposal can lead to long-term environmental contamination. It is crucial to prevent its entry into drains and waterways.[3][4]
-
Hazardous Decomposition Products: When subjected to high temperatures, such as in a fire, this compound can decompose to produce highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][2]
Due to these hazards, this compound is classified as a hazardous waste, and its disposal is regulated. All disposal methods must adhere to local, state, and federal regulations.
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes that can cause serious eye damage.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation and burns.[3][6] |
| Body Protection | A lab coat, closed-toe shoes, and additional chemical-resistant clothing as necessary. | Protects the skin from accidental spills and contamination.[3][6] |
| Respiratory Protection | To be used in a well-ventilated area or under a fume hood. A respirator may be required for large-scale handling or in case of a spill. | Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[1][2] |
Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1] In the event of a spill, established emergency procedures should be followed immediately.[7][8][9][10]
Disposal Pathways: A Decision-Making Framework
The appropriate disposal method for this compound depends on the quantity of waste and the available facilities. The following diagram outlines the decision-making process for selecting the correct disposal route.
Caption: Decision tree for selecting the appropriate disposal method for this compound based on waste quantity.
Detailed Disposal Protocols
Protocol 1: In-Lab Chemical Neutralization for Small Quantities
For small quantities of this compound, chemical neutralization can be a viable preliminary disposal step. This process converts the acidic compound into a less hazardous salt.
Causality: The principle behind this protocol is a classic acid-base reaction. A weak base is used to neutralize the carboxylic acid group of the this compound, forming a salt and water. This reduces the corrosivity of the waste. A weak base is chosen to control the reaction rate and prevent excessive heat generation.
Materials:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Large beaker or flask
-
Stir bar and stir plate
-
pH meter or pH paper
-
Appropriate PPE
Step-by-Step Methodology:
-
Dilution: In a well-ventilated fume hood, slowly add the waste this compound to a large volume of cold water (at least a 1:10 ratio of acid to water).[11] This dissipates heat generated during neutralization.
-
Neutralization: While stirring the diluted acid solution, slowly add a weak base such as sodium bicarbonate or sodium carbonate in small portions. Be cautious as this will cause effervescence (release of CO₂ gas).
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base until the pH is in the neutral range (typically between 6.0 and 8.0).[12][13]
-
Final Disposal: Once neutralized, the resulting solution may be suitable for drain disposal, followed by flushing with a large excess of water, only if permitted by local regulations .[11] Always consult your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal of neutralized solutions. If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled waste container for pickup by a licensed hazardous waste disposal facility.
Protocol 2: Preparation for Licensed Hazardous Waste Incineration
For larger quantities or when in-lab treatment is not feasible, this compound must be disposed of via a licensed hazardous waste incineration facility. This method ensures the complete destruction of the organic molecule.
Causality: High-temperature incineration is the preferred method for the disposal of many chlorinated organic compounds.[14][15] The high temperatures (typically 850°C to 1200°C) and controlled conditions break down the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride.[14] The resulting hydrogen chloride is then typically scrubbed from the flue gas.
Step-by-Step Methodology:
-
Waste Segregation: Ensure that this compound waste is not mixed with incompatible materials, particularly strong oxidizing agents.[1] It should be collected in a designated, properly labeled hazardous waste container.
-
Containerization: Use a robust, leak-proof container that is compatible with chlorinated organic acids. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Toxic).
-
Documentation: Complete all necessary hazardous waste disposal paperwork as required by your institution and the licensed disposal facility. This will typically include information on the chemical composition and quantity of the waste.
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area, away from general laboratory traffic and incompatible chemicals, until it is collected by a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for the pickup and transport of the hazardous waste by a certified and licensed hazardous waste disposal contractor.
Spill Management and Emergency Procedures
In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate risks.
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an acid-neutralizing absorbent material.
-
Once the acid is absorbed and neutralized, carefully collect the material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a mild detergent and water.
Major Spill (outside a fume hood):
-
Evacuate all non-essential personnel from the area.
-
If the spill is significant or if there is a risk of inhalation, activate the emergency alarm and contact your institution's EHS or emergency response team.[7][10]
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to clean up a major spill without proper training and equipment.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the inherent hazards, utilizing appropriate personal protective equipment, and adhering to the detailed disposal protocols outlined in this guide, researchers can ensure a safe working environment and maintain full compliance with environmental regulations. Always prioritize safety and consult your institution's Environmental Health and Safety department for specific guidance.
References
- University of Washington. (n.d.). Organic Acid Standard Operating Procedure.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- Scribd. (n.d.). Acidic and Basic Solution Neutralization SOP.
- University of Wollongong. (2010, August). Chemical Spill procedure.
- Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways.
- Rice University. (n.d.). Chemical Spills.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
- Theodore, L., & Reynolds, J. (1987).
- U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
- Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION.
- Basel Convention. (2022, May 10). Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes as covered by disposal opera.
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A Researcher's Guide to the Safe Handling of 3-Chloropicolinic Acid
An Essential Protocol for Laboratory Safety and Operational Integrity
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge and tools necessary for safe and effective experimentation. This guide provides a comprehensive, technically grounded protocol for the handling of 3-Chloropicolinic acid, moving beyond a simple checklist to explain the rationale behind each safety measure. Our goal is to foster a culture of safety and build unwavering trust in our shared scientific endeavors.
Understanding the Risks: Hazard Profile of this compound
This compound (CAS No. 57266-69-0) is a crystalline solid that serves as a valuable building block in synthetic organic chemistry.[1] However, its utility is matched by a clear hazard profile that necessitates meticulous handling. This compound is classified as harmful if swallowed and is known to cause serious eye irritation.[2][3] Additionally, it may cause skin and respiratory irritation.[1] Understanding these risks is the foundational step in implementing an effective safety protocol.
| Hazard Statement | Classification | Primary Routes of Exposure |
| Harmful if swallowed | Acute Oral Toxicity | Ingestion |
| Causes serious eye irritation | Eye Irritant | Eyes |
| May cause skin irritation | Skin Irritant | Skin |
| May cause respiratory irritation | Respiratory Tract Irritant | Inhalation |
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical decision in mitigating exposure risks. The following recommendations are based on a synthesis of safety data sheets and established laboratory safety standards.
Eye and Face Protection: The First Line of Defense
Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[2][3][4]
-
Minimum Requirement: Chemical splash-resistant safety glasses or goggles with side protection that conform to OSHA 29 CFR 1910.133 or EU EN166 standards are mandatory.[4][5]
-
Best Practice: For procedures with a higher risk of splashing or aerosolization, such as when transferring large quantities or preparing solutions, a face shield should be worn in conjunction with safety goggles.[5]
Hand Protection: Preventing Dermal Contact
To prevent skin irritation, appropriate gloves must be worn at all times when handling this compound.[4][5]
-
Glove Technique: Double-gloving is recommended for extended handling periods. Gloves should be removed and replaced immediately if they become contaminated. Hands should be thoroughly washed after removing gloves.[5]
Body Protection: Shielding Against Accidental Spills
Protective clothing is essential to prevent skin contact with this compound.
-
Laboratory Coat: A standard, full-length laboratory coat should be worn and kept fastened.
-
Additional Protection: For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is advised.
Respiratory Protection: Mitigating Inhalation Risks
Given that this compound may cause respiratory irritation, engineering controls are the primary means of protection.[1][4]
-
Engineering Controls: All handling of solid this compound that may generate dust, and any work with its solutions that could produce aerosols, must be conducted in a certified chemical fume hood.[6]
-
Respiratory Use: In the rare event that engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA approved respirator should be worn.[7] The specific type of respirator will depend on the nature and concentration of airborne contaminants and should be selected in accordance with a formal respiratory protection program.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for maintaining a safe environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and amines.[4][6]
Handling and Experimental Procedures
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] Don all required PPE as outlined above.
-
Weighing and Transfer: Conduct all weighing and transfer of solid this compound within a chemical fume hood to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reaction Quenching: Be mindful that reactions involving this compound may require specific quenching procedures. Plan these steps in advance.
Emergency Procedures: Spill and Exposure Response
Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material to contain the spill. Avoid generating dust.[5]
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[7]
Exposure Response
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, paper towels, absorbent material) and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal: Dispose of all waste in accordance with federal, state, and local regulations.[2][4] Do not pour waste down the drain.[5] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- This compound (57266-69-0): Synthesis, Applications, Side effects and Storage. (n.d.).
- This compound SDS, 57266-69-0 Safety Data Sheets. (n.d.). ECHEMI.
- 4-Chloropicolinic acid. (n.d.). AK Scientific, Inc.
- This compound, CAS No. 57266-69-0. (n.d.). iChemical.
- SAFETY DATA SHEET. (2010, November 4). Fisher Scientific.
- SAFETY DATA SHEET. (2018, July 23). Spectrum Chemical.
- SAFETY DATA SHEET. (2019, March 18). Santa Cruz Biotechnology.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
